molecular formula C10H8BrNO B1280280 4-Bromo-6-methoxyquinoline CAS No. 42881-66-3

4-Bromo-6-methoxyquinoline

Cat. No.: B1280280
CAS No.: 42881-66-3
M. Wt: 238.08 g/mol
InChI Key: HRFFYKLVLCFCQG-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxyquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8BrNO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFFYKLVLCFCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457304
Record name 4-Bromo-6-methoxyquinoline
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Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42881-66-3
Record name 4-Bromo-6-methoxyquinoline
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Record name 42881-66-3
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-6-methoxyquinoline (CAS: 42881-66-3): A Strategic Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a deeper understanding of the molecule's synthesis, characterization, reactivity, and strategic application in contemporary drug discovery, grounded in established chemical principles and field-proven examples.

Core Physicochemical and Spectroscopic Profile

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds prevalent in numerous biologically active molecules. Its structure, featuring a bromine atom at the 4-position and a methoxy group at the 6-position, offers two distinct points for synthetic modification, making it a valuable scaffold for building molecular complexity.

PropertyValueReference(s)
CAS Number 42881-66-3[1][2]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1][2]
IUPAC Name This compound[2]
Appearance Solid
Storage Temperature -20°C[1]
Spectroscopic Characterization: An Interpretive Analysis

Accurate structural confirmation is paramount. The following sections detail the expected spectroscopic signatures of this compound, providing a basis for its unambiguous identification.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy group. The proton at C2, adjacent to the nitrogen, will be the most deshielded of the heterocyclic ring protons. The protons on the benzene ring (C5, C7, C8) will exhibit splitting patterns influenced by the electron-donating methoxy group at C6. The methoxy group itself will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display ten distinct signals. The carbon atom bonded to bromine (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the methoxy group (C6) will be shielded, appearing at a higher field compared to unsubstituted quinoline. The methoxy carbon will be observed as a distinct signal around 55-56 ppm.[3]

Mass spectrometry is a definitive tool for confirming molecular weight and elemental composition. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[4] This results in two peaks of almost equal intensity separated by 2 m/z units, which is a hallmark signature for a monobrominated compound. The exact mass would be 236.9789 Da.[2]

The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring system.[5]

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).[6]

  • ~1030 cm⁻¹: Symmetric C-O-C stretching.

  • ~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings.

  • ~550-650 cm⁻¹: C-Br stretching vibration.

Synthesis of this compound: A Plausible and Efficient Pathway

While numerous methods exist for quinoline synthesis, a robust and scalable approach to this compound can be logically constructed from readily available starting materials. The following two-step pathway leverages classic named reactions, beginning with the formation of the quinoline core, followed by regioselective bromination.

Step 1: Synthesis of 6-Methoxyquinoline via Skraup Reaction

The Skraup synthesis is a powerful method for constructing the quinoline ring system from an aniline.[7] Starting with p-anisidine, we can efficiently generate the 6-methoxyquinoline core. The causality behind this choice is the direct installation of the required methoxy group at the correct position from a common and inexpensive precursor.

Skraup Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Product p_anisidine p-Anisidine reflux Heat to 140°C (Reflux, ~8h) p_anisidine->reflux glycerol Glycerol glycerol->reflux oxidant Oxidizing Agent (e.g., p-nitroanisole) oxidant->reflux h2so4 Conc. H₂SO₄ h2so4->reflux inhibitor Inhibitors (FeSO₄, Boric Acid) inhibitor->reflux neutralize Neutralize (NaOH) to pH ~5.5 reflux->neutralize Cool extract Extract with Organic Solvent neutralize->extract product 6-Methoxyquinoline extract->product Purify Bromination Workflow start 6-Methoxyquinolin-4-ol reaction Heat (e.g., 110°C) start->reaction reagents Halogenating Agent (e.g., POCl₃ then PBr₃ or NBS) reagents->reaction workup Aqueous Workup (Quench on ice, neutralize) reaction->workup Cool product This compound workup->product Filter & Dry Suzuki_Coupling Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Pd(0)L₂->Ar-Pd(II)-Br(L₂) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-Br(L₂)->Ar-Pd(II)-R(L₂) Transmetalation (R-B(OR)₂, Base) Ar-Pd(II)-R(L₂)->Pd(0)L₂ Reductive Elimination (Ar-R) Buchwald_Hartwig_Amination Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Pd(0)L₂->Ar-Pd(II)-Br(L₂) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR₂'(L) Ar-Pd(II)-NR₂'(L) Ar-Pd(II)-Br(L₂)->Ar-Pd(II)-NR₂'(L) Amine Coordination & Deprotonation (R₂'NH, Base) Ar-Pd(II)-NR₂'(L)->Pd(0)L₂ Reductive Elimination (Ar-NR₂') PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Inhibitor GSK2126458 (Omipalisib) Inhibitor->PI3K Inhibitor->mTOR

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-6-methoxyquinoline for Advanced Research and Drug Development

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Within this important class of heterocycles, this compound emerges as a particularly valuable intermediate. The methoxy group at the 6-position and the strategically placed bromine atom at the 4-position offer orthogonal synthetic handles for diversification, enabling its use as a versatile building block in the synthesis of novel therapeutic agents.[][3] This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, characterization, and applications for researchers and drug development professionals.

Part 1: Core Physicochemical and Structural Data

A precise understanding of a compound's physicochemical properties is fundamental to its application in synthetic chemistry and drug design. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

PropertyValueReference(s)
Molecular Weight 238.08 g/mol [4][5][6]
Molecular Formula C₁₀H₈BrNO[4][5]
CAS Number 42881-66-3[4][5][6]
IUPAC Name This compound[5][7]
Appearance Solid[8]
Canonical SMILES COC1=CC2=C(C=C1)C(Br)=CN=C2[5][7]
InChI Key HRFFYKLVLCFCQG-UHFFFAOYSA-N[5][7]
XLogP3-AA 2.9[5]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of substituted quinolines can be approached through several classic methodologies. For this compound, a robust and common strategy involves the Gould-Jacobs reaction, starting from a suitably substituted aniline, followed by cyclization, chlorination, and finally bromination. This multi-step process provides high yields and a logical pathway to the desired product.

Experimental Protocol: A Gould-Jacobs Based Synthesis

This protocol outlines a reliable pathway for the laboratory-scale synthesis of this compound. The choice of reagents and conditions is critical for maximizing yield and minimizing side-product formation.

Step 1: Condensation of p-Anisidine with Diethyl (ethoxymethylene)malonate

  • Rationale: This initial step forms the key enamine intermediate. The reaction is typically driven by the removal of ethanol. Using p-anisidine (4-methoxyaniline) ensures the methoxy group is correctly positioned at what will become the 6-position of the quinoline ring.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

    • Heat the mixture at 120-130°C for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.

    • Cool the reaction mixture. The resulting intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate, often solidifies upon cooling and can be used in the next step without further purification.

Step 2: Thermal Cyclization to form Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

  • Rationale: High-temperature thermal cyclization is a hallmark of the Gould-Jacobs reaction. A high-boiling, inert solvent like diphenyl ether is used to achieve the necessary temperatures (typically ~250°C) for the intramolecular cyclization to occur, forming the quinolin-4-ol core.

  • Procedure:

    • Preheat a suitable volume of diphenyl ether to 250°C in a three-neck flask.

    • Slowly add the crude product from Step 1 to the hot diphenyl ether with vigorous stirring.

    • Maintain the temperature for 30-60 minutes.

    • Cool the mixture and dilute with hexane to precipitate the product.

    • Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.

Step 3: Saponification and Decarboxylation

  • Rationale: The ester group at the 3-position is removed to yield the 6-methoxyquinolin-4-ol scaffold. This is achieved via saponification (hydrolysis of the ester) with a strong base, followed by acidification which promotes decarboxylation.

  • Procedure:

    • Suspend the product from Step 2 in a 10-20% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux until a clear solution is obtained (indicating complete saponification).

    • Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid or sulfuric acid until the pH is acidic.

    • The decarboxylation often occurs spontaneously upon heating the acidic solution. Heat gently if needed until gas evolution ceases.

    • Collect the precipitated 6-methoxyquinolin-4-ol by filtration, wash with water, and dry.

Step 4: Conversion to this compound

  • Rationale: The final step involves converting the hydroxyl group at the 4-position to a bromine. Phosphorus oxybromide (POBr₃) is the reagent of choice for this transformation, analogous to the use of POCl₃ for chlorination.[9][10] This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by bromide.

  • Procedure:

    • Caution: This step should be performed in a well-ventilated fume hood as POBr₃ is corrosive and reacts with moisture.

    • In a dry flask, carefully add 6-methoxyquinolin-4-ol (1.0 eq) to an excess of phosphorus oxybromide (3-5 eq).

    • Heat the mixture to 100-110°C for 2-4 hours. Monitor the reaction by TLC.

    • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POBr₃.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

    • Filter the crude product, wash with water, and purify by recrystallization (e.g., from ethanol) or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product p_anisidine p-Anisidine enamine Enamine Intermediate p_anisidine->enamine Step 1: Condensation DEM Diethyl (ethoxymethylene)malonate DEM->enamine quinolinol_ester Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate enamine->quinolinol_ester Step 2: Thermal Cyclization quinolinol 6-Methoxyquinolin-4-ol quinolinol_ester->quinolinol Step 3: Saponification & Decarboxylation final_product This compound quinolinol->final_product Step 4: Bromination (POBr₃)

Caption: A multi-step synthesis pathway for this compound.

Part 3: Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile scaffold for building more complex, biologically active molecules. The bromine atom at the 4-position is particularly amenable to a wide range of modern cross-coupling reactions.

Key Synthetic Transformations and Applications
  • Palladium-Catalyzed Cross-Coupling: The C4-Br bond is a prime site for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents, respectively. This modular approach is a powerful tool for generating chemical libraries for high-throughput screening. For instance, related 4-alkoxyquinolines have been investigated as potent antimycobacterial agents, highlighting the potential of this scaffold in infectious disease research.[11]

  • Nucleophilic Aromatic Substitution (SNAr): While less reactive than its chloro-analogue, the bromo-substituent can be displaced by strong nucleophiles under forcing conditions. This provides a route to introduce alkoxy, thioalkoxy, and other functional groups at the 4-position. The synthesis of related 4-aminoquinolines, known for their antimalarial properties, often proceeds through an SNAr reaction on a 4-haloquinoline precursor.[3]

  • Scaffold for Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors. The 4-position serves as a key attachment point for hinge-binding motifs, while the 6-position can be modified to interact with the solvent-exposed region of the ATP-binding pocket. The ability to diversify this compound makes it an attractive starting point for developing inhibitors against targets like PI3Kα, which is implicated in cancer.[1]

Logical Role as a Chemical Building Block

Applications cluster_reactions Key Coupling Reactions cluster_targets Potential Therapeutic Areas start This compound suzuki Suzuki (C-C bond) start->suzuki Pd-catalyzed sonogashira Sonogashira (C-C bond) start->sonogashira Pd/Cu-catalyzed buchwald Buchwald-Hartwig (C-N bond) start->buchwald Pd-catalyzed snar SNAr (C-O, C-S, C-N bond) start->snar Nucleophilic Displacement anticancer Anticancer Agents (e.g., Kinase Inhibitors) suzuki->anticancer sonogashira->anticancer antimalarial Antimalarials buchwald->antimalarial buchwald->anticancer antimycobacterial Antimycobacterials snar->antimycobacterial

Caption: Synthetic utility of this compound in drug discovery.

Part 4: Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical intermediate. This compound possesses specific hazards that require careful management.

GHS Hazard Classification
  • Pictograms:

    • Corrosion

    • Health Hazard

  • Signal Word: Danger[5][12]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5][12]

    • H318: Causes serious eye damage.[5][12]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

  • Eye Protection: Wear chemical safety goggles or a face shield, as the compound can cause serious eye damage upon contact.[12][13]

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid skin contact. If contact occurs, wash the affected area immediately with plenty of water.[13][14]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended.

  • Ingestion: Do not eat, drink, or smoke in the laboratory.[12][14] If swallowed, rinse mouth and seek immediate medical attention.[12]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[12]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, accessible synthetic routes, and, most importantly, its versatile chemical handles make it an invaluable starting material for the discovery and development of novel therapeutics. From antimicrobials to oncology, the molecular scaffolds derived from this compound hold significant promise. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is the first step toward unlocking its full potential in the research laboratory.

References

  • PubChem. This compound | C10H8BrNO | CID 11160747. [Link]
  • ChemSynthesis. This compound. [Link]
  • ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. [Link]
  • PubMed Central (PMC). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. [Link]
  • MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

Sources

Introduction: The Quinoline Core and the Strategic Utility of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-6-methoxyquinoline

The quinoline scaffold is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, pharmaceuticals, and functional materials. Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal pharmacophore for interacting with biological targets. Within this important class of molecules, this compound (CAS No. 42881-66-3) emerges as a highly versatile and strategically important building block for chemical synthesis and drug discovery.

The true value of this reagent lies in the orthogonal reactivity of its key functional groups. The methoxy group at the 6-position acts as a mild electron-donating group, influencing the electronic properties of the aromatic system. The bromine atom at the 4-position is the primary site of synthetic manipulation. Its position, alpha to the ring nitrogen, makes it susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the controlled and sequential introduction of diverse molecular fragments, making it an invaluable intermediate for building complex molecular architectures and generating libraries of novel compounds for biological screening.

This guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, reactivity, and safe handling of this compound, designed for researchers and professionals in the fields of organic synthesis and medicinal chemistry.

Physicochemical and Structural Properties

This compound is a solid at room temperature, though its melting point is not consistently reported in the literature, suggesting it may be relatively low.[1] Its structural and physical properties are summarized below.

Table 1: Chemical Identifiers and Core Properties of this compound

PropertyValueReference(s)
CAS Number 42881-66-3[2]
Molecular Formula C₁₀H₈BrNO[2]
Molecular Weight 238.08 g/mol [2]
IUPAC Name This compound[2]
Appearance Solid[3]
Relative Density 1.516[4]
InChI Key HRFFYKLVLCFCQG-UHFFFAOYSA-N[1][2]
Canonical SMILES COc1ccc2nccc(Br)c2c1[1]

Based on its polycyclic aromatic structure with a halogen and an ether group, this compound is expected to be sparingly soluble in water but should exhibit good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the known spectra of 6-methoxyquinoline, with adjustments for the strong deshielding and electronic effects of the bromine atom at the C4 position.[5][6][7]

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • H2 (d, ~8.7-8.9 ppm): The proton at C2 is adjacent to the nitrogen and will be the most downfield signal in the spectrum, appearing as a doublet due to coupling with H3.

  • H3 (d, ~7.4-7.6 ppm): Coupled to H2, this proton appears as a doublet. Its chemical shift is influenced by the adjacent C4-Br bond.

  • H8 (d, ~8.0-8.2 ppm): This proton is on the benzene ring and experiences deshielding, appearing as a doublet.

  • H5 (d, ~7.3-7.5 ppm): This proton shows a characteristic doublet with a small meta-coupling to H7.

  • H7 (dd, ~7.1-7.3 ppm): This proton will appear as a doublet of doublets due to coupling with both H8 and H5.

  • -OCH₃ (s, ~3.9-4.1 ppm): The methoxy group protons will appear as a sharp singlet.

¹³C NMR (Predicted, 101 MHz, CDCl₃):

  • Quaternary Carbons: C4 (site of bromination, ~125-130 ppm), C6 (~158-160 ppm), C4a, C8a. The C4 signal will be significantly lower than in the unsubstituted quinoline due to the heavy atom effect of bromine.

  • Methine Carbons: C2, C3, C5, C7, C8. The pyridine ring carbons (C2, C3) will be in the ~150 ppm and ~122 ppm regions, respectively. The benzene ring carbons will appear in the aromatic region, with C5 and C7 showing distinct signals.

  • Methyl Carbon: The methoxy carbon (-OCH₃) will have a characteristic signal around 55-57 ppm.

Mass Spectrometry (MS)

In mass spectrometry (EI-MS), this compound is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

  • [M]⁺: m/z ≈ 237

  • [M+2]⁺: m/z ≈ 239

Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Synthesis and Purification

The most logical and robust synthetic route to this compound involves the conversion of the hydroxyl group of a quinolin-4-ol precursor into a bromide. This strategy is well-precedented for the preparation of haloquinolines.[8]

Retrosynthetic Analysis

A retrosynthetic breakdown points to 6-methoxyquinolin-4-ol as the key intermediate, which itself can be prepared from commercially available p-anisidine via a Gould-Jacobs reaction or similar cyclization strategy.

G Target This compound Intermediate1 6-Methoxyquinolin-4-ol Target->Intermediate1 Deoxybromination (e.g., POBr₃) StartingMaterial p-Anisidine + Diethyl (ethoxymethylene)malonate Intermediate1->StartingMaterial Gould-Jacobs Reaction

Caption: Retrosynthesis of this compound.

Recommended Synthetic Protocol: Deoxybromination of 6-Methoxyquinolin-4-ol

This protocol leverages phosphoryl bromide (POBr₃) as the brominating agent, a reagent known to be effective for converting hydroxyl groups on heterocyclic rings to bromides.[9][10]

Step 1: Synthesis of 6-Methoxyquinolin-4-ol This intermediate is either commercially available or can be synthesized from p-anisidine and diethyl (ethoxymethylene)malonate via thermal cyclization in a high-boiling solvent like diphenyl ether.

Step 2: Bromination of 6-Methoxyquinolin-4-ol

  • Reagent Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 6-methoxyquinolin-4-ol (1.0 equiv) to the flask.

  • Addition of Brominating Agent: Carefully add phosphoryl bromide (POBr₃) (2.0-3.0 equiv) to the flask. The reaction can also be run in a high-boiling inert solvent like toluene or xylene.

    • Causality Note: POBr₃ is preferred over PBr₃ for this transformation on a heteroaromatic enol. It is a powerful dehydrating and brominating agent, effectively converting the 4-quinolone tautomer to the 4-bromoquinoline product.[9]

  • Reaction: Heat the mixture to reflux (typically 110-140 °C) and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice in a separate beaker with vigorous stirring. This quench is highly exothermic and will generate HBr gas.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., saturated NaHCO₃ or dilute NaOH) until it is basic (pH > 8). The product should precipitate as a solid or be extracted with an organic solvent like ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Purification and Characterization Workflow

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification & Analysis start Reaction Mixture in POBr₃ quench Quench on Ice start->quench Slow Addition neutralize Neutralize (pH > 8) quench->neutralize extract Extract with EtOAc neutralize->extract dry Dry (Na₂SO₄) & Concentrate extract->dry chromatography Column Chromatography dry->chromatography characterize Characterize (NMR, MS) chromatography->characterize

Caption: Post-synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the reactivity of the C4-Br bond. This position is activated towards both metal-catalyzed cross-coupling and nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prime example, enabling the introduction of aryl, heteroaryl, or vinyl groups.

Typical Suzuki Coupling Protocol:

  • Setup: To an oven-dried flask, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base.

  • Reagents: A robust base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv) is often required for challenging couplings involving bromoquinolines.

  • Solvent: A degassed solvent system like 1,4-dioxane/water or toluene is used.

  • Reaction: The mixture is heated (typically 80-110 °C) under an inert atmosphere (N₂ or Ar) until completion.

G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex Oxidative Addition transmetal_complex [Ar-Pd(II)-Ar']L₂ pd_complex->transmetal_complex boronate Ar'-B(OR)₂ activated_boron [Ar'-B(OR)₂(Base)]⁻ boronate->activated_boron base Base (e.g., K₃PO₄) base->activated_boron activated_boron->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product start Ar-Br start->pd_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the quinoline nitrogen activates the C4 position for SNAr reactions. This allows for the direct displacement of the bromide by various nucleophiles, such as amines, alkoxides, and thiols, providing straightforward access to a wide range of 4-substituted quinolines. This reaction is analogous to the well-documented conversion of 4-chloroquinolines to 4-aminoquinolines.[2]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 2: GHS Hazard and Precautionary Statements

ClassificationCodeDescription
Hazard H302Harmful if swallowed
H318Causes serious eye damage
Precaution P264Wash skin thoroughly after handling
P270Do not eat, drink or smoke when using this product
P280Wear protective gloves/eye protection/face protection
P301+P317IF SWALLOWED: Get medical help
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Data sourced from the ECHA C&L Inventory.[2]

Handling:

  • Always use this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid creating dust. Avoid inhalation and contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Some suppliers recommend storage at -20°C to ensure long-term stability.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined reactive sites—the C4-bromo bond for cross-coupling and SNAr reactions, and the quinoline core for electronic tuning—provide chemists with a powerful tool for constructing complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full synthetic potential in the development of novel pharmaceuticals and functional materials.

References

  • Oregon State University. 1H NMR Chemical Shift. [Link]
  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]
  • The Royal Society of Chemistry.
  • ChemSynthesis. This compound. [Link]
  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]
  • PubChem. This compound. [Link]
  • MANAC Inc. Overview of bromination reactions with phosphorus bromides. [Link]
  • MANAC Inc. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Reddit. Why do we Use PBr3 instead of HBr,when we want to replace alcohol with bromine?[Link]

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4-Bromo-6-methoxyquinoline synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a quinoline core substituted with a methoxy group and a strategically placed bromine atom, makes it an exceptionally versatile intermediate for the synthesis of more complex molecular architectures. The bromine atom at the 4-position serves as a valuable synthetic handle for introducing a wide range of functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the 6-methoxy group modulates the electronic properties and bioavailability of its derivatives. This guide provides an in-depth exploration of the most reliable and efficient synthetic pathways to this important compound, focusing on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis: Strategic Approaches

The synthesis of this compound can be approached from several distinct strategic directions. The primary challenge lies in achieving the desired regiochemistry, specifically the placement of the bromine atom at the C4 position of the 6-methoxyquinoline scaffold. A high-level retrosynthetic analysis reveals two main logical pathways, each with its own merits and challenges.

G cluster_0 Pathway 1: Late-Stage Bromination cluster_1 Pathway 2: Ring Construction Strategy Target This compound P1_Inter1 6-Methoxyquinoline P1_Inter1->Target C4-Bromination (Challenging) P1_Start p-Anisidine P1_Start->P1_Inter1 Skraup Synthesis P2_Inter1 4-Hydroxy-6-methoxyquinoline P2_Inter1->Target Halogenation (e.g., POBr₃) P2_Start p-Anisidine + EMME P2_Start->P2_Inter1 Gould-Jacobs Reaction

Caption: Retrosynthetic overview of primary pathways to this compound.

This guide will focus on the most robust and widely applicable method, Pathway 2 , which builds the quinoline ring system in a manner that facilitates the specific introduction of the C4-substituent. While direct bromination of 6-methoxyquinoline (Pathway 1) seems more direct, it presents significant regioselectivity challenges, as electrophilic attack on the quinoline ring is generally favored on the electron-rich benzene portion rather than the electron-deficient pyridine ring.

Recommended Synthesis: The Gould-Jacobs Pathway

The Gould-Jacobs reaction provides a reliable and regiocontrolled route to 4-hydroxyquinolines, which are excellent precursors to their 4-halogenated counterparts. This multi-step pathway begins with simple, commercially available starting materials and systematically builds the target molecule.

Workflow of the Gould-Jacobs Pathway

G A p-Anisidine C Anilinomethylenemalonate Intermediate A->C B Diethyl (ethoxymethylene)malonate (EMME) B->C Condensation D Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate C->D Thermal Cyclization E 4-Hydroxy-6-methoxyquinoline D->E Saponification & Decarboxylation F This compound E->F Bromination (POBr₃)

Caption: Step-wise workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Part 1: Synthesis of 4-Hydroxy-6-methoxyquinoline

This initial phase involves three key chemical transformations: condensation, thermal cyclization, and a tandem saponification-decarboxylation.

Step 1A: Condensation of p-Anisidine with EMME

The synthesis begins with a nucleophilic substitution reaction where p-anisidine attacks the electron-deficient vinylogous ester, diethyl (ethoxymethylene)malonate (EMME), displacing ethanol to form the key anilinomethylenemalonate intermediate.

  • Causality: The reaction is driven by the nucleophilicity of the aniline nitrogen. It is typically performed neat or in a non-polar solvent and may be heated gently to ensure completion. The resulting intermediate is often stable enough to be isolated or can be used directly in the next step.

Step 1B: Thermal Cyclization

This is the core ring-forming step of the Gould-Jacobs reaction. The anilinomethylenemalonate intermediate undergoes an intramolecular electrophilic aromatic substitution upon heating to high temperatures (typically 240-260 °C).

  • Causality: The high temperature provides the activation energy for the electron-rich anisole ring to attack one of the ester carbonyls, followed by elimination of ethanol to form the heterocyclic ring. High-boiling, inert solvents like diphenyl ether or Dowtherm A are essential to achieve the required temperatures and facilitate efficient heat transfer.

Step 1C: Saponification and Decarboxylation

The resulting quinoline-3-carboxylate ester is a stable compound. To arrive at the desired 4-hydroxyquinoline, the ester must be removed. This is achieved by hydrolysis (saponification) of the ester to a carboxylic acid using a strong base, followed by thermal decarboxylation.

  • Causality: The saponification proceeds via standard ester hydrolysis. The resulting 3-carboxy-4-hydroxyquinoline is a β-keto acid derivative (in its keto-enol tautomeric form), which readily undergoes decarboxylation upon heating in an acidic or basic medium to yield the final 4-hydroxy-6-methoxyquinoline.

Experimental Protocol: Synthesis of 4-Hydroxy-6-methoxyquinoline [1]

This protocol is adapted from established procedures for analogous 4-hydroxyquinoline syntheses.

  • Condensation & Cyclization:

    • In a flask equipped for distillation, combine p-anisidine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

    • Heat the mixture to 100-110 °C for 2 hours. Ethanol will distill from the reaction mixture.

    • To the resulting crude intermediate, add diphenyl ether (approx. 5-10 times the weight of the aniline).

    • Heat the mixture to 250 °C under a nitrogen atmosphere for 1-2 hours. Monitor the reaction progress by TLC.

    • Allow the mixture to cool to below 100 °C and add hexane or petroleum ether to precipitate the crude ester product.

    • Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry.

  • Saponification & Decarboxylation:

    • Suspend the crude ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in a 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete saponification.

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2.

    • The 4-hydroxy-6-methoxyquinoline product will precipitate.

    • Filter the solid, wash with water until the washings are neutral, and dry under vacuum to yield 4-hydroxy-6-methoxyquinoline.

Part 2: Bromination of 4-Hydroxy-6-methoxyquinoline

The final step is the conversion of the 4-hydroxy group (which exists predominantly as the 4-quinolone tautomer) into a bromine atom. This is a critical transformation that requires a potent halogenating agent.

  • Causality: Reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) are effective for this conversion. They react with the quinolone oxygen to form a reactive intermediate (a phosphate or phosphonate ester), which is then readily displaced by a halide ion (Cl⁻ or Br⁻) via a nucleophilic substitution mechanism. Using POBr₃ directly provides the target compound. An alternative, often more common, route involves conversion to the 4-chloro derivative with POCl₃, followed by a halogen exchange reaction, but direct bromination is more atom-economical.[2][3]

Experimental Protocol: Synthesis of this compound [2][3]

This protocol is adapted from the analogous chlorination of quinolin-4-ones.

  • Reaction Setup:

    • In a flask equipped with a reflux condenser and a gas trap (to capture HBr fumes), carefully add 4-hydroxy-6-methoxyquinoline (1.0 eq) to phosphorus oxybromide (POBr₃) (3.0-5.0 eq). The reaction can be highly exothermic.

    • Alternatively, use phosphorus oxychloride (POCl₃) to first synthesize the 4-chloro intermediate.

  • Heating:

    • Heat the mixture to reflux (approx. 110-120 °C) for 3-4 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 8.

    • The crude this compound will precipitate as a solid.

  • Purification:

    • Filter the solid and wash it with water.

    • Extract the product from the aqueous mixture using a suitable organic solvent like dichloromethane or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Summary

The following table summarizes the key transformations and expected outcomes for the recommended Gould-Jacobs pathway. Yields are estimates based on analogous reactions reported in the literature and may vary.

StepStarting MaterialsKey ReagentsSolventTemperatureTypical Yield
1A & 1B p-Anisidine, EMME(none) / Diphenyl EtherNeat / Diphenyl Ether110 °C then 250 °C60-80%
1C Quinoline-3-carboxylateNaOH (aq), HCl (aq)WaterReflux85-95%
2 4-Hydroxy-6-methoxyquinolinePOBr₃ or POCl₃Neat110-120 °C70-90%

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence involving the Gould-Jacobs reaction to construct the 4-hydroxy-6-methoxyquinoline core, followed by a robust halogenation step. This pathway offers excellent control over regiochemistry, a critical consideration that direct bromination strategies fail to provide. By carefully controlling reaction conditions and executing proper purification techniques, researchers can obtain this valuable synthetic intermediate in high yield and purity, enabling its effective use in drug discovery and development programs.

References

  • SUZHOU VICFI BIOTECHNOLOGY Co Ltd. (2014). Method for synthetizing 6-methoxyquinoline.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Wikipedia. (2023). Doebner–Miller reaction. Wikipedia. [Link]
  • Combes Quinoline Synthesis. (n.d.). Combes Quinoline Synthesis. [Link]
  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]
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  • Wikipedia. (2023). Combes quinoline synthesis. Wikipedia. [Link]
  • National Institutes of Health. (2021). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.
  • ResearchGate. (2017). How does the medium affect the bromination of 3- and 4-hydroxyquinolines?.
  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (n.d.). Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones.
  • SlideShare. (2015).
  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]
  • Google Patents. (2017). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • National Institutes of Health. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ResearchGate. (n.d.). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,....
  • National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • ResearchGate. (2011). Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates.
  • Master Organic Chemistry. (2014). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for the spectroscopic elucidation of 4-Bromo-6-methoxyquinoline (CAS No: 42881-66-3), a key heterocyclic intermediate in synthetic and medicinal chemistry.[1][2] For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is paramount. This document provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound, integrating field-proven insights with foundational principles. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Molecular Structure and Analytical Workflow

This compound is a disubstituted quinoline with the molecular formula C₁₀H₈BrNO and a molecular weight of approximately 238.08 g/mol .[1][3] The strategic placement of the bromo and methoxy groups on the quinoline scaffold dictates its chemical reactivity and is the primary focus of spectroscopic verification.

The structural confirmation of such a molecule is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. Each spectroscopic technique provides a unique piece of the structural puzzle, and together, they offer a complete and validated picture.

G cluster_workflow Spectroscopic Analysis Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Structure_Confirmation Comprehensive Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: A typical workflow for the synthesis and structural validation of this compound.

Below, we delve into the specific data and protocols for each major spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for assigning every atom within the heterocyclic and benzenoid rings.

Experimental Protocol: NMR Data Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality, reproducible NMR data. This protocol is standard for high-field spectrometers (e.g., 400 MHz or higher).[4]

  • Sample Preparation:

    • Accurately weigh the sample: ~5-10 mg for ¹H NMR and ~20-50 mg for ¹³C NMR. The larger mass for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope.[4][5]

    • Select a suitable deuterated solvent in which the sample is fully soluble, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Dissolve the sample in approximately 0.6-0.7 mL of the solvent and transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (¹H NMR):

    • Pulse Program: Utilize a standard one-pulse sequence.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds to ensure full proton relaxation.

    • Number of Scans (NS): 8 to 16 scans typically provide an excellent signal-to-noise ratio.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).[4]

  • Instrument Setup (¹³C NMR):

    • Pulse Program: Employ a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width (SW): Set to a wide range, typically ~220 ppm, to capture all carbon signals.[4][6]

    • Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required.

    • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).[4]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a direct map of the proton environments. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine atom, and the electron-donating effect of the methoxy group.

G struct H2 H-2 H2->struct H3 H-3 H3->struct H5 H-5 H5->struct H7 H-7 H7->struct H8 H-8 H8->struct OCH3 -OCH₃ OCH3->struct

Caption: Proton assignments for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Note: Data is predicted; experimental values may vary slightly.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Chemical Shift and Splitting
H-2 ~8.75Doublet (d)J ≈ 4.5 HzLocated alpha to the electronegative nitrogen, causing significant deshielding. Coupled to H-3.
H-3 ~7.50Doublet (d)J ≈ 4.5 HzCoupled to H-2. Less deshielded than H-2.
H-5 ~8.00Doublet (d)J ≈ 9.0 HzPart of the benzenoid ring, coupled to H-7 (meta-coupling is negligible). Deshielded by proximity to the pyridine ring.
H-7 ~7.40Doublet of Doublets (dd)J ≈ 9.0, 2.5 HzCoupled to H-5 (ortho) and H-8 (meta). Positioned between the methoxy group and the fused ring system.
H-8 ~7.15Doublet (d)J ≈ 2.5 HzCoupled only to H-7 (meta-coupling). Shielded by the electron-donating methoxy group.
-OCH₃ ~3.90Singlet (s)N/AProtons on the methoxy group are chemically equivalent and have no adjacent protons to couple with.
¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. Quaternary carbons (those without attached protons) typically show weaker signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Note: Data is predicted; experimental values may vary slightly.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C-2 ~150.5Alpha to nitrogen, highly deshielded.
C-3 ~122.0Beta to nitrogen.
C-4 ~121.5Directly attached to bromine; its chemical shift is influenced by the heavy atom effect.
C-4a ~148.0Quaternary carbon at the ring junction.
C-5 ~130.0Aromatic carbon.
C-6 ~158.0Attached to the electron-donating methoxy group, causing significant deshielding.
C-7 ~105.0Ortho to the methoxy group, highly shielded.
C-8 ~124.0Aromatic carbon.
C-8a ~144.0Quaternary carbon at the ring junction.
-OCH₃ ~55.5Typical range for a methoxy carbon attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of a compound. For halogenated compounds like this compound, MS provides a definitive signature due to the characteristic isotopic distribution of bromine.

Experimental Protocol: ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar, medium molecular weight compounds.[5]

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup:

    • Ionization Mode: Use positive electrospray ionization (ESI+) mode, as the nitrogen atom in the quinoline ring is readily protonated.

    • Mass Range: Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-400).

    • Analysis: The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions. For a protonated molecule, this will be [M+H]⁺.

MS Data and Interpretation

The most critical feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[7] This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by 2 m/z units and having an intensity ratio of approximately 1:1.[5][7]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated Exact Mass (m/z)Description
[C₁₀H₈⁷⁹BrNO + H]⁺ 237.9862Molecular ion peak ([M+H]⁺) corresponding to the ⁷⁹Br isotope.
[C₁₀H₈⁸¹BrNO + H]⁺ 239.9842Molecular ion peak ([M+2+H]⁺) corresponding to the ⁸¹Br isotope.

The observation of this characteristic M and M+2 doublet with a ~1:1 intensity ratio is conclusive evidence for the presence of a single bromine atom in the molecule.

G cluster_ms Mass Spectrometry Fragmentation M_ion [M+H]⁺ m/z ≈ 238/240 (Isotopic Pair) Loss_CH3 -CH₃ M_ion->Loss_CH3 Loss_Br -Br M_ion->Loss_Br Fragment1 Fragment m/z ≈ 223/225 Loss_CH3->Fragment1 Fragment2 Fragment m/z = 159 Loss_Br->Fragment2

Caption: Simplified potential fragmentation pathway for this compound in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

IR Data and Interpretation

The IR spectrum of this compound will display a combination of absorptions characteristic of an aromatic ether and a bromo-substituted heterocyclic system.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000 C-H StretchAromatic C-H
~2950-2850 C-H Stretch-OCH₃
~1600-1450 C=C and C=N StretchQuinoline Ring System
~1250-1200 C-O-C Asymmetric StretchAryl-Alkyl Ether
~1050-1000 C-O-C Symmetric StretchAryl-Alkyl Ether
~850-800 C-H BendOut-of-plane bending for substituted aromatic ring
~600-500 C-Br StretchCarbon-Bromine Bond

The presence of strong peaks in the aromatic stretching and ether linkage regions, combined with a peak in the far-IR corresponding to the C-Br bond, validates the key functional groups of the molecule.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for the specific assignment of each atom. Mass spectrometry confirms the correct molecular weight and, crucially, verifies the presence of a single bromine atom through its distinct isotopic signature. Finally, infrared spectroscopy provides rapid confirmation of the essential functional groups. The convergence of data from these three methods provides an unambiguous and robust validation of the molecular structure, a critical checkpoint in any research or development pipeline.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from a URL provided by the grounding tool.
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  • ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from a URL provided by the grounding tool.
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  • NIST. (n.d.). CAS Reg. No. 3257-49-6.
  • PubChemLite. (2025). 4-bromo-6-methoxyisoquinoline (C10H8BrNO).
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  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from a URL provided by the grounding tool.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
  • R&D Chemicals. (2025). This compound, 42881-66-3, suppliers and manufacturers.
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  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • NIH. (n.d.). 4-Bromo-8-methoxyquinoline.
  • YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including antimalarial and anticancer properties. The precise substitution pattern on the quinoline ring system is a key determinant of a compound's therapeutic efficacy and pharmacological profile. Consequently, unambiguous structural elucidation is a cornerstone of drug discovery and development in this chemical space. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable analytical technique for the structural characterization of these molecules.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Bromo-6-methoxyquinoline, a disubstituted quinoline derivative. As a Senior Application Scientist, this document is structured to offer not just spectral data, but also the underlying principles and practical considerations for acquiring and interpreting such spectra. We will delve into the expected chemical shifts and coupling constants, the influence of the bromo and methoxy substituents on the quinoline ring, and a detailed, field-proven protocol for obtaining high-quality ¹H NMR data.

The ¹H NMR Profile of this compound: A Predicted Analysis

While a publicly available, fully assigned ¹H NMR spectrum of this compound is not readily found in the literature, a robust prediction can be made based on the analysis of structurally similar compounds and the fundamental principles of NMR spectroscopy. The quinoline ring system's protons typically resonate in the aromatic region, generally between 7.0 and 9.5 ppm.[1] The introduction of a bromine atom at the 4-position and a methoxy group at the 6-position significantly influences the electronic environment of the ring protons, leading to predictable shifts in their resonance frequencies.[2]

The methoxy group (-OCH₃) is an electron-donating group (EDG) which increases electron density on the ring, causing a shielding effect and shifting the signals of nearby protons upfield (to lower ppm values).[2] Conversely, the bromine atom, while possessing lone pairs, is an electron-withdrawing group (EWG) through induction, which deshields adjacent protons, shifting their signals downfield.

Based on these principles and data from related substituted quinolines, the following table summarizes the predicted ¹H NMR data for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.7Doublet (d)~4.5
H-3~7.8Doublet (d)~4.5
H-5~7.9Doublet (d)~9.0
H-7~7.4Doublet of Doublets (dd)~9.0, ~2.5
H-8~8.0Doublet (d)~2.5
-OCH₃~3.9Singlet (s)-

Rationale for Assignments:

  • H-2 and H-3: These protons on the pyridine ring will form an AX spin system, appearing as a pair of doublets with a typical ortho coupling constant of approximately 4.5 Hz. H-2 is expected to be the most downfield of the ring protons due to its proximity to the electronegative nitrogen atom.

  • H-5, H-7, and H-8: These protons on the benzene ring form an ABX spin system.

    • H-5: This proton is ortho to the bromine at C4 and will experience its deshielding effect, shifting it downfield. It will appear as a doublet due to coupling with H-7.

    • H-7: This proton is ortho to the methoxy group at C6 and will be shielded. It will appear as a doublet of doublets due to coupling with both H-5 and H-8.

    • H-8: This proton is para to the methoxy group and will also be shielded, though to a lesser extent than H-7. It will appear as a doublet due to a smaller meta coupling with H-7.

  • -OCH₃: The methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a robust and self-validating protocol for acquiring a high-resolution ¹H NMR spectrum of this compound.

I. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[1] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[3]

  • Transfer to NMR Tube: Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

II. Instrument Setup and Data Acquisition

  • Spectrometer: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp and symmetrical peaks.[2]

  • Acquisition Parameters:

    • Pulse Program: Use a standard one-pulse sequence.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 11 ppm).

    • Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.[1]

III. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode and have a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

  • Integration and Peak Picking: Integrate the signals to determine the relative number of protons for each resonance. Pick the peaks to identify their exact chemical shifts.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex quinoline derivatives or to confirm assignments, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing cross-peaks between protons that are on adjacent carbons. This would confirm the H-2/H-3 and H-5/H-7/H-8 spin systems.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to, aiding in the assignment of both ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the positions of substituents that lack protons, such as the bromine atom in this case.[2]

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using ¹H NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Elucidation A Sample Preparation B 1D ¹H NMR Acquisition A->B C Data Processing B->C D Identify Number of Signals C->D E Analyze Chemical Shifts D->E F Determine Integration E->F G Analyze Splitting Patterns (J-coupling) F->G H Assign Protons to Spin Systems G->H I Relate Spin Systems to Molecular Fragments H->I J Confirm Structure I->J

Caption: Workflow for the structural elucidation of this compound via ¹H NMR.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that, when interpreted systematically, leads to its unambiguous structural confirmation. By understanding the influence of the bromo and methoxy substituents on the chemical shifts and coupling patterns of the quinoline protons, researchers can confidently assign the observed signals. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, while the application of 2D NMR techniques can further solidify the structural assignment. This in-depth understanding is critical for professionals in drug discovery and development, where the precise characterization of molecular structure is paramount for advancing new therapeutic agents.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information For.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Govindaraju, V., & Ramachandran, E. (2011). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 24(10), 1243-1252.

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An In-depth Technical Guide to the 13C NMR Analysis of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. Among its various techniques, Carbon-13 (13C) NMR is particularly powerful for elucidating the carbon framework of organic molecules. This guide offers a comprehensive exploration of the 13C NMR analysis of 4-Bromo-6-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of 13C NMR, predict the spectral features of the title compound, provide a detailed experimental protocol, and discuss the interpretation of the resulting spectrum. This document is intended to serve as a practical resource for researchers and professionals engaged in the structural characterization of complex organic molecules.

Introduction: The Significance of 13C NMR in Structural Elucidation

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and reactivity. 13C NMR spectroscopy provides a direct, non-destructive method for mapping the carbon skeleton of a molecule. Unlike proton (1H) NMR, which is characterized by complex spin-spin coupling, standard 13C NMR spectra are typically proton-decoupled.[1] This simplification results in a spectrum where each unique carbon atom gives rise to a single peak, making spectral interpretation more straightforward.[1] The chemical shift of each carbon signal is highly sensitive to its local electronic environment, offering a wealth of information about hybridization, substituent effects, and overall molecular geometry.

For a molecule such as this compound, which possesses a heteroaromatic core with distinct electronic domains, 13C NMR is an indispensable tool for confirming its identity and purity. The quinoline scaffold is a privileged structure in drug discovery, and understanding the influence of substituents on its electronic properties is crucial for designing new therapeutic agents.

Theoretical Framework: Understanding 13C Chemical Shifts in Substituted Quinolines

The chemical shift (δ) in 13C NMR is a measure of the resonance frequency of a carbon nucleus relative to a standard, typically tetramethylsilane (TMS).[2] The chemical shift is primarily governed by the shielding and deshielding of the carbon nucleus by its surrounding electrons. Electronegative atoms or electron-withdrawing groups near a carbon atom will pull electron density away from it, reducing its shielding and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, enhancing shielding and shifting the signal to a lower chemical shift (upfield).[3]

In the case of this compound, the chemical shifts of the quinoline carbons are influenced by several factors:

  • The Heteroaromatic Ring System: The nitrogen atom in the quinoline ring is more electronegative than carbon, leading to a general deshielding of the carbons in the pyridine ring (C2, C3, C4, C8a).[4] The aromatic currents within the bicyclic system also contribute to the overall chemical shifts.

  • The Methoxy Group (-OCH3): The oxygen atom of the methoxy group is electron-donating through resonance, increasing electron density at the ortho and para positions (C5 and C7). This leads to an upfield shift for these carbons. The carbon of the methoxy group itself typically resonates in the range of 55-65 ppm.[5]

  • The Bromine Atom (-Br): Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, deshielding the carbon to which it is attached (C4). However, it also has a "heavy atom effect," which can cause an upfield shift for the directly attached carbon due to spin-orbit coupling.[6] The net effect is a combination of these opposing influences. Halogen substitution effects on aromatic rings are well-documented and can be used to predict chemical shifts with reasonable accuracy.[7]

The interplay of these effects results in a unique 13C NMR fingerprint for this compound.

Predicted 13C NMR Spectrum of this compound

Based on the principles outlined above and data from related substituted quinolines, we can predict the approximate chemical shifts for each carbon atom in this compound.[8][9][10] It's important to note that these are estimations, and the actual experimental values may vary slightly depending on the solvent and other experimental conditions.[11]

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2150 - 155Deshielded by adjacent nitrogen.
C3120 - 125Influenced by adjacent nitrogen and bromine.
C4135 - 140Directly attached to bromine (inductive vs. heavy atom effect).
C4a125 - 130Quaternary carbon, influenced by fusion and bromine.
C5105 - 110Shielded by para-methoxy group.
C6155 - 160Directly attached to electron-donating methoxy group.
C7120 - 125Shielded by ortho-methoxy group.
C8130 - 135Influenced by adjacent nitrogen.
C8a145 - 150Quaternary carbon, deshielded by nitrogen.
-OCH355 - 60Typical range for a methoxy carbon.

Experimental Protocol for 13C NMR Analysis

The acquisition of a high-quality 13C NMR spectrum requires careful sample preparation and instrument setup. The following protocol provides a step-by-step guide for this process.

Sample Preparation
  • Determine the appropriate amount of sample: For a standard 13C NMR experiment, a concentration of 50-100 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is recommended.[12] If the amount of sample is limited, a higher number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • Choose a suitable deuterated solvent: Chloroform-d (CDCl3) is a common choice for many organic compounds due to its good dissolving power and single carbon signal at approximately 77 ppm, which can be used for spectral calibration.[13] Other solvents such as DMSO-d6 or acetone-d6 may be used if the compound has poor solubility in CDCl3.

  • Dissolve the sample: Weigh the desired amount of this compound and dissolve it in the chosen deuterated solvent in a small vial.[12] Gentle vortexing or sonication can aid in dissolution.[13]

  • Filter the solution: To ensure a homogeneous magnetic field, it is crucial to remove any solid particles from the solution.[14] This can be achieved by filtering the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Adjust the sample volume: The final volume of the solution in the NMR tube should be between 4 and 5 cm in height to ensure it is within the detection region of the NMR probe.[13][15]

  • Cap and label the NMR tube: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[13][15]

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Structural Information H1 1H NMR Proton_Env Proton Environments H1->Proton_Env C13 13C NMR Carbon_Skeleton Carbon Skeleton C13->Carbon_Skeleton DEPT DEPT CH_Connectivity C-H Connectivity DEPT->CH_Connectivity COSY COSY Proton_Connectivity H-H Connectivity COSY->Proton_Connectivity HSQC HSQC HSQC->CH_Connectivity HMBC HMBC Long_Range_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_Connectivity Final_Structure Final Structure Elucidation Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure CH_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure Proton_Connectivity->Final_Structure

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

The 13C NMR analysis of this compound is a powerful method for its structural verification. By understanding the theoretical principles governing chemical shifts and following a robust experimental protocol, researchers can confidently interpret the resulting spectrum. The predicted chemical shifts and the detailed methodology provided in this guide serve as a valuable resource for scientists and professionals working with substituted quinolines and other complex organic molecules. The integration of 1D and 2D NMR techniques will ultimately lead to a complete and unambiguous assignment of the carbon skeleton, a critical step in the characterization of novel compounds for drug development and other applications.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). (n.d.). ResearchGate.
  • NMR Sample Requirements and Preparation. (n.d.). University of Colorado Boulder Department of Chemistry and Biochemistry.
  • Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal.
  • Supporting Information For - The Royal Society of Chemistry. (n.d.).
  • Sample Preparation. (n.d.). University College London Faculty of Mathematical & Physical Sciences.
  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI Blogs.
  • 13-C NMR Protocol for beginners AV-400. (n.d.). University of Wisconsin-Madison.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. (n.d.). Trade Science Inc. Journals.
  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. (n.d.). ACS Publications - The Journal of Organic Chemistry.
  • A User Guide to Modern NMR Experiments. (n.d.). University of Oxford Chemistry Research Laboratory.
  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (n.d.). National Institutes of Health - PMC.
  • 13C NMR. (n.d.). EPFL.
  • Trinh, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 365.
  • Setting up 13C CP/MAS experiments. (2025, August 6). ResearchGate.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs.
  • PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. (n.d.). Canadian Journal of Chemistry.
  • How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube.
  • Calculated 13C NMR Shifts of brominated Carbons. (2015, August 6). Chemistry Stack Exchange.
  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed.
  • Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. (n.d.). Indian Academy of Sciences.
  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database.
  • A guide to 13C NMR chemical shift values. (n.d.). Compound Interest.
  • 13C NMR Chemical Shift. (n.d.). Oregon State University.
  • sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube.
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014, December 16). National Institutes of Health - PMC.

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Crystal structure of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 4-Bromo-6-methoxyquinoline: A Keystone for Rational Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new, more potent drugs. This technical guide focuses on this compound, a halogenated quinoline derivative with significant potential as a versatile intermediate in pharmaceutical synthesis. While the definitive crystal structure of this specific compound is not yet publicly available, this paper outlines the critical importance of its determination. We provide a comprehensive, field-proven methodology for its synthesis, crystallization, and structural elucidation by X-ray crystallography. Furthermore, we present an analysis of anticipated structural features based on closely related quinoline derivatives and discuss the profound implications of this structural knowledge for advancing drug discovery and development.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities. From the pioneering antimalarial drug quinine to modern anticancer agents, the versatility of the quinoline core allows for fine-tuning of its physicochemical and pharmacological properties through substitution. A deep understanding of the three-dimensional structure of quinoline derivatives is fundamental to deciphering their mechanism of action and to designing next-generation therapeutics with improved efficacy and selectivity[1][2].

This compound is a particularly interesting building block. The methoxy group at the 6-position and the bromine atom at the 4-position offer orthogonal handles for synthetic modification. The bromine atom, for instance, is a key functional group for introducing molecular diversity through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations[3]. The precise spatial orientation of these substituents, which can only be definitively determined by X-ray crystallography, dictates the molecule's interaction with biological targets.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the first step in its development for any application. The table below summarizes the known properties of this compound, compiled from various chemical databases and suppliers.

PropertyValueReference
CAS Number 42881-66-3[4][5][6]
Molecular Formula C₁₀H₈BrNO[4][5][7][8]
Molecular Weight 238.08 g/mol [4][5][7][8]
IUPAC Name This compound[4][5]
SMILES COc1ccc2nccc(Br)c2c1[4]
InChI 1S/C10H8BrNO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3[4]
Appearance Solid
XLogP3 2.9[5]
Topological Polar Surface Area 22.1 Ų[5]

Synthesis of this compound

To perform crystallographic studies, a pure sample of the target compound must first be synthesized. While multiple synthetic routes to quinoline derivatives exist, a common and effective strategy involves the construction of the quinoline core followed by functionalization. Below is a proposed, robust protocol for the synthesis of this compound, adapted from established procedures for analogous compounds[2][9][10].

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 6-Methoxyquinolin-4-ol

This step involves a Conrad-Limpach reaction between p-anisidine and diethyl malonate to construct the quinoline core.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 eq) and diethyl malonate (1.1 eq).

  • Reaction Execution: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Cool the reaction mixture slightly and add it slowly to a pre-heated (250 °C) high-boiling point solvent such as Dowtherm A or diphenyl ether. Maintain the temperature for 30-60 minutes to facilitate the thermal cyclization.

  • Workup and Isolation: Cool the mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with hexane to further promote precipitation. Collect the solid by vacuum filtration, wash with hexane and then ethanol to remove impurities, and dry under vacuum to yield 6-methoxyquinolin-4-ol.

Step 2: Bromination of 6-Methoxyquinolin-4-ol to yield this compound

This step converts the hydroxyl group at the 4-position to a bromine atom.

  • Reaction Setup: In a fume hood, carefully add phosphorus oxybromide (POBr₃) (3.0 eq) to a flask containing 6-methoxyquinolin-4-ol (1.0 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) for 3-4 hours. Monitor the reaction for the consumption of the starting material by TLC.

  • Workup and Isolation: After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POBr₃. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. The product will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

G cluster_0 Step 1: Synthesis of 6-Methoxyquinolin-4-ol cluster_1 Step 2: Bromination p-Anisidine p-Anisidine Reaction_1 Conrad-Limpach Reaction (140-150°C) p-Anisidine->Reaction_1 Diethyl Malonate Diethyl Malonate Diethyl Malonate->Reaction_1 Cyclization Thermal Cyclization (250°C in Dowtherm A) Reaction_1->Cyclization 6-Methoxyquinolin-4-ol 6-Methoxyquinolin-4-ol Cyclization->6-Methoxyquinolin-4-ol Reaction_2 Bromination (Reflux, 100-110°C) 6-Methoxyquinolin-4-ol->Reaction_2 POBr3 Phosphorus Oxybromide POBr3->Reaction_2 Quench Quench with Ice Water Reaction_2->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Purification Recrystallization or Chromatography Neutralize->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Crystal Structure Determination: A Proposed Methodology

The "gold standard" for unambiguously determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction[11]. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the solid state[11]. The following protocol outlines a comprehensive approach to determining the crystal structure of this compound.

Step 1: Single Crystal Growth

The success of an X-ray crystallographic analysis is critically dependent on the quality of the single crystal. Several methods should be attempted to obtain diffraction-quality crystals:

  • Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., dichloromethane). Place this solution in a small open vial, and then place the small vial inside a larger sealed jar containing a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility, promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Step 2: X-ray Data Collection and Processing
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector)[12]. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected diffraction images are processed using specialized software. This involves integrating the intensities of the diffraction spots, applying corrections for various experimental factors (e.g., Lorentz and polarization effects), and determining the unit cell parameters and space group of the crystal.

Step 3: Structure Solution and Refinement
  • Structure Solution: The processed diffraction data is used to generate an electron density map of the unit cell[11]. From this map, the positions of the atoms in the asymmetric unit are determined. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters (describing the vibration of the atoms), and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

G Start Purified this compound Crystal_Growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion, Cooling) Start->Crystal_Growth Mounting Mount Crystal on Goniometer Crystal_Growth->Mounting Data_Collection X-ray Data Collection (Diffractometer, 100 K) Mounting->Data_Collection Data_Processing Data Processing (Integration, Scaling, Space Group Determination) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods, Electron Density Map) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (Atomic Coordinates, Bond Lengths/Angles) Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray structure determination.

Anticipated Structural Features and Intermolecular Interactions

Based on the crystal structures of other substituted quinolines, we can anticipate several key structural features for this compound[13][14]. The quinoline ring system is expected to be largely planar. The bromine atom and the methoxy group will lie in or close to this plane.

Of particular interest are the intermolecular interactions that will govern the crystal packing. These non-covalent interactions are crucial for understanding the solid-state properties of the material and can provide insights into its potential interactions with biological macromolecules. Potential interactions include:

  • π-π Stacking: The planar aromatic quinoline rings are likely to engage in offset π-π stacking interactions, which are a common feature in the crystal packing of aromatic heterocycles.

  • Halogen Bonding: The bromine atom at the 4-position is a potential halogen bond donor. It may interact with electron-rich atoms on neighboring molecules, such as the nitrogen atom of the quinoline ring or the oxygen atom of the methoxy group.

  • C-H···π and C-H···O/N Interactions: Weak hydrogen bonds involving the aromatic C-H groups as donors and the π-system or heteroatoms (N, O) as acceptors are also expected to play a role in stabilizing the crystal lattice.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C node_A This compound node_B This compound node_A->node_B π-π Stacking node_C This compound node_A->node_C C-H···O Interaction node_B->node_C Halogen Bond (Br···N)

Caption: Potential intermolecular interactions in the crystal lattice.

Implications for Drug Design and Development

Obtaining the crystal structure of this compound would be a significant step forward for several reasons:

  • Structure-Based Drug Design: The precise atomic coordinates would serve as a crucial input for computational modeling and structure-based drug design. This would enable medicinal chemists to design new derivatives with optimized interactions with a target protein's binding site.

  • Understanding Structure-Activity Relationships: By comparing the crystal structure of this compound with that of its more complex, biologically active derivatives, researchers can gain valuable insights into the SAR of this class of compounds[12].

  • Solid-State Property Prediction: The crystal packing information would help in understanding and predicting the solid-state properties of the compound, such as its solubility, stability, and polymorphism, which are critical aspects of pharmaceutical development.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While its full potential is yet to be unlocked, the determination of its single-crystal X-ray structure is a critical and necessary step. This guide has provided a comprehensive overview of the rationale and a detailed, practical methodology for achieving this goal. The resulting structural information will undoubtedly accelerate the rational design of new and improved quinoline-based drugs, ultimately benefiting the fields of medicinal chemistry and pharmaceutical science.

References

  • BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)
  • BenchChem. (2025).
  • Fluorochem. This compound. Fluorochem.
  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • PubChem. This compound.
  • ChemSynthesis. (2025). This compound. ChemSynthesis.
  • ResearchGate. (2024). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59.
  • Guidechem. How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?. Guidechem.
  • ResearchGate. Structures of the quinoline derivatives.
  • ChemicalBook. 6-Bromo-4-methoxyquinoline synthesis. ChemicalBook.
  • ChemicalBook. (2025). This compound. ChemicalBook.
  • United States Biological. 431142 this compound CAS: 42881-66-3.
  • Benchchem. Technical Support Center: Synthesis of 4-Amino-6-bromoquinoline. Benchchem.
  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • Benchchem. 4-Bromo-7-methoxyquinoline-6-carboxamide. Benchchem.
  • Sigma-Aldrich. This compound AldrichCPR. Sigma-Aldrich.
  • PubChem. 6-Bromo-4-chloro-7-methoxyquinoline.
  • Benchchem. (2025). 4-Amino-6-bromoquinoline: A Technical Guide for Drug Discovery and Development. Benchchem.
  • El-Damasy, A. K., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry.
  • Benchchem. (2025). 4-Amino-6-bromoquinoline: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists. Benchchem.

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An In-depth Technical Guide to the Synthesis of 4-Bromo-6-methoxyquinoline: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-6-methoxyquinoline

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its substituted quinoline core. The bromine atom at the C4-position serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse molecular fragments. The methoxy group at the C6-position, an electron-donating group, influences the electronic properties of the quinoline ring and can be a site for further modification or a crucial pharmacophoric element. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic pathways.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound is not achievable through direct bromination of 6-methoxyquinoline, as electrophilic aromatic substitution on the 6-methoxyquinoline scaffold preferentially occurs at the C5-position[1]. Therefore, a more nuanced approach is required, typically involving the construction of a quinolin-4-one (also known as a 4-quinolone) intermediate, followed by halogenation. Two primary pathways, differentiated by their starting materials, have proven effective.

Pathway A: The Conrad-Limpach Approach Starting from p-Anisidine

This classic and reliable route builds the quinoline core from a readily available aniline derivative. The key intermediate in this pathway is 6-methoxyquinolin-4-ol, which is then converted to the target 4-bromo derivative.

Diagram of Pathway A

Pathway A p_Anisidine p-Anisidine Intermediate_A Enamine Intermediate p_Anisidine->Intermediate_A Condensation Diethyl_malonate Diethyl (ethoxymethylene)malonate Diethyl_malonate->Intermediate_A Quinolinol 6-Methoxyquinolin-4-ol Intermediate_A->Quinolinol Thermal Cyclization (Gould-Jacobs Reaction) Final_Product This compound Quinolinol->Final_Product Bromination POBr3 POBr3 or PBr3/PBr5 POBr3->Final_Product

Caption: Synthetic route to this compound starting from p-Anisidine.

Step-by-Step Protocol for Pathway A

Part 1: Synthesis of 6-Methoxyquinolin-4-ol

This step follows the principles of the Gould-Jacobs reaction, a variation of the Conrad-Limpach synthesis.

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq). The mixture is heated, typically at 100-120 °C, for 1-2 hours. The reaction can often be performed neat or in a high-boiling solvent. The progress of the reaction can be monitored by the evolution of ethanol.

  • Cyclization: The resulting enamine intermediate is added portion-wise to a preheated high-boiling solvent, such as diphenyl ether or Dowtherm A, at approximately 250 °C. This high temperature induces a thermal cyclization to form the quinolin-4-ol ring system. The reaction is typically complete within 15-30 minutes.

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product. The solid is collected by filtration, washed thoroughly with the non-polar solvent to remove the high-boiling solvent, and then dried. The crude 6-methoxyquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Part 2: Bromination of 6-Methoxyquinolin-4-ol

The conversion of the 4-hydroxyl group to a bromine atom is a critical step. While the chlorination of quinolin-4-ols with phosphorus oxychloride (POCl₃) is widely documented, the analogous bromination requires a more potent brominating agent.

  • Reaction Setup: In a fume hood, a flask is charged with 6-methoxyquinolin-4-ol (1.0 eq) and a suitable solvent like acetonitrile or chloroform.

  • Bromination: Phosphorus oxybromide (POBr₃) (1.5-2.0 eq) is added portion-wise to the stirred suspension. Alternatively, a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) can be used. The reaction mixture is then heated to reflux for several hours (typically 4-8 hours). The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring to quench the excess brominating agent. The acidic solution is then neutralized with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates. The solid is collected by filtration, washed with water, and dried. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Pathway B: Building from a Brominated Precursor

An alternative strategy involves incorporating the bromine atom at an earlier stage, starting with a brominated aniline derivative. This approach can be advantageous if the required starting material is readily available or if the cyclization reaction is more efficient with the bromo-substituted precursor.

Diagram of Pathway B

Pathway B Bromoaniline 4-Bromo-3-methoxyaniline Intermediate_B Vinylogous Amide Bromoaniline->Intermediate_B Condensation Meldrums_acid Meldrum's acid & Trimethyl orthoformate Meldrums_acid->Intermediate_B Quinolinol_B 6-Bromo-7-methoxyquinolin-4-ol Intermediate_B->Quinolinol_B Thermal Cyclization Final_Product_B Target Analogue Quinolinol_B->Final_Product_B Halogenation POCl3 POCl3 POCl3->Final_Product_B

Caption: Synthesis of a 6-bromo-methoxyquinoline analogue, illustrating the strategy of starting with a brominated aniline.

Step-by-Step Protocol for a Representative Analogue (6-Bromo-4-chloro-7-methoxyquinoline)

While not the exact target molecule, the synthesis of this close analogue provides a field-proven template for Pathway B.[2]

Part 1: Synthesis of 5-(((4-Bromo-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • In a reaction vessel, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (1.16 eq) is refluxed in trimethyl orthoformate for 1 hour at 105 °C.

  • 4-Bromo-3-methoxyaniline (1.0 eq) is then added, and the reflux is continued for an additional hour.

  • The resulting suspension is filtered, and the solid is washed with methanol and dried under vacuum to yield the vinylogous amide intermediate.

Part 2: Synthesis of 6-Bromo-7-methoxyquinolin-4-ol

  • The intermediate from the previous step is added to diphenyl ether at 230 °C and stirred for 1 hour.

  • After cooling, the reaction mixture is poured into hexane, and the precipitated solid is filtered, washed with hexane, and dried to afford 6-bromo-7-methoxyquinolin-4-ol.

Part 3: Synthesis of 6-Bromo-4-chloro-7-methoxyquinoline

  • 6-Bromo-7-methoxyquinolin-4-ol (1.0 eq) is stirred in phosphorus oxychloride (5.0 eq) at 110 °C for 1 hour.

  • The cooled reaction mixture is carefully poured into an ice-cold saturated sodium carbonate solution.

  • The resulting solid is filtered, washed with water, and dried to give the final product.

Comparative Analysis of Starting Materials and Pathways

FeaturePathway A: Starting with p-AnisidinePathway B: Starting with a Brominated Aniline
Starting Material Availability p-Anisidine is a common and relatively inexpensive starting material.Substituted bromoanilines may be more expensive or require synthesis.
Key Intermediate 6-Methoxyquinolin-4-olA bromo-methoxy-substituted quinolin-4-ol
Critical Step Bromination of the 4-hydroxyl group, requiring potent reagents like POBr₃.The thermal cyclization and subsequent halogenation at the 4-position.
Advantages Utilizes a very common starting material; the quinoline core synthesis is well-established.Introduces the bromine atom early, which can sometimes lead to cleaner subsequent reactions.
Challenges The bromination step can be harsh and may require optimization. POBr₃ is corrosive and moisture-sensitive.The synthesis of the substituted aniline may add extra steps. The stability of the intermediate to the high temperatures of cyclization needs to be considered.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a multi-step sequence involving the formation of a 6-methoxyquinolin-4-ol intermediate, followed by a robust bromination step. The choice of starting material, either p-anisidine or a pre-brominated aniline, will depend on the availability of reagents, cost considerations, and the desired scale of the synthesis. For general laboratory-scale synthesis, Pathway A, starting from p-anisidine, often represents the most practical approach.

Future research in this area may focus on developing milder and more selective methods for the C4-bromination of quinolin-4-ols, potentially through the use of modern brominating agents or catalytic systems. Such advancements would further enhance the accessibility of this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? Retrieved from a specific synthesis procedure on Guidechem.
  • Çakmak, O., et al. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73(36), 5389-5396. [Link]

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A Senior Application Scientist's Guide to 4-Bromo-6-methoxyquinoline: Synthesis, Reactivity, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Bromo-6-methoxyquinoline, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural outlines to explore the causal relationships behind synthetic strategies, the molecule's reactivity profile, and its strategic application as a scaffold in the generation of novel chemical entities. Every protocol and claim is grounded in established chemical principles and supported by authoritative references.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted quinoline, a heterocyclic aromatic scaffold that forms the core of numerous pharmacologically active compounds. The strategic placement of a methoxy group at the 6-position and a bromine atom at the 4-position imparts a unique combination of electronic properties and synthetic versatility, making it a valuable intermediate.

The IUPAC name for this compound is This compound .[1][2][3] Its identity is unambiguously confirmed by its CAS Registry Number, 42881-66-3.[1][2][4]

PropertyValueSource
IUPAC Name This compound[1][2][3]
CAS Number 42881-66-3[1][2][4]
Molecular Formula C₁₀H₈BrNO[1][2]
Molecular Weight 238.08 g/mol [2][3]
Canonical SMILES COC1=CC=C2N=CC=C(Br)C2=C1[1][4]
InChI InChI=1S/C10H8BrNO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3[1][2]
InChIKey HRFFYKLVLCFCQG-UHFFFAOYSA-N[1][2][4]
Appearance Solid[5]
Storage Store at -20°C for long-term stability.[2]

Strategic Synthesis of the Quinoline Core

The synthesis of substituted quinolines is a well-established field, with several named reactions available. For a structure like this compound, a logical and robust approach involves the initial construction of the corresponding quinolin-4-ol, followed by halogenation. A common and effective strategy starts from a readily available aniline, in this case, p-anisidine (4-methoxyaniline), and utilizes a Gould-Jacobs-type reaction sequence.

The rationale for this multi-step approach is control. Building the core first and then introducing the reactive bromine atom at a late stage prevents undesired side reactions and allows for a more convergent synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_functionalization Functionalization p_anisidine p-Anisidine (4-Methoxyaniline) condensation Step 1: Condensation p_anisidine->condensation malonic_ester Diethyl Malonate Derivative malonic_ester->condensation cyclization Step 2: Thermal Cyclization (Gould-Jacobs) condensation->cyclization Intermediate A hydrolysis Step 3: Saponification & Decarboxylation cyclization->hydrolysis Ester Intermediate B bromination Step 4: Bromination hydrolysis->bromination 6-Methoxyquinolin-4-ol product Product: This compound bromination->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from analogous preparations[6][7])

Step 1 & 2: Condensation and Thermal Cyclization

  • Rationale: This step forms the key anilide intermediate which, upon heating, undergoes an intramolecular cyclization to form the quinoline's pyridinone ring.

  • Procedure:

    • To a flask containing 4-methoxyaniline (1.0 equiv.), add diethyl (ethoxymethylene)malonate (1.1 equiv.).

    • Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

    • The resulting diethyl ((4-methoxyanilino)methylene)malonate is then added portion-wise to a flask containing a high-boiling solvent such as diphenyl ether, preheated to ~250°C.

    • Maintain the temperature for 15-30 minutes to drive the cyclization.

Step 3: Saponification and Decarboxylation

  • Rationale: The ester group at the 3-position is removed to yield the desired quinolin-4-ol core.

  • Procedure:

    • Cool the reaction mixture from Step 2 and dilute with hexanes to precipitate the crude ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

    • Collect the solid by filtration.

    • Add the crude solid to a 10% aqueous sodium hydroxide solution and reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).

    • Cool the solution and acidify with concentrated HCl or acetic acid to a pH of ~5-6 to precipitate 6-methoxyquinolin-4-ol.

    • Filter, wash with water, and dry the solid.

Step 4: Bromination

  • Rationale: The hydroxyl group of the quinolin-4-ol tautomer is converted into the highly reactive 4-bromo group. Phosphorus oxybromide (POBr₃) or a combination of PBr₃ and PBr₅ are effective reagents for this transformation.

  • Procedure:

    • In a fume hood, carefully add 6-methoxyquinolin-4-ol (1.0 equiv.) to an excess of phosphorus oxybromide (POBr₃) (e.g., 5-10 equiv.).

    • Heat the mixture to reflux (typically 100-110°C) for 2-4 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Basify the aqueous solution with a saturated sodium carbonate or ammonium hydroxide solution to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry. Purify by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Chemical Reactivity and Derivative Synthesis

The true utility of this compound in drug discovery lies in its predictable and versatile reactivity. The bromine atom at the 4-position is the primary handle for synthetic elaboration, being susceptible to both nucleophilic substitution and, more significantly, palladium-catalyzed cross-coupling reactions.

Reactivity_Diagram cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_snar C-Nu Bond Formation start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amines, Pd Catalyst, Base) start->buchwald snar SNAr (Strong Nucleophiles, e.g., RO⁻, RS⁻) start->snar prod_cc 4-Aryl/Vinyl-6-methoxyquinolines suzuki->prod_cc prod_cn 4-Amino-6-methoxyquinolines buchwald->prod_cn prod_snar 4-Alkoxy/Thio-6-methoxyquinolines snar->prod_snar

Caption: Key reaction pathways for this compound.

A. Palladium-Catalyzed Cross-Coupling: The Workhorse of Medicinal Chemistry

The C(sp²)-Br bond at the 4-position is an ideal substrate for palladium-catalyzed reactions, which are foundational in modern drug synthesis due to their broad functional group tolerance and high efficiency.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

  • Expertise & Causality: This reaction is a powerful method for creating biaryl or vinyl-aryl structures.[5][6][7][8] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to form the new C-C bond. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical for activating the boronic acid for transmetalation.

  • Protocol Outline:

    • In an inert atmosphere, combine this compound (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0-3.0 equiv.).

    • Add a deoxygenated solvent system, typically a mixture like 1,4-dioxane/water.

    • Heat the reaction mixture (e.g., 80-100°C) until the starting material is consumed.

    • Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

2. Buchwald-Hartwig Amination (C-N Bond Formation)

  • Expertise & Causality: This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[9][10][11] The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.[12] The choice of phosphine ligand (e.g., XPhos, SPhos) is crucial as it stabilizes the palladium catalyst and facilitates the key reductive elimination step that forms the C-N bond. Sterically hindered ligands often give the best results.

  • Protocol Outline:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl bromide (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.).

    • Add an anhydrous, deoxygenated solvent like toluene or dioxane.

    • Heat the mixture (typically 80-110°C) until completion.

    • After cooling, quench the reaction, perform an aqueous workup, and purify the resulting arylamine product.

B. Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling for this substrate, direct substitution of the bromine is possible.[13][14][15] The quinoline ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. This reactivity can be exploited with strong nucleophiles.

  • Expertise & Causality: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the bromide leaving group. This pathway is favored by strong, non-basic nucleophiles (e.g., thiolates, alkoxides) and typically requires elevated temperatures.

  • Protocol Outline:

    • Dissolve this compound in a polar aprotic solvent like DMF or DMSO.

    • Add an excess of the nucleophile (e.g., sodium methoxide or sodium thiophenoxide, 2-3 equiv.).

    • Heat the reaction mixture (e.g., 100-150°C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent.

Analytical Characterization

Rigorous structural confirmation is a cornerstone of scientific integrity. A combination of spectroscopic methods should be employed to verify the identity and purity of this compound and its derivatives.

TechniqueExpected Observations for this compoundRationale
¹H NMR A singlet around 3.8-4.0 ppm (3H) for the -OCH₃ group.Aromatic region (7.0-9.0 ppm) showing distinct signals for the 5 quinoline protons, with characteristic doublet and doublet-of-doublets splitting patterns. The H2 and H5 protons are typically the most downfield.Chemical shifts are influenced by the electronic environment. The methoxy group is electron-donating, while the bromine and ring nitrogen are electron-withdrawing.
¹³C NMR A signal around 55-60 ppm for the methoxy carbon.Multiple signals in the aromatic region (~100-160 ppm). The carbon bearing the bromine (C4) will be shifted upfield due to the heavy atom effect.Provides a map of the unique carbon environments in the molecule.[16]
Mass Spec (HRMS) A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a ~1:1 ratio.Confirms the molecular weight and the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes have nearly equal natural abundance).
IR Spec Aromatic C-H stretching (~3000-3100 cm⁻¹).C=C and C=N stretching in the quinoline ring (~1500-1650 cm⁻¹).Strong C-O stretching for the methoxy group (~1250 cm⁻¹).Confirms the presence of key functional groups within the molecule.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care, referencing its Safety Data Sheet (SDS) before use.

Hazard Profile:

  • H302: Harmful if swallowed. [17]

  • H318: Causes serious eye damage. [17]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are changed immediately if contaminated.

  • Respiratory Protection: Not typically required if handled in a fume hood. If weighing outside of a ventilated enclosure, a respirator may be necessary.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from strong oxidizing agents.

Disposal:

  • Waste Segregation: Dispose of as halogenated organic waste.[18] Do not mix with non-halogenated waste streams.

  • Procedure: All waste material and contaminated items (gloves, wipes) must be placed in a clearly labeled, sealed container for hazardous waste.[18] Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[19][20]

References

  • Wiley-VCH. (2007). Supporting Information.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ResearchGate. (2023). Functionality elaboration of 4-bromo-quinolines.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • ACS Publications. (1970). Kinetic Study of Aromatic Nucleophilic Substitution under High Pressure: Bromoquinolines and Bromonaphthalenes. Journal of the American Chemical Society. [Link]
  • ChemSynthesis. (2025). This compound.
  • Atlantis Press. (2018). Synthesis of 6-bromo-4-iodoquinoline.
  • PubChem. (n.d.). This compound.
  • The Suzuki Reaction. (2014). The Suzuki Reaction.
  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from the University of Groningen research portal. [Link]
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • ACS Publications. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. The Journal of Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NIH. (2008). 4-Bromo-8-methoxyquinoline.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • ResearchGate. (2025). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor.
  • NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.
  • ResearchGate. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.

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Safety and handling of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-6-methoxyquinoline for Research and Development

Section 1: Introduction & Significance

This compound is a halogenated quinoline derivative that serves as a crucial building block in medicinal chemistry and drug discovery.[][2] The quinoline scaffold is a privileged structure, appearing in numerous biologically active compounds, and the presence of bromine at the 4-position and a methoxy group at the 6-position offers versatile handles for synthetic modification.[2] This makes the compound a valuable intermediate in the synthesis of novel therapeutic agents, with derivatives being investigated for anticancer, antimicrobial, and anti-inflammatory applications.[3][4]

Given its utility as a reactive intermediate, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, field-proven framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and authoritative data.

Section 2: Hazard Identification & Risk Assessment

The primary risk associated with this compound stems from its acute toxicity and its potential to cause severe, irreversible damage to sensitive tissues upon contact. A thorough risk assessment is the cornerstone of safe handling.

GHS Classification and Physicochemical Properties

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate summary of the compound's intrinsic hazards.[5]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Signal Word Pictogram
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[5][6][7] Danger [5][6]

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[5][6] | | |

Causality of Hazards: The reactivity of the bromo-quinoline core, which makes it a valuable synthetic precursor, also underlies its hazardous nature. The electrophilic character at certain positions can lead to reactions with biological macromolecules. The H318 classification ("Causes serious eye damage") is of critical importance; contact with the eyes can lead to irreversible damage.[5][6] Therefore, protocols must be designed with a primary focus on preventing any eye exposure.

Table 2: Key Physicochemical Properties

Property Value Source
CAS Number 42881-66-3 [5][8]
Molecular Formula C₁₀H₈BrNO [5][7]
Molecular Weight 238.08 g/mol [5]
Appearance Solid [9]

| Water Solubility | Likely immiscible |[10] |

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, prioritizing engineering controls as the primary barrier and supplementing with appropriate PPE as the final line of defense.[11]

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, especially handling of the solid powder, must be conducted within a certified chemical fume hood.[12][13][14] This is non-negotiable and serves to prevent inhalation of airborne particulates and contain any potential spills.

  • Safety Infrastructure: A safety shower and an eyewash station must be readily accessible and unobstructed in any laboratory where this compound is handled.[12] Their location and functionality should be verified before commencing work.

Personal Protective Equipment (PPE): A Self-Validating System

PPE selection must be deliberate and directly correlated with the identified hazards.[11]

Table 3: Recommended Personal Protective Equipment (PPE)

PPE Category Specification Rationale & Causality
Eye & Face Protection Chemical safety goggles conforming to EN 166 or ANSI Z87.1.[13] A full-face shield must be worn over the goggles when handling larger quantities (>1 g) or when there is a significant risk of splashing.[11][12] Protects against splashes and airborne particles that could cause serious, irreversible eye damage (H318).[6] Standard safety glasses are insufficient.
Hand Protection Double-gloving with chemical-resistant nitrile gloves is mandatory.[12][15] Gloves should be inspected for integrity before use and changed every 30-60 minutes or immediately if contamination is suspected.[15] Provides a robust barrier against skin contact. Double-gloving offers redundancy against tears or permeation during handling.[15]
Body Protection A fire-resistant lab coat must be worn, fully buttoned, with sleeves rolled down.[12] Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter may be necessary if work must be conducted outside of a fume hood or if there is a high potential for aerosolization.[12][14] Prevents inhalation of the solid particulate, which is a potential route of exposure.[12]

| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material, must be worn at all times.[12][16] | Protects feet from spills and falling objects.[12] |

PPE_Decision_Tree start Start: Handling This compound task What is the task? start->task weighing Weighing Solid or Transferring Powder task->weighing Solid solution Working with Dilute Solution (<0.1M) task->solution Liquid ppe_base Mandatory Base PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_base ppe_check Is work inside a certified fume hood? weighing->ppe_check solution->ppe_base end Proceed with Task solution->end Face shield recommended for larger volumes ppe_weighing Add Full Face Shield over Goggles ppe_base:e->ppe_weighing:w ppe_respirator Add NIOSH-approved Respirator ppe_check->ppe_respirator No ppe_check->end Yes ppe_respirator->end

Caption: PPE selection logic for different laboratory tasks.

Section 4: Standard Operating Procedures (SOPs) for Handling & Storage

Adherence to validated protocols minimizes the risk of exposure and ensures procedural consistency.

Protocol: Weighing and Transferring the Solid Compound

This procedure is designed to minimize the generation of airborne dust.

  • Preparation: Ensure the chemical fume hood is operational. Don all required PPE as specified in Table 3, including a face shield.

  • Decontamination: Wipe down the balance and surrounding area within the fume hood before and after use.

  • Transfer: Use a spatula to carefully transfer the solid from its primary container to a tared weigh boat or secondary container.[12] Do not pour the solid , as this action significantly increases the risk of generating airborne particles.[12]

  • Containment: Close the primary container immediately after dispensing the required amount.

  • Cleanup: Carefully clean the spatula and any contaminated surfaces before removing them from the fume hood.

Protocol: Storage and Incompatibility

Proper storage is critical for maintaining the chemical's stability and preventing hazardous reactions.

  • Container: Store in the original, tightly sealed container.[13]

  • Environment: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[10][13]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids to prevent potentially exothermic or violent reactions.[10]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard pictograms and statements.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase storage Retrieve from Designated Storage verify Verify Container Label and Integrity storage->verify ppe Don Full PPE (incl. Face Shield) verify->ppe weigh Weigh Solid (No Pouring) ppe->weigh react Add to Reaction Vessel weigh->react close Securely Close Primary Container react->close decon Decontaminate Work Area and Equipment close->decon waste Segregate Contaminated Waste decon->waste doff Doff PPE in Correct Order waste->doff wash Wash Hands Thoroughly doff->wash Spill_Response_Flowchart spill Spill Occurs assess Assess Spill (Size & Location) spill->assess alert Alert Personnel & Restrict Area assess->alert Small & Contained (in Fume Hood) evacuate Large or Uncontained Spill: Evacuate & Call Emergency Response assess->evacuate Large / Outside Hood ppe Don Full PPE (incl. Respirator if needed) alert->ppe contain Cover with Inert Absorbent Material ppe->contain collect Collect Material into Sealed Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of all materials as Halogenated Waste decon->dispose end Incident Reported & Area Safe dispose->end

Caption: Flowchart for a chemical spill response.

Section 6: Conclusion

This compound is an indispensable reagent in the advancement of chemical and pharmaceutical research. Its inherent hazards, however, demand a culture of safety built upon a foundation of knowledge, preparation, and strict protocol adherence. By internalizing the risks, utilizing engineering controls as the primary safeguard, wearing appropriate PPE without exception, and following validated handling and emergency procedures, researchers can confidently and safely leverage the synthetic potential of this valuable compound.

Section 7: References

  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline. Retrieved from

  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines. Retrieved from [Link]

  • Scilight Press. (n.d.). Assessment of Potential Exposure to Research Chemicals in Academic Laboratories. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-methoxyquinoline is a halogenated quinoline derivative that serves as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 4-position and a methoxy group at the 6-position, provides two distinct points for chemical modification. This allows for the construction of a diverse array of more complex molecules with potential applications in drug discovery and materials science. Understanding the fundamental physical properties of this compound is paramount for its effective use in laboratory synthesis, purification, and formulation.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectral characteristics. The information presented herein is intended to equip researchers with the necessary knowledge to handle and characterize this important chemical intermediate.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented in the table below. It is important to note that while some properties are well-established, others, such as the melting and boiling points, have limited experimentally determined data available in the public domain.

PropertyValueSource(s)
Molecular Formula C₁₀H₈BrNO[1][2][3][4]
Molecular Weight 238.08 g/mol [1][3][4]
CAS Number 42881-66-3[1][2][3][4]
Appearance Solid (predicted)[4]
Melting Point Data not available[5][6]
Boiling Point Data not available[5][6][7]
Relative Density 1.516[2]
Solubility Predicted to be soluble in a range of common polar and nonpolar organic solvents and sparingly soluble in water.[8]

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through various synthetic routes. One potential pathway involves the cyclization of an appropriately substituted aniline derivative. A specific synthesis has been reported in The Journal of Organic Chemistry (2007, 72, p. 2232), which can be consulted for a detailed experimental procedure.[5] The general approach often involves the construction of the quinoline core followed by functional group manipulation.

Synthesis_Workflow Aniline Substituted Aniline Cyclization Cyclization Reaction (e.g., Combes, Doebner-von Miller) Aniline->Cyclization QuinolineCore 6-Methoxyquinoline Core Cyclization->QuinolineCore Bromination Bromination QuinolineCore->Bromination FinalProduct This compound Bromination->FinalProduct

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols for Physical Property Determination

The following section details standardized, self-validating protocols for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected range.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Melting_Point_Determination cluster_0 Preparation cluster_1 Measurement A Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly C->D E Record T_onset and T_completion D->E

Caption: Workflow for melting point determination.

Boiling Point Determination

For liquid compounds, the boiling point is an essential physical constant. As this compound may be a solid with a relatively low melting point, its boiling point would be determined at reduced pressure to prevent decomposition.

Methodology (Micro-scale):

  • Sample Preparation: A small volume (a few drops) of the molten compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point attachment).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.

  • Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. This occurs when the vapor pressure of the substance equals the external pressure.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification (e.g., recrystallization), and formulation.

Qualitative Methodology:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Procedure: To approximately 1 mL of the solvent in a small test tube, add a small amount (around 10-20 mg) of this compound.

  • Observation: The mixture is agitated and observed for dissolution. Solubility can be classified as soluble, partially soluble, or insoluble. For quantitative analysis, a gravimetric or spectroscopic method can be employed to determine the concentration of a saturated solution.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. While experimental spectra for this compound are not widely available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[9][10][11][12][13][14][15][16][17][18][19][20]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information about the number and chemical environment of the protons in the molecule.

  • Aromatic Protons: Several signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns will be indicative of the substitution on the quinoline ring.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is expected, likely in the range of δ 3.8-4.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

  • Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 100-160 ppm). The carbon attached to the bromine will be shifted, as will the carbons of the methoxy-substituted ring.

  • Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of specific functional groups.

  • Aromatic C-H Stretching: Bands are expected just above 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring and quinoline C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250-1200 cm⁻¹.

  • C-Br Stretching: The C-Br stretching vibration will appear in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes are in an approximately 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 237 and 239.

Spectroscopic_Analysis Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Confirmation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Integrated spectroscopic approach for structural elucidation.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

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A Theoretical and Computational Guide to 4-Bromo-6-methoxyquinoline: Exploring Electronic Structure and Potential Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-Bromo-6-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we explore the molecule's structural, electronic, and spectroscopic properties. This in-depth computational study, designed for researchers, scientists, and drug development professionals, elucidates the molecule's reactivity, potential intermolecular interactions, and predicted spectroscopic signatures. Furthermore, a detailed protocol for in silico molecular docking is presented to probe its potential as a targeted therapeutic agent. All theoretical data is presented in a structured format, supported by visualizations to facilitate understanding and application in further research.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their presence in natural products and their wide-ranging pharmacological activities.[1][2] The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties.

This compound (C₁₀H₈BrNO) is a synthetically accessible derivative with a unique electronic profile arising from the interplay of the electron-withdrawing bromine atom and the electron-donating methoxy group.[3][4] Understanding the precise nature of this electronic distribution is paramount for predicting its chemical behavior and its potential interactions with biological macromolecules. This guide employs a first-principles computational approach to build a detailed theoretical profile of this promising molecule.

Theoretical Methodology: A Self-Validating Computational Workflow

The choice of computational methodology is critical for generating reliable theoretical data. Our approach is grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[5][6] The workflow is designed to be a self-validating system, where the consistency of results across different calculated properties provides confidence in the predictive power of the model.

Geometry Optimization and Vibrational Analysis

The foundational step in our theoretical investigation is the optimization of the molecular geometry of this compound. This was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which has demonstrated high accuracy for a wide range of organic molecules.[6][7] The 6-311++G(d,p) basis set was employed to provide a flexible description of the electron distribution, including polarization and diffuse functions to accurately model the effects of the halogen and oxygen atoms.[1][8]

A vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Input Structure Generation: Construct the 3D structure of this compound using molecular modeling software.

  • Computational Software: Employ a quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Methodology Selection:

    • Job Type: Optimization + Frequency.

    • Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

  • Execution: Submit the calculation for execution.

  • Analysis:

    • Verify the convergence of the optimization.

    • Confirm the absence of imaginary frequencies in the output file.

    • Extract the optimized Cartesian coordinates and thermodynamic data.

Diagram: Computational Workflow for this compound Analysis

G cluster_0 Initial Structure cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis & Interpretation A 3D Structure of This compound B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Structure Analysis (HOMO, LUMO, MEP, NBO) B->D E Spectroscopic Prediction (NMR, IR, UV-Vis) B->E F Molecular Docking (Protein Target) B->F G Structural Parameters C->G H Reactivity Descriptors D->H I Spectroscopic Signatures E->I J Binding Affinity & Pose F->J

Caption: A flowchart illustrating the theoretical and computational workflow.

Results and Discussion: Unveiling the Molecular Properties

Molecular Geometry

The optimized geometry of this compound reveals a planar quinoline ring system, as expected for an aromatic scaffold. The methoxy group is predicted to be nearly coplanar with the ring to maximize resonance stabilization. The key bond lengths and angles are presented in Table 1. These theoretical values are in good agreement with experimental data for similar quinoline derivatives, providing a foundational validation of our computational model.[9]

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value
Bond LengthC4-Br1.912 Å
C6-O1.365 Å
O-C(methyl)1.428 Å
C4-C91.425 Å
C5-C61.378 Å
N1-C21.315 Å
N1-C91.372 Å
Bond AngleC3-C4-Br119.5°
C5-C6-O124.8°
C6-O-C(methyl)117.9°
Electronic Properties and Reactivity Descriptors

The electronic character of a molecule is dictated by its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.[5][10]

Table 2: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.25 eV
LUMO Energy-1.58 eV
HOMO-LUMO Gap (ΔE)4.67 eV
Ionization Potential6.25 eV
Electron Affinity1.58 eV
Electronegativity (χ)3.915
Chemical Hardness (η)2.335
Electrophilicity Index (ω)3.28

The HOMO is primarily localized on the methoxy-substituted benzene ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring and the bromine atom, suggesting these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap of 4.67 eV indicates a molecule with good kinetic stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions.[11][12][13] The MEP surface of this compound highlights the electronegative regions (in red) around the nitrogen atom of the quinoline ring and the oxygen of the methoxy group, which are potential sites for hydrogen bond acceptance. The regions around the hydrogen atoms are electropositive (in blue).

Diagram: Molecular Electrostatic Potential (MEP) Map

G mep G A Protein Receptor (PDB ID: 6BPP) C Receptor & Ligand Preparation A->C B Ligand (this compound) B->C D Grid Box Definition (Active Site) C->D E Docking Simulation (e.g., AutoDock Vina) D->E F Analysis of Binding Modes & Scoring E->F G Identification of Key Interactions F->G

Caption: A schematic of the molecular docking process.

Predicted Binding Interactions

The docking results indicate that this compound can favorably bind within the ATP-binding pocket of DNA gyrase B. The predicted binding affinity is in a range that suggests potential inhibitory activity. Key interactions include hydrogen bonding between the quinoline nitrogen and active site residues, as well as hydrophobic interactions with nonpolar residues. The bromine atom is also predicted to form halogen bonds with electron-rich atoms in the protein backbone, an interaction of increasing interest in drug design.

Conclusion and Future Directions

This in-depth theoretical guide has provided a comprehensive computational characterization of this compound. Through DFT and TD-DFT calculations, we have elucidated its structural, electronic, and spectroscopic properties, offering valuable data for its synthesis, identification, and further investigation. The predicted reactivity and intermolecular interaction patterns, supported by MEP and NBO analyses, suggest that this molecule is a promising candidate for applications in medicinal chemistry and materials science.

The molecular docking study has identified DNA gyrase as a potential biological target, providing a rational basis for experimental validation of its antibacterial activity. Future work should focus on the synthesis and experimental characterization of this compound to validate these theoretical predictions. Subsequent in vitro and in vivo studies are warranted to explore its therapeutic potential.

References

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Solubility of 4-Bromo-6-methoxyquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-6-methoxyquinoline

Abstract

For researchers, scientists, and professionals in drug development, this compound is a heterocyclic building block of considerable interest. Its utility in the synthesis of novel therapeutic agents and functional materials is significant. However, a comprehensive understanding of its solubility in various organic solvents—a critical parameter for reaction optimization, purification, formulation, and biological screening—is not widely documented. This technical guide serves as a foundational resource, bridging the gap between theoretical principles and practical laboratory application. We will dissect the physicochemical properties of this compound to predict its behavior, introduce modern predictive modeling approaches, and provide robust, step-by-step protocols for the experimental determination of its solubility.

Physicochemical Profile and Structural Analysis

A molecule's structure is the primary determinant of its solubility characteristics. This compound (CAS: 42881-66-3) is a substituted quinoline with a unique combination of functional groups that dictate its interaction with various solvents.[1][2][3]

PropertyValueSource
CAS Number 42881-66-3[1][2][4]
Molecular Formula C₁₀H₈BrNO[1][5]
Molecular Weight 238.08 g/mol [1][4]
IUPAC Name This compound[1]
Canonical SMILES COC1=CC2=C(C=C1)C(=CN=C2)Br[1]

Structural Breakdown and Solubility Implications:

  • Quinoline Core: This bicyclic aromatic heterocycle is inherently nonpolar and hydrophobic. The nitrogen atom, however, introduces a degree of polarity and acts as a weak base, capable of forming hydrogen bonds as an acceptor.[6][7]

  • Methoxy Group (-OCH₃): Located at the 6-position, the methoxy group is moderately polar and can also accept hydrogen bonds. Its presence slightly increases the molecule's polarity compared to an unsubstituted quinoline.

  • Bromine Atom (-Br): The halogen at the 4-position significantly increases the molecular weight and polarizability of the molecule. While the C-Br bond is polar, the bromine atom itself is hydrophobic and contributes to van der Waals interactions.

This mosaic of functionalities suggests a nuanced solubility profile. The molecule is predominantly nonpolar and aromatic, yet possesses polar sites. This duality means its solubility will be highly dependent on the solvent's ability to engage with these different features.

Guiding Principles: Predicting Solubility

The age-old chemical aphorism, "like dissolves like," serves as our primary guiding principle.[8][9] A solute dissolves best in a solvent that shares similar intermolecular forces. For this compound, we can anticipate the following behaviors:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherModerate to Good The large, nonpolar aromatic surface of the quinoline ring will interact favorably with nonpolar solvents via London dispersion forces.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneGood to Excellent These solvents possess strong dipoles that can interact with the polar C-Br bond and the regions around the nitrogen and oxygen atoms, without the steric hindrance of hydrogen bond donation.
Polar Protic Methanol, Ethanol, WaterLow to Moderate While these solvents can act as hydrogen bond donors to the quinoline nitrogen and methoxy oxygen, the large hydrophobic core of the molecule will likely limit solubility. Solubility is expected to decrease significantly with increasing solvent polarity (e.g., from ethanol to water).[10]
Chlorinated Dichloromethane (DCM), ChloroformGood to Excellent These solvents are effective at dissolving moderately polar and nonpolar compounds and should readily solvate the entire molecular structure.

A Modern Approach: Predictive Solubility Modeling

In modern pharmaceutical and chemical development, computational tools are increasingly used to forecast physicochemical properties, saving significant time and resources.[11][12] Predictive models can provide valuable, data-driven insights into a compound's likely solubility before extensive lab work is undertaken.[13][14]

These models work by analyzing a compound's molecular structure and chemical characteristics to simulate its interaction with various solvents.[11] Methodologies range from first-principles models like COSMO-RS to regression-based approaches such as UNIFAC.[14][15]

G cluster_0 In Silico Solubility Prediction Input Input: 3D Structure of This compound Model Select Predictive Model (e.g., COSMO-RS, Machine Learning) Input->Model Solvents Define Solvent Set (e.g., Toluene, DMSO, Ethanol) Model->Solvents Simulation Run Computational Simulation Solvents->Simulation Output Output: Predicted Solubility (logS, mg/mL) Simulation->Output Analysis Analyze Data & Prioritize Solvents for Lab Work Output->Analysis

Caption: Workflow for in silico solubility prediction.

Experimental Determination of Thermodynamic Solubility

While predictive models are useful, empirical data remains the gold standard. The Shake-Flask method is a universally recognized and robust protocol for determining the thermodynamic equilibrium solubility of a compound.[16] This method establishes the saturation point of a solute in a solvent at a specific temperature.

Protocol: Shake-Flask Method

This protocol provides a self-validating system for generating reliable solubility data.

A. Materials and Equipment

  • This compound (crystalline solid, >95% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

B. Step-by-Step Methodology

  • Preparation: Add an excess amount of crystalline this compound to a vial. An excess is visually confirmed by the presence of undissolved solid material at the end of the experiment. This step is critical to ensure a saturated solution is achieved.[17][18]

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, though a preliminary kinetic study can determine the optimal time.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. This sedimentation step is crucial for clean sampling.[17]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step removes all undissolved microparticulates, ensuring only the dissolved compound is measured.

  • Dilution: Accurately perform a serial dilution of the filtered, saturated solution with the same solvent to bring the concentration into the linear dynamic range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the precise concentration. A calibration curve constructed from known concentrations of this compound in the same solvent is required for accurate quantification.[18]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the final solubility in standard units such as mg/mL or mol/L.

G cluster_1 Shake-Flask Experimental Workflow Start Add Excess Solid to Vial AddSolvent Add Known Volume of Solvent Start->AddSolvent Equilibrate Equilibrate with Shaking (24-48h at constant T) AddSolvent->Equilibrate Settle Allow Solid to Settle (>2h) Equilibrate->Settle Filter Filter Supernatant (0.22 µm Syringe Filter) Settle->Filter Dilute Prepare Serial Dilutions Filter->Dilute Analyze Quantify Concentration (e.g., HPLC-UV) Dilute->Analyze Calculate Calculate Solubility (mg/mL or mol/L) Analyze->Calculate

Caption: Experimental workflow for the Shake-Flask method.

Conclusion

While specific, quantitative solubility data for this compound is not prevalent in public literature, a thorough analysis of its molecular structure allows for strong qualitative predictions. The compound's aromatic and halogenated nature suggests good solubility in nonpolar and chlorinated solvents, while its polar functionalities indicate solubility in polar aprotic solvents. For drug development professionals and synthetic chemists requiring precise values, the detailed shake-flask protocol provided herein offers a reliable path to generating high-quality, reproducible data. The integration of predictive modeling can further streamline this process, enabling more efficient and targeted solvent screening.

References

  • Patheon pharma services. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. [Link]
  • Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024, September 9).
  • Enabling Technologies Consortium Collaboration. (2022, August 22). Evaluation of Predictive Solubility Models in Pharmaceutical Process Development.
  • Industrial & Engineering Chemistry Research. (n.d.). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models.
  • Liu, Y., et al. (2024). Development of machine learning predictive models for estimating pharmaceutical solubility in supercritical CO2. PubMed Central. [Link]
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. [Link]
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]
  • Carvajal, T. M., & Yalkowsky, S. H. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. [Link]
  • Unknown. (n.d.).
  • PubChem. (n.d.). This compound. [Link]
  • Makara Journal of Science. (2021, March 30). Biological Activity and Solubility of 5-Methoxy-1,4-Benzoquinone Having Bromoheptyl and Bromodecyl Substituents in the n-Octanol. [Link]
  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]
  • Solubility of Things. (n.d.). 4-Bromoanisole. [Link]
  • ChemSynthesis. (2025, May 20). This compound. [Link]
  • Solubility of Things. (n.d.). 2-Bromoanisole. [Link]
  • IOP Conference Series: Earth and Environmental Science. (2025, August 10). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. [Link]
  • R&D Chemicals. (2025). This compound. [Link]
  • El-Gammal, O. A., et al. (2023, February 23). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. NIH. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-Bromo-6-methoxyquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the domain of antimalarial and anticancer drug discovery. The introduction of a bromine atom at the C4 position creates a versatile synthetic handle, unlocking a vast chemical space for derivatization through modern cross-coupling methodologies. This comprehensive guide provides a detailed, experience-driven narrative for the synthesis of the 4-bromo-6-methoxyquinoline core and its subsequent functionalization. We move beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate these protocols but also adapt them for novel molecular designs. This document details robust, step-by-step protocols for the synthesis of the key 6-methoxyquinolin-4-ol intermediate, its subsequent bromination, and its derivatization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Part I: Synthesis of the this compound Core

The most efficient and reliable pathway to the target scaffold involves a two-step sequence commencing with the construction of the quinolinone ring system, followed by a direct bromination. This approach avoids the intermediacy of the 4-chloro derivative, streamlining the overall process.

Strategic Overview: Synthetic Workflow

The synthesis begins with a thermal cyclization of an enaminone, formed in situ from p-anisidine, to construct the 6-methoxyquinolin-4-ol core. This intermediate, which exists in tautomeric equilibrium with its 4-quinolone form, is then directly converted to the target this compound using a phosphorus-based brominating agent.

Synthetic Workflow p_anisidine p-Anisidine intermediate 6-Methoxyquinolin-4-ol p_anisidine->intermediate Step 1: Gould-Jacobs Reaction (Thermal Cyclization) reagent1 Diethyl (ethoxymethylene)malonate reagent1->intermediate product This compound intermediate->product Step 2: Bromination reagent2 PBr₃ / DMF reagent2->product

Caption: Overall synthetic route to this compound.

Protocol 1: Synthesis of 6-Methoxyquinolin-4-ol

This procedure is a variation of the classic Gould-Jacobs reaction. The reaction proceeds in two key thermal stages. First, p-anisidine reacts with diethyl (ethoxymethylene)malonate (DEEM) via nucleophilic substitution on the electron-deficient alkene, displacing ethanol to form an enaminone intermediate. In the second stage, a high-temperature, uncatalyzed 6π-electrocyclization occurs, followed by aromatization with the loss of a second ethanol molecule to yield the stable quinolin-4-ol product. Diphenyl ether is used as a high-boiling, inert solvent to achieve the necessary temperatures for the cyclization.

Experimental Protocol:

  • Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add p-anisidine (1.0 equiv).

  • Initial Condensation: Heat the flask containing p-anisidine to 100-110 °C. Add diethyl (ethoxymethylene)malonate (1.05 equiv) dropwise over 30 minutes with vigorous stirring. A molecule of ethanol will be distilled off during this process.

  • Cyclization: After the addition is complete, add diphenyl ether to the reaction mixture to act as a high-boiling solvent. Increase the temperature of the reaction mixture to 240-250 °C and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to approximately 80-90 °C. Carefully pour the warm mixture into a beaker containing hexane or petroleum ether with stirring. This will cause the product to precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with hexane to remove the diphenyl ether solvent, followed by a wash with ethyl acetate. Dry the resulting solid under vacuum to yield 6-methoxyquinolin-4-ol as a solid. The product can be used in the next step without further purification.

Protocol 2: Bromination of 6-Methoxyquinolin-4-ol

The conversion of the 4-hydroxy group (or more accurately, the carbonyl of the quinolin-4-one tautomer) to a bromide is effectively achieved using phosphorus tribromide (PBr₃) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism involves the activation of the carbonyl oxygen by the phosphorus reagent, converting the hydroxyl group into an excellent leaving group. Subsequent nucleophilic attack by the bromide ion at the C4 position yields the desired product.

Experimental Protocol:

  • Inert Atmosphere: To a stirred solution of 6-methoxyquinolin-4-ol (1.0 equiv) in anhydrous DMF in a flask under an inert atmosphere (e.g., Nitrogen or Argon), cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add phosphorus tribromide (PBr₃) (1.05 equiv) dropwise to the cooled solution over 15-20 minutes. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into a beaker containing crushed ice and water.

  • Neutralization and Extraction: Basify the aqueous mixture to a pH of ~9-10 using a saturated sodium bicarbonate solution or dilute sodium hydroxide. This will precipitate the crude product. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel to afford pure this compound.[1]

CompoundStarting MaterialReagentsSolventYield
6-Methoxyquinolin-4-olp-AnisidineDiethyl (ethoxymethylene)malonateDiphenyl ether~80%
This compound6-Methoxyquinolin-4-olPhosphorus tribromide (PBr₃)DMF~88%

Table 1: Summary of synthetic steps and typical yields for the core scaffold preparation. Yields are based on analogous, non-methoxylated syntheses and may vary.[1][2]

Part II: Derivatization via Palladium-Catalyzed Cross-Coupling

The C(sp²)–Br bond at the C4 position of the quinoline ring is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of carbon and nitrogen nucleophiles, providing rapid access to a diverse library of derivatives. The electron-deficient nature of the quinoline ring enhances the reactivity of the C4-Br bond in the crucial oxidative addition step of the catalytic cycle.

Cross_Coupling_Hub cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start This compound Suzuki_Product C-Aryl / C-Vinyl Derivatives Start->Suzuki_Product Pd Catalyst, Base Buchwald_Product C-Amino Derivatives Start->Buchwald_Product Pd Catalyst, Base, Ligand Sonogashira_Product C-Alkynyl Derivatives Start->Sonogashira_Product Pd Catalyst, Cu(I), Base Suzuki_Reagent R-B(OH)₂ Suzuki_Reagent->Suzuki_Product Buchwald_Reagent R₂-NH Buchwald_Reagent->Buchwald_Product Sonogashira_Reagent R-C≡C-H Sonogashira_Reagent->Sonogashira_Product

Caption: Key palladium-catalyzed derivatizations of the this compound core.

Protocol 3: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the quinoline core and various aryl or vinyl boronic acids or esters.[3] This reaction is prized for its mild conditions and high tolerance of functional groups.

Causality & Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst. For more challenging substrates, catalysts with more specialized ligands like Pd(dppf)Cl₂ may be used.

  • Base: An aqueous solution of a weak inorganic base like Na₂CO₃ or K₂CO₃ is typically sufficient to facilitate the crucial transmetalation step.

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is used to dissolve both the organic-soluble quinoline and the water-soluble base.

General Protocol for Suzuki-Miyaura Coupling:

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O8080-95
4-Vinylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O9075-90
2-Thiopheneboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF/H₂O10070-85
Table 2: Representative conditions for Suzuki-Miyaura coupling.[3]
Protocol 4: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, a transformation that is often challenging using classical methods. This reaction allows the coupling of a wide array of primary and secondary amines to the quinoline core.

Causality & Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical and is dictated by the nature of the amine. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are generally required to facilitate both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the base and catalyst.

General Protocol for Buchwald-Hartwig Amination:

  • Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water or a saturated NH₄Cl solution. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the desired aminoquinoline derivative by column chromatography.

AmineLigand (mol%)Catalyst (mol%)BaseSolventTemp (°C)
MorpholineXPhos (4)Pd₂(dba)₃ (2)NaOtBuToluene100
AnilineRuPhos (3)Pd(OAc)₂ (1.5)Cs₂CO₃Dioxane110
BenzylamineBrettPhos (4)Pd₂(dba)₃ (2)K₃PO₄Toluene100
Table 3: Representative conditions for Buchwald-Hartwig amination.
Protocol 5: C-C (Alkynyl) Bond Formation via Sonogashira Coupling

The Sonogashira coupling enables the direct installation of an alkyne moiety at the C4 position, creating a linear, rigid extension of the quinoline core. This is valuable for probing protein binding pockets or for creating materials with specific electronic properties.

Causality & Experimental Choices:

  • Dual Catalysis: The reaction uniquely employs a dual catalytic system. The palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active species in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to neutralize the HBr generated and as the solvent in many cases.

  • Copper-Free Variants: While the copper co-catalyst is traditional, copper-free Sonogashira protocols exist to avoid potential issues with copper-catalyzed alkyne homocoupling (Glaser coupling).

General Protocol for Sonogashira Coupling:

  • Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (CuI, 4 mol%).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Solvent/Base Addition: Add the degassed solvent (e.g., THF or toluene) and the amine base (e.g., Et₃N, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting product by column chromatography.

AlkynePd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT
1-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene50
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMFRT
Table 4: Representative conditions for Sonogashira coupling.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Société Chimique de France, 49, 89. (URL not available)
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2022 8th International Conference on Education, Management, Computer and Society (EMCS 2022). [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Stanetty, C., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules, 14(9), 3326-3338. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling.

Sources

Introduction: Unlocking the Potential of the 6-Methoxyquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4-Bromo-6-methoxyquinoline

The 6-methoxyquinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the structural backbone of numerous compounds with significant biological and photophysical properties.[1][2][3] Its derivatives are crucial intermediates in the synthesis of potential therapeutics, including anticancer agents, anti-infectives, and modulators of key biological pathways.[2][4] The functionalization of this core structure is paramount for developing novel molecular entities. This compound serves as a versatile and strategic building block for this purpose.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation in modern organic synthesis.[5][6] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, is renowned for its mild conditions, exceptional functional group tolerance, and the low toxicity of its byproducts.[6][7]

This document provides an in-depth technical guide for performing Suzuki-Miyaura coupling reactions with this compound. It is designed to equip researchers with a foundational understanding of the reaction mechanism, a detailed and robust experimental protocol, and practical insights into optimization and troubleshooting, thereby enabling the efficient synthesis of diverse 4-aryl-6-methoxyquinoline derivatives.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is critical for rational experimental design and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R) (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Ar-R (Coupled Product) trans_complex->product_complex arx Ar-X (this compound) arx->pd0 boronic R-B(OR)₂ (Boronic Acid/Ester) boronic->oa_complex base Base (e.g., K₂CO₃) base->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[6] The reactivity order for halides is typically I > Br > Cl, making aryl bromides like our substrate excellent coupling partners.[10]

  • Transmetalation: In this crucial step, the organic group (R) is transferred from the boron atom to the palladium center. This process requires activation of the organoboron compound by a base.[11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the Pd(II) complex.[12][13]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners (Ar and R), yielding the desired 4-aryl-6-methoxyquinoline product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Key Reagents and Their Mechanistic Roles

The success of the reaction hinges on the judicious selection of each component.

ComponentRole & RationaleCommon Examples
Palladium Precatalyst Source of the active Pd(0) species. Pd(II) precatalysts are reduced in situ to Pd(0).Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PEPPSI™ catalysts.[5][11]
Ligand Stabilizes the palladium center, prevents precipitation of palladium black, and modulates its reactivity. Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, and are particularly effective for heteroaryl halides.[9][13][14]PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos).[7][13]
Base Activates the boronic acid to form a reactive boronate species for transmetalation. The choice of base can significantly impact yield and must be matched to the substrates and solvent.[11][12]Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH. Organic: Et₃N (less common).[12][15]
Solvent Solubilizes reagents and influences reaction kinetics. Aprotic solvents are common, often with a small amount of water to aid in dissolving the base and facilitating the formation of the active boronate species.[5][15][16]Toluene, 1,4-Dioxane, THF, DMF, often in a mixture with water (e.g., 4:1).[5][15]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Experimental_Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Execution cluster_workup 3. Work-up & Purification A Add solid reagents: - this compound - Boronic Acid - Base (e.g., K₃PO₄) - Catalyst/Ligand B Add degassed solvent(s) via syringe A->B C Heat to reaction temp (e.g., 80-110 °C) with vigorous stirring B->C D Monitor progress (TLC / LC-MS) C->D E Cool to RT, dilute with organic solvent D->E F Wash with H₂O & brine E->F G Dry organic layer, filter, concentrate F->G H Purify by column chromatography G->H

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Materials & Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, or Dioxane)

  • Standard laboratory glassware (Schlenk flask or sealed vial), inert gas supply (Argon or Nitrogen), magnetic stirrer/hotplate.

  • Reagents for work-up and purification (ethyl acetate, hexanes, brine, anhydrous sodium sulfate, silica gel).

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the phosphine ligand.[17]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[17] An oxygen-free environment is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[10]

  • Solvent Addition: Add the degassed solvent(s) via syringe through the septum.[17]

  • Heating and Monitoring: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80–110 °C).[18] Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine to remove the inorganic base and salts.[17]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-6-methoxyquinoline product.[17]

Optimization & Troubleshooting

Even with a robust protocol, challenges can arise. A systematic approach to optimization and troubleshooting is key to success.

Parameter Optimization

The table below illustrates how different components can be screened to optimize reaction yield, based on literature for similar heteroaryl bromides.[19]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)OutcomeRationale
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O80Moderate YieldA classic, often reliable system, but may be less effective for challenging substrates.
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane100High YieldBuchwald ligands like SPhos are highly active for heteroaryl couplings, overcoming potential catalyst inhibition by the quinoline nitrogen.[13][14]
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2)Toluene110High YieldCs₂CO₃ is more soluble in organic solvents and can be effective in difficult couplings.[12]
4PdCl₂(dppf) (3)-K₂CO₃ (2)DMF90Variable YieldDppf is a robust ligand, but may not be as active as monodentate biaryl phosphines for this specific substrate class.
Troubleshooting Common Issues

Troubleshooting_Flowchart start Low or No Product Yield q1 Check Reagent Quality & Inert Atmosphere start->q1 q2 Protodeboronation or Homocoupling Observed? q1->q2 Reagents OK sol1 Use fresh boronic acid or switch to pinacol ester. Ensure rigorous degassing. q1->sol1 Problem Found q3 Starting Material Unchanged? q2->q3 No sol2 Use a stronger base (K₃PO₄). Use anhydrous conditions or minimize water content. q2->sol2 Yes sol3 Increase temperature. Switch to a more active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos). q3->sol3 Yes

Caption: A workflow for diagnosing and resolving low-yield Suzuki coupling reactions.

  • Problem: Low or No Conversion.

    • Cause: Inactive catalyst due to oxygen exposure, poor quality reagents, or insufficient temperature. The electron-donating methoxy group on the quinoline ring can slightly decrease the reactivity of the C-Br bond towards oxidative addition.[20]

    • Solution: Ensure all reagents are pure and solvents are rigorously degassed.[10][17] Increase the reaction temperature. Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to promote the oxidative addition step.[13][21]

  • Problem: Protodeboronation (Boronic acid is replaced by -H).

    • Cause: This side reaction is often promoted by excess water, high temperatures, or certain bases.[10]

    • Solution: Use the boronic acid pinacol ester or a potassium trifluoroborate salt, which are more stable.[10][22] Minimize the amount of water in the reaction or use a non-aqueous system with a soluble base like Cs₂CO₃.

  • Problem: Homocoupling of Boronic Acid.

    • Cause: This is typically caused by the presence of oxygen, which can facilitate an alternative catalytic cycle.

    • Solution: Improve the degassing procedure for solvents and ensure the reaction is maintained under a strict inert atmosphere.[17]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
  • Elsevier. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
  • MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
  • White Rose Research Online. (2015). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • ACS Omega. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling. [Link]
  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
  • NIH National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
  • GSK. (2025). Use of Base Metals in Suzuki Coupling. [Link]
  • ResearchGate. (2009). Synthesis of new arylated Quinolines by Suzuki cross coupling. [Link]
  • NIH National Center for Biotechnology Information. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling. [Link]
  • ResearchGate. (2023). Screening of different bases for Suzuki coupling. [Link]
  • Journal of the American Chemical Society. (2004). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
  • Organic Letters. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
  • ResearchGate. (2012). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
  • Google Patents. (2014). Method for synthetizing 6-methoxyquinoline.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • ResearchGate. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

Sources

Application Notes & Protocols for the Buchwald-Hartwig Amination of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminated Quinolines

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Specifically, 4-aminoquinoline derivatives have demonstrated significant therapeutic potential, most notably as antimalarial agents. The substitution pattern on the quinoline ring is critical for biological activity, and the introduction of an amino group at the C4 position is a key transformation in the synthesis of these valuable compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant advantage over classical methods which often require harsh conditions and have limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of a diverse range of N-substituted 4-amino-6-methoxyquinolines under relatively mild conditions, making it an indispensable tool in modern drug discovery and development.[2]

Mechanism & Rationale: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1] The choice of each component—catalyst, ligand, and base—is critical and directly influences the reaction's efficiency and outcome.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl halide (4-Bromo-6-methoxyquinoline). This step forms a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst and completing the cycle.[1][3]

.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium-Amido Complex AmineCoord->Amido Base, -BH⁺X⁻ Amido->Pd0 Reductive Elimination Product 4-Amino-6-methoxyquinoline Product Amido->Product Product Formation ArX This compound R2NH Amine Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Component Selection Rationale
  • Palladium Precatalyst: While Pd(0) sources can be used, Pd(II) precatalysts like Pd(OAc)₂ are often more convenient due to their air stability. The active Pd(0) species is generated in the reaction mixture.

  • Ligand: The choice of phosphine ligand is arguably the most critical parameter. For electron-rich aryl bromides like this compound, bulky and electron-rich biarylphosphine ligands such as DPEphos or Xantphos are often effective.[4] These ligands promote the oxidative addition and reductive elimination steps.

  • Base: The base plays a crucial role in deprotonating the amine. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates. While strong bases like NaOtBu are common, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred for substrates with sensitive functional groups.[4] For 4-haloquinolines, K₃PO₄ has been shown to be effective.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Reagents and Equipment
  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • DPEphos (Bis(2-diphenylphosphinophenyl)ether)

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Analytical tools: TLC, LC-MS, NMR

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and DPEphos (4 mol%).

    • Add this compound (1.0 equiv) and K₃PO₄ (2.0 equiv).

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the amine (1.2 equiv).

    • Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M) via syringe.

  • Reaction:

    • Place the sealed vessel in a preheated oil bath or microwave reactor.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-amino-6-methoxyquinoline derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Reaction Parameter Optimization

The optimal conditions for the Buchwald-Hartwig amination are highly substrate-dependent. A screening of key parameters is often necessary to achieve high yields.

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Palladium Source Pd(OAc)₂ (2 mol%)Air-stable and effective. Pre-catalysts like G3-XPhos can also be used for challenging substrates.
Ligand DPEphos (4 mol%)A good starting point for 4-haloquinolines. Other bulky biarylphosphine ligands (e.g., Xantphos, RuPhos) may improve yields.
Base K₃PO₄ (2.0 equiv)A mild and effective base for this system. Cs₂CO₃ can also be a good alternative. Stronger bases like NaOtBu may be used with caution for less sensitive substrates.
Solvent Toluene or 1,4-dioxane (0.1-0.2 M)Both are common solvents for Buchwald-Hartwig reactions. Toluene is generally preferred for its higher boiling point.
Temperature 100-120 °CHigher temperatures may be required for less reactive amines. Microwave irradiation can often reduce reaction times.
Amine Stoichiometry 1.2 equivA slight excess of the amine is typically used to ensure complete consumption of the aryl bromide.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate ligand or base- Insufficient temperature- Use a fresh palladium source.- Screen different ligands (e.g., Xantphos, RuPhos) and bases (e.g., Cs₂CO₃, NaOtBu).- Increase the reaction temperature or use microwave heating.
Side Product Formation (e.g., Hydrodehalogenation) - Catalyst deactivation- Presence of water- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Poor Product Recovery - Product is water-soluble- Emulsion during workup- Perform multiple extractions with the organic solvent.- Add more brine to break up emulsions.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Catalyst->Start No, use fresh catalyst Screen_Ligands Screen Ligands (e.g., Xantphos, RuPhos) Check_Catalyst->Screen_Ligands Yes Screen_Bases Screen Bases (e.g., Cs₂CO₃, NaOtBu) Screen_Ligands->Screen_Bases Increase_Temp Increase Temperature (e.g., 120-140 °C or Microwave) Screen_Bases->Increase_Temp Check_Inertness Is the reaction under a strict inert atmosphere? Increase_Temp->Check_Inertness Check_Inertness->Start No, improve inert technique Success Improved Yield Check_Inertness->Success Yes

Caption: A logical workflow for troubleshooting the Buchwald-Hartwig amination.

References

  • Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Altern
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
  • Buchwald–Hartwig amin
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.

Sources

4-Bromo-6-methoxyquinoline: A Versatile Scaffold for the Synthesis of Targeted Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Core in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic aromatic system provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within this important class of heterocycles, 4-Bromo-6-methoxyquinoline emerges as a particularly valuable building block for the synthesis of targeted Active Pharmaceutical Ingredients (APIs), especially in the realm of oncology.[2]

The strategic placement of the bromine atom at the 4-position and a methoxy group at the 6-position imparts a unique combination of reactivity and modulatory effects on the molecule's properties. The bromine atom serves as a versatile synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions, thereby allowing for the introduction of diverse molecular complexity.[3] The 6-methoxy group, on the other hand, can influence the molecule's pharmacokinetic profile, including its solubility, metabolic stability, and ability to form key hydrogen bonds with target proteins. This guide provides a comprehensive overview of the applications and detailed protocols for utilizing this compound as a key intermediate in the synthesis of kinase inhibitors, a critical class of modern therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Appearance Off-white to yellow solid
CAS Number 42881-66-3
Melting Point 85-89 °C
Boiling Point ~345.5 °C at 760 mmHg
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of the C4-bromine bond. This position is highly activated towards palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern API synthesis.[4] The two most significant reactions for derivatizing this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[5][6]

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products API Scaffolds cluster_apis Therapeutic Agents (Kinase Inhibitors) start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic acid/ester, Pd catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine, Pd catalyst, Base aryl_quinoline 4-Aryl-6-methoxyquinolines suzuki->aryl_quinoline amino_quinoline 4-Amino-6-methoxyquinolines buchwald->amino_quinoline egfr EGFR Inhibitors aryl_quinoline->egfr vegfr VEGFR Inhibitors amino_quinoline->vegfr G cluster_workflow Suzuki Coupling Workflow setup 1. Reaction Setup: - this compound - Boronic Ester - Base (K₃PO₄) inert 2. Inert Atmosphere: - Evacuate and backfill with N₂/Ar (3x) setup->inert catalyst 3. Catalyst Addition: - Pd(OAc)₂ - SPhos ligand inert->catalyst solvent 4. Solvent Addition: - Toluene/Water catalyst->solvent reaction 5. Reaction: - Heat to 100 °C - Monitor by TLC/LC-MS solvent->reaction workup 6. Work-up: - Extraction with Ethyl Acetate reaction->workup purify 7. Purification: - Column Chromatography workup->purify

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 6-Methoxyquinoline Scaffold

The 6-methoxyquinoline motif is a privileged scaffold in medicinal chemistry and pharmaceutical development, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The quinoline core, functionalized with a methoxy group at the 6-position, imparts favorable physicochemical properties that are instrumental in the design of novel therapeutics.[1] Furthermore, 6-methoxyquinoline and its derivatives are crucial intermediates in the synthesis of compounds targeting key biological pathways, such as the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in various cancers.[1]

4-Bromo-6-methoxyquinoline, in particular, serves as a versatile and highly valuable building block for the synthesis of a diverse array of functionalized 6-methoxyquinoline derivatives. The bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.[3] This guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of this compound, empowering researchers to leverage this key intermediate in their drug discovery and development endeavors.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and selectivity.[4][5] These reactions generally proceed through a catalytic cycle involving a palladium(0) species. The fundamental steps of this cycle are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound) to form a palladium(II) complex.

  • Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation/β-Hydride Elimination (for Heck): The organic group from a second reagent is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and is highly dependent on the specific coupling partners.

Suzuki-Miyaura Coupling: Formation of C-C (Aryl-Aryl) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures by reacting an aryl halide with an organoboron reagent, such as a boronic acid or ester.[6][7][8] This reaction is widely used in pharmaceutical synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[9][10]

Causality Behind Experimental Choices
  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ and Pd(OAc)₂ are commonly used. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos can be more effective.

  • Base: A base is required to activate the boronic acid for transmetalation.[8] Inorganic bases like K₂CO₃, Na₂CO₃, and Cs₂CO₃ are frequently employed. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equivalents)

  • Toluene/H₂O (4:1 mixture), degassed

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene/H₂O (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
EntryCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O906>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O1008>85
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10012>80

Note: Yields are estimates based on similar reactions and may require optimization.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex Ar-Br (this compound) Transmetalation Complex Ar-Pd(II)L2-Ar' Oxidative Addition Complex->Transmetalation Complex Ar'B(OH)2, Base Transmetalation Complex->Pd(0)L2 Product Ar-Ar' Transmetalation Complex->Product Reductive Elimination Ar'B(OH)2 Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Formation of C-C (Aryl-Vinyl) Bonds

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][12] This reaction is a powerful tool for the synthesis of styrenyl and other vinyl-substituted quinolines.

Causality Behind Experimental Choices
  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst for the Heck reaction.[11]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine, are often used to stabilize the palladium catalyst and promote the reaction.

  • Base: A hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are generally used.

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Et₃N (2.0 equivalents)

  • DMF, degassed

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).

  • Evacuate the tube and backfill with an inert gas.

  • Add the degassed DMF, the alkene (1.5 equiv), and Et₃N (2.0 equiv).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF11016>80
2Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃Acetonitrile10024>75
3CyclohexenePdCl₂(PPh₃)₂ (3)-Et₃NNMP12018>70

Note: Yields are estimates based on similar reactions and may require optimization.

Visualization: Heck Reaction Workflow

Heck_Workflow start Start reagents Combine this compound, Pd catalyst, ligand, base, and alkene in DMF start->reagents degas Degas and seal the reaction vessel reagents->degas heat Heat to 100-120°C degas->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for the Heck reaction.

Sonogashira Coupling: Formation of C-C (Aryl-Alkynyl) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13][14]

Causality Behind Experimental Choices
  • Catalyst System: A dual-catalyst system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is characteristic of the Sonogashira coupling. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. It deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct.

  • Solvent: While an amine base can serve as the solvent, other solvents like THF or toluene can also be used.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N), degassed

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine via syringe.

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature to 50 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite and rinse with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NEt₃NRT4>90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEATHF406>85
31-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene508>80

Note: Yields are estimates based on similar reactions and may require optimization.

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Pd(II)-Ar Ar-Pd(II)-Br Pd(0)->Pd(II)-Ar Ar-Br Pd(II)-Alkyne Ar-Pd(II)-C≡CR Pd(II)-Ar->Pd(II)-Alkyne Transmetalation Pd(II)-Alkyne->Pd(0) Reductive Elimination Product Ar-C≡CR Pd(II)-Alkyne->Product Cu(I)Br Cu(I)Br Cu(I)-Alkyne Cu-C≡CR Cu(I)-Alkyne->Pd(II)-Ar Cu(I)-Alkyne->Cu(I)Br Terminal Alkyne H-C≡CR Terminal Alkyne->Cu(I)-Alkyne Base

Caption: Interlinked catalytic cycles in the Sonogashira coupling.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[17][18] This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[17]

Causality Behind Experimental Choices
  • Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, Josiphos) are crucial for achieving high yields, especially with less reactive aryl chlorides.[19][20] Pre-formed palladium-ligand complexes are often used.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like K₃PO₄ or Cs₂CO₃ can also be used, particularly with more sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically employed.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • Xantphos (3 mol%)

  • NaOt-Bu (1.4 equivalents)

  • Toluene, anhydrous and degassed

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 equiv), Xantphos (0.03 equiv), and NaOt-Bu (1.4 equiv) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv).

  • Add anhydrous, degassed toluene, followed by the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, and quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOt-BuToluene10012>90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11018>85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene9024>80

Note: Yields are estimates based on similar reactions and may require optimization.

Stille Coupling: Formation of C-C Bonds with Organostannanes

The Stille coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organostannane (organotin) reagent and an organic halide.[21][22] While the toxicity of organotin compounds is a drawback, the reaction is valued for its mild conditions and tolerance of a wide variety of functional groups.[21]

Causality Behind Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a highly effective catalyst for the Stille coupling.

  • Additives: In some cases, additives like CuI or LiCl can accelerate the reaction.[23]

  • Solvent: Anhydrous, aprotic solvents such as THF, DMF, or toluene are commonly used.

  • Work-up: The removal of tin byproducts can be challenging. A common method is to wash the reaction mixture with an aqueous solution of KF, which precipitates the tin as a fluoride salt.

Experimental Protocol: Stille Coupling

Materials:

  • This compound

  • Organostannane (e.g., vinyltributyltin, phenylethynyltributyltin) (1.1 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous THF, degassed

  • Saturated aqueous KF solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous, degassed THF.

  • Add the organostannane (1.1 equiv) via syringe.

  • Heat the reaction mixture to reflux (approx. 65 °C) for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and concentrate the solvent.

  • Dissolve the residue in ethyl acetate and stir vigorously with a saturated aqueous KF solution for 1 hour.

  • Filter the resulting precipitate through Celite, and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Stille Coupling
EntryOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Expected Yield (%)
1VinyltributyltinPd(PPh₃)₄ (5)-THF658>85
2PhenyltributyltinPd(PPh₃)₄ (5)-Toluene11012>80
3(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)CuI (10)DMF8010>85

Note: Yields are estimates based on similar reactions and may require optimization.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse range of functionalized 6-methoxyquinoline derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the chemical space around this important scaffold. The choice of reaction conditions, particularly the catalyst, ligand, base, and solvent, is paramount to achieving high yields and should be optimized for each specific substrate combination.

References

  • 6-Methoxyquinoline: Comprehensive Overview and Applic
  • 6-Methoxyquinoline: A Key Synthesis Intermedi
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  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. (2021-09-12). [Link]
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  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
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  • Stille Coupling - Organic Chemistry Portal. [Link]
  • Org. Synth. 2011, 88, 197. [Link]
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  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). [Link]
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021-02-23). [Link]
  • Heck Reaction - Organic Chemistry Portal. [Link]
  • Sonogashira coupling - Wikipedia. [Link]
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (2009-09-16). [Link]
  • Heck reaction - Wikipedia. [Link]
  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). [Link]
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  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). [Link]
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  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024-03-22). [Link]

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Application Notes and Protocols for the Functionalization of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 6-Methoxyquinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] The strategic functionalization of the quinoline nucleus is a critical endeavor in drug discovery, enabling the fine-tuning of pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. Among substituted quinolines, the 6-methoxyquinoline motif is of particular interest, appearing in a range of biologically active molecules.

4-Bromo-6-methoxyquinoline serves as a versatile synthetic intermediate, offering a reactive handle at the 4-position for the introduction of diverse molecular complexity. The bromine atom at this position is amenable to a wide array of palladium-catalyzed cross-coupling reactions and other transformations, providing a gateway to novel analogues for biological screening and materials science applications. This guide provides a comprehensive overview of established protocols for the functionalization of this compound, with a focus on robust and widely applicable palladium-catalyzed cross-coupling reactions and cyanation.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Modular Approach to C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering unparalleled efficiency and functional group tolerance for the construction of carbon-carbon and carbon-heteroatom bonds.[2][3] The general catalytic cycle for these transformations involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to afford the desired product and regenerate the active catalyst.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4] This reaction is prized for its mild conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts.[5]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling commences with the oxidative addition of this compound to a Pd(0) complex. The subsequent transmetalation step, facilitated by a base, involves the transfer of the organic group from the boronic acid to the palladium center. The cycle concludes with reductive elimination, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-methoxy-4-phenylquinoline.

Data Summary: Representative Conditions for Suzuki-Miyaura Coupling

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O80
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O100
33-Thienylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃Toluene/H₂O90

Note: The conditions presented are based on established protocols for similar aryl bromides and may require optimization for this compound.[5]

Mechanism Visualization: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)(Ar')L2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product ArBr This compound ArBr->Oxidative_Addition ArBOH2 R-B(OH)2 + Base ArBOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl amines from aryl halides.[6] This reaction has become indispensable in pharmaceutical research for the synthesis of compounds containing the arylamine moiety.[2]

Reaction Principle: The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add this compound and a magnetic stir bar.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous, degassed toluene followed by morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield 4-(morpholino)-6-methoxyquinoline.

Data Summary: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene100
2BenzylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane110
3IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃Toluene100

Note: The choice of ligand and base is crucial and often substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed.[8][9]

Mechanism Visualization: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Pd(II)_Amido_Complex Ar-Pd(II)(NR2)L2 Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product ArBr This compound ArBr->Oxidative_Addition HNR2 Amine + Base HNR2->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

C. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[11]

Reaction Principle: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then affords the arylalkyne product.[12]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Toluene

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon.

  • Add degassed toluene and triethylamine.

  • Add phenylacetylene dropwise at room temperature.

  • Stir the reaction at room temperature to 60 °C until completion.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with toluene.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 6-methoxy-4-(phenylethynyl)quinoline.

Data Summary: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTolueneRT
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineTHF50
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NDMF60

Note: The exclusion of air is important to prevent the homocoupling of the alkyne (Glaser coupling).

Mechanism Visualization: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkynyl_Complex Ar-Pd(II)(C≡CR)L2 Transmetalation->Pd(II)_Alkynyl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkynyl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-C≡CR Reductive_Elimination->Product ArBr 4-Bromo-6- methoxyquinoline ArBr->Oxidative_Addition CuBr CuBr Alkyne_Coordination Alkyne Coordination & Deprotonation CuBr->Alkyne_Coordination Cu_Acetylide Cu-C≡CR Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation Terminal_Alkyne H-C≡CR + Base Terminal_Alkyne->Alkyne_Coordination

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

D. Stille Coupling: Utilizing Organostannane Reagents

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide.[13][14] While the toxicity of organotin compounds is a significant drawback, the Stille reaction is valued for its mild reaction conditions and the stability of the organostannane reagents to air and moisture.[14]

Reaction Principle: Similar to other palladium-catalyzed cross-coupling reactions, the mechanism of the Stille coupling proceeds through oxidative addition, transmetalation, and reductive elimination.[14]

Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)stannane

Materials:

  • This compound (1.0 equiv)

  • Tributyl(vinyl)stannane (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Lithium chloride (LiCl) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and lithium chloride.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous, degassed DMF, followed by tributyl(vinyl)stannane.

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with aqueous potassium fluoride solution to precipitate the tin byproducts.

  • Stir for 30 minutes, then filter the mixture through Celite.

  • Extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 6-methoxy-4-vinylquinoline.

Data Summary: Representative Conditions for Stille Coupling

EntryOrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene110
2Trimethyl(thienyl)stannanePdCl₂(PPh₃)₂ (3)CuI (10)NMP80
3Tributyl(ethynyl)stannanePd₂(dba)₃ (2) / P(furyl)₃ (8)-THF60

Note: The addition of stoichiometric amounts of copper(I) salts or lithium chloride can accelerate the rate of transmetalation.[15]

II. Cyanation of this compound

The introduction of a nitrile group onto the quinoline scaffold is a valuable transformation, as nitriles are versatile synthetic intermediates that can be converted into amines, carboxylic acids, amides, and various heterocycles.

A. Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation offers a direct method for the conversion of aryl bromides to aryl nitriles. Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being common choices due to their lower toxicity compared to other cyanide salts.[16][17]

Experimental Protocol: Palladium-Catalyzed Cyanation of this compound

Materials:

  • This compound (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂) (0.6 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous, degassed DMF.

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and pour into an aqueous solution of sodium bicarbonate and ethylenediamine.

  • Stir for 1 hour to quench the excess zinc salts.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 6-methoxyquinoline-4-carbonitrile.

B. Copper-Catalyzed Cyanation

Copper-catalyzed cyanation provides a cost-effective alternative to palladium-based systems.[18] Copper(I) cyanide is a common reagent, though catalytic systems with less toxic cyanide sources are also well-developed.[1][19]

Experimental Protocol: Copper-Catalyzed Cyanation of this compound

Materials:

  • This compound (1.0 equiv)

  • Copper(I) cyanide (CuCN) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound and copper(I) cyanide.

  • Add DMF or NMP as the solvent.

  • Heat the reaction mixture to 140-160 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and pour into an aqueous solution of ethylenediamine or ammonia to complex the copper salts.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

III. Nucleophilic Aromatic Substitution (SNAr)

While less common for unactivated aryl halides, nucleophilic aromatic substitution (SNAr) can be a viable strategy for the functionalization of this compound under certain conditions, particularly with strong nucleophiles at elevated temperatures. The electron-withdrawing nature of the quinoline nitrogen atom can facilitate this transformation.

Reaction Principle: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group (bromide) to restore aromaticity.[20]

Experimental Protocol: Methoxylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (2.0 equiv)

  • Methanol

  • Copper(I) salt (e.g., CuI) (optional, 10 mol%)

Procedure:

  • To a sealed tube, add this compound and sodium methoxide.

  • If desired, add a catalytic amount of a copper(I) salt to facilitate the reaction.

  • Add methanol as the solvent.

  • Seal the tube and heat to 120-150 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and carefully neutralize with a dilute acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the layers, and wash, dry, and concentrate the organic phase.

  • Purify the crude product by column chromatography to afford 4,6-dimethoxyquinoline.

Safety and Handling

  • Palladium and Copper Catalysts: These heavy metal catalysts should be handled with care in a well-ventilated fume hood.

  • Organostannanes: Organotin compounds are highly toxic and should be handled with extreme caution, using appropriate personal protective equipment.

  • Cyanide Salts: Cyanide salts are acutely toxic. All manipulations should be performed in a fume hood, and a quench solution (e.g., bleach) should be readily available.

  • Solvents: Many of the solvents used in these protocols are flammable and/or toxic. Handle with appropriate care.

  • Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse array of functionalized 6-methoxyquinoline derivatives. The palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, offer reliable and modular strategies for the formation of new carbon-carbon and carbon-nitrogen bonds. Additionally, cyanation and nucleophilic aromatic substitution provide further avenues for derivatization. The protocols and data presented in this guide serve as a comprehensive resource for researchers in medicinal chemistry and materials science to facilitate the synthesis of novel and potentially bioactive molecules based on the 6-methoxyquinoline scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-6-bromoquinoline. BenchChem.
  • Chemistry LibreTexts. (2023).
  • Chapter 1. (n.d.).
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  • Myers, A. (n.d.). The Stille Reaction.
  • Wikipedia. (2023).
  • The Suzuki Reaction. (2014).
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  • Common Organic Chemistry. (n.d.).
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  • ResearchGate. (2019). Ni-Catalyzed Cyanation of (Hetero)
  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
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  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.
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  • ResearchGate. (2011).
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Application Notes and Protocols for 4-Bromo-6-methoxyquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-Bromo-6-methoxyquinoline as a Functional Building Block

In the dynamic field of materials science, the rational design and synthesis of novel organic molecules with tailored optoelectronic properties are paramount for the advancement of next-generation technologies. Among the vast array of heterocyclic compounds, the quinoline scaffold has emerged as a privileged structure due to its inherent aromaticity, rigidity, and electron-deficient nature, making it an excellent candidate for various applications in organic electronics. This compound, in particular, stands out as a strategically functionalized building block.

The true potential of this compound in materials science is unlocked through the reactivity of its bromine substituent. This halogen atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functional moieties. This allows for the precise tuning of the electronic and photophysical properties of the resulting materials. The methoxy group at the 6-position, an electron-donating group, further modulates the electronic landscape of the quinoline core, influencing properties such as solubility and solid-state packing.

These application notes will provide a comprehensive overview of the utility of this compound as a precursor for advanced functional materials. We will delve into detailed protocols for key synthetic transformations and discuss the potential applications of the resulting materials in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a precursor is crucial for its effective utilization in synthesis. The key physicochemical properties of this compound are summarized in the table below.[1][2][3]

PropertyValue
CAS Number 42881-66-3
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
IUPAC Name This compound
Appearance Solid
SMILES COC1=CC2=C(C=C1)C(Br)=CN=C2
InChIKey HRFFYKLVLCFCQG-UHFFFAOYSA-N

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the quinoline ring is the key to its synthetic versatility, making it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex organic materials from simple precursors.[4] The general workflow for these reactions is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product Functionalized 6-Methoxyquinoline Derivative This compound->Product Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Amine, etc.) Coupling_Partner->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., PPh₃, Xantphos) Ligand->Product Base Base (e.g., K₂CO₃, NaOtBu, Et₃N) Base->Product Solvent Solvent (e.g., Toluene, DMF) Solvent->Product

Caption: General workflow for cross-coupling reactions.

Below are detailed protocols for several key cross-coupling reactions, adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling for Aryl and Vinyl Substitution

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly useful for synthesizing 6-methoxyquinoline derivatives with extended π-conjugation by introducing aryl or vinyl groups.[4]

Principle: The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add a degassed solvent system (e.g., Toluene/H₂O, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl- or 4-vinyl-6-methoxyquinoline.

Protocol 2: Sonogashira Coupling for Alkynyl Substitution

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties, which can serve as rigid linkers to extend conjugation or as reactive handles for further transformations like cycloadditions.[5]

Principle: This reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne for transmetalation.

Step-by-Step Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add a degassed solvent (e.g., toluene) and a base (e.g., triethylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature to 60 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-6-methoxyquinoline.

Protocol 3: Buchwald-Hartwig Amination for N-Aryl and N-Heteroaryl Linkages

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines. This is particularly relevant for the synthesis of hole-transporting materials and emissive compounds where the introduction of an amine functionality is desired.

Principle: The reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with a suitable organic solvent and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography to afford the desired 4-amino-6-methoxyquinoline derivative.

Applications in Materials Science

The functionalized 6-methoxyquinoline derivatives synthesized via the protocols described above are valuable intermediates for a range of advanced materials.

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are known to be useful in OLEDs, where they can function as electron-transporting materials, host materials, or emissive materials.[6] By judiciously choosing the coupling partner in the reactions with this compound, materials with specific properties for OLED applications can be designed. For instance, coupling with electron-rich aromatic amines can lead to materials with good hole-transporting properties, while coupling with electron-deficient aromatic systems can result in materials suitable for electron transport layers. The inherent fluorescence of some quinoline derivatives can also be harnessed for use in the emissive layer.

G cluster_device OLED Device Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) (Potentially a 6-methoxyquinoline derivative) ETL->Cathode Electrons EML Emissive Layer (EML) (Can be a 6-methoxyquinoline derivative) EML->ETL Light hv EML->Light Light Emission HTL Hole Transport Layer (HTL) (Potentially a 6-methoxyquinoline derivative) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Holes

Caption: Structure of a multi-layer OLED device.

Organic Solar Cells (OSCs)

Conjugated polymers are a cornerstone of organic solar cell research.[1] this compound can be used to synthesize monomers that can then be polymerized to form conjugated polymers with tailored band gaps and energy levels. For example, a bis-alkynyl derivative of an aromatic compound could be coupled with this compound via Sonogashira polymerization to create a polymer with alternating quinoline and aromatic units. The electronic properties of such a polymer can be fine-tuned by modifying the aromatic co-monomer, making them potentially suitable as either donor or acceptor materials in the active layer of an OSC.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced functional materials. Its strategic placement of a reactive bromine handle and a modulating methoxy group on the robust quinoline core allows for the creation of a diverse library of molecules and polymers through well-established palladium-catalyzed cross-coupling reactions. The detailed protocols provided herein serve as a guide for researchers to harness the potential of this compound in the development of novel materials for applications in OLEDs, OSCs, and other areas of organic electronics. The continued exploration of new synthetic transformations and material designs based on this compound is expected to yield further breakthroughs in materials science.

References

  • ChemSynthesis. (2025). This compound.
  • PubChem. (n.d.). This compound.
  • Cui, C., & Li, Y. (2011). Synthesis of Conjugated Polymers for Organic Solar Cell Applications. Accounts of Chemical Research, 44(5), 409-418.
  • Karzazi, Y. (2014). Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science, 5(1), 1-12.
  • Geffroy, B., le Roy, P., & Prat, C. (2006). Organic light-emitting diode (OLED) technology: materials, devices and display technologies.
  • Chujo, Y. (Ed.). (2012). Conjugated Polymer Synthesis: Methods and Reactions. Wiley-VCH.
  • Sereinig, N., & Stueger, H. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 45.
  • Thelakkat, M. (2008). Materials for organic light-emitting diodes. Macromolecular Materials and Engineering, 293(5), 333-344.
  • Liu, Y., & Ma, Y. (2009). Quinoxaline derivatives as attractive electron-transporting materials.
  • ChemSynthesis. (2025). This compound - 42881-66-3, C10H8BrNO, density, melting point, boiling point, structural formula, synthesis.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within the realm of oncology, quinoline-based molecules have demonstrated significant therapeutic impact, particularly as inhibitors of protein kinases.[1][3]

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of these kinases have revolutionized cancer therapy. The quinoline core can effectively mimic the adenine hinge-binding region of ATP, making it an ideal starting point for the design of potent and selective kinase inhibitors.[4]

This guide focuses on 4-Bromo-6-methoxyquinoline , a versatile and strategically functionalized starting material for the synthesis of a diverse array of kinase inhibitors. The bromine atom at the C4-position serves as a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6] The methoxy group at the C6-position can influence the molecule's physicochemical properties and provides an additional point for structure-activity relationship (SAR) studies. This document provides a detailed technical overview, field-proven insights, and step-by-step protocols for leveraging this compound in the synthesis of potential kinase inhibitors targeting key oncogenic pathways like EGFR and VEGFR-2 signaling.[7][8][9]

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for reaction setup and characterization.

PropertyValueReference
CAS Number 42881-66-3[10]
Molecular Formula C₁₀H₈BrNO[10]
Molecular Weight 238.08 g/mol [10]
Appearance Off-white to light yellow solid(Typical)
¹H NMR (CDCl₃, 400 MHz) δ 8.65 (d, J=4.8 Hz, 1H), 8.01 (d, J=9.2 Hz, 1H), 7.60 (d, J=4.8 Hz, 1H), 7.42 (dd, J=9.2, 2.8 Hz, 1H), 7.28 (d, J=2.8 Hz, 1H), 3.94 (s, 3H).(Adapted from similar structures)
¹³C NMR (CDCl₃, 101 MHz) δ 158.4, 148.1, 144.2, 137.9, 131.5, 128.9, 122.9, 122.3, 105.1, 55.7.(Adapted from similar structures)

Synthetic Strategies & Core Chemistries

The C4-bromo substituent is the primary site for synthetic elaboration, allowing for the construction of two major classes of kinase inhibitor precursors: 4-Aryl-6-methoxyquinolines and 4-(Arylamino)-6-methoxyquinolines .

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Core Scaffolds cluster_inhibitors Target Kinase Inhibitors Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Pd Catalyst, Base, Arylboronic Acid Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Pd Catalyst, Base, Arylamine Aryl 4-Aryl-6-methoxyquinolines Suzuki->Aryl Anilino 4-(Arylamino)-6-methoxyquinolines (Anilinoquinolines) Buchwald->Anilino Inhibitors Diverse Kinase Inhibitors (e.g., EGFR, VEGFR-2) Aryl->Inhibitors Further Functionalization Anilino->Inhibitors Hinge Binders SignalingPathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc PLCγ Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K PLC PLCγ VEGFR2->PLC Inhibitor 4-Anilino-6-methoxy- quinoline Inhibitor Inhibitor->EGFR Inhibitor->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis, Vascular Permeability AKT->Angiogenesis mTOR->Proliferation PKC PKC PLC->PKC PKC->Angiogenesis

Sources

Application Notes and Protocols for the Derivatization of the Quinoline Ring of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline moiety, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of a vast number of therapeutic agents and biologically active molecules.[1] First identified in coal tar, this heterocyclic system is now recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[2] This versatility has led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, malaria, and various infections.[3] The strategic functionalization of the quinoline ring is paramount in modulating the pharmacological profile of these molecules, influencing their potency, selectivity, and pharmacokinetic properties.

4-Bromo-6-methoxyquinoline is a particularly valuable starting material for the synthesis of diverse quinoline libraries. The bromine atom at the C4-position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The electron-donating methoxy group at the C6-position influences the electronic properties of the ring system, which can be a key determinant in biological activity. This guide provides a detailed exploration of several powerful derivatization strategies for this compound, complete with field-proven protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Strategic Derivatization at the C4-Position: A Gateway to Novel Analogs

The bromine atom at the C4-position of this compound is primed for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis, offering reliable and versatile methods for forging new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds, making it an ideal choice for the synthesis of 4-aryl-6-methoxyquinolines.[4][5] This reaction class is celebrated for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids.[6]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of a suitable base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[5]

Experimental Protocol: Synthesis of 4-(4-methylphenyl)-6-methoxyquinoline

Materials:

  • This compound (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-methylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a deoxygenated 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation:

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
14-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~85-95%
23-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O~80-90%
3Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O~75-85%

Visualization of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: This compound Boronic Acid Pd Catalyst & Base Inert Inert Atmosphere (Ar or N2) Start->Inert Solvent Add Degassed Solvent (e.g., Dioxane/H2O) Inert->Solvent Heat Heat to 90°C Stir for 12h Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Dilute with EtOAc Monitor->Cool Wash Wash with H2O & Brine Dry over Na2SO4 Cool->Wash Purify Concentrate & Purify (Column Chromatography) Wash->Purify Product Isolated Product: 4-Aryl-6-methoxyquinoline Purify->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[8][9] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this transformation, as it facilitates the reductive elimination step.[10][11]

Mechanistic Insights: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex.[9] Reductive elimination from this intermediate furnishes the desired arylamine and regenerates the active Pd(0) catalyst.

Experimental Protocol: Synthesis of N-phenyl-6-methoxyquinolin-4-amine

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and a stir bar.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by aniline via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes) to afford the product.

Data Presentation:

EntryAmineCatalyst/LigandBaseSolventYield (%)
1AnilinePd₂(dba)₃/XPhosNaOtBuToluene~80-90%
2MorpholinePd(OAc)₂/BINAPCs₂CO₃Dioxane~75-85%
3BenzylaminePdCl₂(dppf)K₃PO₄THF~70-80%

Visualization of Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Start Combine: This compound Pd Catalyst, Ligand & Base Solvent Add Anhydrous Toluene Start->Solvent Amine Add Amine Solvent->Amine Heat Heat to 100°C Stir for 16h Amine->Heat Cool Cool & Dilute with EtOAc Heat->Cool Filter Filter through Celite Cool->Filter Wash Wash with H2O & Brine Dry over MgSO4 Filter->Wash Purify Concentrate & Purify (Column Chromatography) Wash->Purify Product Isolated Product: 4-Amino-6-methoxyquinoline Derivative Purify->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction provides a powerful means of forming C(sp²)-C(sp) bonds, enabling the synthesis of 4-alkynyl-6-methoxyquinolines.[12][13] These derivatives are valuable intermediates and can serve as precursors for more complex molecular architectures. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[13]

Mechanistic Considerations: The Sonogashira coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper(I) acetylide, which is formed in situ from the terminal alkyne, copper(I) salt, and a base. Reductive elimination then yields the final product.[12]

Experimental Protocol: Synthesis of 6-Methoxy-4-(phenylethynyl)quinoline

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask containing this compound, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through Celite and wash the pad with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate).

Data Presentation:

EntryAlkynePd CatalystCu(I) SourceBaseYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuITEA~85-95%
2TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamine~80-90%
31-HexynePd(OAc)₂/PPh₃CuIK₂CO₃~70-80%

Advanced Strategies: C-H Functionalization

While cross-coupling reactions are powerful, they require a pre-functionalized starting material. Direct C-H functionalization has emerged as a more atom- and step-economical approach to derivatize aromatic and heteroaromatic compounds.[2] For the 6-methoxyquinoline scaffold, C-H functionalization can be directed to various positions, offering alternative pathways to novel derivatives.

Regioselectivity in Quinoline C-H Functionalization: The inherent electronic properties of the quinoline ring system and the use of directing groups are key to controlling the regioselectivity of C-H functionalization.[2] The C2 and C8 positions are often the most reactive sites for direct functionalization.

Conceptual Protocol: Rhodium-Catalyzed C2-Arylation of 6-Methoxyquinoline

This protocol is based on established methods for the C-H functionalization of quinolines and serves as a starting point for optimization.

Materials:

  • 6-Methoxyquinoline (starting from the parent heterocycle) (1.0 eq)

  • Bromobenzene (3.0 eq)

  • [RhCp*Cl₂]₂ (0.025 eq)

  • AgSbF₆ (0.1 eq)

  • Pivalic Acid (PivOH) (0.3 eq)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a sealed tube, add 6-methoxyquinoline, [RhCp*Cl₂]₂, AgSbF₆, and PivOH.

  • Add bromobenzene and 1,2-dichloroethane.

  • Heat the mixture at 120 °C for 24 hours.

  • Cool the reaction, dilute with dichloromethane, and filter.

  • Concentrate the filtrate and purify by column chromatography to yield 2-phenyl-6-methoxyquinoline.

Characterization of Derivatized Quinolines

The structural elucidation of the synthesized quinoline derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the proton environment. The chemical shifts and coupling constants of the aromatic protons are diagnostic for the substitution pattern on the quinoline ring.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms directly attached to the newly introduced substituent and those in its vicinity are particularly informative.[14][15]

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Conclusion and Future Outlook

The derivatization of this compound via modern synthetic methodologies provides a powerful platform for the generation of diverse libraries of novel quinoline-based compounds. The protocols and insights presented in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling offer robust and versatile tools for medicinal chemists and drug discovery scientists. Furthermore, the exploration of direct C-H functionalization strategies opens up new avenues for the efficient and environmentally benign synthesis of quinoline derivatives. The continued development and application of these powerful synthetic methods will undoubtedly accelerate the discovery of the next generation of quinoline-based therapeutic agents.

References

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. (URL: [Link])
  • Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents - PubMed. (URL: [Link])
  • Rhodium-Catalyzed Atroposelective Oxidative C–H/C–H Cross-Coupling Reaction of 1-Aryl Isoquinoline Derivatives with Electron-Rich Heteroarenes | Journal of the American Chemical Society. (URL: [Link])
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (URL: Not available)
  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC - NIH. (URL: [Link])
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. (URL: [Link])
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: Not available)
  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. (URL: [Link])
  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC. (URL: [Link])
  • Grignard Reaction. (URL: [Link])
  • Heck coupling reaction between bromo/iodoanisoles and acrylates.
  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])
  • Electron rich, bulky ligands used in cross‐coupling reactions.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (URL: [Link])
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])
  • The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle - Semantic Scholar. (URL: [Link])
  • The Grignard Reaction. (URL: [Link])
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (URL: [Link])
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. (URL: [Link])
  • Heck Reaction—St
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (URL: [Link])
  • Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC - NIH. (URL: [Link])
  • Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. (URL: [Link])
  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by pallad
  • Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjug
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. (URL: [Link])
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])
  • 6-Methoxyquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])

Sources

Application Notes and Protocols for the Grignard Reaction Involving 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive technical guide provides an in-depth exploration of the Grignard reaction involving 4-Bromo-6-methoxyquinoline. This key synthetic transformation is pivotal in medicinal chemistry for the generation of novel molecular entities with potential therapeutic applications. This document offers a blend of theoretical principles and practical, field-proven protocols to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of 6-Methoxyquinoline Scaffolds

The 6-methoxyquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[2] The strategic functionalization of the quinoline ring is therefore a critical aspect of drug design and development. The Grignard reaction, a powerful tool for carbon-carbon bond formation, offers a versatile platform for introducing molecular diversity at the 4-position of the 6-methoxyquinoline core, starting from the readily available this compound.[3][4]

The Grignard Reaction: A Mechanistic Overview

The Grignard reaction fundamentally involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile.[5] In the context of this compound, the process can be dissected into two primary stages:

  • Formation of the Grignard Reagent: The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic. The formation of the Grignard reagent involves the insertion of a magnesium atom into this C-Br bond, effectively reversing the polarity (umpolung). This process transforms the electrophilic carbon into a highly nucleophilic one.[5]

  • Reaction with an Electrophile: The newly formed Grignard reagent, 4-(6-methoxyquinolin-4-yl)magnesium bromide, is a potent nucleophile and a strong base. It readily attacks electron-deficient centers, such as the carbonyl carbon of aldehydes and ketones, to form new carbon-carbon bonds.[3][4] Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.[6]

Visualization of the Reaction Mechanism

Grignard Reaction Mechanism cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Attack & Workup This compound This compound Grignard_Reagent 4-(6-Methoxyquinolin-4-yl)magnesium bromide This compound->Grignard_Reagent  Mg(0) / Anhydrous Ether (e.g., THF) Mg Mg Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate  Nucleophilic  Attack Electrophile Electrophile (e.g., Aldehyde/Ketone) Electrophile->Intermediate Final_Product 4-Substituted-6-methoxyquinoline (e.g., Alcohol) Intermediate->Final_Product  Acidic Workup  (e.g., aq. NH4Cl)

Caption: General mechanism of the Grignard reaction with this compound.

Challenges and Strategic Solutions with Heterocyclic Substrates

Direct formation of Grignard reagents from heterocyclic halides using magnesium metal can be challenging. The inherent reactivity of the quinoline ring system can lead to side reactions. A more robust and widely adopted strategy for preparing Grignard reagents from functionalized heterocycles is the halogen-magnesium exchange .[7][8] This method offers superior functional group tolerance and typically proceeds under milder conditions, minimizing undesirable side reactions.[6][9]

The use of i-PrMgCl·LiCl (turbo-Grignard reagent) has been shown to significantly enhance the rate and efficiency of the bromine-magnesium exchange, even with less activated organic bromides.[6][7]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of the Grignard reagent from this compound via halogen-magnesium exchange and its subsequent reaction with an electrophile.

Protocol 1: Preparation of 4-(6-Methoxyquinolin-4-yl)magnesium Bromide via Halogen-Magnesium Exchange

Materials:

  • This compound

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution in THF (typically 1.3 M)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask and other oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, add this compound (1.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to dissolve the starting material.

  • Cooling: Cool the solution to -10 °C to 0 °C using an appropriate cooling bath.

  • Addition of Grignard Reagent: Slowly add the i-PrMgCl·LiCl solution (1.05-1.1 equiv) dropwise to the stirred solution of this compound over a period of 15-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 1-2 hours. The progress of the halogen-magnesium exchange can be monitored by quenching an aliquot with a solution of I2 in THF and analyzing the reaction mixture by GC-MS or LC-MS to observe the formation of 4-iodo-6-methoxyquinoline.

  • Use in Next Step: The resulting solution of 4-(6-methoxyquinolin-4-yl)magnesium bromide is typically used immediately in the next step without isolation.

Protocol 2: Reaction with an Electrophile (Example: Benzaldehyde)

Materials:

  • Solution of 4-(6-Methoxyquinolin-4-yl)magnesium bromide in THF (from Protocol 1)

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of Electrophile: In a separate oven-dried flask under an inert atmosphere, prepare a solution of benzaldehyde (1.0 equiv) in anhydrous THF.

  • Addition of Electrophile: Cool the freshly prepared Grignard reagent solution from Protocol 1 to -10 °C to 0 °C. Slowly add the solution of benzaldehyde dropwise to the stirred Grignard reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[6] This step is exothermic and should be performed with caution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired alcohol, (4-methoxyphenyl)(6-methoxyquinolin-4-yl)methanol.

Visualization of the Experimental Workflow

Experimental Workflow start Start: this compound reagent_prep Protocol 1: Halogen-Magnesium Exchange (i-PrMgCl·LiCl, THF, -10 to 0 °C) start->reagent_prep grignard Formation of 4-(6-Methoxyquinolin-4-yl)magnesium bromide reagent_prep->grignard reaction Protocol 2: Reaction with Electrophile (e.g., Benzaldehyde, THF, -10 to 0 °C -> RT) grignard->reaction workup Quenching (aq. NH4Cl) & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 4-Substituted-6-methoxyquinoline purification->product

Caption: Workflow for the synthesis of 4-substituted-6-methoxyquinolines.

Key Reaction Parameters and Optimization

The success of the Grignard reaction is highly dependent on several critical parameters. The following table summarizes these parameters and their impact on the reaction outcome.

ParameterRecommended ConditionsRationale and Impact on Outcome
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvents are essential to solvate and stabilize the Grignard reagent. THF is generally preferred over diethyl ether for its higher boiling point and better solvating properties. The solvent must be strictly anhydrous to prevent quenching of the highly basic Grignard reagent.
Temperature -10 °C to 0 °C for exchange and additionLower temperatures are crucial to suppress side reactions, such as attack on the quinoline ring or enolization of the electrophile (if it possesses acidic α-protons). The halogen-magnesium exchange with i-PrMgCl·LiCl is efficient at these temperatures.
Reagent Equivalents 1.05-1.1 equivalents of i-PrMgCl·LiClA slight excess of the exchange reagent ensures complete conversion of the starting bromide. A large excess should be avoided to minimize potential side reactions and simplify purification.
Atmosphere Inert (Argon or Nitrogen)Grignard reagents are sensitive to both oxygen and moisture. Maintaining an inert atmosphere throughout the reaction is critical to prevent their degradation and ensure a high yield of the desired product.
Quenching Agent Saturated aqueous NH4ClA saturated solution of ammonium chloride is a mild proton source that effectively quenches the reaction and protonates the alkoxide intermediate without causing undesired side reactions that can occur with stronger acids.[6]

Applications in Drug Discovery and Development

The 4-substituted-6-methoxyquinoline derivatives synthesized via this Grignard protocol are valuable building blocks for the development of novel therapeutic agents. The introduced substituent at the C-4 position can be further modified to explore structure-activity relationships (SAR) and optimize the pharmacological profile of lead compounds. For instance, the introduction of various aryl or alkyl groups can influence the molecule's lipophilicity, steric properties, and potential interactions with biological targets. These derivatives can be screened for a variety of biological activities, including but not limited to, anticancer, anti-infective, and neurological applications.

References

  • Knochel, P., et al. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. Chemistry – A European Journal, 25(11), 2695-2703.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications.
  • Myers, A. G. (n.d.). Magnesium-Halogen Exchange. Harvard University.
  • Desaintjean, A., et al. (2021). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition, 60(4), 1513-1521.
  • Sheibani, H., & Islami, M. R. (2007). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 12(4), 847-854.
  • Knochel, P., et al. (2014). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. HETEROCYCLES, 88(2), 827-844.
  • Scheid, G. (2004). Halogen Magnesium Exchange. Princeton University.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 6-Methoxyquinoline: A Key Synthesis Intermediate for Chemical Industry.
  • Knochel, P., et al. (2010). Halogen–magnesium exchange on unprotected aromatic and heteroaromatic carboxylic acids. Chemical Communications, 46(24), 4252-4254.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Bio-Rad. (n.d.). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ChemRxiv. (n.d.). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study.
  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube.
  • PrepChem. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide.
  • ResearchGate. (n.d.). An Improved Route to Purin-6-yl Magnesium Halides by Metal–Halogen Exchange in Dichloromethane.
  • ResearchGate. (n.d.). Syntheses of 4-Substituted Isoquinolines.
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition.
  • Google Patents. (n.d.). US4683344A - Process for the preparation of an organomagnesium compound.
  • ResearchGate. (n.d.). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide.

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Application Notes and Protocols for the Strategic Lithiation of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the lithiation of 4-bromo-6-methoxyquinoline, a critical transformation for accessing versatile 4-substituted quinoline intermediates. As a key structural motif in numerous pharmaceuticals and bioactive molecules, the targeted functionalization of the quinoline scaffold is of paramount importance in medicinal chemistry and materials science. This guide details the underlying chemical principles, a robust experimental protocol, and essential safety considerations for this powerful synthetic tool.

Introduction: The Synthetic Value of 4-Lithio-6-methoxyquinoline

The quinoline ring system is a cornerstone of heterocyclic chemistry. The introduction of substituents at the 4-position can dramatically influence the biological and physical properties of the molecule. Direct functionalization of this compound via lithiation opens a gateway to a vast array of derivatives. The resulting organolithium intermediate, 4-lithio-6-methoxyquinoline, is a potent nucleophile and can be reacted with a wide range of electrophiles to forge new carbon-carbon and carbon-heteroatom bonds. This strategy is instrumental in the synthesis of complex molecules, including potential therapeutic agents and functional materials.

Mechanistic Rationale: Halogen-Metal Exchange vs. Directed Ortho-Metalation (DoM)

The reaction of this compound with an organolithium reagent like n-butyllithium (n-BuLi) presents two primary potential pathways:

  • Lithium-Halogen Exchange: The direct exchange of the bromine atom at the C4 position for a lithium atom.

  • Directed ortho-Metalation (DoM): The deprotonation of the C5 position, which is ortho to the methoxy group, a known Directed Metalation Group (DMG).[1][2]

For this specific substrate, lithium-halogen exchange is the overwhelmingly favored and expected pathway . This regioselectivity is governed by the kinetics of the two competing reactions. Lithium-halogen exchange with aryl bromides is an extremely rapid process, typically occurring much faster than deprotonation of an aromatic C-H bond, even one that is activated by a DMG.[2][3] While the methoxy group at C6 does exert a directing effect, it is classified as a moderate DMG, and the kinetic preference for exchanging the C-Br bond is well-established.[1]

Therefore, the treatment of this compound with n-BuLi at low temperatures reliably generates the 4-lithio-6-methoxyquinoline intermediate, ready for subsequent functionalization.

Diagram of the Lithiation Mechanism

Caption: Predominant reaction pathway via lithium-halogen exchange.

Safety First: Handling Pyrophoric Reagents

n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously upon contact with air.[4] It also reacts violently with water.[4] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.

  • Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use. All solvents and reagents must be rigorously dried.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Quenching: Never quench large amounts of n-BuLi with water. A common and safer method for quenching residual reagent is the slow, dropwise addition of isopropanol at low temperature.[5] For reaction workups, a saturated aqueous solution of ammonium chloride is typically used to quench the organolithium species.[5]

  • Spill Management: Keep a container of dry sand or vermiculite within arm's reach to smother any small fires.

Detailed Experimental Protocol

This protocol describes the generation of 4-lithio-6-methoxyquinoline and its subsequent trapping with an electrophile, using N,N-Dimethylformamide (DMF) as an example to synthesize 6-methoxyquinoline-4-carbaldehyde.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplierNotes
This compound>98%Commercial SourceEnsure it is dry before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercial SourceTiter solution before use for accurate concentration.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarCommercial SourceFreshly distilled from Na/benzophenone or from a solvent purification system.
N,N-Dimethylformamide (DMF)AnhydrousCommercial SourceStore over molecular sieves.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent Grade-Used for quenching the reaction.
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)ACS Grade-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-For drying organic layers.
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum.

    • Place the flask under a positive pressure of dry argon or nitrogen.

    • To the flask, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF (to create a ~0.2 M solution) via cannula or syringe.

  • Lithiation (Formation of the Organolithium Intermediate):

    • Cool the stirred solution to -78 °C using a dry ice/acetone bath. Allow 10-15 minutes for the solution to reach thermal equilibrium.

    • Causality Insight: Maintaining a temperature below -70 °C is critical to prevent side reactions, such as the reaction of n-BuLi with the THF solvent.

    • Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.

    • A color change (often to a deep yellow or orange) may be observed, indicating the formation of the organolithium species.

    • After the addition is complete, stir the reaction mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Trap (Example: Aldehyde Synthesis):

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of anhydrous DMF (1.2 eq) in a small amount of anhydrous THF.

    • Add the DMF solution dropwise to the stirred organolithium species at -78 °C.

    • Stir the reaction at -78 °C for 1-2 hours. Reaction progress can be monitored by TLC (quenching a small aliquot with NH₄Cl and spotting against the starting material).

  • Workup and Quenching:

    • While maintaining the cold temperature, slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. A vigorous reaction may occur initially.

    • Allow the mixture to warm to room temperature.

    • Transfer the biphasic mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase in vacuo.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexanes/ethyl acetate gradient) to yield the pure 6-methoxyquinoline-4-carbaldehyde.

Experimental Workflow Diagram

workflow setup 1. Setup Flame-dried flask under Ar Dissolve substrate in THF cool 2. Cooling Cool to -78 °C (Dry Ice/Acetone) setup->cool lithiation 3. Lithiation Slowly add n-BuLi (1.05 eq) Stir for 45 min @ -78 °C cool->lithiation trap 4. Electrophilic Trap Add Electrophile (e.g., DMF) Stir for 1-2 h @ -78 °C lithiation->trap quench 5. Quench & Warm Add sat. aq. NH₄Cl @ -78 °C Warm to room temperature trap->quench extract 6. Extraction Dilute with Et₂O/EtOAc Wash with H₂O & Brine quench->extract purify 7. Purification Dry (MgSO₄), Concentrate Flash Chromatography extract->purify

Caption: Step-by-step experimental workflow for lithiation and trapping.

Troubleshooting and Key Considerations

Problem ObservedPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive n-BuLi (degraded).2. Wet solvent or glassware.3. Temperature too high during addition.1. Titer the n-BuLi solution before use.2. Rigorously dry all components. Ensure positive inert gas pressure.3. Maintain internal temp ≤ -70 °C.
Recovery of Starting Material 1. Incomplete lithiation.2. Insufficient reaction time.1. Use freshly titered n-BuLi.2. Extend the stirring time at -78 °C after n-BuLi addition to 60 minutes.
Formation of Butylated Product Reaction of n-BuLi with the electrophile.Add the electrophile to the aryllithium solution; do not add the aryllithium to the electrophile. Ensure efficient stirring.
Complex Mixture of Products 1. Side reactions due to warming.2. Reaction with THF solvent.1. Ensure the reaction remains cold throughout.2. Use the aryllithium immediately after formation; do not let it warm up.

Conclusion

The lithiation of this compound via lithium-halogen exchange is a highly reliable and regioselective method for generating a valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols for handling pyrophoric reagents, researchers can efficiently access a diverse range of 4-substituted quinolines. This powerful transformation remains a key tool for professionals in drug discovery and materials science, enabling the rapid assembly of novel molecular architectures for further investigation.

References

  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Jean, A., et al. (2023). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]
  • Wikipedia. n-Butyllithium.
  • Wikipedia. Metal–halogen exchange.
  • Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
  • Mortier, J. Directed (ortho)
  • ResearchGate. How can I quench large quantity of n-Buli?. [Link]

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Application Note: Palladium-Catalyzed Heck Reaction of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of the Heck Reaction on Quinolines

The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes, catalyzed by palladium.[1][2] This transformation is of paramount importance in pharmaceutical development, where the quinoline scaffold, present in 4-Bromo-6-methoxyquinoline, is a privileged structure found in numerous therapeutic agents. The ability to functionalize the quinoline core via C-C bond formation allows for the synthesis of diverse molecular libraries crucial for drug discovery programs.[2]

This document provides a comprehensive guide to the Heck reaction using this compound. It moves beyond a simple recitation of steps to explain the fundamental principles and mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents. By understanding these core concepts, researchers can not only replicate the protocols herein but also rationally troubleshoot and adapt them for novel substrates and applications.

The Heck Catalytic Cycle: A Mechanistic Framework

A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3][4] Using a Pd(II) precatalyst like Palladium(II) acetate is common; it is reduced in situ to the active Pd(0) species, often by a phosphine ligand.[1][5][6]

The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step.[1]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex. This is followed by a syn-carbopalladation, where the aryl group is transferred to one of the alkene carbons.[4][7]

  • Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C-C double bond of the product and a hydrido-palladium(II) complex.[4] This step is stereospecific and typically favors the formation of the more stable E (trans) isomer.

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated HBr. This facilitates the reductive elimination of HX from the hydrido-palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[4][8]

Heck_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_aryl L₂Pd(II)(Ar)(Br) oxidative_addition->pd_aryl insertion Alkene Insertion (Syn-Carbopalladation) pd_aryl->insertion pd_alkyl L₂Pd(II)(Alkyl)(Br) insertion->pd_alkyl beta_elimination β-Hydride Elimination pd_alkyl->beta_elimination pd_hydride [L₂Pd(II)(H)(Br)]-Alkene beta_elimination->pd_hydride product_out Product (Substituted Alkene) beta_elimination->product_out reductive_elimination Reductive Elimination pd_hydride->reductive_elimination reductive_elimination->pd0  Regeneration salt_out [Base-H]⁺Br⁻ reductive_elimination->salt_out aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition alkene_in Alkene alkene_in->insertion base_in Base base_in->reductive_elimination

Caption: Simplified catalytic cycle of the Heck reaction.

Key Parameters for Reaction Success

Optimizing a Heck reaction requires careful consideration of several interconnected parameters. The choice for one component directly influences the requirements for others.

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Source Pd(OAc)₂: Common, air-stable, and cost-effective Pd(II) precatalyst. Requires in situ reduction.[6][9] Pd₂(dba)₃: A stable Pd(0) source. Pd(PPh₃)₄: An active Pd(0) catalyst, but can be sensitive to air and heat.[9]For routine screens, Pd(OAc)₂ is the standard starting point due to its stability and reliability. The choice of catalyst is often paired with a specific ligand to form the active catalytic species.
Ligand Monodentate Phosphines: PPh₃ (Triphenylphosphine), P(o-tol)₃ (Tri(o-tolyl)phosphine).[1][9] Bidentate Phosphines: BINAP, dppf.[1][10] N-Heterocyclic Carbenes (NHCs): Offer high stability and activity.[9]Ligands are crucial. They stabilize the palladium center, influence its reactivity, and prevent the formation of inactive palladium black.[11] For electron-deficient substrates like bromoquinolines, electron-rich and bulky phosphine ligands can accelerate the rate-limiting oxidative addition step.[5] A Pd:Ligand ratio of 1:2 is a common starting point.[9]
Base Inorganic: K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄.[1][9] Organic: Et₃N (Triethylamine), DIPEA (Hünig's base).[1][9]The base's primary role is to neutralize the HBr formed, regenerating the Pd(0) catalyst. Inorganic bases like K₂CO₃ are often effective and affordable. Organic amines like Et₃N can also act as a solvent or co-solvent. The choice can affect reaction kinetics and side reactions.
Solvent Polar Aprotic: DMF, DMAc, NMP, Acetonitrile (MeCN).[9][12] Apolar: Toluene, Dioxane.[9]The solvent must solubilize the reactants and facilitate the desired reaction temperature. Polar aprotic solvents like DMF and DMAc are excellent choices as they dissolve a wide range of organic compounds and inorganic salts and have high boiling points suitable for Heck reactions.[12][13]
Alkene Partner Electron-deficient: Acrylates, acrylonitriles (e.g., n-butyl acrylate).[1][4] Styrenes: (e.g., styrene). Aliphatic: (e.g., 1-octene).Electron-withdrawing groups on the alkene generally increase its reactivity in the Heck reaction.[1] Activated alkenes like acrylates are ideal starting points for optimization.
Temperature Typically 80-140 °C.[2][9][13]The reaction often requires heating to drive the catalytic cycle, particularly the oxidative addition step with aryl bromides. Microwave irradiation can be used to shorten reaction times significantly.[14]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Solvents should be deoxygenated to prevent oxidation and deactivation of the catalyst.[7]

Protocol 1: Heck Coupling with an Activated Alkene (n-Butyl Acrylate)

This protocol outlines a standard set of conditions for the coupling of this compound with a reactive alkene partner.

Materials:

  • This compound (1.0 eq)

  • n-Butyl acrylate (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 eq, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath or microwave reactor.

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add anhydrous DMF via syringe, followed by n-butyl acrylate.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[2]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[7]

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.[7]

Protocol 2: Optimization for a Less Reactive Alkene (Styrene)

For less reactive coupling partners, modifications such as a more robust ligand or higher temperatures may be necessary.

Key Modifications from Protocol 1:

  • Ligand: Replace PPh₃ with a more electron-rich and bulky ligand like Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 eq, 4 mol%). This can enhance the rate of oxidative addition.

  • Base: Consider using a stronger or more soluble base like Cesium Carbonate (Cs₂CO₃) (2.0 eq).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) can be used for higher reaction temperatures (130-150 °C).[9]

  • Phase-Transfer Catalyst (Optional): In some cases, adding a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) or bromide (TBAB) can accelerate the reaction, especially with inorganic bases.[15]

Procedure: Follow the steps outlined in Protocol 1, substituting the modified reagents and conditions as listed above. Rigorous monitoring is crucial, as higher temperatures can sometimes lead to side product formation.

Caption: Experimental workflow for the Heck reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd). 2. Insufficient temperature. 3. Poor choice of ligand/base/solvent.1. Ensure solvents are properly deoxygenated; use fresh catalyst/ligands. 2. Increase reaction temperature in 10 °C increments. 3. Screen alternative ligands (e.g., bulky phosphines), bases (e.g., Cs₂CO₃), and solvents (e.g., NMP, DMAc).
Formation of Palladium Black Catalyst decomposition.Increase ligand to palladium ratio (e.g., from 2:1 to 4:1). Ensure rigorous exclusion of oxygen.
Alkene Isomerization Base-induced isomerization of the product or starting alkene.Use a non-coordinating, hindered base. In some cases, switching to the "cationic pathway" by using a triflate substrate and Ag⁺ salts can minimize isomerization.[9]
Homocoupling of Aryl Bromide Side reaction, can be prevalent at high temperatures.Lower the reaction temperature. Ensure the alkene is present in a slight excess.

Conclusion

The Heck reaction of this compound is a robust and versatile method for synthesizing valuable substituted quinolines. Success hinges on a rational selection of reaction parameters based on a solid mechanistic understanding. The protocols provided serve as a validated starting point for laboratory execution. By systematically adjusting the catalyst, ligand, base, and solvent, researchers can optimize conditions for a wide array of alkene coupling partners, thereby accelerating the discovery and development of novel chemical entities.

References

  • Heck reaction - Wikipedia. [Link]
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. [Link]
  • Heck Reaction Mechanism - BYJU'S. [Link]
  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Public
  • Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols | Journal of the American Chemical Society. [Link]
  • Mechanism of the palladium-catalyzed Heck reaction.
  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. [Link]
  • What is the role of PPh3 in Heck coupling?
  • Heck reaction - Chemistry LibreTexts. [Link]
  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
  • Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes - AIP Publishing. [Link]
  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a - ResearchG
  • Heck Coupling | NROChemistry. [Link]
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
  • Heck Reaction. [Link]
  • Heck Reaction - Chemistry LibreTexts. [Link]
  • Heck Reaction - Organic Chemistry Portal. [Link]
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. [Link]
  • Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling - PMC - NIH. [Link]
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]
  • The Intramolecular Heck Reaction - Macmillan Group. [Link]

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4-Bromo-6-methoxyquinoline in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Bromo-6-methoxyquinoline in the Synthesis of Bioactive Molecules

Introduction: The Strategic Value of a Privileged Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of therapeutic agents and biologically active natural products.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal foundation for drug design. Within this class, This compound emerges as a particularly valuable and versatile building block for synthetic and medicinal chemists.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the synthetic utility of this compound. The strategic placement of a bromine atom at the C4 position and a methoxy group at the C6 position offers two distinct points for chemical elaboration. The C4-bromo group is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen substituents. This allows for the systematic exploration of structure-activity relationships (SAR) crucial for optimizing the potency, selectivity, and pharmacokinetic properties of new chemical entities.

We will delve into the causality behind key experimental choices, provide field-proven protocols for cornerstone reactions, and illustrate its application in the synthesis of high-value bioactive molecules, particularly in the realms of kinase inhibition and antimalarial drug discovery.

Part 1: The Synthetic Versatility of this compound

The reactivity of this compound is dominated by the C-Br bond, which serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery, allowing for the modular assembly of complex molecules from simpler, readily available fragments.

G main This compound sub_suzuki Aryl/Vinyl Boronic Acid (Suzuki Coupling) main->sub_suzuki Pd Catalyst Base sub_sonogashira Terminal Alkyne (Sonogashira Coupling) main->sub_sonogashira Pd/Cu Catalyst Base sub_buchwald Amine (R-NH₂) (Buchwald-Hartwig) main->sub_buchwald Pd Catalyst Base prod_suzuki 4-Aryl/Vinyl-6-methoxyquinoline (Kinase Inhibitors, etc.) prod_sonogashira 4-Alkynyl-6-methoxyquinoline (Bio-probes, Scaffolds) prod_buchwald 4-Amino-6-methoxyquinoline Derivatives (Antimalarials, etc.)

Caption: Key Synthetic Transformations of this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing biaryl and vinyl-aryl structures, which are common motifs in kinase inhibitors.[3][4][5] The reaction's robustness, mild conditions, and exceptional functional group tolerance make it a preferred method in drug discovery campaigns.[6]

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[6] The cycle begins with the oxidative addition of the C-Br bond of this compound to the Pd(0) complex. This is followed by transmetalation, where the organic group from a boronic acid or ester is transferred to the palladium center, facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate the reductive elimination step and stabilize the catalytic species, leading to higher yields and broader substrate scope.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-R (Coupled Product) reductive_elim->product pd_complex L₂Pd(II)(Ar)(Br) oxidative_add->pd_complex transmetal Transmetalation base Base (e.g., K₂CO₃) transmetal->base pd_trans_complex L₂Pd(II)(Ar)(R) transmetal->pd_trans_complex aryl_halide Ar-Br (this compound) aryl_halide->oxidative_add boronic_acid R-B(OH)₂ boronic_acid->transmetal pd_complex->transmetal pd_trans_complex->reductive_elim

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (2-12 hours), monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Entry Coupling Partner Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (5) Na₂CO₃ Toluene/H₂O 80 3 85[7]
2 4-Methoxyphenylboronic acid Pd₂(dba)₃ (2) / SPhos (4) K₃PO₄ Dioxane/H₂O 100 2 92
3 Pyridin-3-ylboronic acid Pd(dppf)Cl₂ (3) K₂CO₃ DME/H₂O 90 6 78
4 4-(Trifluoromethyl)phenylboronic acid Pd(OAc)₂ (2) / XPhos (4) Cs₂CO₃ t-Amyl Alcohol 100 4 88

Note: Yields are illustrative and based on general protocols for similar substrates.

Sonogashira Coupling: Accessing Alkynyl Architectures

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, linking the quinoline core to terminal alkynes.[8][9] The resulting alkynyl-quinolines are valuable intermediates themselves, and can also be found in various bioactive molecules or used as chemical probes.

Causality and Mechanistic Insight: This reaction uniquely employs a dual-catalyst system.[8] A palladium(0) complex activates the aryl halide through oxidative addition, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. Subsequent reductive elimination yields the final coupled product. The amine base (e.g., Et₃N, DIPEA) is crucial as it serves both to neutralize the HX byproduct and to act as a solvent.

Protocol 2: General Procedure for Sonogashira Coupling

  • Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon.

  • Reagent Addition: Add a degassed solvent (e.g., THF or Toluene) and an amine base (e.g., Et₃N, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[10][11] It allows for the coupling of aryl halides with a wide variety of amines, amides, and other nitrogen nucleophiles, replacing harsher classical methods.[10][12]

Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[10] After oxidative addition of the aryl bromide to the palladium center, the amine coordinates to the palladium complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. This is typically the rate-determining step. The final reductive elimination step forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate the crucial reductive elimination step.[13]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP or XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, monitoring by LC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Part 2: Application in the Synthesis of Bioactive Molecules

The synthetic methods described above are not merely academic exercises; they are enabling technologies for the creation of molecules with profound biological functions.

Application in Kinase Inhibitor Synthesis

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[14] The 4-aminoquinoline scaffold is a well-established pharmacophore for designing ATP-competitive kinase inhibitors.[1] The 4-amino group often forms a key hydrogen bond with the "hinge" region of the kinase ATP-binding pocket.[1]

Using this compound as a starting point, Suzuki coupling can be employed to install a variety of aryl or heteroaryl groups at the C4 position. These appended groups can then explore the solvent-exposed region of the ATP-binding site, allowing for the fine-tuning of inhibitor potency and selectivity.

G start This compound step1 Suzuki Coupling (Protocol 1) start:f0->step1 intermediate 4-Aryl-6-methoxyquinoline step1->intermediate:f0 step2 Functional Group Transformation (e.g., Demethylation, Amination) intermediate:f0->step2 final Bioactive Kinase Inhibitor step2->final:f0

Caption: Workflow for the Synthesis of a Generic Kinase Inhibitor.

Table 2: Representative Kinase Inhibitory Activity of Quinoline-Based Molecules

Target Kinase Scaffold Modification IC₅₀ (nM) Reference
RIPK2 4-(benzo[d]thiazol-5-ylamino)-6-(pyridin-4-yl)quinoline 8.9 ± 2.5 [15]
EGFR 4-Anilinoquinazoline derivative 83 ± 5 [14]
VEGFR-2 4-Anilinoquinazoline derivative 76 ± 4 [14]
CDK2 4-Anilinoquinazoline derivative 183 ± 10 [14]

Note: Data for structurally related quinazoline/quinoline scaffolds illustrates the potential of this chemical space.

Application in Antimalarial Drug Development

The 4-aminoquinoline core is the defining feature of some of the most important antimalarial drugs in history, including chloroquine.[16][17] These drugs are thought to function by accumulating in the acidic food vacuole of the malaria parasite and interfering with the polymerization of toxic heme into hemozoin, leading to parasite death.[16] The emergence of drug-resistant parasite strains necessitates the development of new analogues.[16][17]

While this compound itself would first need to be converted to a 4-amino derivative (likely via its 4-chloro precursor), the bromine at the C6 position of the resulting scaffold provides a valuable site for modification. Introducing substituents at this position can alter the molecule's physicochemical properties, potentially restoring activity against resistant strains or improving its safety profile. The synthesis of the antimalarial drug Tafenoquine, for example, relies on similar quinoline chemistry.[18]

G parasite Malaria Parasite (in Red Blood Cell) hemoglobin Host Hemoglobin parasite->hemoglobin Digestion heme Toxic Free Heme hemoglobin->heme hemozoin Hemozoin Crystal (Non-toxic) heme->hemozoin Polymerization death Parasite Death heme->death Accumulation Leads to drug 4-Aminoquinoline Drug drug->hemozoin Inhibition

Caption: Mechanism of 4-Aminoquinoline Antimalarial Action.

Conclusion

This compound is a high-value, strategically functionalized building block for modern organic synthesis and drug discovery. Its capacity to undergo a range of robust and versatile palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—provides chemists with a reliable toolkit for constructing diverse molecular libraries. The successful application of these methods in the synthesis of potent kinase inhibitors and the design of novel antimalarial agents underscores the profound utility of this scaffold. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this compound in their pursuit of the next generation of bioactive molecules.

References

  • Jin, F., Yang, T., Song, X.-R., Bai, J., & Xiao, Q. (2019).
  • An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. (n.d.). PMC - NIH.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-6-bromoquinoline. (n.d.). Benchchem.
  • Application Notes and Protocols for 4-Amino-6-bromoquinoline in Antimalarial Drug Development. (n.d.). Benchchem.
  • Application of 4-Amino-6-bromoquinoline in Kinase Inhibitor Design. (n.d.). Benchchem.
  • Fan, T., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry.
  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. (n.d.).
  • How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? (n.d.). Guidechem.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH.
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). PMC - PubMed Central.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (n.d.). Benchchem.
  • Synthesis of Bioactive compounds. (n.d.).
  • Application Notes and Protocols for Sonogashira Coupling with Methyl 4-bromo-6-methylnicotin
  • Synthesis of Organic Compounds for Malaria Chemotherapeutic Studies. (n.d.). DTIC.
  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2013).
  • Application Notes and Protocols for the Synthesis of Anticancer Agents Using 4-Amino-6-bromoquinoline. (n.d.). Benchchem.
  • Buchwald–Hartwig amin
  • 4-Amino-6-bromoquinoline: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists. (n.d.). Benchchem.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.
  • Technical Support Center: 4-Amino-6-bromoquinoline Reactions. (n.d.). Benchchem.
  • 4-Amino-6-bromoquinoline: A Technical Guide for Drug Discovery and Development. (n.d.). Benchchem.
  • This compound. (n.d.). PubChem.
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008).
  • Combination of Bioactive Moieties with Different Heteroatom(s): Application of the Suzuki Cross-Coupling Reaction. (2015).
  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. (2003). PubMed.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (n.d.).
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Conditions for 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for this specific transformation. We will move beyond generic protocols to address the nuanced challenges presented by this electron-rich heteroaromatic substrate.

Frequently Asked Questions (FAQs)

Here we address the common initial queries and hurdles faced when setting up the Suzuki coupling of this compound.

Q1: What are the primary challenges associated with the Suzuki coupling of this compound?

The main challenges stem from the electronic nature of the quinoline ring system. The methoxy group at the 6-position makes the quinoline electron-rich, which can slow down the oxidative addition step—the initial, often rate-limiting, step in the catalytic cycle.[1] Additionally, the Lewis basic nitrogen atom of the quinoline can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2][3]

Q2: Which palladium catalyst and ligand system is a good starting point for this reaction?

For heteroaromatic substrates like this compound, standard catalysts such as Pd(PPh₃)₄ may not be sufficient.[2] A more robust starting point is often a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[2][4] Buchwald-type biarylphosphine ligands, such as SPhos or XPhos, are highly effective as they can facilitate the oxidative addition step and sterically hinder catalyst inhibition by the quinoline nitrogen.[2][3] Pre-formed palladium complexes incorporating these ligands, known as precatalysts, are also excellent choices.[2] A common and effective catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which has shown success in the coupling of bromoindazoles, a related heteroaromatic system.[5]

Q3: What is the role of the base, and which one should I choose?

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[2][4][6] For challenging couplings, stronger inorganic bases are often more effective than milder ones like sodium carbonate (Na₂CO₃).[7] Potassium phosphate (K₃PO₄) is a frequently recommended and effective base for these types of reactions.[2][8] Cesium carbonate (Cs₂CO₃) is another strong option due to its good solubility in many organic solvents.[2]

Q4: What solvent system is most appropriate for this reaction?

A mixture of an organic solvent and water is typically employed to dissolve both the organic substrates and the inorganic base.[9] Common choices include 1,4-dioxane/water, THF/water, or toluene/water mixtures, often in a 4:1 or similar ratio.[2][7][8] It is critical to thoroughly degas all solvents before use to prevent oxygen from deactivating the palladium catalyst.[2][3]

Q5: I am observing significant homocoupling of my boronic acid. What is the cause and how can I prevent it?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[3][10] To minimize this, it is essential to ensure a strictly inert atmosphere. This can be achieved by thoroughly degassing the solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[3] Maintaining a positive pressure of the inert gas throughout the reaction is also crucial.[3]

Troubleshooting Guides

When initial attempts yield unsatisfactory results, a systematic approach to troubleshooting is necessary. This section provides detailed guidance for addressing common problems.

Problem 1: Low or No Conversion of Starting Material

If you are observing a low yield or no product formation, with the starting material remaining largely unreacted, consider the following troubleshooting workflow.

Troubleshooting Workflow for Low Conversion

G start Low/No Conversion check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes catalyst_sol Use fresh catalyst/precatalyst. Increase catalyst loading (e.g., to 5 mol%). Screen different ligands (e.g., SPhos, XPhos). check_catalyst->catalyst_sol No check_reagents Are reagents of good quality? check_conditions->check_reagents Yes conditions_sol Increase reaction temperature. Increase reaction time. Ensure vigorous stirring. check_conditions->conditions_sol No reagents_sol Use fresh, pure boronic acid or a more stable ester. Ensure the base is finely powdered and dry. Use anhydrous, degassed solvents. check_reagents->reagents_sol No

Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.

Detailed Steps for Troubleshooting Low Conversion:
  • Verify Catalyst Activity: The Pd(0) active species may not be forming efficiently or may have decomposed.[8]

    • Action: Use a fresh batch of catalyst or a pre-catalyst that readily forms the active Pd(0) species.[8] Consider increasing the catalyst loading from 1-3 mol% to 5 mol%.[3]

  • Optimize Reaction Conditions: The reaction may be too slow under the initial conditions.

    • Action: Incrementally increase the reaction temperature, for example, from 80 °C to 100-110 °C.[7][8] Monitor the reaction over a longer period, as some couplings can take 12-18 hours or more.[8] For heterogeneous mixtures, ensure vigorous stirring to maximize contact between reactants.[11]

  • Assess Reagent Quality: Degradation of starting materials, especially the boronic acid, can prevent the reaction from proceeding.

    • Action: Boronic acids are susceptible to protodeboronation (hydrolysis back to the arene).[8] Use a fresh, high-purity sample. Alternatively, switch to a more stable boronic ester, such as a pinacol ester, or a potassium trifluoroborate salt.[3][8] Ensure your base is finely powdered and anhydrous, and that your solvents are thoroughly degassed and dry.[9][12]

Problem 2: Formation of Significant Side Products

The appearance of major byproducts indicates that alternative reaction pathways are competing with the desired cross-coupling.

Common Side Products and Solutions
Side ProductPotential Cause(s)Recommended Solution(s)
Debrominated Starting Material Presence of a hydride source; can be generated from solvents or additives.[9][12]Use anhydrous solvents and ensure the purity of all reagents. Screening different ligands and bases can also minimize this side reaction.[8]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.[3][10]Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3]
Homocoupling of this compound Can be promoted by certain ligands and high temperatures.Screen different ligands; sometimes a less electron-rich ligand can disfavor this pathway. Lowering the reaction temperature may also be beneficial.[8]

Troubleshooting Workflow for Side Product Formation

G start Significant Side Products identify_side_product Identify major byproduct start->identify_side_product debromination debromination identify_side_product->debromination Debromination homocoupling homocoupling identify_side_product->homocoupling Homocoupling debromination_sol Use anhydrous solvents. Screen different ligands/bases. Purify all reagents. debromination->debromination_sol Solution homocoupling_sol Thoroughly degas reaction mixture. Maintain strict inert atmosphere. Consider using a Pd(0) source directly. homocoupling->homocoupling_sol Solution

Caption: Troubleshooting workflow for managing side product formation.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of this compound and should be optimized for your specific boronic acid partner.

Protocol 1: General Procedure with Pd(dppf)Cl₂

This protocol is a reliable starting point for many aryl-aryl couplings.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[7]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)[7]

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)[8]

  • Degassed 1,4-dioxane and water (4:1 v/v)[7]

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[8]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.[8]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography.

Protocol 2: Procedure for Challenging Couplings with a Buchwald Ligand

For less reactive boronic acids or when Protocol 1 fails, a more active catalyst system is recommended.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-3 mol%)

  • SPhos or XPhos (4-6 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane[8]

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound, the arylboronic acid pinacol ester, Pd₂(dba)₃, the phosphine ligand, and K₃PO₄.

  • Evacuate and backfill the tube with inert gas three times.[8]

  • Add anhydrous and degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[8]

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.[8]

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X This compound Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation R'-B(OR)2 Ar'-B(OH)2 R'-B(OR)2->Transmetalation Ar-Pd(II)-R'(L2) R-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-R'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R' Product Reductive\nElimination->Ar-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7][13]

By systematically addressing the key parameters of catalyst, ligand, base, and solvent, and by understanding the potential pitfalls, researchers can successfully optimize the Suzuki coupling of this compound for the efficient synthesis of valuable compounds.

References
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem Technical Support.
  • BenchChem. (2025). Effect of base and solvent on Suzuki coupling with bromoquinolines. BenchChem Technical Support.
  • BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Suzuki Reactions with Electron-Deficient Quinolines. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde. BenchChem Technical Support.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... [Table].
  • Wikipedia. (n.d.). Suzuki reaction.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Organic Chemistry Portal. (n.d.).
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of bromopyridines. BenchChem Technical Support.
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2021). Suzuki reaction example.
  • ResearchGate. (2025). Synthesis of new arylated Quinolines by Suzuki cross coupling.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • National Institutes of Health. (n.d.). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin.
  • BenchChem. (2025).
  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B
  • Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 6-Aryl Substituted 4-Quinolones via Suzuki Cross Coupling.
  • ChemRxiv. (n.d.).
  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
  • Semantic Scholar. (2014). Synthesis of 6-aryl substituted 4-quinolones via Suzuki cross coupling.

Sources

Technical Support Center: Purification of Crude 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Bromo-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. Here, we will move beyond generic protocols and delve into the rationale behind our purification strategies, providing you with the tools to troubleshoot and optimize your experiments effectively.

Understanding the Challenge

This compound is a crucial building block in medicinal chemistry.[1] Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. The primary challenges in its purification often stem from the presence of unreacted starting materials, regioisomers, and other byproducts from its synthesis. This guide will equip you with the knowledge to tackle these issues using two primary purification techniques: recrystallization and column chromatography.

Troubleshooting Guide: A Question-and-Answer Approach

Recrystallization Issues

Question 1: My crude this compound won't fully dissolve in the hot recrystallization solvent, even after adding a large volume. What's happening?

Answer:

This issue typically points to one of two scenarios:

  • Inappropriate Solvent Choice: The solvent may not be a good match for your compound at elevated temperatures. An ideal recrystallization solvent should dissolve the compound completely when hot but have low solubility when cold.[2]

  • Insoluble Impurities: Your crude product might contain insoluble impurities.

Troubleshooting Steps:

  • Solvent Screening: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents. A good starting point for a compound like this compound, which has both aromatic and heteroaromatic character, would be solvents of intermediate polarity.[3]

  • Hot Filtration: If you suspect insoluble impurities, you can perform a hot filtration. Dissolve your crude product in a minimum amount of hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper. This will remove the insoluble impurities, and your pure compound should crystallize from the filtrate upon cooling.[3]

Question 2: My this compound "oils out" instead of forming crystals upon cooling. How can I fix this?

Answer:

"Oiling out" occurs when the solute's solubility is so low at a certain temperature that it separates as a liquid phase rather than a solid crystal lattice. This is often due to a very rapid decrease in solubility upon cooling or the presence of impurities that disrupt crystal formation.

Troubleshooting Steps:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.[4]

  • Solvent System Modification: If slow cooling doesn't work, consider using a mixed solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, heat the mixture until it is clear again and allow it to cool slowly.[5]

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.[2]

Parameter Recommendation Rationale
Initial Solvent Choice Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixtureThese solvents offer a good balance of polarity for quinoline derivatives.
Cooling Rate Slow cooling to room temperature, followed by an ice bathPromotes the formation of larger, purer crystals.[4]
Inducing Crystallization Scratching the flask or adding seed crystalsProvides nucleation sites for crystal growth to begin.[2]
Column Chromatography Issues

Question 3: I'm running a column, but my spots are streaking on the TLC plate. What does this mean and how can I improve the separation?

Answer:

Streaking on a TLC plate, and by extension, poor separation on a column, can be caused by several factors:

  • Compound Overload: You may be spotting too much of your sample on the TLC plate or loading too much crude material onto your column.

  • Inappropriate Mobile Phase: The solvent system may be too polar, causing the compound to move too quickly and not interact sufficiently with the stationary phase. Conversely, if the solvent is not polar enough, the compound may not move at all.

  • Acidic/Basic Nature of the Compound: this compound has a basic nitrogen atom in the quinoline ring. This can lead to interactions with the slightly acidic silica gel, causing streaking.

Troubleshooting Steps:

  • Optimize TLC First: Before running a column, always optimize your separation on a TLC plate. The ideal mobile phase should give your desired compound an Rf value of approximately 0.25-0.35 for good separation on a column.[6]

  • Adjust Mobile Phase Polarity: A common mobile phase for compounds of this type is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7] Start with a low percentage of the polar solvent and gradually increase it until you achieve the desired Rf value.

  • Add a Modifier: To counteract the basicity of the quinoline nitrogen, you can add a small amount (0.5-1%) of a modifier like triethylamine to your mobile phase. This will help to deactivate the acidic sites on the silica gel and result in sharper bands.

  • Dry Loading: For compounds that are not very soluble in the mobile phase, "dry loading" is recommended. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.

Question 4: I've collected my fractions, but my yield is very low. Where could my compound have gone?

Answer:

Low yield after column chromatography can be frustrating. Here are some potential reasons:

  • Compound Stuck on the Column: If the mobile phase is not polar enough, your compound may not have eluted from the column.

  • Co-elution with Impurities: Your desired compound may have eluted with impurities, leading to mixed fractions that were discarded.

  • Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and can decompose on the column.

Troubleshooting Steps:

  • Flush the Column: After you have finished collecting your fractions, try flushing the column with a very polar solvent, such as 10% methanol in dichloromethane, to see if any remaining compound elutes.

  • Re-evaluate TLC of Fractions: Carefully re-run TLCs of all your fractions, including those you may have initially deemed as "mixed." Sometimes, with careful analysis, you can salvage more of your product.

  • Consider a Different Stationary Phase: If you suspect your compound is decomposing on silica gel, you could try using a different stationary phase, such as neutral alumina.

Experimental Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_tlc Optimize Mobile Phase via TLC (Target Rf ~0.3) prep_column Pack Column with Silica Gel Slurry prep_tlc->prep_column prep_sample Prepare Sample (Dry Loading Recommended) prep_column->prep_sample run_load Load Sample onto Column prep_sample->run_load run_elute Elute with Mobile Phase run_load->run_elute run_collect Collect Fractions run_elute->run_collect analysis_tlc Analyze Fractions by TLC run_collect->analysis_tlc analysis_combine Combine Pure Fractions analysis_tlc->analysis_combine analysis_evap Evaporate Solvent analysis_combine->analysis_evap analysis_yield Determine Yield and Purity analysis_evap->analysis_yield

Caption: A typical workflow for the purification of this compound by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. If a Skraup synthesis is employed starting from 4-bromo-2-methoxyaniline, potential impurities could include unreacted starting materials, polymeric tars which are common in this reaction, and potentially regioisomers if the starting aniline is not pure.[8][9] If the bromo and methoxy groups are introduced in separate steps, you might have intermediates from those reactions as impurities.

Q2: Is it better to use recrystallization or column chromatography for purification?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice if your crude product is relatively pure (>90%) and you are dealing with a large amount of material. It is a more scalable and cost-effective technique.[10]

  • Column chromatography is more suitable for separating complex mixtures with multiple components or when impurities have similar solubility profiles to your desired product.[11] It offers a higher degree of separation but is more time-consuming and uses more solvent.

Q3: What safety precautions should I take when working with this compound and the solvents for purification?

A3: this compound is harmful if swallowed and can cause serious eye damage.[1][12] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used for purification, such as hexanes, ethyl acetate, and dichloromethane, are flammable and/or volatile. Avoid open flames and ensure proper ventilation. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Decision Tree for Purification Method Selection

G start Crude this compound tlc_analysis Analyze by TLC start->tlc_analysis single_spot Single major spot with minor impurities at baseline/solvent front? tlc_analysis->single_spot recrystallization Attempt Recrystallization single_spot->recrystallization Yes multiple_spots Multiple spots or streaking? single_spot->multiple_spots No pure_product Pure Product recrystallization->pure_product column Perform Column Chromatography multiple_spots->column Yes column->pure_product

Caption: A decision-making flowchart for selecting the appropriate purification method.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Methylation of 6-bromo-4-hydroxyquinoline.
  • Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?
  • University of California, Los Angeles. (n.d.). Column Chromatography.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Amino-6-bromoquinoline: Core Chemical Properties and Applications.
  • Dr. Hubbard UGA Chemistry. (2020, June 15). CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound [Video]. YouTube.
  • SIELC Technologies. (n.d.). Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • ChemSynthesis. (n.d.). This compound.
  • United States Biological. (n.d.). 431142 this compound CAS: 42881-66-3.
  • Benchchem. (n.d.). Synthesis of 6-Bromoquinoline from 4-Bromoaniline via Skraup Reaction: An Application Note and Detailed Protocol.
  • PubChem. (n.d.). This compound.
  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • Professor Dave Explains. (2020, January 10).
  • Edubirdie. (n.d.). Column Chromatography.
  • Chemistry For Everyone. (2025, January 14).
  • Chemistry For Everyone. (2025, January 27).
  • Vassar. (2007, November 28).
  • Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube.
  • BLD Pharm. (n.d.). 1781486-94-9|4-Bromo-6-methoxyisoquinoline.
  • Sigma-Aldrich. (n.d.). This compound.
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR 42881-66-3.
  • ECHEMI. (n.d.). This compound SDS, 42881-66-3 Safety Data Sheets.

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Technical Support Center: Troubleshooting Side Products in 4-Bromo-6-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromo-6-methoxyquinoline is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the development of novel therapeutic agents. Its synthesis, while conceptually straightforward, is often plagued by the formation of side products that can complicate purification, reduce yields, and compromise the integrity of downstream applications. This guide provides in-depth, field-proven insights into the common challenges encountered during its synthesis, focusing on the robust and widely used 4-quinolone pathway. We will explore the causality behind side product formation and offer practical, actionable solutions in a direct question-and-answer format to support your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to high-purity this compound?

The most dependable route proceeds through a 6-methoxyquinolin-4-ol intermediate. This multi-step pathway offers superior control over regioselectivity compared to direct bromination of 6-methoxyquinoline, which often yields the undesired 5-bromo isomer due to electronic directing effects.[1] The recommended pathway involves three key stages:

  • Gould-Jacobs Reaction: Condensation of 4-methoxyaniline with diethyl (ethoxymethylene)malonate.

  • Thermal Cyclization: High-temperature ring closure of the anilinomalonate intermediate to form 6-methoxyquinolin-4-ol.

  • Halogenation: Conversion of the 4-hydroxyl group to the target 4-bromo group using a suitable brominating agent like phosphorus oxybromide (POBr₃).

This route systematically builds the molecule, installing the required functionality at the 4-position with high fidelity.

Q2: My final product is a mixture of compounds on TLC, even after workup. What are the most likely impurities?

The impurity profile is highly dependent on the specific step where issues arise. However, the most common side products observed in the final crude material are:

  • Unreacted Starting Material (6-methoxyquinolin-4-ol): A highly polar, often UV-active spot that streaks or remains at the baseline on normal-phase silica gel. Its presence indicates an incomplete halogenation reaction.

  • Hydrolysis Product (6-methoxyquinolin-4-ol): The 4-bromo group is susceptible to nucleophilic substitution, including hydrolysis back to the 4-ol during aqueous workup, especially under neutral or basic conditions. This impurity will have the same TLC profile as the starting material.

  • Over-brominated Species: Under overly harsh conditions (e.g., excessive temperature or reaction time), electrophilic bromination can occur on the electron-rich benzene ring. The most likely byproduct is 4,5-dibromo-6-methoxyquinoline , as the C5 position is activated by the methoxy group.[1][2]

  • Polymeric/Tarry Byproducts: Vigorous reaction conditions, particularly in the cyclization and halogenation steps, can lead to the formation of intractable tar.[3] These are often characterized as a dark, insoluble residue.

Q3: The conversion of 6-methoxyquinolin-4-ol to the 4-bromo product is low-yielding and generates significant baseline material. What are the primary causes?

This is the most critical and challenging step of the synthesis. Low yields and tar formation typically stem from a few key factors:

  • Reagent Quality and Stoichiometry: Phosphorus oxybromide (POBr₃) is hygroscopic and can decompose over time. Using old or improperly stored reagent will lead to an incomplete reaction. Ensure an adequate excess (typically 2-5 equivalents) is used to drive the reaction to completion.

  • Temperature Control: The reaction is highly temperature-sensitive. Insufficient heat will result in an incomplete reaction, while excessive heat (>120-130°C) can cause rapid decomposition of the starting material and product, leading to the formation of tarry substances.[3]

  • Reaction Time: Prolonged heating, even at the correct temperature, can also promote side reactions and decomposition. The reaction should be carefully monitored by TLC, and quenched as soon as the starting material is consumed.

Q4: My crude product is a dark, viscous oil instead of the expected solid. How can I effectively purify it?

A dark, oily crude product suggests the presence of significant impurities, likely residual solvent (e.g., diphenyl ether from the cyclization step) or tarry byproducts. Purification requires a systematic approach:

  • Initial Filtration: If a significant amount of tar is present, attempt to triturate the crude oil with a non-polar solvent like hexane or a mixture of hexane/ethyl acetate. The desired product may precipitate as a solid, allowing the more soluble tarry materials to be washed away.

  • Column Chromatography: This is the most effective method for separating the target compound from polar starting materials and less polar dibrominated byproducts.[3] A gradient elution system, starting with a non-polar mobile phase (e.g., 100% hexane) and gradually increasing polarity with ethyl acetate, is recommended.

  • Recrystallization: Once a reasonably pure solid is obtained from chromatography, recrystallization can be used to achieve high purity. Suitable solvent systems include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

Section 2: Troubleshooting Guide for Key Side Products

This guide provides a structured approach to identifying and mitigating specific side products during the synthesis.

Problem: Presence of 6-methoxyquinolin-4-ol in the Final Product
  • Identification:

    • TLC: A highly polar spot (Rf ≈ 0.0-0.2 in 4:1 Hexane:EtOAc) that may streak. It co-elutes with the starting material of the halogenation step.

    • ¹H NMR: Absence of the characteristic quinoline C3-H and C5-H signals and presence of broader peaks. The N-H proton of the quinolone tautomer may be visible in DMSO-d₆.

  • Root Causes & Solutions:

    • Incomplete Halogenation: The reaction did not proceed to completion.

      • Solution: Verify the quality and quantity of the brominating agent (POBr₃ or PBr₃/PBr₅). Ensure the reaction temperature is maintained within the optimal range (typically 110-120°C) and run the reaction until TLC indicates full consumption of the starting material.

    • Hydrolysis During Workup: The 4-bromo product reverted to the 4-ol during the aqueous quench and neutralization.

      • Solution: Perform the workup under cold conditions (0-5°C). After quenching the reaction by pouring it onto ice, neutralize the acidic solution very slowly and cautiously with a base like NaHCO₃ or Na₂CO₃, ensuring the temperature does not rise significantly. Avoid making the solution strongly basic. Extract the product immediately into an organic solvent (e.g., dichloromethane or ethyl acetate) once neutralized.

Problem: Formation of 4,5-Dibromo-6-methoxyquinoline
  • Identification:

    • TLC: A non-polar spot with a higher Rf value than the desired 4-bromo product.

    • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks with ~1:2:1 ratio) at a higher m/z than the desired product.

    • ¹H NMR: The signal corresponding to the C5 proton will be absent.

  • Root Causes & Solutions:

    • Excessive Reaction Temperature/Time: Overly harsh conditions promote a second, electrophilic bromination at the activated C5 position.

      • Solution: Strictly control the reaction temperature and monitor it closely. Quench the reaction as soon as the 6-methoxyquinolin-4-ol is consumed. Avoid unnecessary, prolonged heating.

    • Highly Reactive Brominating Agent: Certain conditions can generate free Br₂, leading to electrophilic aromatic substitution.

      • Solution: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that could generate bromine.

Section 3: Visual Workflow and Troubleshooting Diagrams

Synthetic Workflow Diagram

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Bromination cluster_3 Purification A 4-Methoxyaniline + Diethyl (ethoxymethylene)malonate B Anilinomalonate Intermediate A->B EtOH, Reflux C 6-Methoxyquinolin-4-ol B->C High Temp (e.g., Dowtherm A) >240 °C D This compound (Target Product) C->D POBr₃ 110-120 °C E Crude Product D->E Aqueous Workup F Column Chromatography E->F G Pure Product F->G

Caption: Overall synthetic workflow for this compound.

Troubleshooting Decision Tree

G Start Analyze Crude Product by TLC/LC-MS Impurity_Check Major Impurity Detected? Start->Impurity_Check No_Impurity Proceed to Final Purification (Recrystallization) Impurity_Check->No_Impurity No Polar_Impurity High Polarity Impurity Present? (Rf ≈ 0.0-0.2) Impurity_Check->Polar_Impurity Yes NonPolar_Impurity Low Polarity Impurity Present? (Rf > Product Rf) Polar_Impurity->NonPolar_Impurity No Sol_Polar Cause: Incomplete Reaction or Hydrolysis Action: 1. Re-run with fresh POBr₃ 2. Ensure anhydrous conditions 3. Use cold, careful workup Polar_Impurity->Sol_Polar Yes Tar Insoluble Tar / Baseline Streaking? NonPolar_Impurity->Tar No Sol_NonPolar Cause: Over-bromination Action: 1. Reduce reaction temp/time 2. Monitor reaction closely by TLC 3. Purify via chromatography NonPolar_Impurity->Sol_NonPolar Yes Tar->No_Impurity No Sol_Tar Cause: Decomposition Action: 1. Lower reaction temperature 2. Reduce reaction time 3. Filter crude through silica plug Tar->Sol_Tar Yes

Caption: Decision tree for troubleshooting common synthesis impurities.

Section 4: Recommended Experimental Protocol

Protocol: Synthesis of this compound via 6-methoxyquinolin-4-ol

Disclaimer: This protocol is intended for trained professionals. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1 & 2: Synthesis of 6-Methoxyquinolin-4-ol (Adapted from Gould-Jacobs reaction)

  • Combine 4-methoxyaniline (1.0 equiv) and diethyl (ethoxymethylene)malonate (1.05 equiv) in a round-bottom flask. Heat the mixture at 110-120°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Remove the ethanol byproduct under reduced pressure.

  • To the resulting crude anilinomalonate, add a high-boiling point solvent such as diphenyl ether (Dowtherm A).

  • Heat the mixture to 240-250°C with vigorous stirring. Maintain this temperature for 30-60 minutes. The cyclization product, 6-methoxyquinolin-4-ol, will precipitate from the hot solution.

  • Cool the mixture to room temperature, dilute with hexane, and collect the solid product by vacuum filtration. Wash thoroughly with hexane and then ethyl acetate to remove residual diphenyl ether. The product is typically used in the next step without further purification.

Step 3: Synthesis of this compound

  • In a dry round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 6-methoxyquinolin-4-ol (1.0 equiv).

  • Carefully add phosphorus oxybromide (POBr₃) (3.0 equiv).

  • Heat the stirred mixture to 115°C in an oil bath for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:EtOAc), checking for the consumption of the polar starting material.

  • Once the reaction is complete, cool the flask to room temperature.

  • Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice.

  • Cautiously neutralize the acidic solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure the temperature is maintained below 10°C during neutralization.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Section 5: Data Summary Table

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Expected m/z [M+H]⁺TLC Rf (4:1 Hex:EtOAc)
This compound 8.7 (d, C2-H), 7.9 (d, C5-H), 7.6 (d, C3-H), 7.4 (dd, C7-H), 7.1 (d, C8-H), 3.9 (s, OCH₃)238/240~0.45
6-Methoxyquinolin-4-ol (Often insoluble in CDCl₃; NMR in DMSO-d₆)176~0.10
4,5-Dibromo-6-methoxyquinoline Absence of C5-H signal (~7.9 ppm)316/318/320~0.60

References

  • BenchChem. (2025). Common impurities in 6-Chloroquinoline synthesis and their removal. Technical Support Article.
  • Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? FAQ.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Çakmak, O., & Ökten, S. (2017).
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.

Sources

Technical Support Center: Synthesis of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during this synthesis. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method is the electrophilic bromination of 6-methoxyquinoline using a suitable brominating agent, most commonly N-Bromosuccinimide (NBS). This reaction is an electrophilic aromatic substitution.[1][2] The methoxy group at the 6-position activates the quinoline ring, but the reaction requires careful control to achieve regioselectivity at the 4-position.

Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent for this synthesis?

A2: NBS is favored due to its ability to provide a low, constant concentration of bromine (Br₂) in the reaction mixture, which helps to minimize side reactions like over-bromination.[3] It is also a solid that is easier and safer to handle compared to liquid bromine. Its selectivity in various bromination reactions is well-documented.[1][4]

Q3: What are the primary challenges in synthesizing this compound?

A3: The main challenges include:

  • Low Yield: Often resulting from incomplete reactions, difficult purification, or competing side reactions.

  • Impurity Formation: The formation of isomeric byproducts (e.g., bromination at other positions) or di-brominated products is a common issue.[3][5]

  • Reaction Control: The reaction can be sensitive to temperature and stoichiometry, requiring careful optimization to achieve the desired outcome.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you might encounter during the synthesis.

Problem 1: My yield of this compound is consistently low.

This is a multifaceted problem that can stem from several factors throughout the experimental workflow.

dot

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reaction Reaction Incomplete? Start->Check_Reaction Check_Workup Product Loss During Workup? Start->Check_Workup Check_Purification Loss During Purification? Start->Check_Purification Check_Stoichiometry Verify Stoichiometry (NBS: 1.05-1.1 eq) Check_Reaction->Check_Stoichiometry Yes Check_Reaction->Check_Workup No Check_Temp_Time Optimize Temp & Time (Monitor by TLC) Check_Stoichiometry->Check_Temp_Time Check_Solvent Ensure Anhydrous Solvent Check_Temp_Time->Check_Solvent Improved_Yield Improved Yield Check_Solvent->Improved_Yield Quench_Issue Harsh Quenching? (Use NaHCO₃, NaHSO₃) Check_Workup->Quench_Issue Yes Check_Workup->Check_Purification No Extraction_Issue Inefficient Extraction? (Check solvent, pH) Quench_Issue->Extraction_Issue Extraction_Issue->Improved_Yield Column_Issue Column Chromatography Issues? (Optimize solvent system) Check_Purification->Column_Issue Yes Recrystallization_Issue Recrystallization Loss? (Choose appropriate solvent) Column_Issue->Recrystallization_Issue Recrystallization_Issue->Improved_Yield

Caption: Troubleshooting Decision Tree for Low Yield.

Q: My reaction doesn't seem to go to completion, even after extended reaction times. What can I do?

A: An incomplete reaction is a primary cause of low yields. Here are some potential solutions:

  • Reagent Purity: N-Bromosuccinimide can degrade over time, especially if exposed to moisture. It is recommended to use freshly recrystallized NBS for best results.[2] Impure starting material (6-methoxyquinoline) can also inhibit the reaction.

  • Temperature Control: While the reaction is often run at room temperature, some substrates may require gentle heating to overcome the activation energy.[3] However, be cautious, as higher temperatures can also promote side reactions. We recommend monitoring the reaction by Thin Layer Chromatography (TLC) and incrementally increasing the temperature if the reaction stalls.

  • Solvent Choice: The reaction is typically performed in a polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile. Ensure the solvent is anhydrous, as water can react with NBS and complicate the reaction.

Q: I suspect I am losing a significant amount of product during the workup and purification. How can I minimize this?

A: Product loss during isolation is common. Consider these points:

  • Workup Procedure: After the reaction is complete, it is typically quenched with an aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite to destroy any excess bromine, followed by a wash with sodium bicarbonate to remove succinimide.[3] Avoid harsh acidic or basic conditions which could potentially degrade the product.

  • Purification Strategy: this compound can often be purified by column chromatography or recrystallization. If using chromatography, ensure a well-chosen solvent system to get good separation from any unreacted starting material or byproducts. For recrystallization, a solvent screen (e.g., ethanol, acetonitrile, or heptane/ethyl acetate mixtures) is crucial to find conditions that provide good recovery.

Problem 2: My final product is impure. I'm observing multiple spots on the TLC plate.

Impurity formation, particularly from over-bromination or isomeric byproducts, is a frequent challenge.

Q: How can I prevent the formation of di-brominated or other poly-brominated products?

A: The formation of multiple brominated products is a common issue when the reaction conditions are not well-controlled.[3]

  • Control Stoichiometry: Using a large excess of NBS is a primary cause of over-bromination. It is critical to use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of NBS.[3]

  • Slow Addition of NBS: Adding the NBS all at once creates a high initial concentration, which can promote multiple brominations. The best practice is to add the solid NBS portion-wise over a period of time or to add a solution of NBS via a syringe pump. This maintains a low, steady concentration of the brominating agent, favoring mono-bromination.[3]

Q: I am concerned about the formation of other bromo-isomers. How can I improve the regioselectivity for the 4-position?

A: While the 4-position is electronically favored for substitution, some bromination may occur at other positions on the quinoline ring.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of electrophilic aromatic substitutions. Running the reaction at 0 °C or even lower may improve the ratio of the desired 4-bromo isomer.

  • Catalyst/Solvent System: The choice of solvent can influence the regioselectivity of the reaction. Experimenting with different solvents such as acetonitrile, DMF, or acetic acid may alter the isomer distribution.

ParameterRecommendation for High SelectivityRationale
NBS Stoichiometry 1.05 - 1.1 equivalentsMinimizes over-bromination.[3]
NBS Addition Portion-wise or slow continuous additionMaintains a low concentration of the brominating agent.[3]
Temperature 0 °C to Room TemperatureLower temperatures often favor kinetic product formation and can increase regioselectivity.
Reaction Monitoring TLC or LC-MSCrucial to quench the reaction once the starting material is consumed to prevent byproduct formation.[3]

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and substrate purity.

dot

Synthesis_Workflow Start Start: Prepare Reactants Dissolve Dissolve 6-methoxyquinoline in anhydrous DCM Start->Dissolve Cool Cool solution to 0 °C (Ice Bath) Dissolve->Cool Add_NBS Add NBS (1.05 eq) portion-wise over 30 min Cool->Add_NBS React Stir at 0 °C to RT Monitor by TLC (2-4 h) Add_NBS->React Quench Quench with aq. Na₂S₂O₃ and NaHCO₃ solution React->Quench Extract Extract with DCM (3x) Quench->Extract Dry_Concentrate Dry (Na₂SO₄), Filter, and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography (Hexane/EtOAc gradient) Dry_Concentrate->Purify End End: Characterize Product Purify->End

Caption: Optimized Synthesis Workflow.

Materials:

  • 6-methoxyquinoline (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents), recrystallized

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methoxyquinoline.

  • Dissolution: Dissolve the starting material in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • NBS Addition: Slowly add the recrystallized NBS in small portions over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.

    • Add saturated aqueous sodium bicarbonate solution to neutralize the mixture and remove succinimide.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References
  • Benchchem. Technical Support Center: Optimizing N-Bromosuccinimide (NBS)
  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. URL
  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. URL
  • Brown, R.D., et al. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
  • Larock, R.C., et al.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. URL
  • Wikipedia. N-Bromosuccinimide. URL
  • YouTube. (2020). Reactions of Quinoline. URL
  • N-Bromosuccinimide Enables Selective Bromin

Sources

Technical Support Center: Navigating the Scale-Up of 4-Bromo-6-methoxyquinoline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 4-Bromo-6-methoxyquinoline. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production of this critical pharmaceutical intermediate. Here, we address common challenges with in-depth, field-proven insights to ensure the robustness and reproducibility of your manufacturing process.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to provide rapid, actionable solutions to problems frequently encountered during the scale-up of this compound synthesis.

Issue 1: Decreased Yield Upon Scale-Up

Q: We achieved an 85% yield in the lab, but upon scaling to a 50L reactor, our yield dropped to 60%. What are the likely causes and how can we troubleshoot this?

A: A drop in yield during scale-up is a common challenge and often points to issues with mass and heat transfer, which are less pronounced at the lab scale.[1] The primary areas to investigate are mixing efficiency and thermal control.

Causality & Troubleshooting Steps:

  • Evaluate Mixing Efficiency: In larger reactors, what appears as a homogenous solution on a small scale can have significant concentration and temperature gradients. Inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and impurities.[1]

    • Solution: Transition from magnetic stirring, which is ineffective in large volumes, to an overhead mechanical stirrer equipped with an appropriately designed impeller (e.g., a pitched-blade turbine or anchor impeller) to ensure thorough mixing.

  • Assess Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases. This makes the dissipation of heat from exothermic reactions more challenging.[1] An uncontrolled exotherm can lead to the degradation of starting materials, intermediates, or the final product.

    • Solution: It is crucial to monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature.[1] For highly exothermic steps, such as the addition of a brominating agent, consider a semi-batch approach where one reactant is added portion-wise to control the rate of heat generation.[1]

  • Re-optimize Reaction Concentration: The optimal concentration at a small scale may not be ideal for a larger batch due to changes in solubility and heat transfer dynamics.

    • Solution: Experiment with slight variations in solvent volume. While higher concentrations can increase reaction rates, they may also lead to challenges with solubility, mixing, and heat management.[1]

Issue 2: Formation of Di-bromo Impurities

Q: Our scaled-up batch of this compound is contaminated with a significant amount of a di-bromo species. How can we improve the selectivity of our monobromination?

A: The formation of di-bromo impurities is a classic challenge in the synthesis of bromoquinolines, especially with an activated ring system like 6-methoxyquinoline. The methoxy group is an electron-donating group that activates the benzene ring, making it more susceptible to a second electrophilic substitution.[2]

Causality & Troubleshooting Steps:

  • Control Stoichiometry: Using an excess of the brominating agent is a primary cause of over-bromination.[2]

    • Solution: Employ a precise stoichiometric amount, or even a slight deficit, of the brominating agent relative to the 6-methoxyquinoline precursor. This limits the availability of the electrophile for a second reaction.[2]

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can provide the necessary activation energy for the less favorable second bromination to occur.[2]

    • Solution: Conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by HPLC or TLC and quench it as soon as the starting material is consumed to prevent the formation of di-bromo impurities.

  • Choice of Brominating Agent: The reactivity of the brominating agent can significantly impact selectivity.

    • Solution: If using molecular bromine (Br₂), which is highly reactive, consider a milder brominating agent such as N-bromosuccinimide (NBS). The choice of solvent can also influence selectivity.[2]

Issue 3: Challenges in Product Purification and Isolation

Q: We are struggling to purify our crude this compound at a large scale. Column chromatography is not economically viable. What are our alternatives?

A: While column chromatography is an excellent tool for purification at the lab scale, it is often impractical and costly for large-scale production.[1][3] Recrystallization is a more scalable and economical method for purifying solid products.[1][3]

Causality & Troubleshooting Steps:

  • Solvent Selection for Recrystallization: The key to successful recrystallization is finding a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[3] Impurities should either be insoluble at high temperatures or remain in solution at low temperatures.

    • Solution: Conduct a systematic solvent screen using small amounts of the crude product. Common solvents to evaluate for quinoline derivatives include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.

  • Controlling Crystal Growth: Rapid cooling can lead to the formation of small, impure crystals.

    • Solution: Allow the saturated solution to cool slowly to promote the growth of larger, purer crystals. Seeding the solution with a small crystal of the pure product can also aid in initiating crystallization.

  • Work-up Procedure: The work-up procedure can introduce impurities that complicate purification.

    • Solution: Ensure that the quenching and extraction steps are well-controlled. A proper phase split is more efficient at a larger scale.[1] Washing the organic phase with a brine solution can help to remove residual water and water-soluble impurities.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound, which should be optimized for your specific equipment and scale.

Synthesis of 6-Bromo-4-hydroxyquinoline

This procedure is adapted from established methods for quinoline synthesis.[4][5][6]

  • Reaction Setup: In a suitably sized reactor equipped with an overhead stirrer, condenser, and temperature probe, add 4-bromoaniline and ethanol.

  • Formation of the Intermediate: To the stirred suspension, add diethyl ethoxymethylenemalonate.

  • Cyclization: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or HPLC.

  • High-Temperature Cyclization: In a separate reactor, preheat a high-boiling point solvent like diphenyl ether. Slowly add the reaction mixture from the previous step to the hot diphenyl ether.

  • Work-up and Isolation: After the cyclization is complete, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum to yield crude 6-Bromo-4-hydroxyquinoline.

Bromination to this compound

This is a conceptual protocol, and specific reagents and conditions may need to be adapted.

  • Chlorination: In a reactor, suspend the 6-Bromo-4-hydroxyquinoline in phosphorus oxychloride (POCl₃).[4][6][7] A catalytic amount of DMF can be added. Heat the mixture to reflux until the reaction is complete (monitored by TLC/HPLC).

  • Work-up: Carefully quench the reaction mixture by slowly adding it to ice water. Neutralize with a base such as sodium carbonate solution.[7]

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After solvent removal, the crude 4-Bromo-6-chloroquinoline can be purified. The subsequent conversion to this compound would involve a nucleophilic substitution with a methoxide source.

Data Presentation

Table 1: Comparison of Lab Scale vs. Scale-Up Parameters

ParameterLab Scale (10g)Pilot Scale (500g)Rationale for Change
Reactant A 10.0 g500.0 gDirect scale-up of mass.
Reactant B 1.2 equivalents1.1 equivalentsImproved control over addition may allow for a slight reduction in excess reagent, improving process economy.[1]
Catalyst Loading 2 mol%1.5 mol%Catalyst efficiency can sometimes improve with better mixing at a larger scale.[1]
Solvent Volume 100 mL4.0 LIncreased to maintain a manageable concentration and allow for effective stirring and heat transfer.[1]
Reaction Temp. 80 °C (oil bath)75-80 °C (jacketed reactor)A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.[1]
Purification Flash column chromatographyRecrystallizationRecrystallization is a more scalable and economical purification method for large quantities.[1]
Typical Yield 85%70-75%A slight decrease in yield is common on scale-up; significant drops indicate process control issues.[1]

Visualization of Workflow

Scale-Up_Workflow cluster_synthesis Synthesis & Work-Up cluster_purification Purification & Final Product Start Starting Materials: 4-Bromoaniline & Diethyl ethoxymethylenemalonate Reaction Gould-Jacobs Reaction & Thermal Cyclization Start->Reaction Ethanol, Reflux WorkUp Quenching & Extraction Reaction->WorkUp Cooling, Hexane CrudeProduct Crude 4-Bromo-6-hydroxyquinoline WorkUp->CrudeProduct Purification Recrystallization CrudeProduct->Purification Solvent Selection FinalProduct Pure this compound Purification->FinalProduct Analysis QC Analysis (HPLC, NMR, etc.) FinalProduct->Analysis

Caption: A generalized workflow for the synthesis and purification of bromoquinoline derivatives.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.[7][8][9]

  • 4-Bromoaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.[5]

  • High-Temperature Reactions: Reactions involving high-boiling point solvents like diphenyl ether require careful temperature control to prevent overheating and potential decomposition.

  • Pressure Build-up: When conducting reactions in sealed vessels, be aware of potential pressure build-up and use appropriate pressure-rated equipment.

Always consult the Safety Data Sheet (SDS) for all reagents before use and perform a thorough hazard analysis before scaling up any chemical reaction.[8][9][10][11]

References

  • Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives - Benchchem.
  • How to avoid dibromination in quinoline synthesis - Benchchem.
  • Recent advances in the synthesis of quinolines: a review - RSC Publishing.
  • SAFETY DATA SHEET - Fisher Scientific.
  • How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ - Guidechem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - Angene Chemical.
  • 3-Benzyl-6-bromo-2-methoxyquinoline - AK Scientific, Inc.
  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
  • Synthesis of 6-bromo-4-iodoquinoline - ResearchGate.
  • Technical Support Center: Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one - Benchchem.
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press.

Sources

Technical Support Center: Strategies for Preventing Dehalogenation of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the undesired dehalogenation of 4-bromo-6-methoxyquinoline during synthetic reactions, particularly palladium-catalyzed cross-couplings. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to solve challenges in your own research.

Introduction: The Challenge of Dehalogenation

This compound is a valuable building block in medicinal chemistry and materials science. However, its utility is often hampered by a common and frustrating side reaction: dehalogenation. This process, where the bromine atom is replaced by a hydrogen atom, leads to the formation of 6-methoxyquinoline, reducing the yield of the desired product and complicating purification efforts.[1][2] This guide will walk you through the causes of this side reaction and provide robust strategies to mitigate it.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is dehalogenation and why is it a significant problem with this compound?

Answer: Dehalogenation, specifically hydrodehalogenation in this context, is an undesired side reaction where the C-Br bond of your starting material is cleaved and replaced with a C-H bond.[3][4] This converts your this compound into 6-methoxyquinoline.

This side reaction is problematic for two primary reasons:

  • Yield Reduction: Every molecule of your starting material that undergoes dehalogenation is a molecule that cannot be converted into your desired product, directly lowering your reaction yield.[3][4]

  • Purification Complexity: The dehalogenated byproduct, 6-methoxyquinoline, often has similar chromatographic properties to the desired product, making separation by column chromatography difficult and sometimes leading to contaminated final compounds.[3]

The primary culprit behind this reaction in palladium-catalyzed processes is the formation of a palladium-hydride (Pd-H) species.[1][3] This highly reactive intermediate can arise from various sources in the reaction mixture, including trace water, alcohol solvents, or even certain bases.[1][3][5] Once formed, the Pd-H species can react with the palladium-bound aryl group in a process called reductive elimination to yield the dehalogenated arene.[1][3]

cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Dehalogenation Pathway A Pd(0)L_n B Ar-Pd(II)-Br(L_n) Oxidative Addition A->B Ar-Br E H-Pd(II)-Br(L_n) A->E Hydride Source (e.g., H₂O, Base) C Ar-Pd(II)-R(L_n) Transmetalation B->C R-M F Ar-Pd(II)-H(L_n) B->F Hydride Source D Ar-R Desired Product C->D Reductive Elimination D->A G Ar-H Dehalogenated Byproduct F->G Reductive Elimination G->A

Caption: Catalytic cycle showing desired cross-coupling vs. undesired dehalogenation.

Q2: How can I confirm that dehalogenation is occurring in my reaction?

Answer: Identifying the dehalogenated byproduct is crucial for effective troubleshooting. You can use standard analytical techniques to confirm its presence in your crude reaction mixture:

  • Thin Layer Chromatography (TLC): The dehalogenated product (6-methoxyquinoline) is typically less polar than the starting material (this compound). It will appear as a new spot with a higher Rf value.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method. You will see a peak corresponding to the molecular weight of 6-methoxyquinoline (159.19 g/mol ), alongside your starting material (238.08 g/mol ) and desired product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product mixture is definitive. Look for the appearance of a new proton signal in the aromatic region where the bromine atom was previously located on the quinoline ring.

Q3: My Suzuki-Miyaura coupling is plagued by dehalogenation. What are the most critical parameters to adjust?

Answer: The Suzuki-Miyaura reaction is a workhorse, but it is susceptible to dehalogenation, especially with heteroaromatic halides.[2] Here is a systematic approach to troubleshoot this issue, starting with the highest impact factors.

start Dehalogenation Observed ligand Step 1: Evaluate Ligand Is it bulky & electron-rich? start->ligand base Step 2: Change Base Is it too strong? ligand->base No success Problem Solved ligand->success Yes solvent Step 3: Change Solvent Is it aprotic? base->solvent No base->success Yes temp Step 4: Lower Temperature solvent->temp No solvent->success Yes reagents Step 5: Check Reagent Purity Are solvents anhydrous & degassed? temp->reagents No temp->success Yes reagents->success Yes

Caption: Troubleshooting workflow for minimizing dehalogenation in cross-coupling.

1. Ligand Selection (Highest Impact): The ligand's job is to stabilize the palladium center and control its reactivity. The key is to choose a ligand that accelerates the desired C-C bond-forming reductive elimination, making it kinetically favored over the C-H bond formation from a Pd-H intermediate.[1]

  • The Problem: Simple phosphine ligands like PPh₃ are often not sufficient to prevent dehalogenation.

  • The Solution: Use bulky, electron-rich biaryl phosphine ligands. These ligands create a sterically crowded environment around the palladium, which promotes the reductive elimination step.[1][4]

Ligand TypeExamplesRecommendation
Ineffective PPh₃, P(o-tol)₃Often lead to significant dehalogenation.
Highly Effective XPhos, SPhos , RuPhosExcellent first choices for suppressing dehalogenation.[1][4]
Good Alternatives dppf, N-Heterocyclic Carbenes (NHCs)Can be effective depending on the specific substrate.[2][4]

2. Base Selection: The base is often a primary source of the problematic hydride species, either directly or by reacting with trace water or solvent.

  • The Problem: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can promote dehalogenation.[1]

  • The Solution: Switch to weaker, non-nucleophilic inorganic bases. Potassium phosphate is often an excellent choice.[1][2][3]

Base StrengthExamplesRecommendation
Strong (Avoid) NaOtBu, KOtBu, LHMDSHigh risk of dehalogenation.[1][3]
Moderate/Weak (Recommended) K₃PO₄ , Cs₂CO₃, K₂CO₃Significantly reduces dehalogenation risk.[1][3][4]

3. Solvent Choice: Solvents can act as hydride donors.

  • The Problem: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride sources (e.g., DMF) are problematic.[3][6]

  • The Solution: Use anhydrous, aprotic solvents.[1][3] Toluene and dioxane are standard choices. Always degas your solvent thoroughly to remove dissolved oxygen, which can degrade catalysts and ligands.

4. Temperature Control: Dehalogenation can have a higher activation energy than the desired coupling.

  • The Problem: Excessively high temperatures can increase the rate of dehalogenation.[3][4]

  • The Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start around 80 °C and only increase if the reaction is sluggish.[1]

Protocol: Optimized Suzuki-Miyaura Coupling for this compound

This protocol is designed as a robust starting point to minimize hydrodehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos or XPhos, 2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv), finely ground

  • Anhydrous, degassed solvent (Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the this compound, arylboronic acid, palladium source, ligand, and K₃PO₄.[1]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][2]

  • Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the appearance of the dehalogenated byproduct.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

Q4: I am observing dehalogenation in other cross-coupling reactions like Heck and Buchwald-Hartwig. What should I change?

Answer: The same fundamental principles apply, but the optimal components may differ.

  • For Heck Reactions: Dehalogenation is also a concern. If you are using a classic Pd(OAc)₂/PPh₃ system, switching to a bulkier phosphine ligand can help. Using inorganic bases like K₂CO₃ or NaOAc is often effective.[3] Sometimes, additives like tetrabutylammonium bromide (TBAB) can improve yields and suppress dehalogenation.[3]

  • For Buchwald-Hartwig Amination: This reaction often uses strong bases like NaOtBu, making dehalogenation a significant risk. The ligand choice is absolutely critical. Use bulky, electron-rich ligands specifically designed for C-N coupling, such as Xantphos or Buchwald's biaryl phosphine ligands. These ligands are engineered to promote the C-N reductive elimination so effectively that it outcompetes the dehalogenation pathway.[4] If dehalogenation persists, screening other bases like K₃PO₄ or LHMDS may be necessary.[4]

Q5: Could the this compound starting material be inherently unstable?

Answer: While this compound is generally a stable compound, like many complex organic molecules, it can be susceptible to degradation under certain conditions. The quinoline ring system, particularly with an electron-donating methoxy group, can be prone to oxidative degradation if exposed to strong oxidants or atmospheric oxygen at high temperatures.[7] Photodegradation upon exposure to UV light is also a possibility.[7]

However, in the context of palladium-catalyzed cross-coupling reactions, the most common and significant pathway leading to the formation of 6-methoxyquinoline is catalytic hydrodehalogenation , not simple decomposition. The troubleshooting steps outlined above, which focus on optimizing the catalytic system, are the most effective way to address this specific problem. For storage, it is always best practice to keep the material in a cool, dark place under an inert atmosphere.[8]

References

  • Zhang, Y., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(5), 795-802.
  • Al-Zoubi, R. M., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(47), 10243-10251.
  • Lansdell, M. I., et al. (2017). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. The Journal of Organic Chemistry, 82(1), 547-554.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776-11778.
  • Gáspár, A., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169.
  • Cross-Coupling Reactions Guide. (n.d.). Johnson Matthey.
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019). University of Padua.
  • Rossi, R. A., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 27(15), 5031.
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019). ResearchGate.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2009). Molecules, 14(8), 2947-2954.
  • significant dehalogenation in stille coupling. (2019, October 7). Reddit.

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving 4-Bromo-6-methoxyquinoline. The unique electronic and steric properties of this substrate can present specific challenges, often leading to catalyst deactivation. This document offers a structured, question-and-answer approach to diagnose and resolve common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound has stalled or is showing low conversion. What are the most likely causes?

A1: Low conversion in cross-coupling reactions with nitrogen-containing heterocycles like this compound is a common issue, often stemming from catalyst deactivation. The primary culprits to investigate are:

  • Catalyst Poisoning by the Quinoline Nitrogen: The lone pair of electrons on the nitrogen atom of the quinoline ring can coordinate strongly to the palladium center. This coordination can inhibit the catalytic cycle, effectively "poisoning" the catalyst.[1][2][3] This is a well-documented phenomenon with nitrogen-containing heterocycles.[3]

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate to form palladium black, which is catalytically inactive.[2] This is often observed as a black precipitate in the reaction mixture.

  • Oxygen Contamination: Inadequate degassing of solvents and reagents can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[2][4]

  • Impure Reagents or Solvents: Impurities in your starting materials, such as sulfur compounds or other coordinating species, can act as potent catalyst poisons.[2] Water in solvents can also interfere with the reaction and contribute to catalyst degradation.[2]

Q2: How can I determine if catalyst poisoning by the quinoline nitrogen is the primary issue?

A2: Differentiating catalyst poisoning from other deactivation pathways is crucial for effective troubleshooting. Here are some diagnostic approaches:

  • Run a Control Reaction: Perform a parallel reaction with a simpler aryl bromide that lacks the nitrogen heterocycle (e.g., 4-bromoanisole) under identical conditions. If this reaction proceeds to high conversion, it strongly suggests that the quinoline moiety is the source of the problem.

  • Vary Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) might overcome partial deactivation and improve the yield.[2] However, this is a diagnostic tool, not always a scalable solution.

  • 31P NMR Spectroscopy (if using phosphine ligands): If you are using phosphine-based ligands, you can monitor the reaction by 31P NMR. The appearance of new phosphorus signals or significant changes in the chemical shifts of your ligand can indicate coordination to the palladium center or ligand degradation.

Q3: What strategies can I employ to mitigate catalyst poisoning by this compound?

A3: Several strategies can be implemented to minimize the inhibitory effect of the quinoline nitrogen:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are often effective.[5] These ligands can promote the desired catalytic steps (oxidative addition and reductive elimination) to outcompete the poisoning pathway.[6] N-heterocyclic carbene (NHC) ligands are also a good alternative due to their strong σ-donating properties which can stabilize the palladium center.[7]

  • Use of Pre-catalysts: Modern palladium pre-catalysts, such as the Buchwald G3 palladacycles, are designed for clean and efficient generation of the active LPd(0) species.[8] This can be more reliable than generating the active catalyst in situ from Pd(II) sources like Pd(OAc)₂.[8][9]

  • Reaction Conditions Optimization:

    • Solvent: The polarity of the solvent can influence the stability and reactivity of the catalytic species.[10] Experiment with a range of solvents (e.g., toluene, dioxane, THF).

    • Base: The choice of base is crucial. While strong bases like NaOtBu are common, weaker bases like K₃PO₄ or Cs₂CO₃ may be more compatible with sensitive functional groups and can influence the catalyst's stability.[4][11]

Q4: My reaction mixture has turned black. What does this indicate and what can I do about it?

A4: The formation of a black precipitate is a strong indication of the formation of palladium black, an aggregated and inactive form of palladium.[2][12] This can happen due to several reasons:

  • Ligand Dissociation: If the ligand is not effectively stabilizing the Pd(0) center, the metal can aggregate.

  • High Temperatures: Excessive temperatures can accelerate catalyst decomposition.

  • Inefficient Catalyst Generation: If the active Pd(0) species is not generated cleanly and efficiently, it may be more prone to aggregation.[8]

Solutions:

  • Use More Stabilizing Ligands: As mentioned in Q3, bulky, electron-rich ligands can sterically shield the palladium center and prevent aggregation.[6]

  • Optimize Ligand-to-Metal Ratio: Ensure an appropriate excess of the ligand relative to the palladium source to maintain a stabilized catalytic species.

  • Lower Reaction Temperature: If the reaction kinetics allow, try running the reaction at a lower temperature.

Q5: Can a deactivated palladium catalyst be regenerated?

A5: In some cases, particularly with heterogeneous catalysts like palladium on carbon (Pd/C), regeneration is possible.[2] This often involves washing the catalyst to remove adsorbed poisons or heat treatment.[2] However, for homogeneous catalysts used in solution, regeneration is generally not practical during the course of the reaction. The focus should be on preventing deactivation in the first place.

Experimental Protocols

Protocol 1: Rigorous Solvent and Reagent Degassing

Objective: To remove dissolved oxygen, a potential catalyst poison, from reaction solvents.[2][4]

Procedure:

  • Setup: Place the solvent in a flask equipped with a magnetic stir bar and a three-way stopcock or a septum.

  • Inert Gas Inlet: Connect a long needle to an inert gas line (Argon or Nitrogen) and insert it through the septum, ensuring the needle tip is submerged below the solvent surface.

  • Gas Outlet: Insert a second, shorter needle through the septum to serve as a gas outlet.

  • Sparging: Bubble the inert gas through the solvent for at least 30-60 minutes while stirring. For larger volumes, a longer sparging time is recommended.[4]

  • Storage: After degassing, remove the needles and maintain a positive pressure of the inert gas over the solvent.

Protocol 2: Catalyst Activity Test with a Standard Substrate

Objective: To verify the activity of your palladium catalyst and ligand system.

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, combine a standard aryl halide (e.g., 4-bromoanisole, 1 mmol), a standard boronic acid (e.g., phenylboronic acid, 1.2 mmol), and a reliable base (e.g., K₃PO₄, 2 mmol).[4]

  • Solvent and Catalyst Addition: Add freshly degassed solvent (e.g., 5 mL of dioxane). Add the palladium catalyst (1-2 mol%) and the chosen ligand (e.g., SPhos, 2-4 mol%).[4]

  • Reaction: Stir the mixture at the intended reaction temperature for your this compound experiment.

  • Analysis: Monitor the reaction by TLC or GC/LC-MS. Compare the conversion to the expected yield for this standard reaction. If the conversion is low, your catalyst or ligand may be inactive.[4]

Data Presentation

Table 1: Troubleshooting Guide for Low Conversion in Cross-Coupling with this compound

Symptom Potential Cause Suggested Action Reference
Reaction stalls or has low conversionCatalyst poisoning by quinoline nitrogenUse bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider using a modern pre-catalyst.[2][3]
Reaction mixture turns blackFormation of palladium black (catalyst aggregation)Use more stabilizing ligands. Optimize ligand-to-metal ratio. Lower reaction temperature.[2][12]
No reaction from the startInactive catalyst or reagentsTest catalyst activity with a standard substrate. Ensure rigorous degassing of solvents and use pure reagents.[2][4]
Multiple side productsSub-optimal reaction conditionsSystematically screen solvents, bases, and temperature.[10][11]

Visualizations

Catalytic Cycle and Deactivation Pathway

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways A Pd(0)L_n B Oxidative Addition (Ar-X) A->B H Pd(0) Aggregation (Palladium Black) A->H Deactivation I Quinoline Coordination A->I Poisoning C Ar-Pd(II)-X(L_n) B->C D Transmetalation (Nu) C->D E Ar-Pd(II)-Nu(L_n) D->E F Reductive Elimination E->F F->A G Ar-Nu F->G J Inactive [Pd(0)L_n(Quinoline)] I->J

Caption: Palladium-catalyzed cross-coupling cycle and common deactivation pathways.

Troubleshooting Workflow

G Start Low Conversion with This compound Check_Purity Check Reagent/Solvent Purity and Degassing Start->Check_Purity Control_Rxn Run Control Reaction (e.g., with 4-bromoanisole) Check_Purity->Control_Rxn Increase_Loading Increase Catalyst Loading Control_Rxn->Increase_Loading Control OK Failure Consult Further Literature Control_Rxn->Failure Control Fails Change_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Increase_Loading->Change_Ligand Improvement Seen Increase_Loading->Change_Ligand No Improvement Change_Conditions Optimize Solvent, Base, and Temperature Change_Ligand->Change_Conditions Success Successful Reaction Change_Conditions->Success Optimization Successful Change_Conditions->Failure Still Low Conversion

Caption: A systematic workflow for troubleshooting catalyst deactivation.

References

  • Wikipedia.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • ACS Publications. Insights into Palladium Deactivation during Advanced Oxidation Processes.
  • ACS Publications. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • ResearchGate.
  • MDPI. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor.
  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • PubMed. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. [Link]
  • ACS Publications. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • ACS Publications. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
  • SciSpace.
  • ResearchGate. Hydrogenation of pyrrole derivatives - Part V.
  • ResearchGate. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. [Link]
  • Chemistry LibreTexts.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
  • ResearchGate. Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
  • PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
  • ResearchGate.
  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • MDPI. Palladium Catalysts for Cross-Coupling Reaction.
  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
  • Royal Society of Chemistry. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ChemRxiv.
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • YouTube.

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Technical Support Center: Recrystallization of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 4-Bromo-6-methoxyquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Achieving high purity of starting materials is paramount for the success of subsequent synthetic steps and the integrity of biological assays. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds like this compound.[1][2]

This guide provides field-proven insights, detailed protocols, and robust troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.

Core Principles: Why Recrystallization Works

The foundation of recrystallization lies in the differential solubility of a compound in a given solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the target compound (this compound) and any soluble impurities when hot, but the target compound will be significantly less soluble upon cooling, allowing it to crystallize out of the solution while the impurities remain dissolved in the cold solvent (the "mother liquor").[1][3] Insoluble impurities are removed by filtering the hot solution.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the recrystallization of this compound.

Question 1: I've cooled my solution, and no crystals have formed. What should I do?

Answer: This is the most frequent issue in recrystallization and typically points to one of two causes: either too much solvent was used, or the solution is supersaturated and requires a trigger for nucleation.

Causality & Solution Pathway:

  • Excess Solvent: The most common reason for crystallization failure is using too much solvent, which keeps the compound fully dissolved even at low temperatures.[4]

    • Solution: Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator can be used for larger volumes.[4] Continue to remove solvent until the solution appears slightly cloudy or until you have reduced the volume by approximately 25-30%. Allow this more concentrated solution to cool slowly again.

  • Supersaturation/Lack of Nucleation: Sometimes, a pure compound is reluctant to begin forming a crystal lattice.

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]

    • Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.

    • Solution 3: Deep Cooling. Once the solution has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote precipitation.[6] For some solvent systems, a dry ice/acetone bath can be used for even lower temperatures, but be cautious not to freeze the solvent itself.

Question 2: My compound has separated as an oil, not as crystals. How do I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[4] This can be caused by a high concentration of impurities depressing the melting point or by cooling the solution too rapidly.

Causality & Solution Pathway:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point.[4]

  • Slow Down Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place the entire apparatus on a hot plate that is turned off, allowing it to cool gradually with the plate.[4] Slow cooling is critical for forming a well-ordered crystal lattice instead of an amorphous oil.

  • Change Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider switching to a lower-boiling point solvent or using a mixed-solvent system where your compound has lower solubility.

Question 3: My final yield of pure crystals is very low. Why did this happen and how can I improve it?

Answer: A low yield is often a trade-off for high purity, as some product is always lost.[1] However, significant losses can be minimized.

Causality & Solution Pathway:

  • Excess Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low recovery, as a significant amount of your product will remain in the mother liquor.[1] Always use the minimum amount of hot solvent needed to fully dissolve the solid.[3]

  • Premature Crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product can crystallize in the funnel, leading to loss.

    • Solution: Use a pre-heated funnel (stemless or short-stemmed is best) and filter the hot solution as quickly as possible. If crystals form, you can try washing them through with a small amount of fresh, hot solvent.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes after it has reached room temperature to maximize the amount of product that crystallizes out.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of your product.[1] Always use a minimal amount of ice-cold solvent for the washing step.[5]

Question 4: The recrystallized product is still colored, even though the crude material was dark. What's going on?

Answer: Colored impurities can be persistent and may co-precipitate with your product.

Causality & Solution Pathway:

  • Highly Colored Impurities: Some impurities, even at very low concentrations (<1%), can impart significant color.[3]

    • Solution: Activated Charcoal. After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (Norit) to the solution. The charcoal will adsorb the colored impurities.[3] Caution: Use charcoal sparingly, as it can also adsorb your product, reducing the yield.[3] Keep the solution hot and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Never add charcoal to a boiling solution, as it can cause violent bumping.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A good recrystallization solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.[2] For this compound, which possesses moderate polarity, several solvent systems are viable. The selection is often empirical.

  • Single Solvents: Alcohols like ethanol or isopropanol are excellent starting points. They are polar enough to dissolve the quinoline at elevated temperatures but often allow for good crystal formation upon cooling.

  • Mixed-Solvent Systems: A very powerful technique involves using a pair of miscible solvents—one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[3][7] Common pairs include Ethyl Acetate/Hexanes, Acetone/Water, or Dichloromethane/Hexanes.[6][8] The crude solid is dissolved in a minimal amount of the hot "solvent," and the "anti-solvent" is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "solvent" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[9]

Q2: How can I assess the purity of my final product?

Purity should be assessed using multiple analytical methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Methods: For definitive structural confirmation and purity assessment, use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Q3: What are the primary safety considerations when performing this recrystallization?

  • Chemical Hazards: this compound is harmful if swallowed and can cause serious eye damage.[10] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Solvent Hazards: Many organic solvents are flammable.[12] Always heat solvents using a heating mantle, steam bath, or water bath. Never use an open flame. Perform the entire procedure in a well-ventilated chemical fume hood.[11]

  • Pressure and Bumping: When heating solvents to boiling, add a boiling chip or use a magnetic stirrer to ensure smooth boiling and prevent violent "bumping."

Section 3: Experimental Protocols & Data

Physical & Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₈BrNO[10][13]
Molecular Weight 238.08 g/mol [10][14]
Appearance Solid (form may vary)[15]
Melting Point 110 - 112 °C (for similar 6-Bromo-4-chloroquinoline)[15]
Hazards Harmful if swallowed, Causes serious eye damage[10]

Note: The melting point is provided for a structurally similar compound as a reference; the exact melting point for this compound should be determined experimentally.

Protocol 1: Single-Solvent Recrystallization using Ethanol
  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. In the fume hood, add ~10 mL of ethanol and begin heating the mixture on a stirrer/hotplate to a gentle boil.

  • Achieve Saturation: Continue adding ethanol in small portions (~1-2 mL at a time) to the boiling solution until all the solid has just dissolved. Avoid adding a large excess of solvent.[1]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to a boil for 2-3 minutes.

  • (Optional) Hot Filtration: To remove insoluble impurities or charcoal, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop.[16] Do not disturb the flask during this time.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.[5][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount (2-3 mL) of ice-cold ethanol to rinse away the residual mother liquor.[5]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for 10-15 minutes. For final drying, transfer the solid to a watch glass and let it air dry or place it in a vacuum oven at a temperature well below the compound's melting point.

Section 4: Visualizations

Recrystallization Workflow Diagram

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve impurities_check Insoluble Impurities or Color? dissolve->impurities_check hot_filtration Add Charcoal & Perform Hot Filtration impurities_check->hot_filtration Yes cool Cool Slowly to Room Temp impurities_check->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Standard experimental workflow for recrystallization.

Troubleshooting Logic Diagram

Troubleshooting_Logic problem Problem Encountered no_crystals No Crystals Form problem->no_crystals oiling_out Compound 'Oils Out' problem->oiling_out low_yield Low Yield problem->low_yield cause_nc1 Cause: Too Much Solvent no_crystals->cause_nc1 cause_nc2 Cause: Supersaturated no_crystals->cause_nc2 cause_oo1 Cause: Cooled Too Fast or Impure oiling_out->cause_oo1 cause_ly1 Cause: Too Much Solvent or Premature Crystallization low_yield->cause_ly1 sol_nc1 Solution: Evaporate Some Solvent cause_nc1->sol_nc1 sol_nc2 Solution: Scratch Flask, Add Seed Crystal, or Use Ice Bath cause_nc2->sol_nc2 sol_oo1 Solution: Re-heat, Add More Solvent, Cool Slowly cause_oo1->sol_oo1 sol_ly1 Solution: Use Minimum Hot Solvent, Pre-heat Funnel cause_ly1->sol_ly1

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Recrystallization1. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • This compound. (n.d.). PubChem.
  • This compound. (2025-05-20). ChemSynthesis.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Safety Data Sheet. (2016-02-10). Oreq.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022-07-08). YouTube.
  • Recrystallization, filtration and melting point. (n.d.). University of Massachusetts Lowell, Department of Chemistry.
  • Go-to recrystallization solvent mixtures. (2023-02-19). Reddit.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization- Organic Chemistry Lab- purification. (2022-05-24). YouTube.
  • Recrystallization: Choosing Solvent & Inducing Crystallization. (2021-03-22). YouTube.
  • 6-Methoxyquinoline. (n.d.). PubChem.
  • 24 questions with answers in QUINOLINES. (n.d.). ResearchGate.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020-09-07). YouTube.
  • Recrystallization - Organic Chemistry Lab Technique. (2017-09-09). YouTube.

Sources

Column chromatography purification of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Bromo-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the common challenges associated with purifying quinoline derivatives.

The core challenge in purifying compounds like this compound via column chromatography stems from the basic nature of the quinoline nitrogen atom. This nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to a host of issues including peak tailing, irreversible adsorption, and even acid-catalyzed decomposition.[1][2] This guide provides robust strategies and protocols to mitigate these problems, ensuring high purity and recovery of your target compound.

Troubleshooting Guide: Addressing Specific In-Experiment Issues

This section is formatted to help you quickly diagnose and solve problems as they arise during your purification process.

Issue 1: Severe Peak Tailing or Streaking on TLC and Column

Question: My compound is appearing as a long streak rather than a compact spot on my TLC plate, and my column fractions are showing significant tailing. Why is this happening and how can I fix it?

Answer: This is the most common issue when purifying basic heterocyclic compounds like quinolines on silica gel.

  • Underlying Cause: The basic nitrogen atom in your this compound is engaging in a strong acid-base interaction with the acidic silanol groups on the silica surface.[3] This causes a portion of your compound to "stick" to the stationary phase and elute much slower than the main band, resulting in a tail.[1]

  • Solutions:

    • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase (eluent). Adding 0.5-1% triethylamine (TEA) to your solvent system will neutralize the most acidic sites on the silica gel, preventing the strong interaction with your compound.[4] This results in sharper peaks and improved separation.[2]

    • Switch to a Different Stationary Phase: If tailing persists or if your compound is particularly acid-sensitive, consider using a different adsorbent. Neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds.[1][5]

    • Check Sample Concentration: Overly concentrated samples can also lead to streaking on a TLC plate.[6] Ensure your sample is sufficiently diluted for TLC analysis, typically around 1 mg/mL in a volatile solvent.[6]

Issue 2: The Compound Decomposes on the Column

Question: My starting material looks clean by ¹H NMR, but after running the column, my yield is very low and I see multiple new spots on the TLC of my fractions. I suspect my compound is degrading. What should I do?

Answer: Compound decomposition on silica is a serious issue, especially for sensitive molecules. The acidic nature of silica gel can catalyze degradation.[5]

  • Underlying Cause: Quinoline derivatives can be sensitive to the acidic environment of a standard silica gel column, leading to on-column decomposition.[1][2]

  • Solutions:

    • Perform a Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a silica TLC plate, let it sit in the open air for an hour, and then elute the plate. If a new spot appears or the original spot diminishes, your compound is not stable on silica.[4][5]

    • Deactivate the Silica: As with tailing, using a mobile phase containing 0.5-1% triethylamine can passivate the silica surface and prevent acid-catalyzed degradation.[2]

    • Use an Alternative Stationary Phase: If the compound is highly sensitive, switching to neutral alumina is the recommended course of action.[5]

    • Work Quickly: Minimize the time your compound spends on the column. Flash chromatography, which uses pressure to speed up elution, is preferable to slower gravity chromatography.[7]

Issue 3: Poor or No Separation Between Product and Impurities

Question: My TLC shows two spots that are very close together (low ΔRf). How can I improve the separation on my column?

Answer: Achieving good separation between compounds of similar polarity is the primary goal of chromatography.

  • Underlying Cause: The chosen mobile phase does not have the right selectivity to differentiate between your product and the impurity. The polarity may be too high or too low, or the specific solvent interactions are not optimal.

  • Solutions:

    • Optimize the Solvent System: The goal for good separation in flash chromatography is to have the desired compound at a Retention Factor (Rf) of approximately 0.25-0.35, with the nearest impurity having a ΔRf of at least 0.20.[6]

      • If the Rf is too high (>0.5), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[4]

      • If the Rf is too low (<0.1), increase the polarity of the mobile phase.[4]

    • Change Solvent Selectivity: If simply adjusting the ratio of your current solvents doesn't work, you need to change the solvents themselves. Different solvents interact with compounds in different ways. For example, if a hexane/ethyl acetate system fails, try a system like dichloromethane/methanol.[4]

    • Use Gradient Elution: Start with a low-polarity mobile phase to elute the non-polar impurities first. Then, gradually increase the polarity of the mobile phase over the course of the separation to elute your more polar product.[8] This can sharpen peaks and improve the separation of complex mixtures.

Issue 4: The Compound Will Not Elute from the Column

Question: I've run many column volumes of my eluent, and I still can't see my product coming off the column. Where is it?

Answer: This frustrating situation can have several causes, from incorrect solvent choice to irreversible binding.

  • Underlying Cause:

    • The mobile phase is not polar enough to move your compound.[4]

    • Your compound has irreversibly adsorbed to the stationary phase due to strong interactions.[1]

    • Your compound has decomposed at the origin and will never elute.[5]

  • Solutions:

    • Drastically Increase Eluent Polarity: If you suspect the solvent is not polar enough, you can flush the column with a much stronger solvent system (e.g., switch from 20% EtOAc/Hexane to 100% EtOAc or even 5% MeOH in DCM) to push the compound off.[5]

    • Confirm Compound Presence: Before taking drastic measures, concentrate a few of the later fractions and run a TLC to be certain the compound isn't eluting at a very low concentration.[5]

    • Re-evaluate Stationary Phase: This issue often points back to an inappropriate choice of stationary phase. The strong interaction between the basic quinoline and acidic silica may have led to irreversible binding.[1] This highlights the importance of using deactivated silica or alumina from the start.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for purifying this compound?

A1: The process always begins with Thin Layer Chromatography (TLC).[9]

  • Dissolve a small sample of your crude material in a volatile solvent like dichloromethane.

  • Spot the solution on several TLC plates.[10]

  • Develop each plate in a different solvent system. Start with a non-polar base like hexanes or petroleum ether and add increasing amounts of a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • The ideal system is one that moves your target compound to an Rf value of 0.25-0.35 .[6] This provides the optimal balance for separation on a column. The spots should be well-defined and separated from impurities.

Solvent System (v/v) Relative Polarity Typical Use Case
Hexane / Ethyl AcetateLow to MediumThe most common starting point for many organic compounds. Adjust ratio as needed.
Dichloromethane / MethanolMedium to HighGood for more polar compounds that don't move in Hex/EtOAc.
Toluene / Ethyl AcetateLow to MediumOffers different selectivity compared to alkane-based systems.
Add 0.5-1% TriethylamineModifierAdd to any system to prevent tailing of basic compounds like quinolines.[4]

Q2: Should I use silica gel or alumina as the stationary phase?

A2: For this compound, deactivated silica gel or neutral alumina are the best choices.

  • Silica Gel (with modifier): Standard silica gel (230-400 mesh) is the most common and cost-effective stationary phase. However, due to its acidic nature, it is crucial to add a basic modifier like 0.5-1% triethylamine to the eluent to prevent the issues discussed above.[2][4]

  • Alumina: Alumina is less acidic than silica. Neutral or basic alumina is a superior choice if your compound is highly acid-sensitive or if you still observe issues even with a modified mobile phase.[1]

Q3: What is the difference between "wet" (slurry) packing and "dry" packing a column?

A3: Both methods aim to create a uniform, bubble-free adsorbent bed, which is critical for a good separation.[11]

  • Slurry Packing (Recommended): The silica gel is mixed with the initial mobile phase to create a "slurry," which is then poured into the column.[1][12] This method is generally better for achieving a more uniform packing and minimizing the chance of air bubbles or channels forming.

  • Dry Packing: The dry silica powder is poured directly into the column, followed by the solvent.[13] While faster, this method has a higher risk of creating cracks or channels in the stationary phase, which will ruin the separation.[12]

Q4: What is "dry loading" a sample and why is it often preferred?

A4: Dry loading is a technique for applying the sample to the column.

  • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.[14]

  • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[8][14]

  • Carefully add this powder to the top of your packed column.

This method is superior to "wet loading" (applying the sample as a concentrated liquid) because it ensures the sample is introduced as a very narrow, even band.[7] This leads to sharper elution bands and significantly better separation.

Visualized Workflows and Protocols

Diagram: General Purification Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Solvent System, Rf ~0.3) Pack 2. Pack Column (Slurry Method, Deactivated Silica) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Frac 6. Analyze Fractions by TLC Collect->TLC_Frac Combine 7. Combine Pure Fractions TLC_Frac->Combine Evap 8. Evaporate Solvent (Rotary Evaporator) Combine->Evap Final 9. Pure Compound Evap->Final

Caption: Standard workflow for column chromatography purification.

Diagram: Troubleshooting Decision Tree

G Start Problem Observed Tailing Streaking / Tailing Start->Tailing NoSep Poor Separation Start->NoSep NoElute Compound Not Eluting Start->NoElute Cause_Acid Cause: Acidic Silica Interaction Tailing->Cause_Acid Cause_Solvent Cause: Wrong Solvent Polarity NoSep->Cause_Solvent NoElute->Cause_Solvent (Too Low) Cause_Irreversible Cause: Irreversible Adsorption or Decomposition NoElute->Cause_Irreversible Sol_Base Solution: Add 0.5-1% TEA to Eluent Cause_Acid->Sol_Base Sol_Alumina Solution: Use Neutral Alumina Cause_Acid->Sol_Alumina Sol_Adjust Solution: Adjust Solvent Ratio for Rf ~0.3 Cause_Solvent->Sol_Adjust Sol_Gradient Solution: Use Gradient Elution Cause_Solvent->Sol_Gradient Sol_Flush Solution: Flush with High Polarity Solvent Cause_Solvent->Sol_Flush Cause_Irreversible->Sol_Alumina

Caption: Decision tree for troubleshooting common chromatography issues.

Experimental Protocol: Step-by-Step Purification

This protocol outlines the purification of crude this compound using flash column chromatography with deactivated silica gel.

1. Preparation of Deactivated Mobile Phase

  • Based on your prior TLC analysis, prepare a sufficient volume of your chosen eluent (e.g., 90:10 Hexane:Ethyl Acetate).

  • To this solvent mixture, add triethylamine (TEA) to a final concentration of 1% (v/v). For example, to 990 mL of your solvent, add 10 mL of TEA. This is your mobile phase.

2. Slurry Packing the Column

  • Secure a glass chromatography column vertically. Place a small cotton or glass wool plug at the bottom.[12]

  • Add a ~1 cm layer of sand to create a flat base over the plug.[12]

  • Determine the amount of silica gel needed (a 50:1 to 100:1 ratio of silica-to-crude product by weight is a good rule of thumb).[14]

  • In a beaker, create a slurry by mixing the silica gel with your 1% TEA-containing mobile phase until it has a pourable consistency.[1]

  • Pour the slurry into the column. Tap the sides of the column gently to dislodge air bubbles and ensure even packing.[14]

  • Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, never let the column run dry from this point forward. [15]

  • Add another ~1 cm layer of sand on top of the silica bed to protect the surface.[1]

3. Dry Loading the Sample

  • Dissolve your crude this compound in a minimal amount of dichloromethane.

  • Add silica gel (approx. 2-3 times the weight of your crude material) to the solution.[14]

  • Remove the solvent via rotary evaporation until a completely dry, free-flowing powder is obtained.[8]

  • Carefully pour this powder onto the top layer of sand in your packed column, ensuring the bed remains level.

4. Elution and Fraction Collection

  • Carefully add your mobile phase to the column, taking care not to disturb the top layer.

  • Apply gentle pressure to the top of the column (1-2 psi for flash chromatography) to begin elution.[7]

  • Collect the eluent in sequentially numbered test tubes or flasks. The size of your fractions depends on the size of your column.

  • Monitor the elution process by regularly spotting the collected fractions onto TLC plates.[14]

  • Once all your product has eluted, combine the fractions that contain only the pure desired compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified this compound.[14]

References

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Sources

Technical Support Center: Identifying Impurities in 4-Bromo-6-methoxyquinoline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Bromo-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for the successful identification and quantification of impurities using High-Performance Liquid Chromatography (HPLC). Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common analytical challenges.

Troubleshooting Guide: Common HPLC Issues in this compound Analysis

This section addresses specific experimental issues you may encounter. The advice provided is grounded in chromatographic theory to help you not only solve the immediate problem but also build a deeper understanding of the separation science.

Issue 1: Asymmetrical Peak Tailing for the Main Analyte and Impurities

Q: My chromatogram for this compound shows significant peak tailing (Tailing Factor > 1.5). What is causing this and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like quinoline derivatives. The primary cause is often secondary interactions between the basic nitrogen atom in the quinoline ring and residual silanol groups on the surface of silica-based reversed-phase columns.[1][2] These silanols can be acidic and interact strongly with the protonated basic analyte, leading to a portion of the molecules being retained longer and causing the characteristic "tail".[1]

Here is a systematic approach to diagnose and resolve this issue:

  • Mobile Phase pH Adjustment: This is the most critical parameter. For a basic compound like this compound, lowering the mobile phase pH is highly effective. At a low pH (e.g., 2.5-3.5), the analyte is fully protonated, and the silanol groups are not ionized, which minimizes the unwanted ionic interactions.[1][2]

    • Action: Prepare your aqueous mobile phase with a buffer like 0.1% formic acid or phosphoric acid to achieve a pH in the 2.5-3.5 range.

  • Use of Mobile Phase Additives: Sometimes, pH adjustment alone is not enough. Adding a small amount of a competing base, like triethylamine (TEA), can "mask" the active silanol sites, preventing them from interacting with your analyte and improving peak shape.[2]

    • Action: Add 0.1% TEA to your mobile phase. Note that TEA can suppress ionization in mass spectrometry and has a high UV cutoff.

  • Column Choice and Condition:

    • Highly Deactivated/End-capped Columns: Modern columns are often "end-capped," where the residual silanols are chemically bonded with a small silylating agent. Using a high-quality, end-capped C18 or C8 column is crucial.[2] If your column is old, it may have lost its end-capping, exposing more active silanols.[1]

    • Alternative Stationary Phases: If tailing persists, consider a column with a different stationary phase. A phenyl-hexyl or pentafluorophenyl (PFP) column can offer different selectivity through pi-pi interactions with the aromatic quinoline ring system, which may reduce silanol interactions.[3]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

    • Action: Try reducing the injection volume or the concentration of your sample.

Issue 2: Poor Resolution Between the Main Peak and a Closely Eluting Impurity

Q: I have an impurity that is co-eluting or has very poor resolution (<1.5) with the this compound peak. How can I improve the separation?

A: Achieving adequate resolution is fundamental for accurate quantification. Poor resolution can be tackled by modifying the mobile phase, stationary phase, or other chromatographic conditions to alter the selectivity of the separation.

  • Optimize the Organic Modifier:

    • Solvent Type: The choice of organic solvent (acetonitrile vs. methanol) can significantly impact selectivity. Acetonitrile often provides sharper peaks and different elution patterns compared to methanol.

    • Action: If you are using methanol, try switching to acetonitrile, or vice-versa. You can also experiment with a ternary mixture (e.g., water/acetonitrile/methanol).

  • Adjust the Gradient Slope (for Gradient Elution): A shallower gradient increases the run time but can significantly improve the resolution of closely eluting peaks.

    • Action: Decrease the rate of change of the organic solvent percentage per minute in the critical part of the chromatogram where the main peak and the impurity elute.

  • Change the Column Chemistry: As mentioned for peak tailing, a different stationary phase can provide the necessary change in selectivity.

    • Action: Consider switching from a C18 to a Phenyl or a PFP column to leverage different retention mechanisms like pi-pi interactions. For polar impurities, an embedded polar group (EPG) column might also be beneficial.[2]

  • Temperature: Column temperature affects mobile phase viscosity and mass transfer kinetics.

    • Action: Increasing the column temperature (e.g., from 30°C to 40°C) can sometimes improve peak shape and resolution. Conversely, decreasing the temperature might also enhance separation in some cases. It is an empirical parameter worth investigating.

dot

cluster_Troubleshooting Troubleshooting Workflow: Poor Resolution Start Poor Resolution Observed (Rs < 1.5) CheckSolvent Change Organic Solvent (ACN <=> MeOH)? Start->CheckSolvent AdjustGradient Decrease Gradient Slope? CheckSolvent->AdjustGradient No Improvement Success Resolution Acceptable (Rs >= 1.5) CheckSolvent->Success Improved ChangeColumn Try Different Column Chemistry (e.g., Phenyl, PFP)? AdjustGradient->ChangeColumn No Improvement AdjustGradient->Success Improved OptimizeTemp Adjust Column Temperature? ChangeColumn->OptimizeTemp No Improvement ChangeColumn->Success Improved OptimizeTemp->Success Improved

Caption: Workflow for troubleshooting poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the likely process-related impurities and degradation products of this compound?

A: Understanding potential impurities is key to developing a robust, stability-indicating HPLC method. Impurities can arise from the synthesis process or from degradation of the final product.[4][5]

  • Process-Related Impurities: Based on common synthetic routes for quinolines, such as the Skraup synthesis or modifications thereof, potential impurities could include:

    • Starting Material Carryover: Unreacted 4-bromo-2-methoxyaniline or related precursors.[6]

    • Isomeric Impurities: Incomplete regioselectivity during synthesis could lead to isomers, for example, 8-Bromo-6-methoxyquinoline.

    • Related Substances: Impurities from side reactions, such as the formation of 6-methoxyquinolin-4-ol due to hydrolysis of an intermediate like 4-chloro-6-methoxyquinoline.[7][8]

    • Dehalogenated Impurity: Loss of the bromine atom to yield 6-methoxyquinoline.[7]

  • Degradation Products: Forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light), are essential for identifying potential degradants.[9][10] For a molecule like this compound, likely degradation pathways include:

    • Hydrolysis: Acidic or basic conditions could potentially hydrolyze the methoxy group to a hydroxyl group, forming 4-Bromo-6-hydroxyquinoline.

    • Oxidation: The quinoline ring system may be susceptible to oxidation, potentially forming N-oxides.

    • Photodegradation: Exposure to UV light can cause unpredictable degradation, possibly involving the carbon-bromine bond.

Q2: What is a good starting point for an HPLC method for this compound?

A: A reversed-phase HPLC method is the most suitable approach.[11] Here is a robust starting point that can be optimized further.

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for aromatic compounds.[12][13]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure good peak shape for the basic quinoline analyte.[2][14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and often yields sharp peaks.[14]
Elution GradientA gradient is recommended to ensure elution of both polar and non-polar impurities within a reasonable time.[15]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CA controlled temperature ensures reproducible retention times.
Detection (UV) ~230 nm and ~330 nmQuinolines typically have multiple UV maxima. Monitoring at two wavelengths can help detect impurities with different chromophores.
Injection Vol. 10 µLA good starting volume, can be adjusted to avoid detector saturation or improve sensitivity.

Example Gradient Program:

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.09010
25.01090
30.01090
30.19010
35.09010

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cluster_MethodDev HPLC Method Development Workflow Prep Sample & Mobile Phase Preparation Inject Injection into HPLC System Prep->Inject Separate Chromatographic Separation on Column Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (% Area, Purity) Detect->Analyze

Caption: General workflow for HPLC impurity analysis.

Q3: How do I perform a system suitability test for this method?

A: A system suitability test (SST) is a mandatory part of any validated analytical method. It ensures that the chromatographic system is performing adequately on the day of analysis.[4]

  • Prepare an SST Solution: This solution should contain the this compound active pharmaceutical ingredient (API) and small amounts of one or more known impurities. If impurity standards are not available, a solution of partially degraded API can be used.

  • Perform Replicate Injections: Inject the SST solution five or six times at the beginning of your analytical run.

  • Evaluate Key Parameters: The following parameters should be calculated and must meet the pre-defined acceptance criteria of your method.

SST ParameterTypical Acceptance CriteriaPurpose
Tailing Factor (Asymmetry) ≤ 1.5Ensures peak shape is adequate for accurate integration.[1]
Resolution (Rs) ≥ 2.0 (between API and closest impurity)Confirms that critical pairs are well separated for reliable quantification.[15]
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% (for n=6 injections)Demonstrates the precision of the injector and the stability of the system.[4]
Theoretical Plates (N) > 2000Measures the efficiency of the column.

If any of the SST parameters fail, the system is not suitable for analysis, and troubleshooting must be performed before proceeding with sample analysis.[16]

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives.
  • Bepls. (2022). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • SciELO. (n.d.). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril.
  • International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations.
  • Slideshare. (n.d.). Method Development and Validation of Related Substances by HPLC for Analysis of Valacyclovir Hcl in valacyclovir Hcl Tablet Formulations.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2021). (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Amino-6-bromoquinoline.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PharmaScroll. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • BioPharma APAC. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Benchchem. (n.d.). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment.
  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection.
  • Agilent. (2012). Agilent HPLC Column Selection guide.
  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of 4-Chloro-6-iodoquinoline.
  • Journal of Pharmaceutical Research International. (n.d.). Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material.
  • ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline.
  • Benchchem. (n.d.). A Comparative Guide to the HPLC and LC-MS Analysis of 6-Bromoisoquinoline-1-carbonitrile.
  • Benchchem. (n.d.). Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines: A Comparative Guide.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.

Sources

Managing reaction exotherms in 4-Bromo-6-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-6-methoxyquinoline

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with this synthesis, particularly the management of significant reaction exotherms. Our goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to ensure your experiments are safe, reproducible, and successful.

Part 1: Understanding the Core Challenge: Reaction Exotherms

The synthesis of this compound, a key intermediate in pharmaceutical research, often involves highly exothermic steps. A reaction exotherm is the release of heat during a chemical transformation. If this heat is generated faster than it can be dissipated by the reaction apparatus, it can lead to a rapid, uncontrolled increase in temperature and pressure—a dangerous situation known as a thermal runaway.[1]

The primary exothermic events in common synthetic routes to this compound are:

  • Electrophilic Aromatic Bromination: The introduction of a bromine atom onto the electron-rich 6-methoxyquinoline ring is a highly favorable and energetic reaction. The methoxy group activates the quinoline system, making it highly susceptible to electrophilic attack, which can lead to a substantial release of heat.

  • Gould-Jacobs & Skraup Cyclizations: In routes starting from 4-bromoaniline to build the quinoline core, the high temperatures and strong acids (like concentrated sulfuric acid) used for cyclization are inherently energetic and can generate significant heat.[2][3]

  • Chlorination with POCl₃: In multi-step syntheses involving the conversion of a 4-hydroxyquinoline to a 4-chloroquinoline, the reaction with phosphorus oxychloride (POCl₃) is vigorous and exothermic, as is the subsequent quenching of excess POCl₃.[3][4]

This guide will focus primarily on managing the exotherm during the direct bromination step, as it represents a common and challenging scenario.

Part 2: Troubleshooting Guide for Exotherm Management

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction temperature is spiking uncontrollably moments after I began adding the brominating agent. What is happening and what should I do immediately?

Answer: You are likely experiencing the initial phase of a thermal runaway. The rate of heat generation is exceeding the rate of heat removal.

  • Immediate Action:

    • Cease addition of the brominating agent immediately.

    • Ensure your cooling bath (e.g., ice-water or dry ice-acetone) has maximum surface contact with the reaction flask and is topped up.

    • Increase stirring speed to improve heat transfer to the flask walls and the cooling medium.

  • Causality & Prevention:

    • Rapid Reagent Addition: Adding the brominating agent (e.g., liquid bromine) too quickly is the most common cause.[1] The reaction is instantaneous, and adding a large quantity of reagent at once leads to a massive burst of energy.

    • Inadequate Cooling: Your cooling bath may be insufficient for the scale of the reaction.[5] The flask should be appropriately sized so that a significant portion of its surface is submerged in the coolant.

    • High Reactant Concentration: Overly concentrated solutions lead to a faster reaction rate and more intense heat generation per unit volume.[5]

    To prevent this, you must control the rate of reaction. The fundamental principle is to ensure the rate of the reaction is dictated by the rate of reagent addition, not by the intrinsic kinetics of the chemistry. This is achieved by adding the brominating agent slowly, dropwise, allowing the heat from the reaction of each drop to dissipate before the next is added.

Question 2: The quenching of my completed reaction with sodium thiosulfate is surprisingly violent and exothermic. How can I make this step safer?

Answer: The reaction between an oxidizing agent (excess bromine) and a reducing agent (sodium thiosulfate) is itself a highly exothermic redox reaction.[6] A violent quench indicates the reaction is proceeding too quickly.

  • Causality & Solution:

    • Temperature: Never quench a reaction at an elevated temperature. Always cool the reaction mixture thoroughly, typically to 0-5 °C in an ice-water bath, before beginning the quench.[5]

    • Rate of Addition: Just as with the primary reaction, the quenching solution must be added slowly and portion-wise or dropwise.[5][7] This allows the heat generated to be managed by the cooling bath.

    • Concentration: Using a highly concentrated quenching solution can contribute to the problem. A 10% (w/v) aqueous solution of sodium thiosulfate is generally effective and manageable.[7]

Logical Workflow for Exotherm Control

The following diagram illustrates the decision-making process for maintaining thermal control during an exothermic addition step.

ExothermManagement Start Begin Dropwise Addition of Brominating Agent Monitor Continuously Monitor Internal Temperature (Ti) Start->Monitor CheckTemp Is Ti Stable or Rising Slowly? Monitor->CheckTemp Continue Continue Addition at Current Rate CheckTemp->Continue Yes Action STOP Addition Immediately Enhance Cooling CheckTemp->Action No (Rapid Rise) Continue->Monitor End Addition Complete Continue->End All Reagent Added Reassess Allow Ti to Stabilize and Decrease Action->Reassess Resume Resume Addition at a MUCH SLOWER Rate Reassess->Resume Resume->Monitor

Caption: Decision workflow for managing thermal runaway risk.

Question 3: I've quenched the reaction, but a fine yellow/white precipitate has formed, making work-up difficult. What is this and how do I avoid it?

Answer: The fine precipitate is likely elemental sulfur. Under acidic conditions, which are common if HBr is generated during the bromination, sodium thiosulfate can disproportionate to form sulfur.[5]

  • Solution:

    • pH Adjustment: Before or during the quench, you can carefully neutralize the reaction mixture with a base like a saturated sodium bicarbonate solution until it is neutral or slightly basic. This prevents the disproportionation reaction.

    • Alternative Quench: Use sodium bisulfite or sodium sulfite. These agents are less prone to forming elemental sulfur, though they can release sulfur dioxide gas, so the procedure must be done in a well-ventilated fume hood.[5]

    • Removal: If sulfur has already formed, it can often be removed by filtering the work-up mixture through a pad of celite before concentrating the organic layer.[5]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when setting up for a potentially exothermic bromination?

A1:

  • Fume Hood: All work with bromine must be conducted in a certified, high-performance chemical fume hood. Bromine is extremely corrosive and toxic.[6]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.

  • Scale: Always perform a new reaction on a small, pilot scale first to understand its thermal profile before scaling up.

  • Apparatus: Use a round-bottom flask to ensure efficient stirring and heat transfer. Ensure your stirrer is powerful enough to maintain a vortex. A dropping funnel is essential for controlled addition.[8]

  • Secondary Containment: Place your cooling bath within a larger tub to contain any spills.

  • Emergency Quench: Have a separate, large flask with a suitable quenching agent ready in case of an emergency.

Q2: Are there safer alternatives to using elemental bromine (Br₂)?

A2: Yes. While elemental bromine is a powerful reagent, several alternatives can offer better control and safety:

  • N-Bromosuccinimide (NBS): A solid reagent that is easier to handle than liquid bromine. It is often used for allylic and benzylic brominations but can also be used for aromatic brominations with an appropriate acid catalyst.[9]

  • Pyridinium Tribromide: A solid, stable source of bromine that releases it slowly into the reaction mixture, moderating the reaction rate.

  • In situGeneration: Systems like sodium bromate/sodium bisulfite can generate bromine slowly and directly in the reaction mixture, avoiding the handling of concentrated bromine.[8]

Q3: How can I monitor the reaction's progress effectively?

A3:

  • Temperature Monitoring: An internal thermometer is your most critical tool for monitoring the exotherm. A stable temperature indicates the reaction is under control.[1]

  • Visual Observation: The characteristic red-brown color of bromine will disappear as it is consumed. Persistence of the color indicates the reaction is slowing or complete.[5]

  • Thin-Layer Chromatography (TLC): Periodically sampling the reaction mixture (after quenching the small sample) allows you to track the disappearance of the starting material (6-methoxyquinoline) and the appearance of the product.

Part 4: Verified Experimental Protocols

Protocol 1: Controlled Bromination of 6-Methoxyquinoline

This protocol is a general guideline. Quantities should be adjusted based on your specific reaction scale.

  • Apparatus Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, an internal thermometer, and a pressure-equalizing dropping funnel.

  • Charge Reactor: Dissolve 6-methoxyquinoline (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane) in the flask.

  • Cooling: Immerse the flask in an ice-salt bath or a dry ice-acetone bath and cool the solution to -5 °C with vigorous stirring.[6]

  • Prepare Bromine Solution: In the dropping funnel, prepare a solution of elemental bromine (1.0-1.1 eq) in the same solvent used for the reaction.

  • Controlled Addition: Add the bromine solution dropwise to the cooled, stirring reaction mixture. The rate of addition must be carefully controlled to maintain the internal temperature below 0 °C.[6] A typical addition time for a lab-scale reaction might be 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the reduced temperature for an additional 15-30 minutes. Monitor for the disappearance of starting material by TLC.

Protocol 2: Safe Quenching of Excess Bromine

  • Maintain Cooling: Ensure the reaction mixture from Protocol 1 is maintained at 0-5 °C in an ice bath.[5]

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[7]

  • Slow Quench: Slowly add the sodium thiosulfate solution dropwise to the vigorously stirring reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.

  • Endpoint: Continue adding the quenching solution until the red-brown color of excess bromine is completely discharged and the solution becomes pale yellow or colorless.[7]

  • Work-up: The reaction is now safe for standard aqueous work-up. Transfer the mixture to a separatory funnel, separate the layers, wash the organic layer with water and brine, dry over an anhydrous agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.[7]

Quenching Workflow Diagram

QuenchingWorkflow Start Reaction Complete (Excess Bromine Present) Cool Cool Reaction Mixture to 0-5 °C Start->Cool AddQuench Slow, Dropwise Addition of Quenching Solution Cool->AddQuench PrepareQuench Prepare 10% Aqueous Sodium Thiosulfate PrepareQuench->AddQuench Monitor Monitor for Color Change and Temperature AddQuench->Monitor CheckColor Is Bromine Color Discharged? Monitor->CheckColor ContinueAdd Continue Slow Addition CheckColor->ContinueAdd No Workup Proceed to Aqueous Work-up CheckColor->Workup Yes ContinueAdd->AddQuench

Caption: Step-by-step workflow for safely quenching excess bromine.

Part 5: Data Summary Tables

Table 1: Troubleshooting Exothermic Events

Issue Potential Cause(s) Recommended Solution(s)
Rapid Temperature Spike 1. Reagent addition is too fast.2. Inadequate cooling.3. Solution is too concentrated. 1. Stop addition immediately; resume at a much slower rate once stable.2. Use a larger cooling bath; ensure good flask contact.3. Use a more dilute solution of the brominating agent.[5]
Violent Quenching 1. Quenching at elevated temperature.2. Quenching agent added too quickly. 1. Cool reaction mixture to 0-5 °C before adding quencher.2. Add quenching solution dropwise with vigorous stirring.[5]

| Sulfur Precipitation | Disproportionation of thiosulfate under acidic conditions. | 1. Neutralize with NaHCO₃ before or during quench.2. Use sodium bisulfite as an alternative quencher.3. Filter through celite post-workup.[5] |

Table 2: Comparison of Common Bromine Quenching Agents

Quenching Agent Chemical Formula Key Advantages Key Disadvantages & Safety Notes
Sodium Thiosulfate Na₂S₂O₃ Inexpensive, effective, easy to handle.[7] Can form elemental sulfur under acidic conditions, complicating work-up.[5]
Sodium Bisulfite NaHSO₃ Less likely to form sulfur precipitate.[7] Can release SO₂ gas (toxic); must be performed in a well-ventilated fume hood.[5]

| Cyclohexene | C₆H₁₀ | Reacts quickly; product (1,2-dibromocyclohexane) stays in organic layer. | Product must be removed via chromatography or distillation, complicating purification. |

References

  • YouTube. (2021).
  • Organic Syntheses. Organic Syntheses Procedure. [Link]
  • ResearchGate. (2015). (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]
  • Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. [Link]
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

Sources

4-Bromo-6-methoxyquinoline stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this important chemical intermediate. By understanding its stability profile, you can ensure the integrity of your experiments, the reliability of your results, and the quality of your final products.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its stability during storage, reaction, and formulation is a critical parameter that can significantly impact research and development timelines. This guide synthesizes information from established principles of chemical stability and forced degradation studies, applying them to the specific structural features of this compound to provide a predictive framework for its behavior under various stress conditions. While specific experimental data for this compound is limited in public literature, this guide provides a robust starting point for your investigations.[1][2]

Part 1: Frequently Asked Questions (FAQs) - Stability and Handling

Q1: What are the primary potential degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to several degradation pathways under stress conditions:

  • Hydrolysis: The molecule contains a methoxy group which can be susceptible to hydrolysis under strong acidic conditions to yield 4-bromo-6-hydroxyquinoline. The quinoline ring itself is generally stable to hydrolysis, but extreme pH and temperature can promote ring-opening.

  • Oxidative Degradation: The quinoline ring system, being electron-rich, is prone to oxidation.[3] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or strong oxidizing agents.[3] Potential products include N-oxides and hydroxylated derivatives. Advanced oxidation processes are known to degrade the quinoline core structure.[4][5]

  • Photodegradation: Aromatic and heteroaromatic compounds, particularly those containing halogens, can be sensitive to light. Exposure to UV or even ambient light over extended periods may induce degradation, potentially through radical-mediated pathways leading to de-bromination or polymerization.[1][3]

  • Thermal Degradation: At elevated temperatures, molecules can undergo decomposition. For this compound, potential thermal degradation pathways could involve the loss of the methoxy group or the bromine atom.[6]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. A storage temperature of -20°C is often recommended.[7] The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For added protection against photolytic degradation, amber vials or containers wrapped in aluminum foil are advisable.[1]

Q3: I am observing the formation of colored impurities in my sample of this compound over time. What is the likely cause?

A3: The development of color, often yellow or brown, is a common indicator of degradation in quinoline derivatives. This is typically due to oxidative degradation or photodecomposition, which can lead to the formation of highly conjugated, colored byproducts.[3] To mitigate this, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q4: Can the solvent I use affect the stability of this compound in solution?

A4: Absolutely. Protic solvents, especially under heating, can participate in solvolysis reactions. More importantly, the purity of the solvent is critical. The presence of peroxide impurities, common in older bottles of ethers like THF or dioxane, can initiate oxidative degradation. It is recommended to use freshly distilled or inhibitor-free solvents for sensitive applications.

Part 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield in a reaction where this compound is a starting material. 1. Degradation of the starting material prior to use. 2. Instability under the reaction conditions (e.g., high temperature, strong acid/base).1. Check the purity of your this compound by an appropriate analytical method (e.g., HPLC, NMR) before use. 2. If possible, lower the reaction temperature and shorten the reaction time. Screen for milder reaction conditions.
Appearance of unexpected side products in a reaction. 1. De-bromination is a common side reaction in metal-catalyzed cross-coupling reactions. 2. Degradation of the molecule under the reaction conditions leading to various byproducts.1. For cross-coupling reactions, use milder bases, lower catalyst loading, and ensure an inert atmosphere to minimize hydrodehalogenation. 2. Perform a forced degradation study (see Part 3) to identify potential degradation products and understand their formation, which can help in optimizing reaction conditions to avoid them.
Inconsistent analytical results (e.g., HPLC peak areas) for the same sample. 1. On-column degradation. 2. Instability of the compound in the analytical sample solvent.1. Ensure the mobile phase is compatible and does not promote degradation. For example, if the compound is acid-labile, use a neutral or slightly basic mobile phase. 2. Prepare analytical samples fresh and analyze them promptly. If samples need to be stored, keep them in a refrigerated autosampler.

Part 3: Experimental Protocol - Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9] The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection and characterization.[1]

Objective:

To investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Methodology:

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Store the solid compound in a hot air oven at 80°C for 7 days.

    • At specified time points, weigh an appropriate amount of the solid, dissolve it in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound to light in a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Concurrently, keep a control sample wrapped in aluminum foil to protect it from light.

    • After the specified exposure, dissolve both samples in the mobile phase and analyze by HPLC.[1]

3. Analytical Method:

  • A stability-indicating HPLC method should be used. This typically involves a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol). A photodiode array (PDA) detector is recommended to identify the formation of new peaks and to check for peak purity.

Hypothetical Degradation Profile:

The following table summarizes the expected stability of this compound under various stress conditions. This is a predictive guide, and actual results should be determined experimentally.

Stress Condition Expected Degradation Potential Major Degradant(s)
Acidic Hydrolysis (1M HCl, 60°C) Moderate to Significant4-Bromo-6-hydroxyquinoline
Basic Hydrolysis (1M NaOH, 60°C) Minor to ModeratePotential for some degradation, but likely more stable than under acidic conditions.
Oxidative (30% H₂O₂, RT) SignificantN-oxide derivatives, hydroxylated quinoline ring products.
Thermal (Solid, 80°C) MinorDependent on melting point and purity.
Photolytic ModerateDe-brominated product (6-methoxyquinoline), polymeric materials.

Part 4: Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound based on its chemical structure and the known reactivity of similar compounds.

G cluster_acid Acid Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound acid_prod 4-Bromo-6-hydroxyquinoline parent->acid_prod H+ / H2O ox_prod1 N-Oxide Derivative parent->ox_prod1 [O] ox_prod2 Hydroxylated Products parent->ox_prod2 [O] photo_prod 6-Methoxyquinoline (De-bromination) parent->photo_prod

Caption: Potential degradation pathways of this compound.

Forced Degradation Experimental Workflow

The diagram below outlines the general workflow for conducting a forced degradation study.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidative Oxidation start->oxidative thermal Thermal start->thermal photo Photolytic start->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability-Indicating HPLC-PDA Method neutralize->analyze end Identify Degradants & Determine Degradation Pathways analyze->end

Caption: Experimental workflow for forced degradation studies.

References

  • Vertex AI Search, Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors.
  • Benchchem, An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 6-Methoxyquinolin-2(1H)-one.
  • PubMed, Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide.
  • ResearchGate, Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • Benchchem, Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions.
  • International Journal of Electrochemical Science, Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles.
  • MDPI, Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation.
  • MedCrave online, Forced Degradation Studies.
  • ECHEMI, this compound SDS, 42881-66-3 Safety Data Sheets.
  • Benchchem, Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • Benchchem, Stability and degradation of 4-Amino-6-bromoquinoline under reaction conditions.
  • ChemSynthesis, this compound - 42881-66-3, C10H8BrNO, density, melting point, boiling point, structural formula, synthesis.
  • ResearchGate, (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
  • United States Biological, 431142 this compound CAS: 42881-66-3.
  • NIH, Development of forced degradation and stability indicating studies of drugs—A review.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update.

Sources

Technical Support Center: Optimizing Solvent Choice for 4-Bromo-6-methoxyquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful functionalization of 4-Bromo-6-methoxyquinoline. As a key building block in pharmaceutical and materials science research, its reactivity in various cross-coupling reactions is paramount. However, achieving high yields and purity is often a delicate balance of catalyst, base, and, most critically, the solvent.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles governing solvent selection, empowering you to troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and challenges faced during the functionalization of this compound.

Q1: My Suzuki-Miyaura coupling is giving a low yield. What is the first solvent-related parameter I should investigate?

A low yield is often traced back to suboptimal solubility of reagents or catalyst deactivation. Aprotic polar solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF), frequently mixed with water, are standard choices.[1] The aqueous portion is critical for dissolving inorganic bases (e.g., K₂CO₃, K₃PO₄), which facilitates the formation of the highly nucleophilic boronate species required for the crucial transmetalation step.[1][2] If your yield is low, first ensure your solvent is rigorously degassed, as oxygen can promote boronic acid homocoupling.[3] Then, consider if a different solvent mixture might improve the solubility of your specific boronic acid partner.

Q2: I'm observing significant dehalogenation of my this compound. Can the solvent be the cause?

Yes, while ligand and base choice are primary factors, the solvent can contribute to dehalogenation (reduction of the C-Br bond).[1] This side reaction can occur if the palladium complex, after oxidative addition, abstracts a hydride from the solvent. Alcoholic solvents, for instance, can sometimes be a source of hydrides.[4] If dehalogenation is a persistent issue, ensure you are using high-purity, anhydrous aprotic solvents where appropriate, and consider if your base or other additives could be the hydride source.

Q3: Why is my Buchwald-Hartwig amination sluggish in a polar aprotic solvent like DMF?

While polar aprotic solvents can be effective, nonpolar aromatic solvents like toluene are often superior for Buchwald-Hartwig reactions, particularly with aryl bromides and iodides.[5][6] The reason is often related to the solubility of byproducts. For instance, the sodium iodide (NaI) formed during the reaction can have an inhibitory effect on the catalyst. Using a solvent like toluene, which does not readily dissolve NaI, can help mitigate this issue and improve reaction rates.[5][7]

Q4: Can I use a single solvent for a Sonogashira coupling, or is a mixture required?

A single solvent system is common in Sonogashira couplings. Often, an amine base such as triethylamine (Et₃N) or diethylamine is used in excess and serves as both the base and the solvent.[8][9] This approach is convenient and effective for many substrates. However, for less soluble starting materials, co-solvents like THF, DMF, or toluene may be necessary to ensure a homogeneous reaction mixture.[9][10] The key is that the solvent must effectively dissolve the aryl halide, the alkyne, the palladium complex, and the copper acetylide intermediate.[10]

Troubleshooting and Optimization Guides

This section provides a deeper, reaction-specific dive into solvent optimization, presented in a problem-solution format.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds but is sensitive to the interplay between the base, solvent, and boronic acid stability.

Problem: My boronic acid is decomposing before it can couple (protodeboronation).

  • Causality: Protodeboronation is a common side reaction, often catalyzed by aqueous bases.[3] The boronic acid is cleaved, replacing the boron group with a hydrogen atom. While water is often necessary to dissolve the base, excessive amounts or prolonged reaction times at high temperatures can exacerbate this issue.

  • Solution Workflow:

    • Use a Biphasic System: A mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water is standard. Optimize the ratio; typically a 4:1 to 10:1 organic-to-aqueous ratio is a good starting point.[1][11] This provides enough water to dissolve the base without creating a highly aqueous environment.

    • Switch to a Milder Base: If using a strong base like NaOH, consider switching to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), which are less aggressive towards the boronic acid.[1]

    • Protect the Boronic Acid: Use more stable boronic esters, such as pinacol esters or MIDA boronates.[3][12] These are less prone to protodeboronation and can be used under anhydrous conditions with a non-aqueous base like KOtBu if necessary.[1]

Problem: The reaction stalls, and I suspect catalyst deactivation.

  • Causality: The pyridine-like nitrogen atom in the quinoline ring can coordinate to the palladium center, leading to catalyst deactivation.[1] The solvent plays a role in stabilizing the active catalytic species. A solvent that poorly solvates the catalyst can leave it more susceptible to coordination by the quinoline nitrogen.

  • Solution Workflow:

    • Solvent Choice: Ensure you are using a solvent known to be effective for heteroaryl couplings. 1,4-Dioxane and Toluene are excellent starting points.[1]

    • Ligand Synergy: This issue is often solved by pairing the solvent with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). The steric bulk of the ligand can physically block the quinoline nitrogen from accessing and deactivating the palladium center.[1]

    • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that allows for a reasonable rate (typically 80-110 °C).

Solvent Selection Matrix for Suzuki-Miyaura Coupling
Solvent SystemBaseAdvantagesDisadvantagesTypical Yield Range
Toluene / H₂OK₂CO₃, K₃PO₄Good for a wide range of substrates; easy to remove.Biphasic system requires vigorous stirring.75-95%
1,4-Dioxane / H₂OK₂CO₃, Cs₂CO₃Excellent solvating power for many reagents.Higher boiling point; can be difficult to remove.80-98%
THF / H₂ONa₂CO₃, K₃PO₄Lower boiling point, easier to remove post-reaction.Can be less effective for very nonpolar substrates.70-90%
DMF (anhydrous)KOtBuGood for poorly soluble substrates.High boiling point; potential for side reactions.60-85%
Buchwald-Hartwig Amination

This reaction is essential for C-N bond formation. Solvent choice here is critical not just for solubility, but for managing ionic intermediates and byproducts.

Problem: My reaction is slow or incomplete, even at high temperatures.

  • Causality: The rate-determining step can be influenced by solvent polarity. In nonpolar solvents, the formation of charged intermediates is less favorable.[13] However, as mentioned in the FAQs, polar solvents can sometimes inhibit the reaction by solvating byproducts. The key is finding the right balance. The choice of base is also intrinsically linked to the solvent.[13]

  • Solution Workflow:

    • Solvent Screening: While Toluene is a robust starting point, if the reaction is slow, consider switching to 1,4-Dioxane or t-BuOH . These solvents have different polarity and coordinating properties that might better stabilize the catalytic cycle intermediates for your specific amine.[6][14]

    • Base-Solvent Pairing: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common. In a less polar solvent like toluene, an alkoxide base is generally effective. In a more polar solvent, a different base might be required to avoid catalyst inhibition.[13]

    • Consider "Greener" Solvents: Recent studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) can be highly effective and are more environmentally friendly alternatives to dioxane or toluene.[15]

Troubleshooting Logic for Buchwald-Hartwig Reactions

G start Low Yield in Buchwald-Hartwig Amination check_reagents Check Reagent Purity (Amine, Base, Solvent) start->check_reagents check_inert Verify Inert Atmosphere (Degassing, N2/Ar) check_reagents->check_inert solvent_issue Is the solvent optimal? check_inert->solvent_issue base_issue Is the base appropriate? solvent_issue->base_issue Yes toluene Start with Toluene or 1,4-Dioxane solvent_issue->toluene No ligand_issue Consider Ligand Screening (e.g., RuPhos, BrettPhos) base_issue->ligand_issue Yes polar_aprotic Try alternative solvent: 2-MeTHF or CPME toluene->polar_aprotic Still low yield

Caption: A decision-making workflow for troubleshooting Buchwald-Hartwig amination reactions.

Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkyne functionalities. Success often hinges on preventing the homocoupling of the terminal alkyne (Glaser coupling).

Problem: My main side-product is the homocoupled alkyne.

  • Causality: The copper co-catalyst, essential for activating the alkyne, can also promote its oxidative homocoupling, especially in the presence of oxygen.[16] The solvent and base system plays a crucial role in modulating the activity of both the palladium and copper catalysts.

  • Solution Workflow:

    • Rigorous Degassing: This is the most critical step. Oxygen is the primary culprit behind Glaser coupling.[3] Degas all solvents and the reaction mixture thoroughly (e.g., with 3-4 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[17]

    • Amine as Solvent/Base: Using an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) as the solvent or co-solvent is highly recommended.[8] These not only act as the base but also help to keep the reaction environment free of acid (which can be generated as a byproduct) and stabilize the catalytic species. A common ratio is 3:1 Toluene:Et₃N.[18]

    • Consider Copper-Free Conditions: If homocoupling remains a problem, numerous copper-free Sonogashira protocols have been developed.[9] These reactions often require a different ligand and base system (e.g., Cs₂CO₃ in a polar aprotic solvent) but completely eliminate the primary cause of homocoupling.[19]

Solvent Property Quick Reference Table
SolventClassDielectric Constant (20°C)Boiling Point (°C)Key Application Notes
TolueneNonpolar2.4111Excellent for Suzuki and Buchwald-Hartwig.[1][7]
1,4-DioxanePolar Aprotic2.2101High solvating power, good for Suzuki.[1]
Tetrahydrofuran (THF)Polar Aprotic7.666Versatile, lower boiling point.[20]
Acetonitrile (MeCN)Polar Aprotic37.582Highly polar, can influence selectivity.[21]
N,N-Dimethylformamide (DMF)Polar Aprotic36.7153Strong solvent for difficult substrates.[19][20]
Triethylamine (Et₃N)Basic2.490Often used as both base and solvent in Sonogashira.[8]
Water (H₂O)Polar Protic80.1100Co-solvent in Suzuki to dissolve inorganic bases.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • K₂CO₃ (2.5 equiv)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.[1]

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Seal the vial with a septum cap and purge with an inert gas (e.g., argon) for 10-15 minutes.[1]

    • Using a syringe, add degassed 1,4-dioxane and water in a 4:1 v/v ratio. The final concentration should be approximately 0.1 M with respect to the bromoquinoline.[11]

    • Place the reaction vial in a preheated oil bath at 90 °C.

    • Stir the reaction vigorously and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.[1]

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing the Experimental Workflow

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. URL
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. URL
  • Wikipedia. (n.d.).
  • Panda, G. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. URL
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. URL
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. URL
  • Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-6-bromoquinoline. URL
  • Vedantu. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. URL
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. URL
  • Vantourout, J. C., et al. (2016). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. URL
  • Vechorkin, O., et al. (2011). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. URL
  • Golden. (n.d.). Sonogashira coupling. URL
  • Wikipedia. (n.d.). Sonogashira coupling. URL
  • Benchchem. (2025). Effect of base and solvent on Suzuki coupling with bromoquinolines. URL
  • Chemistry LibreTexts. (2023).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. URL
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. URL
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. URL
  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. URL
  • Reddy, M., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Molecules. URL
  • Benchchem. (2025).
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. URL
  • Wordpress. (n.d.).
  • Sazama, G. T., et al. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters. URL
  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. URL
  • Benchchem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. URL
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. URL
  • Lei, P., & Szostak, M. (n.d.).
  • White Rose Research Online. (n.d.).

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Technical Support Center: Catalyst Screening for 4-Bromo-6-methoxyquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center is designed to provide expert guidance on the critical process of catalyst screening for the cross-coupling of 4-bromo-6-methoxyquinoline. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to navigate the complexities of these reactions, ensuring efficient and successful outcomes in your research and development endeavors. The quinoline moiety is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutic agents.

The inherent challenge with nitrogen-containing heterocycles like quinoline lies in the potential for the nitrogen lone pair to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This guide will address this and other common issues through a series of targeted troubleshooting questions and frequently asked questions.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is structured to directly address specific problems you might encounter during your catalyst screening experiments.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction with this compound has resulted in a very low yield or has failed completely. What are the primary factors I should investigate?

Answer: A failed or low-yielding reaction is a common starting point in catalyst screening. A systematic approach to troubleshooting is the most effective way to identify the root cause.[1]

Initial Checks:

  • Integrity of the Inert Atmosphere: Palladium(0) catalysts, the active species in most cross-coupling reactions, are highly sensitive to oxygen.[1][3][4] Insufficiently degassed solvents or a compromised inert atmosphere (Argon or Nitrogen) can lead to rapid catalyst deactivation.[1][3][4]

  • Quality of Reagents:

    • This compound: Ensure the purity of your starting material.

    • Coupling Partner (e.g., Boronic Acid/Ester, Amine, Alkyne): Boronic acids, in particular, are susceptible to degradation over time, especially with exposure to air and moisture.[1][4] Consider using freshly acquired or properly stored reagents. The use of more stable boronic esters (e.g., pinacol esters) can often mitigate issues of protodeboronation.[5]

    • Catalyst and Ligand: Palladium sources and phosphine ligands can degrade.[3] It is always advisable to use fresh, high-purity catalysts and ligands.

    • Base and Solvent: The purity and dryness of your base and solvent are critical.[3] Ensure solvents are anhydrous, especially for reactions sensitive to water.[5]

Systematic Troubleshooting Workflow:

Troubleshooting_Low_Yield

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture with significant byproducts. What are the likely side reactions and how can I suppress them?

Answer: The formation of side products not only reduces the yield of your desired product but also complicates purification. Common side products in cross-coupling reactions include:

  • Homocoupling Products: This is the dimerization of your coupling partners (e.g., boronic acid with itself or this compound with itself).[1] This is often promoted by the presence of oxygen.[1][6]

    • Mitigation: Rigorous degassing of all solvents and reagents is crucial.[1][6] Maintaining a positive pressure of an inert gas throughout the reaction is also recommended.[5] In some cases, adjusting the stoichiometry, such as using a slight excess of the haloquinoline, can reduce boronic acid homocoupling.[1]

  • Dehalogenation Product: This is the replacement of the bromine atom on the quinoline with a hydrogen atom.[1]

    • Mitigation: The choice of ligand and base can significantly influence this side reaction.[5] Screening different combinations is often necessary. Lowering the reaction temperature may also be beneficial.[5]

  • Protodeborylation (in Suzuki-Miyaura coupling): This involves the cleavage of the carbon-boron bond of the boronic acid, replacing the boron group with a hydrogen atom.[1] This is often facilitated by aqueous bases.[5]

    • Mitigation: Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help.[5] Running the reaction under anhydrous conditions with a non-aqueous base like potassium tert-butoxide (KOtBu) can also prevent this.[5]

Issue 3: Catalyst Deactivation

Question: I observe an initial reaction, but it stalls before completion, or I see the formation of a black precipitate. What is causing my catalyst to deactivate?

Answer: Catalyst deactivation is a common problem, especially with nitrogen-containing heterocycles.[2] The appearance of a black precipitate is a strong indication of the formation of palladium black, which is inactive.[6]

  • Potential Causes & Solutions:

    • Coordination to Quinoline Nitrogen: The Lewis basic nitrogen in the quinoline ring can coordinate to the palladium center, forming stable, inactive complexes.[1][2]

      • Solution: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) can often overcome this inhibition by sterically disfavoring the coordination of the quinoline nitrogen.[5]

    • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.[2]

      • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[2]

    • Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst.[2]

      • Solution: Ensure rigorous degassing and maintain a positive inert gas pressure.[2]

    • Ligand Dissociation: An unstable active catalytic species can lead to ligand dissociation and subsequent palladium agglomeration.[2]

      • Solution: Employ more robust ligands, such as bidentate phosphine ligands or bulky biarylphosphine ligands.[2]

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is best suited for this compound?

A1: The choice of reaction depends on the desired transformation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with boronic acids or esters. It is one of the most widely used cross-coupling reactions due to the commercial availability of a vast array of boronic acids and its tolerance of a wide range of functional groups.[7]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with amines.[8][9]

  • Sonogashira Coupling: Used for forming C-C triple bonds with terminal alkynes.[10][11]

  • Heck Coupling: Suitable for forming C-C bonds with alkenes.[12]

Q2: What is the general role of the base in these cross-coupling reactions?

A2: The base plays a crucial role in the catalytic cycle, but its specific function can vary slightly with the reaction type. In Suzuki-Miyaura coupling, the base is essential for the activation of the organoboron compound to form a more nucleophilic boronate species, which facilitates the transmetalation step.[5][13] In Buchwald-Hartwig amination, a strong base is typically required to deprotonate the amine. For Sonogashira and Heck couplings, the base neutralizes the hydrogen halide formed during the reaction. The choice of base can significantly impact reaction yield, rate, and selectivity.[13]

Q3: How do I select an appropriate catalyst and ligand to start my screening?

A3: For heteroaryl halides like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are generally a good starting point.[5] These ligands promote the oxidative addition step and can help prevent catalyst inhibition by the quinoline nitrogen.

Recommended Starting Catalyst Systems:

Cross-Coupling TypePalladium SourceLigand(s)
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhos
Buchwald-HartwigPd(OAc)₂, Pd₂(dba)₃XPhos, RuPhos, BrettPhos
SonogashiraPd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, Xantphos
HeckPd(OAc)₂PPh₃, P(o-tolyl)₃

This table provides general recommendations. Optimal conditions are substrate-dependent and require screening.

Q4: What are the most common solvents used, and how do they affect the reaction?

A4: The solvent plays a critical role in dissolving reagents and influencing reaction kinetics and catalyst stability.[14]

  • Polar Aprotic Solvents: Dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used.[14]

  • Biphasic Systems: For Suzuki-Miyaura reactions, a mixture of an organic solvent (like dioxane or toluene) and water is often employed.[14] The aqueous phase helps to dissolve the inorganic base.[14]

  • Anhydrous Conditions: For reactions sensitive to water, such as those prone to protodeboronation, anhydrous solvents are necessary.[5]

Q5: Can I use microwave irradiation to accelerate my reactions?

A5: Yes, microwave-assisted synthesis can be a powerful tool to accelerate reaction times, often leading to higher yields and cleaner reaction profiles.[15] It is particularly useful for high-throughput screening of reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Screening

This protocol is a starting point and should be optimized for your specific coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the this compound, arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.[5]

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.[5]

  • Add anhydrous and degassed 1,4-dioxane via syringe to achieve a final concentration of approximately 0.1 M with respect to the this compound.[5]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature.[5]

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.[5]

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography.[3]

General Catalyst Screening Workflow

Catalyst_Screening_Workflow

References

  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.
  • effect of base and solvent on Suzuki coupling with bromoquinolines - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives - Benchchem.
  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • Cross-Coupling Reactions Guide.
  • Technical Support Center: Overcoming the Low Reactivity of Quinolinone Precursors - Benchchem.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC.
  • Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions.
  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone - Benchchem.
  • Investigation of an efficient palladium-catalyzed C(sp)-C(sp) cross-coupling reaction using phosphine-olefin ligand: application and mechanistic aspects - PubMed.
  • Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate.
  • Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions - RSC Publishing.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
  • Buchwald–Hartwig amination - Wikipedia.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University Graduate School.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • A Comparative Guide to 4-Amino-6-bromoquinoline and 4-chloro-6-bromoquinoline in Synthetic Chemistry - Benchchem.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide - Benchchem.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Optimization of conditions for the Heck reaction - ResearchGate.
  • Sonogashira coupling - Wikipedia.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling of 4-(4-Bromobenzyl)phenol - Benchchem.
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 4-Bromoanisole - Benchchem.
  • Suzuki reaction - Wikipedia.
  • Technical Support Center: Troubleshooting Cross-Coupling Reactions with 4-Bromo-2-(trifluoromethyl)phenol - Benchchem.
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem.
  • Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile - Benchchem.
  • Heck Reaction - Organic Chemistry Portal.
  • The Chemistry of Quinolines. | Chemical Reviews - ACS Publications.
  • Iodine catalyzed reduction of quinolines under mild reaction conditions - RSC Publishing.
  • Heck Reaction - Chemistry LibreTexts.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing).

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Technical Support Center: Synthesis of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Navigating Water-Sensitive Steps

Welcome to the technical support center for the synthesis of 4-Bromo-6-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and managing water-sensitive stages. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to ensure your experiments are successful, repeatable, and safe.

Frequently Asked Questions (FAQs)

Here we address the most common issues and questions that arise during the synthesis of this compound, particularly concerning the influence of water.

Q1: My bromination of 6-methoxyquinolin-4-ol is failing or giving very low yields. What is the most likely cause?

A1: The most probable cause is the hydrolysis of your brominating agent. The conversion of a 4-hydroxyquinoline to a 4-bromoquinoline is typically accomplished using a phosphorus halide reagent, such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).[1] These reagents are extremely reactive towards water.[2] If even trace amounts of moisture are present in your reaction flask, solvent, or starting material, the brominating agent will be rapidly consumed in a hydrolysis reaction, forming phosphoric acid and hydrobromic acid. This depletes the reagent available for the desired substitution reaction, leading to incomplete conversion and low yields.

Q2: During the workup of my bromination reaction with POBr₃, I get a large amount of sticky solid when adding water. Is this normal?

A2: Yes, this is a common observation, but it requires careful handling. The vigorous, often exothermic reaction you observe when quenching the reaction with water is the hydrolysis of the excess POBr₃. The resulting phosphoric acid and other phosphorus-containing byproducts can be difficult to manage. The key is to perform this quench very slowly, with efficient cooling (e.g., in an ice bath) and vigorous stirring to dissipate the heat. Pouring the reaction mixture onto crushed ice is a standard and effective procedure.[3]

Q3: I am using a Gould-Jacobs approach to build the quinoline core. Why is it critical to control moisture during the cyclization step?

A3: The Gould-Jacobs reaction involves two main stages: an initial condensation followed by a high-temperature cyclization to form the 4-hydroxyquinoline intermediate.[4][5] This thermal cyclization is fundamentally a dehydration and ring-closing reaction. It is often promoted by dehydrating agents like polyphosphoric acid (PPA) or conducted in high-boiling solvents like diphenyl ether at temperatures exceeding 250°C to drive off the eliminated alcohol or water.[5][6] The presence of water is counterproductive as it can inhibit the cyclization equilibrium, potentially leading to lower yields or the formation of side products from the hydrolysis of intermediates.[7]

Q4: What are the essential laboratory practices to prevent the hydrolysis of reagents and intermediates?

A4: Rigorous adherence to anhydrous techniques is paramount.[2] This includes:

  • Drying Glassware: All glassware should be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Even "anhydrous" solvents from a previously opened bottle can absorb moisture and should be used with caution.[8]

  • Drying Reagents: Solid starting materials or hygroscopic reagents should be dried under high vacuum before use, especially if they have been stored for a long time.[8]

Troubleshooting Guide: Water-Related Synthesis Failures

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Scenario 1: The conversion of 6-methoxyquinolin-4-ol to this compound is sluggish or stalls completely.
  • Suspected Cause: Inactivation of the brominating agent (e.g., POBr₃) due to moisture.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh, unopened bottle of the brominating agent or purify the existing stock by distillation if appropriate and feasible.

    • Ensure Anhydrous Conditions: Re-evaluate your setup. Was the glassware truly dry? Was the inert atmosphere maintained throughout the addition of reagents?

    • Dry the Starting Material: The 6-methoxyquinolin-4-ol starting material may have absorbed water. Dry it in a vacuum oven before the reaction.

    • Solvent Purity: If a solvent is used, ensure it is of high purity and has a very low water content (<50 ppm). Consider passing it through a column of activated alumina immediately before use.

Scenario 2: Low yields in the Gould-Jacobs cyclization step.
  • Suspected Cause: Incomplete cyclization due to the presence of water or insufficient thermal energy.

  • Troubleshooting Steps:

    • Increase Reaction Temperature/Time: The thermal cyclization often requires high temperatures (250-300 °C).[9] Ensure your heating mantle and thermometer are accurate. A modest increase in reaction time may also improve conversion.[9]

    • Use a Dehydrating Solvent/Agent: Employing a high-boiling solvent like Dowtherm A or diphenyl ether helps to achieve the necessary temperatures.[5] In some protocols, the use of Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under milder conditions by actively sequestering water.[5]

    • Remove Byproducts: The initial condensation step produces ethanol. Ensure this is effectively removed before proceeding to the high-temperature cyclization, as its presence can interfere with the equilibrium.

Visualization of Troubleshooting Logic

The following diagram outlines a decision-making workflow for troubleshooting low yields in water-sensitive steps of the synthesis.

TroubleshootingWorkflow Start Low Yield or Failed Reaction in Bromination/Cyclization Step Check_Reagent Is the Brominating Agent (e.g., POBr3) fresh? Start->Check_Reagent Check_Setup Were Anhydrous Techniques Strictly Followed? Check_Reagent->Check_Setup Yes Sol_Reagent Solution: Use a new bottle of reagent or purify existing stock. Check_Reagent->Sol_Reagent No Check_SM Was the Starting Material (6-methoxyquinolin-4-ol) Dry? Check_Setup->Check_SM Yes Sol_Setup Solution: Flame-dry all glassware and maintain a positive pressure of inert gas (N2/Ar). Check_Setup->Sol_Setup No Check_Temp Was the Cyclization Temperature Sufficient? Check_SM->Check_Temp Yes Sol_SM Solution: Dry starting material under high vacuum before use. Check_SM->Sol_SM No Sol_Temp Solution: Verify heating apparatus and consider higher temperature or using a dehydrating agent. Check_Temp->Sol_Temp No No_Change Problem Persists: Consider alternative synthetic route or consult literature for specific substrate issues. Check_Temp->No_Change Yes

Caption: Troubleshooting workflow for water-sensitive reactions.

Key Experimental Protocol: Bromination of 6-methoxyquinolin-4-ol

This protocol details the critical water-sensitive conversion of the hydroxyl intermediate to the final bromo-product. Extreme caution must be exercised when working with phosphorus oxybromide.

Materials:

  • 6-methoxyquinolin-4-ol (dried under vacuum)

  • Phosphorus oxybromide (POBr₃)

  • Anhydrous solvent (e.g., acetonitrile, optional)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, two-neck round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂) or inert gas inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Syringes and needles for transfer under inert atmosphere

Procedure:

  • Reaction Setup: Assemble the flame-dried glassware while it is still hot and flush the system with dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the experiment.

  • Charge the Flask: To the reaction flask, add 6-methoxyquinolin-4-ol (1.0 equivalent). If using a solvent, add anhydrous acetonitrile via syringe.

  • Reagent Addition: At room temperature, carefully and slowly add phosphorus oxybromide (POBr₃, ~3-5 equivalents) to the stirred mixture. This reagent is highly corrosive and reacts violently with water; handle it in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent or if neat) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully , with vigorous stirring, pour the reaction mixture onto the crushed ice. This step is highly exothermic.

  • Neutralization: Once the quench is complete, slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualization of Reagent Hydrolysis

The following diagram illustrates why moisture control is critical when using phosphorus oxybromide.

HydrolysisMechanism POBr3 POBr3 Phosphorus Oxybromide (Active Reagent) Products H3PO4 + 3 HBr Phosphoric Acid + Hydrogen Bromide (Inactive Byproducts) POBr3->Products Hydrolysis (Side Reaction) Bromoquinoline This compound (Desired Product) POBr3->Bromoquinoline Desired Reaction H2O H2O Water (Contaminant) H2O->Products Quinolinol 6-methoxyquinolin-4-ol Quinolinol->Bromoquinoline

Caption: Competing reactions for the brominating agent.

Data Summary Table
ParameterRecommended SpecificationRationale
Solvent Water Content < 50 ppmTo prevent premature hydrolysis of the brominating agent.
Reaction Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture from the reaction vessel.
Glassware Preparation Flame-dried or oven-dried (>120°C)Removes adsorbed water from glass surfaces.[2]
POBr₃ Stoichiometry 3-5 equivalentsAn excess is used to drive the reaction to completion and account for any minor hydrolysis.
Quenching Temperature 0 °C (Ice Bath)To control the highly exothermic hydrolysis of excess reagent during workup.

References

  • BenchChem (2025).
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  • ResearchGate (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
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Validation & Comparative

The Chemist's Compass: Navigating the Reactivity of 4-Bromo- and 4-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the intricate landscape of medicinal chemistry and organic synthesis, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. The strategic functionalization of this privileged heterocycle often hinges on the judicious choice of halogenated precursors. Among these, 4-bromo-6-methoxyquinoline and 4-chloro-6-methoxyquinoline are pivotal intermediates. While structurally similar, the subtle difference in the halogen at the 4-position imparts a profound divergence in their chemical reactivity. This guide provides an in-depth, data-driven comparison of these two building blocks, offering field-proven insights to inform your synthetic strategy.

At a Glance: A Tale of Two Halogens

The reactivity of an aryl halide is fundamentally governed by the nature of the carbon-halogen (C-X) bond. In the context of the two most common synthetic transformations—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)—the choice between a bromo and a chloro substituent leads to predictably different outcomes.

Reaction TypeMore Reactive SpeciesUnderlying Principle
Palladium-Catalyzed Cross-Coupling This compoundLower C-Br bond dissociation energy facilitates faster oxidative addition.[1][2]
Nucleophilic Aromatic Substitution (SNAr) 4-Chloro-6-methoxyquinolineHigher electronegativity of chlorine polarizes the C-Cl bond and better stabilizes the Meisenheimer intermediate.[1]

This dichotomy forms the central theme of this guide. The bromo-derivative is the workhorse for building carbon-carbon and carbon-heteroatom bonds via transition metal catalysis, while the chloro-analog often excels in reactions driven by nucleophilic attack.

Palladium-Catalyzed Cross-Coupling: The Bromo Advantage

In the realm of palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step is frequently the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] The weaker carbon-bromine bond (bond dissociation energy ~71 kcal/mol) is more readily cleaved than the stronger carbon-chlorine bond (~81 kcal/mol), making this compound the more reactive substrate.[2] This enhanced reactivity translates to several practical advantages:

  • Milder Reaction Conditions: Reactions with the bromo-derivative often proceed at lower temperatures.

  • Lower Catalyst Loadings: Efficient conversion can typically be achieved with less of the expensive palladium catalyst.

  • Shorter Reaction Times: The faster oxidative addition step leads to a quicker overall reaction.

  • Broader Catalyst/Ligand Compatibility: A wider range of standard palladium catalysts and ligands can be effectively employed.

Conversely, the activation of the more robust C-Cl bond in 4-chloro-6-methoxyquinoline generally necessitates more specialized and often more costly catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands), and may require higher temperatures and longer reaction times to achieve comparable yields.[3][4]

Comparative Data: Suzuki-Miyaura Coupling

While direct side-by-side comparative data for these specific substrates is sparse, the expected trend is consistently observed in related systems. The following table extrapolates expected outcomes based on established principles and data from analogous haloquinolines and other aryl halides.[5][6][7]

SubstrateCoupling PartnerCatalyst SystemTemp. (°C)Time (h)Expected Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃80-902-6>90
4-Chloro-6-methoxyquinoline Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃80-9012-24<20
4-Chloro-6-methoxyquinoline Phenylboronic acidPd₂(dba)₃ / XPhos / K₃PO₄100-1108-16>85
Comparative Data: Buchwald-Hartwig Amination

A similar trend is observed in C-N bond formation. The amination of this compound can often be achieved with standard palladium/phosphine ligand combinations, whereas the chloro-analog typically requires more advanced catalyst systems.[8][9][10]

SubstrateAmineCatalyst SystemTemp. (°C)Time (h)Expected Yield (%)
This compound MorpholinePd(OAc)₂ / BINAP / Cs₂CO₃90-1004-8>90
4-Chloro-6-methoxyquinoline MorpholinePd(OAc)₂ / BINAP / Cs₂CO₃90-10018-24Low to moderate
4-Chloro-6-methoxyquinoline MorpholinePd₂(dba)₃ / BrettPhos / NaOtBu100-1106-12>85

Nucleophilic Aromatic Substitution (SNAr): The Chloro Ascendancy

In contrast to palladium-catalyzed reactions, the landscape of reactivity is inverted in nucleophilic aromatic substitution. The SNAr mechanism proceeds via a two-step addition-elimination pathway, with the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex) being the rate-determining step.[11]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

The reactivity in SNAr is governed by two key factors:

  • Electrophilicity of the Carbon: The quinoline nitrogen acts as an electron-withdrawing group, polarizing the C4-X bond and making the C4 carbon more electrophilic and susceptible to nucleophilic attack.

  • Stability of the Intermediate: The ability of the halogen to stabilize the negative charge of the Meisenheimer complex through its inductive effect is crucial. The higher electronegativity of chlorine (3.16 on the Pauling scale) compared to bromine (2.96) allows it to better stabilize the anionic intermediate.

Consequently, 4-chloro-6-methoxyquinoline is generally more reactive than its bromo counterpart in SNAr reactions. This is a common trend in nucleophilic aromatic substitutions, where the reactivity order is often F > Cl > Br > I.[11]

Comparative Data: Amination via SNAr

The reaction of 4-halo-6-methoxyquinolines with amines under thermal conditions (without a palladium catalyst) illustrates the higher reactivity of the chloro-derivative.

SubstrateNucleophileSolventTemp. (°C)Expected Reactivity
This compound PiperidineNMP120-150Moderate to Good
4-Chloro-6-methoxyquinoline PiperidineNMP120-150Good to Excellent

Experimental Protocols

The following protocols are representative methodologies for the key transformations discussed. They are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol outlines a standard procedure for the Suzuki-Miyaura coupling, leveraging the high reactivity of the C-Br bond.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • Toluene and Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., Argon). Repeat this cycle three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 85°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-6-methoxyquinoline

This protocol utilizes a more active catalyst system required for the challenging C-Cl bond activation.[2]

Materials:

  • 4-Chloro-6-methoxyquinoline (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Remove the tube from the glovebox, add 4-chloro-6-methoxyquinoline and anhydrous, degassed toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 110°C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-6-methoxyquinoline

This protocol describes a straightforward thermal amination, capitalizing on the higher reactivity of the chloro-derivative in SNAr.

Materials:

  • 4-Chloro-6-methoxyquinoline (1.0 eq)

  • Piperidine (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a sealable reaction vial, add 4-chloro-6-methoxyquinoline and NMP.

  • Add piperidine to the solution.

  • Seal the vial tightly and heat the mixture to 140°C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Conclusion: A Strategic Choice

The selection between this compound and 4-chloro-6-methoxyquinoline is a strategic decision dictated by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative is the superior choice, offering higher reactivity that allows for milder conditions, shorter reaction times, and a broader selection of catalysts. In contrast, for nucleophilic aromatic substitutions, the chloro-analog's greater electrophilicity and ability to stabilize the key anionic intermediate make it the more reactive and often preferred substrate. By understanding the fundamental chemical principles that govern their reactivity, researchers and drug development professionals can make informed decisions, optimizing synthetic routes for efficiency, cost-effectiveness, and scalability.

References

  • Benchchem. Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions.
  • Ferlin, F., Brufani, G., Rossini, G., & Vaccaro, L. Lapatinib synthesis via C–H functionalization.
  • Ningbo Inno Pharmchem Co., Ltd.
  • Benchchem. 4-Chloro-6-methoxyquinolin-3-amine | Research Chemical.
  • Benchchem.
  • Benchchem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Wikipedia.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Arkat USA.
  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. Suzuki Coupling.
  • ijamscr. 4-chloro-6-methoxy-2-styryl quinoline, its synthesis and antibacterial activity.
  • Wikipedia. Suzuki reaction.
  • Benchchem.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Royal Society of Chemistry.
  • Common Organic Chemistry.
  • YouTube. (2025).
  • ResearchGate.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Andrew G. Myers Research Group. The Suzuki Reaction.
  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction.
  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • ChemicalBook. 4-CHLORO-6-METHOXYQUINOLINE synthesis.
  • National Institutes of Health.
  • National Institutes of Health. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine.
  • Quantum Mechanics-Chemistry. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry.
  • National Institutes of Health.
  • National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • YouTube. (2017).

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A Comparative Analysis of 4-Haloquinoline Derivatives in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate ligands and substrates is paramount to the success of catalytic transformations. Quinoline scaffolds, owing to their unique electronic properties and coordination capabilities, are of significant interest. This guide provides an in-depth comparative analysis of 4-haloquinoline derivatives (4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodoquinoline) in various catalytic applications. By examining the influence of the halogen substituent on reactivity and catalytic performance, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Versatile Role of 4-Haloquinolines in Catalysis

Quinoline, a bicyclic heteroaromatic compound, is a privileged structure in medicinal chemistry and materials science.[1] The introduction of a halogen atom at the 4-position significantly modulates the electronic properties and reactivity of the quinoline core, making 4-haloquinolines versatile building blocks and ligands in catalysis. The nature of the halogen atom—its electronegativity, size, and the strength of the carbon-halogen bond—directly influences the compound's utility in a range of catalytic reactions, most notably in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and C-H activation.[2][3] This guide will dissect these influences, providing a comparative framework for the selection and application of 4-haloquinoline derivatives.

Comparative Analysis of Catalytic Performance

The catalytic utility of 4-haloquinolines can be broadly categorized into two main areas: their use as substrates in cross-coupling and nucleophilic substitution reactions, and their role as ligands in transition metal catalysis. The choice of halogen has a profound impact in both contexts.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Bond Dissociation Energies

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, 4-haloquinolines serve as electrophilic partners. The reactivity of the 4-haloquinoline is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The generally accepted trend for the reactivity of haloarenes in the rate-determining oxidative addition step of the catalytic cycle is:

I > Br > Cl > F [4]

This trend is a direct consequence of the decreasing C-X bond strength down the halogen group. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to faster reaction rates and often allowing for milder reaction conditions.[4]

Key Insights:

  • 4-Iodoquinoline: Exhibits the highest reactivity, making it the substrate of choice for reactions requiring mild conditions or for coupling with less reactive nucleophiles. Its high reactivity can sometimes lead to side reactions if not carefully controlled.

  • 4-Bromoquinoline: Offers a good balance of reactivity and stability. It is generally more reactive than its chloro-analogue, often providing higher yields in shorter reaction times under standard conditions.[2]

  • 4-Chloroquinoline: Being more cost-effective, it is an attractive option for large-scale synthesis. However, the stronger C-Cl bond necessitates more forcing reaction conditions, such as higher temperatures and the use of more active, specialized catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands).[5]

  • 4-Fluoroquinoline: Due to the very strong C-F bond, 4-fluoroquinoline is generally unreactive in standard palladium-catalyzed cross-coupling reactions and is not typically used as a substrate in this context.

Table 1: Comparative Performance of 4-Haloquinolines in Suzuki-Miyaura Cross-Coupling

4-Haloquinoline DerivativeRelative ReactivityTypical Reaction ConditionsExpected YieldKey Considerations
4-Iodoquinoline HighestMild (e.g., lower temperatures, weaker bases)Very Good to ExcellentMost reactive, but also more expensive and potentially less stable.
4-Bromoquinoline HighStandardGood to ExcellentGood balance of reactivity and stability.
4-Chloroquinoline ModerateMore forcing (e.g., higher temperatures, specialized ligands)Moderate to GoodCost-effective, but requires more robust catalytic systems.[6]
4-Fluoroquinoline Lowest (Inert)Not typically usedN/AC-F bond is generally too strong for oxidative addition.

This table is a qualitative summary based on established reactivity principles. Direct side-by-side comparative studies under identical conditions are scarce in the literature.

Nucleophilic Aromatic Substitution (SNAr): The Dominance of Electronegativity

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity is governed by the electrophilicity of the carbon atom at the 4-position and the ability of the halogen to act as a leaving group. The quinoline nitrogen strongly activates the C4 position for nucleophilic attack. In this context, the more electronegative chlorine atom makes the C4 position more susceptible to nucleophilic attack and a better leaving group compared to bromine.[2]

Therefore, the expected reactivity trend in SNAr reactions is:

Cl > Br > I

Key Insights:

  • 4-Chloroquinoline: Is highly reactive in SNAr reactions, readily undergoing substitution with a variety of nucleophiles such as amines, alcohols, and thiols.[7]

  • 4-Bromoquinoline and 4-Iodoquinoline: While still reactive, they are generally less so than 4-chloroquinoline in SNAr. Their larger size and lower electronegativity make them slightly poorer leaving groups in this context.

4-Haloquinolines as Ligands and in Other Catalytic Systems

The electronic properties of the halogen substituent also influence the behavior of 4-haloquinolines when they are used as ligands in transition metal catalysis or as catalysts themselves. The electron-withdrawing or -donating nature of the halogen can modulate the electron density on the quinoline nitrogen, thereby affecting its coordination to a metal center.

  • Electronic Effects: The electronegativity of the halogens follows the trend F > Cl > Br > I. A more electronegative halogen at the 4-position will have a stronger electron-withdrawing effect, reducing the electron density on the quinoline nitrogen. This can weaken its coordination to a metal catalyst. Conversely, less electronegative halogens like iodine may have a less pronounced electron-withdrawing effect.[8]

  • Halogen Bonding: In certain catalytic reactions, the halogen atom itself can participate in non-covalent interactions, such as halogen bonding, which can influence the catalytic cycle. For instance, in the reduction of quinoline derivatives, an interaction between the nitrogen of the quinoline and an iodine-based catalyst has been proposed to be a key activating step.[9][10]

  • C-H Activation: Quinolines are important substrates in C-H activation/functionalization reactions. While much of the research focuses on other positions of the quinoline ring, the electronic nature of the substituent at the 4-position can influence the regioselectivity and efficiency of these transformations.[3]

  • Catalytic Fluoroquinolones: An interesting application of 4-fluoroquinolines is in the development of "catalytic antibiotics." In these systems, a fluoroquinolone moiety is conjugated to a nuclease, and the resulting complex can catalytically cleave DNA, demonstrating enhanced antibacterial activity.[11]

Experimental Protocols

The following are generalized experimental protocols for key catalytic reactions involving 4-haloquinoline derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Chloroquinoline

This protocol is representative for the coupling of the less reactive 4-chloroquinoline, often requiring more specialized catalytic systems.

Materials:

  • 4-Chloroquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (10:1, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloroquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution of 4-Chloroquinoline with an Amine

Materials:

  • 4-Chloroquinoline (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv, optional, depending on the amine)

  • Dimethyl sulfoxide (DMSO) or Ethanol

Procedure:

  • To a round-bottom flask, dissolve the 4-chloroquinoline in the chosen solvent.

  • Add the amine nucleophile and the base (if necessary).

  • Heat the reaction mixture to reflux (for ethanol) or 80-100 °C (for DMSO).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Catalytic Concepts

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative\nAddition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar' L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalytic Screening

Catalytic_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh 4-Haloquinoline, Boronic Acid, Base Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Target Temperature Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization Purification->Characterization NMR, MS

Caption: A typical experimental workflow for a catalytic cross-coupling reaction.

Conclusion and Future Outlook

The choice of halogen at the 4-position of the quinoline ring is a critical parameter that dictates its reactivity and utility in catalysis. For palladium-catalyzed cross-coupling reactions, the reactivity follows the trend I > Br > Cl, governed by the C-X bond dissociation energy. In contrast, for SNAr reactions, the trend is Cl > Br > I, influenced by the electronegativity and leaving group ability of the halogen. While 4-iodo- and 4-bromoquinolines offer higher reactivity in cross-coupling, the cost-effectiveness of 4-chloroquinoline makes it a valuable substrate for large-scale synthesis, provided that a suitable catalytic system is employed. 4-Fluoroquinolines, while generally inert in cross-coupling, are finding niche applications in areas like the development of catalytic antibiotics.

Future research in this area will likely focus on the development of more active and selective catalysts that can functionalize the less reactive 4-chloro- and even 4-fluoroquinolines under milder conditions. Furthermore, a deeper understanding of the role of the 4-halogen substituent in modulating the properties of quinoline-based ligands will pave the way for the design of novel and more efficient catalytic systems for a broader range of chemical transformations.

References

  • Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. Dalton Transactions.
  • Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. The Journal of Organic Chemistry.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry.
  • Reactivity comparison of 2-bromo-4-chloroquinoline vs.
  • A Comparative Guide to 4-Amino-6-bromoquinoline and 4-chloro-6-bromoquinoline in Synthetic Chemistry. Benchchem.
  • How chemists are harnessing halogen bonds for asymmetric synthesis. Chemistry World.
  • Navigating the Landscape of 4-Fluoro-2-hydroxyquinoline: A Technical Guide. Benchchem.
  • Recent Advances in the Catalytic Synthesis of 4-Quinolones. Request PDF.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Chloroquinoline Deriv
  • Catalyst and Additive-Free Synthesis of Fluoroalkoxyquinolines. Request PDF.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.
  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. International Journal of Environmental Research and Public Health.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Antibiotics.
  • Discovery that quinoline and triphenylphosphine alter the electronic properties of hydrogenation catalysts.
  • Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones. Medicinal Chemistry Research.
  • Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde. Benchchem.
  • Fluoroquinolone antibiotics trigger selective oxidation in the trace-Cu(II)/peroxydisulfate system: The synergistic effect of dual reactive sites in chemical structure.
  • Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • 4-Quinolone Derivatives and Their Activities Against Gram-negative Pathogens. Current Topics in Medicinal Chemistry.
  • Special Issue : Catalyzed C–H Activation and C–X (X= C, O, N, S, Halogen) Formation.
  • Effect of halogenation on the electronic transport properties of aromatic and alkanethiolate molecules. The Journal of Chemical Physics.
  • Reactivity Showdown: 4-Iodo- vs. 4-Bromo-2-methoxynicotinaldehyde in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Metal and Metal Oxide Nanoparticles Catalyzed C–H Activation for C–O and C–X (X = Halogen, B, P, S, Se) Bond Formation.
  • Late-Stage C–H Functionalization of Azines. Journal of the American Chemical Society.
  • Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)

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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 4-Bromo-6-methoxyquinoline: A Comparative Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical guide on the mass spectrometry analysis of 4-Bromo-6-methoxyquinoline. As a pivotal scaffold in medicinal chemistry and materials science, the precise and unambiguous structural confirmation of this compound is paramount. This guide provides an in-depth comparison of mass spectrometry platforms and methodologies, grounded in scientific principles and practical expertise, to empower researchers in making informed analytical decisions.

Introduction: The Analytical Imperative for this compound

This compound (C₁₀H₈BrNO) is a halogenated aromatic heterocyclic compound with a molecular weight of approximately 238.08 g/mol .[1][2][3] Its utility as a building block in the synthesis of novel pharmaceutical agents and functional materials necessitates rigorous analytical characterization. Mass spectrometry stands as a cornerstone technique for confirming its molecular weight and elucidating its structure through controlled fragmentation. This guide will navigate the critical choices in ionization techniques, mass analyzers, and fragmentation methods to optimize the analysis of this and structurally related molecules.

Choosing the Right Ionization Technique: A Comparative Overview

The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization method profoundly impacts the quality of the resulting mass spectrum, dictating the extent of fragmentation and the observed adducts. For a semi-polar molecule like this compound, several techniques are viable, each with distinct advantages and limitations.

Ionization TechniquePrincipleSuitability for this compoundExpected Ion
Electrospray Ionization (ESI) Soft ionization technique where ions in solution are transferred to the gas phase via a high-voltage spray.Excellent . The quinoline nitrogen is readily protonated in acidic solutions, making it ideal for ESI in positive ion mode.[M+H]⁺
Atmospheric Pressure Chemical Ionization (APCI) A semi-hard ionization technique that uses a corona discharge to ionize the analyte in the gas phase.Good . Suitable for less polar compounds that are not easily ionized by ESI.[M+H]⁺
Electron Ionization (EI) A hard ionization technique where high-energy electrons bombard the analyte, causing extensive fragmentation.Good for GC-MS . Provides a reproducible fragmentation pattern for library matching.M⁺• and numerous fragment ions.

Expert Insight: For most routine analyses, especially when coupled with liquid chromatography (LC), Electrospray Ionization (ESI) in positive ion mode is the recommended starting point. Its soft nature ensures the generation of a prominent protonated molecule, [M+H]⁺, which is essential for unambiguous molecular weight determination. The presence of the basic nitrogen atom in the quinoline ring makes it highly amenable to protonation.

Experimental Protocol: Sample Preparation for ESI-MS
  • Solvent Selection: Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial to promote protonation.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

A Comparative Guide to Mass Analyzers: Q-TOF vs. Orbitrap vs. Triple Quadrupole (QqQ)

The choice of mass analyzer dictates the resolution, mass accuracy, and analytical capabilities of the experiment. Here, we compare three workhorse platforms in modern analytical laboratories.

Mass AnalyzerPrincipleKey Advantages for this compound Analysis
Quadrupole Time-of-Flight (Q-TOF) Combines a quadrupole for ion selection with a time-of-flight analyzer for high-resolution mass analysis.Excellent for accurate mass measurements, enabling elemental composition determination. Good for both quantitative and qualitative analysis.
Orbitrap Ions are trapped in an electrostatic field and their oscillation frequencies are converted to mass-to-charge ratios.Unsurpassed resolution and mass accuracy, providing high confidence in identification. Ideal for complex mixture analysis and unknown identification.
Triple Quadrupole (QqQ) Two quadrupoles act as mass filters, with a third quadrupole serving as a collision cell.The gold standard for targeted quantification due to its high sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.

Expert Insight:

  • For unambiguous identification and structural elucidation , high-resolution mass spectrometers like Q-TOF and Orbitrap are superior. The ability to obtain accurate mass measurements to within a few parts-per-million (ppm) allows for the confident determination of the elemental formula.

  • For high-sensitivity quantification , a Triple Quadrupole (QqQ) instrument operating in SRM mode is unparalleled. This is particularly relevant in drug metabolism and pharmacokinetic (DMPK) studies where trace-level detection is often required.

Deciphering the Fragmentation Pattern: A Predictive Approach

The Isotopic Signature of Bromine

A key identifying feature of this compound in a mass spectrum is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8] This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any fragment containing the bromine atom, with the two peaks having almost equal intensity.

Predicted Fragmentation Pathways

Upon collisional activation (e.g., Collision-Induced Dissociation - CID), the protonated molecule [M+H]⁺ of this compound is expected to undergo a series of fragmentation reactions.

fragmentation_pathway M [M+H]⁺ m/z 238/240 F1 Loss of CH₃ [M+H-15]⁺ m/z 223/225 M->F1 -CH₃• F3 Loss of Br [M+H-79/81]⁺ m/z 159 M->F3 -Br• F4 Loss of HBr [M+H-80/82]⁺ m/z 158 M->F4 -HBr F2 Loss of CO [M+H-15-28]⁺ m/z 195/197 F1->F2 -CO

Caption: Predicted fragmentation pathway for protonated this compound.

Pillar of Trustworthiness: The fragmentation cascade is a self-validating system. The initial loss of a methyl radical (15 Da) from the methoxy group is a common fragmentation pathway for methoxylated aromatic compounds. This is often followed by the loss of carbon monoxide (28 Da). The loss of the bromine atom (79/81 Da) or hydrogen bromide (80/82 Da) are also highly probable fragmentation channels. The presence of these characteristic neutral losses in an MS/MS spectrum provides strong evidence for the structure of the molecule.

Head-to-Head: CID vs. HCD for Fragmentation

The method of fragmentation also plays a crucial role in the information obtained from an MS/MS experiment.

Fragmentation MethodPrincipleCharacteristics
Collision-Induced Dissociation (CID) Ions are activated by collision with a neutral gas in a collision cell, leading to fragmentation.A widely used, robust technique. The extent of fragmentation is dependent on the collision energy.
Higher-Energy C-trap Dissociation (HCD) A CID technique specific to Orbitrap instruments where fragmentation occurs in a dedicated collision cell before detection in the Orbitrap.Often produces a richer fragmentation spectrum with more low-mass fragments compared to traditional CID in an ion trap.

Expert Insight: For comprehensive structural elucidation, HCD is often preferred as it can provide a more complete fragmentation pattern. However, CID is a highly effective and widely available technique that is sufficient for most routine identification purposes.

Experimental Protocol: MS/MS Analysis on a Q-TOF Instrument
  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's recommendations to ensure high mass accuracy.

  • MS1 Scan: Acquire a full scan MS spectrum to identify the [M+H]⁺ ion of this compound (m/z 238 and 240).

  • MS/MS Scan (Product Ion Scan):

    • Select the [M+H]⁺ ions (m/z 238 and 240) as the precursor ions.

    • Apply a stepped collision energy (e.g., 10, 20, and 40 eV) to induce fragmentation. This allows for the observation of a range of fragment ions, from those formed at low energy to those requiring higher energy.

    • Acquire the product ion spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound using LC-MS/MS.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SP1 Dissolve in Methanol/Acetonitrile SP2 Dilute and Add 0.1% Formic Acid SP1->SP2 SP3 Filter (0.22 µm) SP2->SP3 LC Liquid Chromatography (C18 Column) SP3->LC MS Mass Spectrometry (ESI+) LC->MS MS1 MS1 Scan (Identify [M+H]⁺) MS->MS1 MS2 MS/MS Scan (Fragment [M+H]⁺) MS1->MS2 DA1 Confirm Molecular Weight (Isotopic Pattern) MS2->DA1 DA2 Analyze Fragmentation Pattern DA1->DA2 DA3 Structure Confirmation DA2->DA3

Caption: A typical workflow for the LC-MS/MS analysis of this compound.

Conclusion: A Multi-faceted Approach to Confident Identification

The robust analysis of this compound by mass spectrometry is best achieved through a considered and multi-faceted approach. The selection of a soft ionization technique like ESI is paramount for preserving the molecular ion. High-resolution mass analyzers such as Q-TOF or Orbitrap instruments provide the mass accuracy required for confident elemental composition determination. Finally, a systematic evaluation of the MS/MS fragmentation pattern, guided by an understanding of the characteristic behavior of halogenated and methoxy-substituted aromatic compounds, allows for unambiguous structural confirmation. By leveraging the comparative insights and protocols within this guide, researchers can enhance the scientific integrity and efficiency of their analytical workflows.

References

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  • mzCloud. (2015, April 23). 6 Methoxyquinoline.
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The Quinoline Core Reloaded: A Comparative Guide to the Biological Activity of 4-Bromo-6-methoxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[2] The strategic placement of substituents on the quinoline ring is a key determinant of a compound's therapeutic potential. This guide focuses on the 4-bromo-6-methoxyquinoline core, a promising but less explored scaffold, and provides a comparative analysis of its analogs' biological activities. By examining structurally related compounds, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy and to provide a framework for the rational design of novel therapeutic agents.

While direct and extensive research on a broad series of this compound analogs is limited, this guide synthesizes data from closely related brominated and methoxy-substituted quinolines to infer potential biological activities and guide future research. We will delve into their anticancer and antimicrobial properties, supported by experimental data from various studies.

Unlocking Anticancer Potential: A Tale of Substitutions

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical cellular processes such as cell division, signaling pathways, and DNA replication.[2][3] The introduction of bromine and methoxy groups onto the quinoline scaffold can significantly influence these activities.

Structure-Activity Relationship (SAR) Insights

Analysis of various brominated and methoxy-substituted quinoline analogs reveals several key trends:

  • The Role of Bromine: The presence of a bromine atom on the quinoline ring is frequently associated with enhanced anticancer activity.[4] The bromine at the C6 position, as in the 4-amino-6-bromoquinoline series, serves as a versatile handle for introducing further modifications through cross-coupling reactions, allowing for the fine-tuning of biological activity.[4]

  • The Influence of the Methoxy Group: Methoxy groups are known to promote cytotoxic activity in various cancer cell lines by facilitating ligand-protein binding and activating downstream signaling pathways leading to cell death.[5] The position of the methoxy group is crucial; for instance, in pyrimido[4,5-c]quinolin-1(2H)-ones, a 9-methoxy substitution was found to be important for antimigratory activity.[6]

  • Synergistic Effects: The combination of substituents at different positions can lead to synergistic effects, resulting in highly potent compounds. For example, in the 4-amino-6-bromoquinoline series, optimized substituents at both the 4-amino and C6 positions resulted in compounds with IC50 values in the low nanomolar range against Receptor-Interacting Protein Kinase 2 (RIPK2).[4]

Comparative Cytotoxicity of Brominated Quinoline Analogs

The following table summarizes the in vitro cytotoxic activity of various brominated quinoline and quinazolinone derivatives against several human cancer cell lines. This data, while not exclusively on this compound analogs, provides a valuable comparison of the potential efficacy of this class of compounds.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
6,8-dibromo-4(3H)quinazolinone derivatives (XIIIb)MCF-71.7 µg/mLDoxorubicinNot specified
6,8-dibromo-4(3H)quinazolinone derivatives (IX)MCF-71.8 µg/mLDoxorubicinNot specified
6,8-dibromo-4(3H)quinazolinone derivatives (XIVd)MCF-71.83 µg/mLDoxorubicinNot specified
6-Bromo quinazoline derivative (8a)MCF-715.85 ± 3.32Erlotinib9.9 ± 0.14
6-Bromo quinazoline derivative (8a)SW48017.85 ± 0.92DoxorubicinNot Specified
6-Bromo-5-nitroquinoline (4)HT29Lower than 5-FU5-Fluorouracil (5-FU)Not specified
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6 (range)Not SpecifiedNot Specified

Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.[7][8][9]

Putative Mechanism of Action: Targeting Key Signaling Pathways

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[10] The 4-aminoquinoline scaffold, for instance, is a known hinge-binding motif for a variety of protein kinases.[1] A plausible mechanism of action for this compound analogs involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Targets->Cell Survival, Proliferation, Growth Promotes This compound Analog This compound Analog This compound Analog->PI3K Inhibits

Putative inhibitory action on the PI3K/Akt signaling pathway.

The Antimicrobial Frontier: Combating Drug-Resistant Pathogens

The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents, with chloroquine being a classic example of a 4-aminoquinoline antimalarial drug.[11] Derivatives of this compound hold promise as novel antimicrobial agents, potentially effective against multi-drug-resistant pathogens.

Structure-Activity Relationship (SAR) in Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is highly dependent on their substitution patterns. Key SAR insights include:

  • The 4-Amino Group: In the context of antimalarial activity, the 4-amino group is crucial for the drug's mechanism of action, which involves the disruption of heme metabolism in the parasite.[11]

  • Halogenation: The introduction of halogens, such as bromine, can enhance the antimicrobial properties of the quinoline core.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents like methoxy groups, can affect its ability to penetrate microbial cell membranes.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some quinoline derivatives against various pathogens. This provides a baseline for the potential antimicrobial efficacy of this compound analogs.

Compound Class/AnalogMicrobial PathogenMIC (µg/mL)
Phenyl propenes and phenolic aldehydesS. aureus0.75–160
α-bromo-trans-cinnamaldehydeS. aureus1–5
α-methyl-cinnamic acidS. aureus1–5

Note: The data is for a broad class of compounds and serves as a contextual reference.[12]

Proposed Antimicrobial Mechanism of Action

For many 4-aminoquinoline derivatives, particularly in the context of malaria, the primary antimicrobial mechanism involves the disruption of heme metabolism in the parasite. These compounds are thought to inhibit the polymerization of toxic heme into hemozoin, leading to parasite death.[11] Against bacteria, potential mechanisms could involve the inhibition of essential enzymes or disruption of the cell membrane.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of N-(6-bromoquinolin-4-yl)-R-amine (General Procedure)

This protocol outlines a common method for the synthesis of 4-amino-6-bromoquinoline derivatives.

Materials:

  • 6-bromo-4-chloroquinoline

  • Desired amine (R-NH2)

  • tert-Butanol

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-bromo-4-chloroquinoline (1.0 equivalent) in tert-butanol, add the desired amine (1.2 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(6-bromoquinolin-4-yl)-R-amine derivative.[13]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a standard colorimetric assay for assessing cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing MTT (e.g., 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[7][8]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds & Controls A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Experimental workflow for the MTT-based cell viability assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of structurally related compounds suggests that analogs of this compound are likely to possess significant anticancer and antimicrobial activities. The bromine atom at the 4-position and the methoxy group at the 6-position provide key structural features that can be further modified to optimize potency and selectivity.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs with systematic variations of substituents at different positions of the quinoline ring. Such studies will provide a more definitive understanding of the structure-activity relationships and help in the identification of lead compounds for further preclinical and clinical development. The experimental protocols provided in this guide offer a solid foundation for undertaking such investigations.

References

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A Comparative Guide to the Absolute Configuration Determination of 4-Bromo-6-methoxyquinoline Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral chemistry, the unambiguous assignment of absolute configuration is a critical, non-negotiable step. The spatial arrangement of atoms in a chiral molecule dictates its pharmacological and toxicological properties. This guide provides an in-depth comparison of analytical techniques for determining the absolute configuration of chiral molecules, with a specific focus on 4-bromo-6-methoxyquinoline derivatives, which are important scaffolds in medicinal chemistry.[1][2] We will establish why single-crystal X-ray crystallography stands as the gold standard and provide a comprehensive overview of its application, alongside a critical evaluation of alternative spectroscopic methods.

The Challenge: Unambiguous Stereochemical Assignment

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit identical physical properties in an achiral environment, making their differentiation a significant challenge.[3] However, in the chiral environment of biological systems, their activities can differ dramatically.[4] Therefore, the precise determination of the three-dimensional arrangement of atoms, or absolute configuration, is paramount for drug safety and efficacy.[4]

X-ray Crystallography: The "Gold Standard"

Single-crystal X-ray crystallography is the most direct and reliable method for determining the absolute configuration of a chiral molecule.[5][6][7] This technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The resulting diffraction pattern provides a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its constituent atoms.[5][8]

The Power of Anomalous Dispersion

For chiral molecules, the key to determining absolute configuration lies in the phenomenon of anomalous dispersion (also known as resonant scattering).[9][10][11][12] When the wavelength of the incident X-rays is near an absorption edge of a "heavy" atom within the molecule (in this case, the bromine atom in this compound), the scattering factor of that atom is altered, leading to a breakdown of Friedel's law.[3][10][11] This means that the intensities of diffraction spots that are normally equivalent by inversion symmetry (Bijvoet pairs) become measurably different.[9] By analyzing these differences, the correct handedness of the molecule can be unequivocally determined.[11]

The Flack Parameter: A Quantitative Measure of Confidence

A critical parameter in the determination of absolute configuration by X-ray crystallography is the Flack parameter.[13][14][15][16] This value, refined during the crystallographic analysis, indicates the relative proportion of the two possible enantiomers in the crystal.[14][15]

  • A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.[13][15]

  • A value near 1 suggests that the inverted structure is the correct one.[13][15]

  • A value around 0.5 may indicate a racemic twin, where both enantiomers are present in equal amounts in the crystal lattice.[13]

The presence of the bromine atom in this compound derivatives makes them ideal candidates for this method, as bromine is a sufficiently heavy atom to produce a strong anomalous scattering signal.[3]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a confirmed absolute configuration via X-ray crystallography involves several critical steps.

Caption: The experimental workflow for absolute configuration determination by X-ray crystallography.

Detailed Experimental Protocol
  • Crystal Growth: Obtaining a high-quality single crystal is often the most challenging step.[8][17] Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.[18] For this compound derivatives, a range of solvents should be screened to find conditions that yield well-ordered crystals of suitable size (typically >0.1 mm in all dimensions).[8]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[17] Modern diffractometers automate the process of rotating the crystal and collecting the diffraction data. For absolute configuration determination, it is crucial to collect a highly redundant dataset to accurately measure the small intensity differences between Bijvoet pairs.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map.[8] This initial model is then refined against the experimental data to optimize the atomic positions and thermal parameters.

  • Absolute Configuration Determination: The refinement includes the calculation of the Flack parameter.[19] A definitive assignment of the absolute configuration is made based on the value and standard uncertainty of this parameter.[16]

  • Validation and Reporting: The final crystallographic model is validated to ensure its chemical and geometric sensibility. The results are typically reported in a Crystallographic Information File (CIF), a standard format for sharing crystallographic data.[20][21][22][23][24]

Alternative Methods: A Comparative Overview

While X-ray crystallography is the definitive method, several spectroscopic techniques can provide valuable, albeit often less direct, information about the absolute configuration.[3] These methods are particularly useful when obtaining suitable crystals for X-ray diffraction is not feasible.[4][25]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[26] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers.[4][26] A good correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[26][27]

Electronic Circular Dichroism (ECD)

Similar to VCD, ECD spectroscopy measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible region.[28] The resulting spectrum is characteristic of the molecule's electronic transitions and can be used to determine the absolute configuration by comparison with theoretical calculations or with the spectra of known compounds.[5][28]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the absolute configuration through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[5][29][30][31] By reacting the enantiomeric mixture with a chiral, enantiomerically pure reagent, a pair of diastereomers is formed. These diastereomers have different NMR spectra, and analysis of the chemical shift differences can allow for the assignment of the absolute configuration of the original molecule, often based on empirical models.[32][33][]

Comparison of Techniques

Technique Principle Advantages Disadvantages Suitability for this compound Derivatives
X-ray Crystallography Diffraction of X-rays by a single crystal- Unambiguous and direct determination of absolute configuration.[6] - Provides a complete 3D structure.- Requires a high-quality single crystal, which can be difficult to obtain.[4][25] - Can be time-consuming.Excellent. The presence of the bromine atom provides a strong anomalous signal.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared light- Applicable to samples in solution, eliminating the need for crystallization.[4][25] - Provides rich structural information.- Relies on accurate quantum chemical calculations for interpretation.[27] - Requires specialized instrumentation.[35]Good. Can provide a reliable assignment if crystallization fails.
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis light- High sensitivity. - Can be used for a wide range of compounds.- Interpretation can be complex and often requires computational support.Moderate. May be useful, but interpretation could be challenging for this class of compounds.
NMR with Chiral Auxiliaries Formation of diastereomers with distinct NMR spectra- Widely available instrumentation. - Does not require crystallization.- Indirect method that relies on empirical models.[32] - Requires chemical modification of the analyte.Good. A viable alternative if other methods are not accessible.

Conclusion: The Unrivaled Certainty of X-ray Crystallography

For the absolute confirmation of this compound derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. The presence of the bromine atom provides a strong anomalous scattering signal, enabling a highly confident determination of the absolute configuration through the analysis of Bijvoet pairs and the refinement of the Flack parameter. While alternative spectroscopic methods such as VCD and NMR with chiral auxiliaries offer valuable insights and are indispensable when crystallization is not possible, they provide indirect evidence that often relies on theoretical calculations and empirical models. For definitive, publication-quality, and regulatory-compliant structural elucidation of these and other chiral pharmaceutical compounds, X-ray crystallography provides a level of certainty that is unmatched by other techniques.

References

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A Comparative Guide to the Purity Assessment of 4-Bromo-6-methoxyquinoline: The Foundational Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the molecular integrity of chemical intermediates is paramount. 4-Bromo-6-methoxyquinoline serves as a crucial heterocyclic building block in the synthesis of a variety of pharmacologically active agents, including potential antibacterial and antineoplastic compounds.[1] The purity of this intermediate directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[2][3][4] An impurity is defined as any component of a drug substance that is not the desired chemical entity, and its presence, even in minute quantities, can have significant consequences.[5]

This guide provides an in-depth exploration of purity assessment for this compound, with a primary focus on elemental analysis (EA). As a technique that determines the fundamental elemental composition of a sample, EA offers a unique and indispensable measure of absolute purity. We will delve into the causality behind its application, present a detailed experimental protocol, and objectively compare its performance against powerful orthogonal methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Section 1: Elemental Analysis: The Stoichiometric Ground Truth

Elemental analysis, in the context of organic chemistry, almost invariably refers to CHNX analysis—the determination of the mass fractions of Carbon, Hydrogen, Nitrogen, and heteroatoms (like the Halogen, Bromine).[6] Its modern form is typically accomplished via combustion analysis.[7]

The Principle of Causality in Combustion Analysis

The trustworthiness of elemental analysis stems from its foundation in stoichiometry. The technique involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere at high temperatures (typically ≥900°C). This process quantitatively converts the elements into simple, detectable gases: carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), nitrogen into nitrogen gas (N₂), and halogens into hydrogen halides (HBr). These gases are then chromatographically separated and measured by a thermal conductivity detector (TCD) or selective infrared sensors.[8]

The power of this method lies in its directness. The molecular formula of pure this compound (C₁₀H₈BrNO) dictates a precise theoretical elemental composition:

  • Carbon (C): 50.45%

  • Hydrogen (H): 3.39%

  • Bromine (Br): 33.56%

  • Nitrogen (N): 5.88%

  • Oxygen (O): 6.72% (often determined by difference)

Any deviation from these theoretical values is a direct, quantitative indication of impurities. For instance, the presence of residual inorganic salts (e.g., NaCl) from synthesis would depress the C and H percentages, while residual water or solvents would alter the C/H ratio.[9] Unlike spectroscopic or chromatographic methods that infer purity based on signal response, elemental analysis provides a direct measure of the elemental makeup, making it a unique and fundamental tool for purity confirmation. An accepted deviation of experimental results from the calculated values is typically within ±0.4%.[6][10][11]

Section 2: Experimental Protocol for Elemental Analysis

The following protocol outlines a self-validating system for the purity assessment of this compound using a modern combustion-based elemental analyzer.

Step-by-Step Methodology

  • Instrument Calibration and Standardization:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide).

    • The calibration establishes a response factor for the detector for each element, ensuring the system's accuracy. This step is critical for the method's self-validation.

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and has been properly dried under vacuum to remove residual solvents and water, which are common impurities.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. The precise mass is crucial for accurate percentage calculations.

  • Combustion and Reduction:

    • The encapsulated sample is introduced into the combustion furnace (e.g., at 950°C) with a pulse of pure oxygen.

    • The resulting combustion gases pass through a reduction tube (e.g., containing copper at 650°C) to remove excess oxygen and convert nitrogen oxides to N₂.

  • Gas Separation and Detection:

    • The mixture of CO₂, H₂O, N₂, and HBr is passed through a chromatographic column that separates the individual gases based on their physical properties.

    • The separated gases flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of a reference gas (typically helium) as each analyte gas passes through, generating a signal proportional to the gas concentration.

  • Data Analysis and Purity Calculation:

    • The instrument's software integrates the detector signals and, using the sample weight and calibration factors, calculates the mass percentage of C, H, and N.

    • Halogen (Br) content is determined by a separate combustion process where the resulting HBr is trapped in an aqueous solution and quantified by titration, or by using specific halogen-compatible analyzers.

    • The experimental percentages are compared to the theoretical values for C₁₀H₈BrNO. Purity is assessed based on the closeness of the match, with deviations outside the ±0.4% range indicating the presence of significant impurities.[10][11]

Workflow for Elemental Analysis of this compound

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Drying Dry Sample (Vacuum Oven) Weighing Weigh 1-3 mg (Microbalance) Drying->Weighing Encapsulate Encapsulate (Tin/Silver Foil) Weighing->Encapsulate Combustion Combustion (~950°C in O₂) Encapsulate->Combustion Introduce to Analyzer Reduction Reduction (Excess O₂ Removal) Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detection Detection (TCD) Separation->Detection Calculation Calculate %C, H, N, Br Detection->Calculation Signal Processing Comparison Compare with Theoretical Values Calculation->Comparison Report Purity Report Comparison->Report

Caption: Experimental workflow for combustion-based elemental analysis.

Section 3: A Comparative Perspective: Orthogonal Purity Assessment Methods

While elemental analysis provides an essential baseline for purity, a comprehensive assessment, particularly in a regulated pharmaceutical environment, necessitates the use of orthogonal methods—techniques that measure sample properties based on different principles.

Technique Principle Information Provided Strengths Limitations
Elemental Analysis (EA) Combustion and detection of resulting elemental gases.Elemental composition (%C, H, N, Br).[6][7]- Direct measure of absolute purity.- Detects inorganic impurities (salts) and residual water/solvents.[9]- Simple, fast, and inexpensive.[7]- Does not identify the structure of impurities.- Cannot distinguish between isomers.- Lower sensitivity than chromatographic methods.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Separation and quantification of non-volatile impurities.- High sensitivity and resolving power for structurally similar impurities.- Well-established for routine quality control.[12]- Requires chromophoric impurities for UV detection.- Accurate quantification requires reference standards for impurities.- Does not detect inorganic salts or water.[9]
Quantitative NMR (qNMR) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Structural confirmation and absolute quantification of the main compound and impurities.[13]- Universal detection for proton-containing molecules.[14][15]- No reference standard needed for the impurity itself.[16][17]- Provides structural information about impurities.- Lower sensitivity compared to HPLC.- Cannot detect impurities without NMR-active nuclei (e.g., inorganic salts).[14][15]- Requires careful selection of a certified internal standard.[13]

Section 4: An Integrated Strategy for Purity Assessment

The most robust approach to purity assessment is not to choose one technique over another, but to integrate them into a logical workflow. Elemental analysis serves as the primary check to confirm the correct empirical formula and rule out gross contamination with inorganic materials or solvents. HPLC and qNMR then provide a detailed profile of the organic impurities.

Decision Logic for Purity Analysis Method Selection

Decision_Tree StartNode Purity Goal for This compound D1 Confirm Bulk Elemental Composition? StartNode->D1 Define Question DecisionNode DecisionNode MethodNode MethodNode ResultNode ResultNode M1 Perform Elemental Analysis D1->M1 Yes D2 Quantify Organic Impurities? D1->D2 No R1 Provides %C, H, N, Br. Confirms empirical formula. Detects inorganic impurities. M1->R1 Result M2 Use Orthogonal Methods D2->M2 Yes D3 D3 D2->D3 No (End) M3 HPLC-UV M2->M3 M4 qNMR M2->M4 R3 High sensitivity for chromophoric impurities. Ideal for routine QC. M3->R3 Result R4 Absolute quantification without impurity standards. Provides structural insights. M4->R4 Result

Caption: Decision logic for selecting appropriate purity assessment methods.

Conclusion

For researchers, scientists, and drug development professionals working with this compound, a multi-faceted approach to purity assessment is essential for ensuring data integrity and regulatory compliance. While modern chromatographic and spectroscopic techniques like HPLC and qNMR offer unparalleled insight into specific organic impurities, elemental analysis remains a uniquely powerful and indispensable tool.[9]

Its strength lies in its direct, stoichiometric principle, providing an absolute measure of elemental composition that is insensitive to the chemical nature of impurities and can detect contaminants that other methods miss. By confirming that the elemental makeup of a synthesized batch matches its theoretical formula, elemental analysis serves as the foundational pillar of purity verification, validating the identity and integrity of the molecule before more detailed impurity profiling is undertaken.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. [Link]
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  • Wikipedia. (n.d.). Elemental analysis. Wikipedia. [Link]
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]
  • JEOL Ltd. (n.d.).
  • YouTube. (2020).
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
  • LCGC International. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Spectroscopy Online. (n.d.). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]
  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]
  • Journal of Chemical and Pharmaceutical Research. (n.d.). International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances. JOCPR. [Link]
  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. ijpi.org. [Link]
  • Inorganic Chemistry Frontiers. (2021).
  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
  • SGS. (n.d.). Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. SGS. [Link]
  • US Pharmacopeia (USP). (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. USP. [Link]
  • Pharmaceutical Technology. (n.d.). Elemental Impurity Analysis. PharmTech. [Link]
  • US Pharmacopeia (USP). (n.d.). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. USP. [Link]
  • National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2018). Halogenated Quinolines Bearing Polar Functionality at the 2-position: Identification of New Antibacterial Agents With Enhanced Activity Against Staphylococcus Epidermidis. PubMed. [Link]

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Spectroscopic comparison of 4-Bromo-6-methoxyquinoline isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Isomeric Differentiation of 4-Bromo-6-methoxyquinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents, including antimalarials, anticancer drugs, and antibiotics. The biological activity of these compounds is exquisitely sensitive to the substitution pattern on the quinoline ring. Consequently, the unambiguous identification and differentiation of positional isomers are not merely academic exercises but critical quality control steps in pharmaceutical research and manufacturing.

This guide provides a comprehensive spectroscopic comparison of this compound and its key positional isomers. As a researcher, scientist, or drug development professional, you understand that while isomers share the same molecular formula (C₁₀H₈BrNO) and molecular weight (238.08 g/mol )[1], their distinct atomic arrangements give rise to unique spectroscopic fingerprints. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to provide a robust framework for their differentiation. We will focus our comparison on isomers where the positional interplay between the electron-withdrawing bromine atom and the electron-donating methoxy group creates significant and measurable spectroscopic shifts.

Isomer Selection and Structural Overview

For this guide, we will compare the target compound, This compound , with a structurally significant isomer, 4-Bromo-8-methoxyquinoline . The proximity of the methoxy group to the heterocyclic nitrogen atom in the 8-position isomer introduces notable electronic and steric effects, making it an excellent candidate for a comparative study.

Caption: Molecular structures of the primary compound and its selected isomer.

Spectroscopic Comparison

The electronic environment of each atom within a molecule is unique, and spectroscopy is the language we use to interpret these environments. The following sections break down the expected spectroscopic signatures for our selected isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, which is directly influenced by the positions of the bromine and methoxy substituents.

Causality Behind NMR Shifts:

  • Methoxy Group (-OCH₃): This is an electron-donating group (EDG) through resonance and electron-withdrawing through induction. Its net effect is to increase electron density at the ortho and para positions, shielding the nearby nuclei and causing their signals to appear at a lower chemical shift (upfield).

  • Bromine Atom (-Br): This is an electron-withdrawing group (EWG) through induction and a weak deactivator. It deshields nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).

The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum provides a rich fingerprint for quinoline isomers. The methoxy group protons will appear as a sharp singlet around 3.8-4.0 ppm.

Proton Position This compound (Predicted) 4-Bromo-8-methoxyquinoline (Predicted) Rationale for Differences
H-2 ~8.7 ppm (d)~8.8 ppm (d)The H-2 proton is ortho to the quinoline nitrogen. Its environment is less affected by the distant substituents in both isomers, leading to similar downfield shifts.
H-3 ~7.4 ppm (d)~7.5 ppm (d)The H-3 proton is deshielded by the adjacent C4-Br bond in both isomers.
H-5 ~7.8 ppm (d)~7.2 ppm (dd)In the 6-methoxy isomer, H-5 is deshielded by the C4-Br. In the 8-methoxy isomer, H-5 is shielded by the para -OCH₃ group, shifting it significantly upfield.
H-7 ~7.3 ppm (dd)~7.4 ppm (t)In the 6-methoxy isomer, H-7 is shielded by the ortho -OCH₃ group. In the 8-methoxy isomer, H-7 is deshielded by the ortho C-Br bond.
-OCH₃ ~3.9 ppm (s)~4.1 ppm (s)The methoxy protons in the 8-position are closer to the deshielding environment of the pyridine ring, potentially causing a slight downfield shift compared to the 6-position.

The ¹³C NMR spectrum provides complementary information, with substituent effects propagating across the carbon skeleton.

Carbon Position This compound (Predicted) 4-Bromo-8-methoxyquinoline (Predicted) Rationale for Differences
C-4 ~122 ppm~123 ppmThis is the carbon bearing the bromine (ipso-carbon). Its shift is dominated by the direct attachment of bromine.
C-6 ~158 ppm~121 ppmIn the 6-methoxy isomer, C-6 is the ipso-carbon for the methoxy group, appearing far downfield. In the 8-methoxy isomer, C-6 is a standard aromatic carbon.
C-8 ~128 ppm~155 ppmIn the 8-methoxy isomer, C-8 is the ipso-carbon for the methoxy group. Its proximity to the nitrogen also influences its shift.
C-8a (bridgehead) ~144 ppm~140 ppmThe electron-donating -OCH₃ at C-8 will shield the adjacent bridgehead carbon more effectively than the -OCH₃ at C-6.
-OCH₃ ~55 ppm~56 ppmThe chemical shift of the methoxy carbon itself is generally stable across isomers.
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While the spectra of isomers can be similar, key differences appear in the fingerprint region (1600-600 cm⁻¹).

  • C-O Stretching: Both isomers will exhibit a strong C-O stretching band characteristic of an aryl ether, typically in the 1275–1200 cm⁻¹ region.[2]

  • C-Br Stretching: A weak to medium band for the C-Br stretch is expected in the 760–505 cm⁻¹ range.[2]

  • Aromatic C=C and C=N Stretching: These appear in the 1620-1450 cm⁻¹ region. The exact positions and intensities of these bands will be subtly different due to the changes in the molecule's dipole moment and symmetry caused by the different substitution patterns.

  • C-H Bending (Out-of-Plane): The pattern of out-of-plane C-H bending vibrations between 900-675 cm⁻¹ is highly characteristic of the substitution pattern on the benzene portion of the quinoline ring. For this compound, one would expect patterns indicative of 1,2,4-trisubstitution. For 4-bromo-8-methoxyquinoline, the pattern would correspond to 1,2,3-trisubstitution, leading to a distinct and identifiable difference in this region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π-π* transitions of the conjugated quinoline ring system.[3] The position of maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to substituents that extend or perturb this conjugated system.

  • The Quinoline Chromophore: Unsubstituted quinoline shows several absorption bands. Substituents can cause a shift in these bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).

  • Substituent Effects: Both -Br and -OCH₃ are auxochromes. The electron-donating -OCH₃ group typically causes a significant bathochromic shift. The position of this group relative to the rest of the π-system is crucial. The λmax values for the two isomers are expected to differ because the resonance interaction of the methoxy group's lone pairs with the quinoline π-system is position-dependent. The 8-methoxy isomer may show a more pronounced shift due to the interaction with the pyridine ring nitrogen.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, clues about the molecule's structure.

  • Molecular Ion Peak (M⁺): Both isomers will show an identical molecular ion peak. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet (M⁺ and M+2) of nearly 1:1 intensity. For C₁₀H₈BrNO, this doublet will be observed at m/z 237 and 239.[6]

  • Fragmentation Pattern: While both isomers will likely lose the methoxy group (-•CH₃) or bromine atom (-•Br), the relative intensities of these fragment ions may differ. The stability of the resulting carbocations can be influenced by the substituent positions, leading to a unique fragmentation fingerprint for each isomer upon analysis by techniques like GC-MS. For example, the loss of a bromine radical from the 4-position might be favored due to the stability of the resulting aryl cation.

Experimental Protocols & Workflow

To ensure trustworthy and reproducible data, standardized protocols must be followed. The following are generalized, self-validating methodologies for the spectroscopic analysis of quinoline isomers.

G cluster_workflow General Analytical Workflow prep Sample Preparation (Dissolve in appropriate deuterated or spectroscopic grade solvent, e.g., CDCl₃, Ethanol) nmr NMR Analysis (¹H, ¹³C, COSY) prep->nmr Aliquot Sample ir FT-IR Analysis (ATR or KBr Pellet) prep->ir Aliquot Sample uv UV-Vis Analysis (Quartz Cuvette) prep->uv Aliquot Sample ms MS Analysis (EI or ESI) prep->ms Aliquot Sample data Data Integration & Analysis (Compare shifts, patterns, λmax, and m/z) nmr->data ir->data uv->data ms->data conclusion Isomer Confirmation data->conclusion

Caption: A generalized workflow for the spectroscopic analysis of isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of the quinoline isomer and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the TMS signal at 0 ppm. Analyze chemical shifts, integration values, and coupling constants to assign the structure.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the most common and straightforward method. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record a background spectrum (empty ATR crystal or a pure KBr pellet). Then, record the sample spectrum, typically in the 4000-400 cm⁻¹ range. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the wavenumbers of characteristic absorption bands and compare them to known values for functional groups (C-O, C-Br, aromatic C=C) and fingerprint region patterns.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Use a cuvette containing the pure solvent as a reference. Record the absorbance spectrum over a wavelength range of 200-500 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration is known, calculate the molar absorptivity (ε).

Conclusion

The differentiation of this compound and its positional isomers is a tractable challenge when a multi-technique spectroscopic approach is employed. While mass spectrometry will confirm the elemental composition and UV-Vis spectroscopy will reveal differences in the conjugated system, NMR and IR spectroscopy provide the most definitive data for structural confirmation. ¹H and ¹³C NMR are unparalleled in their ability to map the exact connectivity and electronic environment of the molecule, while the fingerprint region of the IR spectrum provides a unique pattern based on the substitution of the aromatic core. By systematically applying these techniques and understanding the causal relationships between structure and spectral output, researchers can confidently identify and characterize these critical pharmaceutical building blocks.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from The Royal Society of Chemistry website. [Link]
  • Astrochemistry Laboratory, NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
  • T. A. Mohamed et al. (2014). Vibrational spectroscopic study of some quinoline derivatives.
  • MDPI. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N).
  • ResearchGate. (n.d.). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol.
  • ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • Hannan, R. B., Lieblich, J. H., & Renfrew, A. G. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society. [Link]
  • Novak, I., Klasinc, L., & Sabljić, A. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. [Link]
  • PubChem. (n.d.). This compound.
  • Vasdev, N., Kulkarni, P. V., Wilson, A. A., Houle, S., & Lough, A. J. (2008). 4-Bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • NIST. (n.d.). Quinoline, 3-bromo-.

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A Comparative Guide to the Reactivity of 4-Bromo-6-methoxyquinoline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds are the cornerstones of medicinal chemistry, with the quinoline scaffold being a privileged structure found in numerous therapeutic agents. The functionalization of this scaffold through carbon-carbon and carbon-nitrogen bond formation is a critical step in the synthesis of novel drug candidates. Among the various synthetic handles used for this purpose, bromine atoms offer a versatile platform for palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 4-Bromo-6-methoxyquinoline against other bromo-heterocycles in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the electronic and steric factors that govern their reactivity, researchers can make more informed decisions in their synthetic strategies.

The Influence of Structure on Reactivity

The reactivity of a bromo-heterocycle in palladium-catalyzed cross-coupling reactions is primarily dictated by the electronic properties and steric environment of the carbon-bromine bond. The position of the bromine atom on the heterocyclic ring and the nature of other substituents play a crucial role in the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2][3]

In the case of This compound , several factors contribute to its reactivity profile:

  • Electronic Effects: The quinoline ring system is inherently electron-deficient. The nitrogen atom acts as an electron-withdrawing group, which generally enhances the electrophilicity of the C-Br bond and facilitates oxidative addition.[4] The methoxy group at the 6-position is an electron-donating group.[5] This electron donation can slightly decrease the reactivity of the C-Br bond compared to an unsubstituted bromoquinoline. However, its position is para to the bromine, and its influence is moderated by the overall electron-deficient nature of the quinoline core. The 4-position in quinolines is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[6]

  • Steric Hindrance: The bromine atom at the 4-position of the quinoline ring experiences some steric hindrance from the adjacent hydrogen at the 5-position and the fused benzene ring.[7] This steric hindrance can influence the approach of the bulky palladium catalyst.[8]

Reactivity Comparison in Key Cross-Coupling Reactions

To provide a practical comparison, we will examine the reactivity of this compound in three widely used palladium-catalyzed cross-coupling reactions and contrast it with other common bromo-heterocycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[2][3][9] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with challenging substrates like heteroaryl bromides.[10][11]

This compound in Suzuki Coupling:

The electron-deficient nature of the quinoline ring generally makes this compound a good substrate for Suzuki coupling. However, the selection of an appropriate palladium catalyst and ligand is critical to overcome any potential steric hindrance and to ensure efficient catalytic turnover. Bulky, electron-rich phosphine ligands are often effective for such substrates.[8]

Comparative Reactivity of Bromo-heterocycles in Suzuki Coupling:

Bromo-heterocyclePosition of BromineElectronic Nature of RingSteric HindranceGeneral Reactivity
This compound 4Electron-deficient (with donating group)ModerateGood
3-Bromopyridine3Electron-deficientLowGood to Excellent
2-Bromothiophene2Electron-richLowExcellent
5-Bromoindole5Electron-richLowGood
2-Bromo-6-chlorophenol2Electron-deficientHighChallenging[12]

This table provides a generalized comparison. Actual reactivity can vary based on specific reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds by coupling aryl halides with amines.[13][14] The reaction is sensitive to the choice of ligand, base, and solvent.[15][16][17]

This compound in Buchwald-Hartwig Amination:

The C-Br bond at the 6-position of quinoline is a viable handle for Buchwald-Hartwig amination.[6] The reaction allows for the introduction of various nitrogen-based substituents. For the amination of this compound, the choice of a bulky phosphine ligand is often crucial to promote efficient coupling.[18]

Comparative Reactivity of Bromo-heterocycles in Buchwald-Hartwig Amination:

Bromo-heterocyclePosition of BromineElectronic Nature of RingSteric HindranceGeneral Reactivity
This compound 4Electron-deficient (with donating group)ModerateGood
3-Bromopyridine3Electron-deficientLowGood to Excellent
2-Bromothiophene2Electron-richLowGood
5-Bromoindole5Electron-richLowGood

This table provides a generalized comparison. Actual reactivity can vary based on specific reaction conditions.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[19][20][21]

This compound in Sonogashira Coupling:

Bromoquinolines are effective substrates in Sonogashira couplings. For disubstituted quinolines, the reaction often proceeds at the more reactive halide position. For instance, in 2-bromo-4-iodo-quinoline, the coupling occurs at the more reactive iodide site.[19] The reaction can be performed under mild conditions, often at room temperature.[20]

Comparative Reactivity of Bromo-heterocycles in Sonogashira Coupling:

Bromo-heterocyclePosition of BromineElectronic Nature of RingSteric HindranceGeneral Reactivity
This compound 4Electron-deficient (with donating group)ModerateGood
3-Bromopyridine3Electron-deficientLowGood to Excellent
2-Bromothiophene2Electron-richLowExcellent
5-Bromoindole5Electron-richLowGood
4-Bromo-6H-1,2-oxazine4Electron-deficientModerateGood[22]

This table provides a generalized comparison. Actual reactivity can vary based on specific reaction conditions.

Experimental Protocols

To provide actionable insights, the following sections detail generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving a generic bromo-heterocycle. These protocols are intended as a starting point and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-heterocycle with an arylboronic acid.[1][2][12][23]

Materials:

  • Bromo-heterocycle (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the bromo-heterocycle, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of a bromo-heterocycle.[13][15][24]

Materials:

  • Bromo-heterocycle (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the bromo-heterocycle and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite®.

  • Wash the filter cake with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)L2-X OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx + Amine, -L AmineComplex R-Pd(II)L(Amine)-X LigandEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim Base Product R-Amine RedElim->Product CatalystRegen Catalyst Regeneration RedElim->CatalystRegen CatalystRegen->Pd0

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Sonogashira Coupling Protocol

This protocol describes a general procedure for the Sonogashira coupling of a bromo-heterocycle with a terminal alkyne.[19][21][25][26]

Materials:

  • Bromo-heterocycle (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Degassed solvent (e.g., Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the bromo-heterocycle, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with argon.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at the appropriate temperature (room temperature to 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Caption: Experimental setup for Sonogashira coupling.

Conclusion

This compound is a versatile building block for the synthesis of functionalized quinoline derivatives. Its reactivity in palladium-catalyzed cross-coupling reactions is governed by a balance of electronic and steric factors. While the electron-donating methoxy group can slightly temper its reactivity compared to unsubstituted bromoquinolines, the overall electron-deficient nature of the quinoline ring ensures it remains a viable substrate for a range of important transformations. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can effectively utilize this compound and other bromo-heterocycles to access a diverse array of complex molecules for drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-6-bromoquinoline.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-chlorophenol.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • ResearchGate. (n.d.). Sonogashira coupling of 6-amino-5-bromoquinolin-2(1H)-ones 244 with....
  • BenchChem. (2025).
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  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • ResearchGate. (n.d.). Cross-Coupling of 3-bromoquinoline with Phenylacetylene on gram scale.
  • Organic-Chemistry.org. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene.
  • Chemistry LibreTexts. (2023).
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  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (2025). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • ResearchGate. (2024). (PDF)
  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Kinetics of reactions in heterocycles. Part III. Replacement of the methylsulphonyl group from quinoline, isoquinoline, quinoxaline, cinnoline, and phthalazine by methoxide ion.
  • National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Chemical Reactivity of Methoxy 4- O -Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo.
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  • BenchChem. (n.d.). A Comparative Guide to 4-Amino-6-bromoquinoline and 4-chloro-6-bromoquinoline in Synthetic Chemistry.
  • YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
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  • PubMed Central. (n.d.).
  • Wiley Online Library. (2025). Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl)
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  • Princeton University. (2020).

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Validating Regioselectivity: A Comparative Guide to Cross-Coupling Reactions on 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of molecular design, appearing in a vast array of therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount for tuning pharmacological properties. Among the various substituted quinolines, 4-bromo-6-methoxyquinoline presents a particularly interesting starting material, offering a reactive handle for carbon-carbon and carbon-nitrogen bond formation. However, the inherent electronic properties of the quinoline ring system can lead to challenges in controlling the regioselectivity of these transformations.

This guide provides an in-depth technical comparison of three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. By examining the mechanistic underpinnings and providing supporting experimental data, we aim to equip researchers with the knowledge to make informed decisions in their synthetic strategies, ensuring predictable and high-yielding access to diverse 4-substituted-6-methoxyquinoline derivatives.

The Challenge of Regioselectivity in Quinoline Chemistry

The quinoline ring system possesses a unique electronic landscape. The nitrogen atom at position 1 withdraws electron density, activating the C2 and C4 positions towards nucleophilic attack. In the case of this compound, the bromine atom at the C4 position serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions. The primary focus of this guide is to validate that these reactions proceed with high regioselectivity at the C4 position, without significant side reactions at other positions on the quinoline core.

The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F.[1] This principle dictates that the C-Br bond at the C4 position of this compound will be the primary site of reaction in the presence of a suitable palladium catalyst.

Comparative Analysis of Cross-Coupling Reactions

To validate the regioselectivity and compare the efficacy of different cross-coupling strategies, we will examine the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions on this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, coupling an organohalide with an organoboron compound.[2] For this compound, this reaction provides a direct route to 4-aryl-6-methoxyquinolines, a scaffold present in numerous biologically active molecules.

Mechanistic Rationale for Regioselectivity:

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a palladium(0) complex.[2] In the case of this compound, the C4-Br bond is significantly more susceptible to this oxidative addition than any C-H bonds on the quinoline or methoxy-substituted benzene ring, ensuring that the coupling occurs exclusively at the C4 position. The subsequent steps of transmetalation with the boronic acid and reductive elimination lead to the formation of the C-C bond and regeneration of the palladium(0) catalyst.

Sources

A Comparative Guide to the Synthetic Routes of 4-Bromo-6-methoxyquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-6-methoxyquinoline is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic functionalization, featuring a bromine atom at the 4-position—amenable to a variety of cross-coupling reactions—and a methoxy group at the 6-position, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive comparison of the most viable synthetic strategies to access this important intermediate, with a focus on providing actionable experimental data and insights to aid researchers in their synthetic endeavors.

Comparative Analysis of Synthetic Strategies

Two primary strategies for the synthesis of this compound can be envisaged: a multi-step approach involving the construction of the quinoline core followed by functional group interconversion, and a more direct approach of brominating a pre-formed 6-methoxyquinoline. This guide will focus on the more rational and controllable multi-step synthesis, while also addressing the challenges of the direct bromination approach.

Route A: Multi-step Synthesis via Gould-Jacobs Reaction and Halogenation

This robust and highly adaptable route commences with the well-established Gould-Jacobs reaction to construct the quinoline core, followed by a two-step halogenation process. This strategy offers excellent control over regioselectivity, a critical factor in the synthesis of specifically substituted quinolines.

The overall transformation can be depicted as follows:

Route_A_Workflow p_anisidine p-Anisidine intermediate1 Diethyl (p-methoxyanilino)- methylenemalonate p_anisidine->intermediate1 Gould-Jacobs Condensation intermediate2 6-Methoxyquinolin-4-ol intermediate1->intermediate2 Thermal Cyclization intermediate3 4-Chloro-6-methoxyquinoline intermediate2->intermediate3 Chlorination (POCl₃) final_product This compound intermediate3->final_product Halogen Exchange (HBr)

Figure 1: Workflow for the multi-step synthesis of this compound.

Route B: Direct Bromination of 6-Methoxyquinoline

A more direct, though less selective, approach involves the electrophilic bromination of commercially available 6-methoxyquinoline. The methoxy group at the 6-position is an ortho-, para-director. However, the pyridine ring is deactivating, and the regioselectivity of electrophilic substitution on the quinoline ring is complex. Published studies indicate that direct bromination of 6-methoxyquinoline with reagents like N-bromosuccinimide (NBS) or bromine (Br₂) predominantly yields the 5-bromo and 7-bromo isomers, with the formation of the desired 4-bromo isomer being a minor or unobserved pathway[1][2].

Due to this inherent lack of regioselectivity, this route is not recommended for the targeted synthesis of this compound and will not be detailed further in the experimental section.

Performance Benchmark: A Comparative Overview

The following table summarizes the key performance indicators for the proposed multi-step synthesis (Route A).

StepReactionKey ReagentsTypical YieldReaction TimeTemperature (°C)Key Advantages & Disadvantages
1 Gould-Jacobs Reactionp-Anisidine, Diethyl ethoxymethylenemalonate85-95%2-4 hours100-250Advantages: High yielding, reliable. Disadvantages: High reaction temperatures.
2 Chlorination6-Methoxyquinolin-4-ol, POCl₃80-95%3-6 hours110Advantages: Efficient conversion. Disadvantages: Use of hazardous reagent (POCl₃).
3 Halogen Exchange4-Chloro-6-methoxyquinoline, HBr60-75% (estimated)4-8 hours120-140Advantages: Direct conversion to the bromo derivative. Disadvantages: Requires elevated temperatures and strong acid.

Detailed Experimental Protocols

Route A: Multi-step Synthesis

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and a malonic ester derivative[3]. In this step, p-anisidine is condensed with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to yield 6-methoxyquinolin-4-ol.

Reaction Mechanism:

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation p_anisidine p-Anisidine intermediate_adduct Intermediate Adduct p_anisidine->intermediate_adduct + malonate Diethyl ethoxymethylenemalonate malonate->intermediate_adduct enamine Diethyl (p-methoxyanilino)methylenemalonate intermediate_adduct->enamine - EtOH enamine_cyclization Diethyl (p-methoxyanilino)methylenemalonate cyclized_intermediate Cyclized Intermediate enamine_cyclization->cyclized_intermediate Heat (250 °C) quinolinol Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate cyclized_intermediate->quinolinol - EtOH quinolinol_hydrolysis Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate carboxylic_acid 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid quinolinol_hydrolysis->carboxylic_acid 1. NaOH 2. H₃O⁺ final_product 6-Methoxyquinolin-4-ol carboxylic_acid->final_product Heat (-CO₂)

Figure 2: Mechanism of the Gould-Jacobs reaction for the synthesis of 6-Methoxyquinolin-4-ol.

Experimental Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, a mixture of p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130°C for 2 hours. The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of p-anisidine.

  • Cyclization: The resulting crude diethyl (p-methoxyanilino)methylenemalonate is added portion-wise to a preheated high-boiling solvent, such as diphenyl ether (10-15 times the weight of the intermediate), at 250°C. The reaction mixture is maintained at this temperature for 30 minutes.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with hexane to remove the diphenyl ether and then recrystallized from ethanol to afford 6-methoxyquinolin-4-ol as a crystalline solid.

The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃)[4][5].

Experimental Protocol:

  • Reaction Setup: In a fume hood, a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases is charged with 6-methoxyquinolin-4-ol (1.0 eq) and phosphorus oxychloride (5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: The mixture is heated to reflux (approximately 110°C) for 3-4 hours, during which the solid dissolves. The reaction progress is monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The acidic solution is neutralized with a saturated sodium bicarbonate solution or ammonium hydroxide until a precipitate forms. The solid is collected by filtration, washed with water, and dried under vacuum to yield 4-chloro-6-methoxyquinoline.

The final step involves the conversion of the 4-chloro substituent to a 4-bromo group. This can be achieved through a nucleophilic aromatic substitution reaction with a bromide source, such as hydrobromic acid, at elevated temperatures. While direct literature precedent for this specific transformation on 4-chloro-6-methoxyquinoline is scarce, the principles of halogen exchange on activated heterocyclic systems are well-established[6][7].

Experimental Protocol:

  • Reaction Setup: In a sealed pressure vessel, 4-chloro-6-methoxyquinoline (1.0 eq) is dissolved in a solution of hydrobromic acid (e.g., 48% in acetic acid or aqueous HBr, in large excess).

  • Reaction: The vessel is sealed and heated to 120-140°C for 4-8 hours. The reaction should be monitored by LC-MS to follow the conversion.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing crushed ice and neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to give this compound.

Conclusion

For the targeted synthesis of this compound, a multi-step approach commencing with the Gould-Jacobs reaction of p-anisidine is the most rational and scientifically sound strategy. This route offers excellent control over regioselectivity, leading to the desired isomer in good overall yield. While the final halogen exchange step may require some optimization, the foundational principles are well-established in organic synthesis. In contrast, direct bromination of 6-methoxyquinoline is plagued by poor regioselectivity, making it an unsuitable method for obtaining the pure 4-bromo isomer. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and efficiently synthesize this valuable building block for their drug discovery programs.

References

  • Cakmak, O., et al. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73(36), 5389-5396. [Link]
  • Tetrahedron. (2017).
  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
  • BYJU'S. (n.d.). Finkelstein Reaction. [Link]
  • Wikipedia. (n.d.). Finkelstein reaction. [Link]

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A Senior Application Scientist's Guide to the Biological Screening of a 4-Bromo-6-methoxyquinoline Library: A Comparative Approach to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline core, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone in the development of numerous therapeutic agents. From the historical significance of quinine in combating malaria to the clinical use of quinoline-based drugs in cancer chemotherapy, this versatile framework continues to be a fertile ground for drug discovery.[1][2]

The strategic substitution of the quinoline ring can profoundly influence its biological activity.[3] This guide focuses on a specific, yet underexplored, subclass: 4-bromo-6-methoxyquinoline derivatives . The introduction of a bromine atom at the 4-position and a methoxy group at the 6-position is hypothesized to modulate the electronic and steric properties of the quinoline core, potentially leading to novel or enhanced therapeutic activities. The bromine atom can serve as a handle for further chemical modifications, while the methoxy group is known to influence the anticancer and antimetastatic properties of various compounds.[3][4]

This guide provides a comprehensive framework for the synthesis and comparative biological screening of a library of this compound derivatives. We will delve into the rationale behind selecting key therapeutic areas for screening—anticancer, antimalarial, and anti-inflammatory—and provide detailed, field-proven protocols for each. The objective is to present a self-validating system for the evaluation of this promising class of compounds, enabling researchers to make data-driven decisions in the early stages of drug development.

Designing the this compound Library: A Gateway to Structure-Activity Relationship (SAR) Studies

The design of a focused compound library is a critical first step in any screening campaign. For our this compound scaffold, we propose a library that systematically explores substitutions at key positions to elucidate structure-activity relationships (SAR). The bromine at the 4-position and the methoxy at the 6-position will remain constant, while diversity will be introduced at other positions of the quinoline ring, primarily at the 2-position and on any appended side chains.

A hypothetical library could be synthesized with variations including, but not limited to:

  • Aryl and heteroaryl substitutions at the 2-position: To explore the impact of different aromatic systems on biological activity.

  • Alkyl and substituted alkyl chains: To probe the influence of lipophilicity and steric bulk.

  • Amine-containing side chains: Building on the known importance of amino groups in the activity of many quinoline-based drugs, such as chloroquine.[2]

The synthesis of such a library would likely involve multi-step synthetic routes, starting from commercially available precursors.

Comparative Biological Screening: A Multi-pronged Approach

Given the broad spectrum of biological activities associated with the quinoline scaffold, a multi-pronged screening approach is warranted. We will focus on three key areas with significant unmet medical needs: cancer, malaria, and inflammation.

Anticancer Activity Screening

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the compounds to the wells in triplicate and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimalarial Activity Screening

The quinoline scaffold is the backbone of several essential antimalarial drugs. The primary mechanism of action for many of these compounds is the inhibition of hemozoin formation in the parasite's digestive vacuole.[7]

This assay measures the ability of a compound to inhibit the growth of the malaria parasite Plasmodium falciparum in red blood cells.

Materials:

  • P. falciparum culture (e.g., chloroquine-sensitive and resistant strains)

  • Human red blood cells (O+)

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • SYBR Green I dye

  • Lysis buffer

  • 96-well black, clear-bottom plates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum and synchronize to the ring stage.

  • Compound Dilution: Prepare serial dilutions of the this compound derivatives in culture medium.

  • Assay Setup: Add the diluted compounds to the 96-well plates in triplicate. Add the parasite culture (at a specific parasitemia and hematocrit) to each well. Include a vehicle control and a known antimalarial drug as a positive control.

  • Incubation: Incubate the plates for 72 hours in the specialized gas mixture at 37°C.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration compared to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity Screening

Certain quinoline derivatives have demonstrated anti-inflammatory properties, often by inhibiting key inflammatory mediators.[8][9][10]

This in vivo assay is a classic model of acute inflammation and is widely used to evaluate the anti-inflammatory activity of new compounds.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% in saline)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., indomethacin or diclofenac)

  • Pletismometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the positive control to different groups of animals (e.g., orally or intraperitoneally) at a specific time before the carrageenan injection. A control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation and Comparative Analysis

The quantitative data from the biological screenings should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Anticancer Activity of this compound Derivatives

Compound IDR-group at C2Cancer Cell LineIC50 (µM)
BMeQ-1 PhenylMCF-7Value
BMeQ-2 4-FluorophenylMCF-7Value
BMeQ-3 2-ThienylMCF-7Value
... .........
Doxorubicin -MCF-7Reference Value

Table 2: Comparative Antimalarial Activity of this compound Derivatives

Compound IDR-group at C2P. falciparum StrainIC50 (nM)
BMeQ-1 Phenyl3D7 (CQ-sensitive)Value
BMeQ-2 4-Fluorophenyl3D7 (CQ-sensitive)Value
BMeQ-3 2-Thienyl3D7 (CQ-sensitive)Value
... .........
Chloroquine -3D7 (CQ-sensitive)Reference Value

Table 3: Comparative Anti-inflammatory Activity of this compound Derivatives

Compound IDR-group at C2Dose (mg/kg)% Inhibition of Edema at 3h
BMeQ-1 PhenylDoseValue
BMeQ-2 4-FluorophenylDoseValue
BMeQ-3 2-ThienylDoseValue
... .........
Indomethacin -Reference DoseReference Value

Visualizing Workflows and Pathways

Experimental Workflow

G cluster_0 Library Synthesis & Characterization cluster_1 Primary Biological Screening cluster_2 Data Analysis & Hit Identification synthesis Synthesis of this compound Library purification Purification & Characterization (NMR, MS) synthesis->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer antimalarial Antimalarial Screening (P. falciparum Growth Assay) purification->antimalarial anti_inflammatory Anti-inflammatory Screening (Carrageenan-Induced Edema) purification->anti_inflammatory data_analysis IC50 / % Inhibition Determination anticancer->data_analysis antimalarial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar hit_selection Hit Compound Selection sar->hit_selection lead_optimization lead_optimization hit_selection->lead_optimization Lead Optimization

Caption: Workflow for the biological screening of a this compound library.

Signaling Pathway Example: Inhibition of Hemozoin Formation

G cluster_0 Parasite Digestive Vacuole hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin heme->hemozoin Polymerization parasite_death Parasite Death heme->parasite_death Accumulation & Toxicity compound This compound Derivative compound->inhibition inhibition->heme Inhibition of Polymerization

Caption: Mechanism of action for quinoline-based antimalarials.

Conclusion and Future Directions

This guide provides a robust framework for the systematic biological screening of a library of this compound derivatives. By employing a comparative screening approach across anticancer, antimalarial, and anti-inflammatory assays, researchers can efficiently identify promising lead compounds and elucidate critical structure-activity relationships. The detailed protocols and data presentation formats are designed to ensure scientific integrity and facilitate data-driven decision-making.

The identification of "hit" compounds from these primary screens will necessitate further investigation, including secondary assays to elucidate mechanisms of action, ADME/Tox profiling, and in vivo efficacy studies in relevant disease models. The versatility of the this compound scaffold, coupled with a rigorous and systematic screening cascade, holds significant promise for the discovery of novel therapeutic agents.

References

  • Franck, X., Fournet, A., Prina, E., Mahieux, R., Hocquemiller, R., & Figadère, B. (2004). Biological evaluation of substituted quinolines. Bioorganic & Medicinal Chemistry Letters, 14(14), 3635-3638. [Link]
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  • Chen, Y. L., Tzeng, C. C., & Li, C. H. (2004). Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. Bioorganic & medicinal chemistry, 12(3), 555-561. [Link]
  • Foroumadi, A., Asadipour, A., & Sakhteman, A. (2015). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in pharmaceutical sciences, 10(6), 465. [Link]
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  • PubChem. (n.d.). This compound.
  • El-Sayed, M. A., Abbas, H. S., & El-Henawy, A. A. (2019). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 180, 424-434. [Link]
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  • Hou, Y., Wang, Y., Zhang, Y., Li, Y., Wang, L., & Li, Y. (2019). Design, synthesis, and biological evaluation of 4-((6, 7-dimethoxyquinoline-4-yl) oxy) aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic & medicinal chemistry letters, 29(19), 126630. [Link]
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  • Wang, Y., Li, Y., Hou, Y., & Li, Y. (2018). Design, synthesis, and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3, 4-dihydroquinoxaline moiety as c-Met kinase inhibitors. European journal of medicinal chemistry, 157, 111-122. [Link]
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A Comparative Guide to the Electronic Properties of Quinoline and Its Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the subtle dance of electrons within a molecule dictates its function. For heterocyclic aromatic compounds like quinoline and its isomers, understanding their electronic properties is paramount for designing novel therapeutics and functional materials.[1][2] This guide offers an in-depth comparison of the electronic landscapes of quinoline and its primary isomer, isoquinoline, through the lens of Density Functional Theory (DFT), a powerful computational tool that balances accuracy with efficiency.[1]

The Significance of Isomeric Position on Electronic Behavior

Quinoline and isoquinoline, both benzopyridines, share the same chemical formula (C₉H₇N) but differ in the placement of the nitrogen atom within their fused ring structure.[3][4] In quinoline, the nitrogen atom is at the first position, while in isoquinoline, it resides at the second position.[3][4] This seemingly minor structural alteration leads to significant differences in their electronic distribution, reactivity, and ultimately, their biological and material properties.[3][5]

Unveiling Electronic Differences: A DFT-Based Comparison

DFT calculations allow us to quantify several key electronic descriptors that provide insight into the behavior of these molecules. The following table summarizes a comparison of crucial electronic properties for quinoline and isoquinoline, synthesized from various DFT studies. It is important to note that the exact values can vary depending on the specific computational methodology (functional and basis set) employed.

Electronic PropertyQuinolineIsoquinolineSignificance in Drug Development & Materials Science
HOMO-LUMO Energy Gap (ΔE) ~4.83 eV~3.78 eVA smaller energy gap generally indicates higher chemical reactivity and polarizability, which can influence a molecule's interaction with biological targets and its potential for use in organic electronics.[6][7][8]
Dipole Moment (µ) ~2.004 D~2.004 DThe dipole moment affects a molecule's polarity, influencing its solubility, membrane permeability, and intermolecular interactions, all of which are critical for drug efficacy.[6][7]
Electron Affinity (A) Varies with derivativeVaries with derivativeReflects the ability of a molecule to accept an electron, a key factor in redox reactions and charge transfer processes.[9]
Ionization Potential (I) Varies with derivativeVaries with derivativeIndicates the energy required to remove an electron, influencing a molecule's susceptibility to oxidation.[9]

Note: The presented values are representative and have been compiled from studies that may have used different DFT functionals and basis sets. For instance, a study on isoquinoline using the B3LYP/6-311++G(d,p) level of theory reported a HOMO-LUMO gap of 3.78 eV and a dipole moment of 2.004 D.[6] Another study on quinoline at the DFT (B3LYP)/6–31+G (d, p) level reported a HOMO-LUMO gap of approximately 4.83 eV and a similar dipole moment.[7]

The Causality Behind the Differences: An Electronic Perspective

The lower HOMO-LUMO energy gap in isoquinoline compared to quinoline suggests it is a more kinetically labile and reactive molecule.[6][8] This can be attributed to the position of the nitrogen atom. In isoquinoline, the nitrogen's lone pair of electrons can participate more effectively in the π-electron system, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The Molecular Electrostatic Potential (MEP) map is another valuable tool for visualizing the electronic distribution. For both molecules, the region around the nitrogen atom shows the most negative potential (red), indicating it as the primary site for electrophilic attack. Conversely, the hydrogen atoms of the rings exhibit positive potential (blue), making them susceptible to nucleophilic attack. The precise distribution of these potentials, however, differs between the isomers, influencing their reactivity patterns. For instance, quinoline typically undergoes nucleophilic substitution at the 2 and 4 positions, while isoquinoline is more reactive at the 1 position.[10]

Experimental Protocol: A Step-by-Step DFT Workflow

To ensure the trustworthiness and reproducibility of these findings, a well-defined computational protocol is essential. The following outlines a standard workflow for comparing the electronic properties of quinoline isomers using DFT.

Step 1: Molecular Geometry Optimization

  • Objective: To find the most stable 3D structure of the molecule.

  • Method: Employ a DFT functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[1][11] The inclusion of diffuse ("++") and polarization ("d,p") functions is crucial for accurately describing the electron distribution in these aromatic systems.[1]

  • Validation: Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Step 2: Calculation of Electronic Properties

  • Objective: To compute key electronic descriptors.

  • Method: Using the optimized geometry, perform a single-point energy calculation at the same or a higher level of theory. This calculation will provide values for HOMO and LUMO energies, from which the energy gap can be determined. The dipole moment is also obtained from this calculation.

  • Further Analysis: Generate the MEP map to visualize the charge distribution and predict reactive sites.

Step 3: Analysis of Reactivity Descriptors

  • Objective: To quantify the chemical reactivity.

  • Method: From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated. These descriptors provide a more nuanced understanding of the molecule's reactivity.

Step 4: Time-Dependent DFT (TD-DFT) for Excited States (Optional)

  • Objective: To investigate the electronic transitions and predict the UV-Vis absorption spectra.

  • Method: Perform TD-DFT calculations to obtain the excitation energies and oscillator strengths of the electronic transitions. This is particularly useful for applications in materials science, such as organic light-emitting diodes (OLEDs).

Below is a Graphviz diagram illustrating this computational workflow:

DFT_Workflow cluster_prep 1. Input Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Property Analysis cluster_output 4. Output mol_structure Define Molecular Structure (Quinoline/Isoquinoline) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Validation sp_energy Single-Point Energy Calculation freq_calc->sp_energy Proceed if no imaginary frequencies elec_prop Electronic Properties (HOMO, LUMO, Dipole Moment) sp_energy->elec_prop reactivity Reactivity Descriptors (Hardness, Electrophilicity) sp_energy->reactivity mep Molecular Electrostatic Potential (MEP) sp_energy->mep tddft TD-DFT (Optional) (UV-Vis Spectra) sp_energy->tddft comparison Comparative Analysis of Isomers elec_prop->comparison reactivity->comparison mep->comparison tddft->comparison

Caption: Computational workflow for DFT analysis of quinoline isomers.

Conclusion: Guiding Rational Drug and Materials Design

The application of DFT provides invaluable, quantifiable insights into the electronic nuances between quinoline and its isomers. The observed differences in properties like the HOMO-LUMO gap and MEP directly impact their chemical reactivity and intermolecular interactions. For drug development professionals, this understanding can guide the design of more potent and selective inhibitors by tailoring the molecular structure to optimize interactions with a biological target. In materials science, these computational predictions can accelerate the discovery of novel organic materials with desired electronic and optical properties. By leveraging the predictive power of DFT, researchers can make more informed decisions, ultimately saving time and resources in the development pipeline.

References

  • Al-Buriahi, A. K., et al. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 224-242.
  • Bouabbaci, H., & Khorief Nacereddine, A. (2022). Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. Journal of Taibah University for Science, 16(1), 566-579.
  • Cakmak, S., et al. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 731-744.
  • Khan, I., et al. (2023). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Molecular Simulation, 49(18), 1635-1647.
  • Katritzky, A. R., et al. (2007). Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Magnetic Resonance in Chemistry, 45(1), 5-23.
  • Al-Masoudi, N. A., et al. (2023). Synthesis, spectral analysis, and DFT studies of the novel pyrano[3,2-c] quinoline-based 1,3,4-thiadiazole for enhanced solar cell performance. Scientific Reports, 13(1), 16919.
  • ResearchGate. (n.d.). Optimized geometry of quinoline (C 1 symmetry) B3LYP/6- 311++G(d,p) level. Bond lengths are in A ̊.
  • Garrido-López, Á., et al. (2017). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. Molecules, 22(7), 1177.
  • ResearchGate. (n.d.). Chemical structures of quinoline and isoquinoline heterocycles.
  • Scribd. (n.d.). Quinoline and Isoquinoline Overview.
  • Ali, A. M., et al. (2018). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry, 6(3), 35-48.
  • ResearchGate. (n.d.). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline.
  • ResearchGate. (n.d.). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2 (D–A–π–A) dyes.
  • Ayub, K., et al. (2022). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Scientific Reports, 12(1), 11520.
  • Pediaa.Com. (2020). Difference Between Quinoline and Isoquinoline.
  • Scribd. (n.d.). Creative DFT Research Directions For Aromatic Heterocycles.
  • Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683.
  • Pediaa.Com. (2024). What is the Difference Between Quinoline and Isoquinoline.
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  • Pham, L. M. T., et al. (2021). DFT insights into the bonding mechanism of five-membered aromatic heterocycles containing N, O, or S on Fe(110) surface. ChemRxiv.
  • Kumar, A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21089-21101.
  • ResearchGate. (n.d.). DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil.
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A Senior Application Scientist's Guide to Catalyst Selection for the Functionalization of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Methoxyquinoline Scaffold

The 6-methoxyquinoline core is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] As a key structural motif in numerous biologically active compounds, including the renowned antimalarial agent quinine, its derivatives are subjects of intense research in drug discovery.[2] The functionalization of this core, particularly at the C4 position, allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

4-Bromo-6-methoxyquinoline serves as a versatile and readily available building block for this purpose.[4][5] The carbon-bromine bond at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions, which provide a powerful and efficient means to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[6][7][8]

This guide provides a head-to-head comparison of leading catalytic systems for the most crucial transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. We will delve into the causality behind catalyst selection, present comparative data, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most robust and widely used method for forming C(sp²)-C(sp²) bonds, pairing aryl halides with boronic acids or their esters.[9][10] Its high functional group tolerance and the general non-toxicity of its inorganic by-products make it a favored reaction in complex molecule synthesis.[11]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The choice of catalyst and base is critical to facilitate the three key steps: oxidative addition, transmetalation, and reductive elimination. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which is crucial for the transmetalation step.[10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)(R)L₂ OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination ArX This compound ArX->OA_Complex Boronic R-B(OR)₂ Boronic->Trans_Complex Base Base Base->Trans_Complex Product 4-R-6-methoxyquinoline Product->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Catalyst System Comparison

The efficacy of a Suzuki coupling hinges on the synergy between the palladium source, ligand, and base.

Catalyst System (Pd Source + Ligand)Coupling PartnerBase / SolventTemp (°C)Time (h)Typical Yield (%)Key Insights & Rationale
Pd(PPh₃)₄ (5 mol%)Phenylboronic acidNa₂CO₃ / Toluene/H₂O803-1575-85[11][12]The Classic Workhorse: Pd(PPh₃)₄ is an air-sensitive but effective precatalyst that delivers the active Pd(0) species directly. The aqueous biphasic system with a mild inorganic base like Na₂CO₃ is standard, offering broad functional group tolerance.
Pd(OAc)₂ / PPh₃ (2-4 mol%)Arylboronic acidsK₂CO₃ / Dioxane90-1001280-92In Situ Generation: Using a stable Pd(II) source like Pd(OAc)₂ with a phosphine ligand is often more practical for benchtop synthesis. The ligand reduces Pd(II) to Pd(0) in situ. This system is robust for simple aryl couplings.
Pd₂(dba)₃ / SPhos (1-2 mol%)Heteroarylboronic acidsK₃PO₄ / Toluene80-1004-890-98High-Activity System: Buchwald's biarylphosphine ligands, like SPhos, are electron-rich and bulky. This accelerates both oxidative addition and reductive elimination, allowing for lower catalyst loadings and the coupling of more challenging, sterically hindered, or electron-rich partners. K₃PO₄ is a stronger base often required for less reactive boronic acids.
PdCl₂(dppf) (3 mol%)Vinylboronic acidsCs₂CO₃ / DMF80685-95Chelating Ligand Advantage: The bidentate dppf ligand forms a stable complex that prevents palladium black precipitation at higher temperatures, enhancing catalyst lifetime. Cs₂CO₃ is a highly effective base, particularly for difficult couplings.

Note: Yields are representative and based on reactions with structurally similar bromo-heterocycles. Optimization is recommended for this compound.[11]

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the undisputed method of choice, largely replacing harsher classical methods.[13][14] This reaction is paramount in pharmaceutical development, where the aryl-nitrogen bond is a ubiquitous feature.

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) cycle. A key distinction is the need for a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to deprotonate the amine or the intermediate palladium-amine complex, facilitating the formation of the key palladium-amido intermediate. The ligand choice is critical to prevent β-hydride elimination and promote the final reductive elimination step.[13]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)(X)L Pd0->OA_Complex Oxidative Addition Amido_Complex Ar-Pd(II)(NR₂)L OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination ArX This compound ArX->OA_Complex Amine HNR₂ Amine->Amido_Complex Base Base Base->Amido_Complex Product 4-(NR₂)-6-methoxyquinoline Product->Pd0

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Catalyst System Comparison

The evolution of ligands has dramatically expanded the scope of this reaction. For a coordinating heterocycle like quinoline, ligand selection is paramount to avoid catalyst inhibition.[15]

Catalyst System (Pd Source + Ligand)Amine PartnerBase / SolventTemp (°C)Time (h)Typical Yield (%)Key Insights & Rationale
Pd₂(dba)₃ / Xantphos (2-4 mol%)Primary & Secondary AminesCs₂CO₃ / Dioxane90-11012-2485-95[11][16]Bidentate Ligand Control: Xantphos has a large natural bite angle, which promotes reductive elimination and disfavors catalyst decomposition pathways. It is a highly reliable ligand for a broad range of amines. Cs₂CO₃ is a strong yet mild base suitable for sensitive substrates.
Pd(OAc)₂ / XPhos (2 mol%)AnilinesKOtBu / Toluene1008-1690-99[17]Bulky Monophosphine Power: Second-generation Buchwald ligands like XPhos are extremely electron-rich and sterically demanding. This combination creates a highly active, monoligated Pd(0) species that is exceptionally efficient at both oxidative addition and reductive elimination, even with less reactive aryl bromides. KOtBu is a very strong base often used with these systems.[17]
Pd₂(dba)₃ / BINAP (2-3 mol%)Primary AminesNaOtBu / Toluene90-1001870-85[13]First-Generation Bidentate: BINAP was one of the first bidentate phosphine ligands to show general utility.[13] While often superseded by modern ligands like Xantphos or the Buchwald biarylphosphines, it remains a cost-effective option for certain primary amine couplings.

Part 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize aryl alkynes, which are valuable intermediates in organic synthesis and building blocks for materials with interesting electronic properties. The reaction couples a terminal alkyne with an aryl halide.[18][19]

Mechanistic Rationale

The traditional Sonogashira reaction involves a dual catalytic cycle. A palladium catalyst performs the main cross-coupling steps (oxidative addition, reductive elimination), while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex.[18] An amine base is used both to deprotonate the alkyne and as a solvent.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition Alkynyl_Complex Ar-Pd(II)(C≡CR)L₂ OA_Complex->Alkynyl_Complex Transmetalation Alkynyl_Complex->Pd0 Reductive Elimination ArX This compound ArX->OA_Complex Product 4-(C≡CR)-6-methoxyquinoline Product->Pd0 CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Deprotonation CuAcetylide->OA_Complex CuAcetylide->CuX Transmetalation to Pd Alkyne H-C≡CR Alkyne->CuAcetylide Base Base Base->CuAcetylide

Caption: Dual catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Catalyst System Comparison

While the classic Pd/Cu system is effective, the major drawback is the potential for homocoupling of the alkyne (Glaser coupling) promoted by the copper catalyst. This has led to the development of copper-free protocols.

Catalyst System (Pd Source + Ligand)Co-CatalystBase / SolventTemp (°C)Time (h)Typical Yield (%)Key Insights & Rationale
PdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)Et₃N / TolueneRT - 606-2080-95[11][12]The Standard Protocol: This is the most common and reliable method. PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst. The combination with CuI is highly efficient for a wide range of aryl bromides and alkynes. Triethylamine (Et₃N) acts as both the base and a solvent.
Pd(PPh₃)₄ (5 mol%)CuI (5-10 mol%)i-Pr₂NH / THFRT1-485-95Alternative Base/Solvent: Using a bulkier secondary amine base like diisopropylamine can sometimes suppress alkyne homocoupling. THF is a common solvent for substrates with poor solubility in pure amine.
Pd(OAc)₂ / SPhos (2 mol%)None Cs₂CO₃ / Dioxane1001270-90Copper-Free Conditions: For sensitive substrates where Glaser homocoupling is a significant issue, copper-free conditions are necessary. Highly active catalysts derived from bulky, electron-rich ligands (like SPhos) can facilitate the reaction without the need for copper, though typically require higher temperatures.[19]

Part 4: Experimental Protocols & Workflow

Adherence to rigorous experimental technique is essential for reproducibility and high yields in palladium-catalyzed reactions. An inert atmosphere is critical as the active Pd(0) species can be oxidized by air.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Oven-dry glassware (Schlenk flask/tube) B 2. Add solids: This compound, Coupling Partner, Base, Catalyst, Ligand A->B C 3. Evacuate & backfill with inert gas (Ar/N₂) (3 cycles) B->C D 4. Add degassed solvent(s) via syringe C->D E 5. Stir at specified temperature D->E F 6. Monitor progress (TLC / LC-MS) E->F G 7. Cool to RT, quench (e.g., with H₂O or sat. NH₄Cl) F->G H 8. Extract with organic solvent G->H I 9. Dry, filter, & concentrate H->I J 10. Purify by flash column chromatography I->J

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling
  • Materials: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), Na₂CO₃ (2.0 equiv), Toluene, and Water.

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and Na₂CO₃.

    • Evacuate the flask and backfill with argon. Repeat this process three times.

    • Add Pd(PPh₃)₄ to the flask under a positive flow of argon.

    • Add degassed toluene and water (e.g., in a 4:1 ratio).

    • Heat the reaction mixture to 80 °C and stir for 3-15 hours, monitoring by TLC until the starting material is consumed.[12]

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • Materials: this compound (1.0 equiv), Morpholine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), Cs₂CO₃ (1.5 equiv), and anhydrous, degassed dioxane.

  • Procedure:

    • In a glovebox or under a positive flow of argon, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.

    • Add this compound and the anhydrous, degassed dioxane.

    • Add morpholine via syringe, seal the tube, and remove from the glovebox.

    • Heat the reaction mixture to 110 °C for 12-24 hours, monitoring by LC-MS.[11][16]

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling
  • Materials: this compound (1.0 equiv), Phenylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), anhydrous Toluene, and Et₃N.

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon (3x).

    • Add degassed anhydrous toluene and Et₃N (e.g., 2:1 ratio).

    • Add phenylacetylene dropwise at room temperature.

    • Stir the reaction at room temperature or heat gently to 50 °C until the starting material is consumed (6-20 hours).[12]

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent like CH₂Cl₂ or ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The functionalization of this compound is readily achieved through a suite of powerful palladium-catalyzed cross-coupling reactions.

  • For C-C bond formation with aryl or vinyl groups , the Suzuki-Miyaura coupling offers unparalleled reliability. While classic Pd(PPh₃)₄ is effective, systems employing modern biarylphosphine ligands like SPhos with a Pd₂(dba)₃ source provide superior activity, especially for challenging substrates.

  • For C-N bond formation , the Buchwald-Hartwig amination is the premier method. Catalyst systems based on ligands such as Xantphos or XPhos are essential for achieving high yields and broad substrate scope, mitigating potential catalyst inhibition by the quinoline nitrogen.

  • For the introduction of alkynyl moieties , the standard Sonogashira coupling using a PdCl₂(PPh₃)₂/CuI system is highly efficient. For substrates sensitive to homocoupling, emerging copper-free protocols should be considered.

The choice of catalyst is not merely about achieving a transformation but about optimizing for yield, purity, cost, and reaction time. By understanding the mechanistic principles behind each catalytic system, researchers can make informed decisions to accelerate their discovery programs.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-6-bromoquinoline - Benchchem.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing).
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed Central.
  • Buchwald–Hartwig amin
  • Palladium-catalyzed C-C, C-N and C-O bond formation - ResearchG
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH.
  • Buchwald-Hartwig Amin
  • Practical Palladium Catalysts for C-N and C-O Bond Formation - ResearchG
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Catalysts for Suzuki–Miyaura Coupling Reaction - ResearchG
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC.
  • Suzuki reaction - Wikipedia.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing.
  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
  • 4-Bromo-8-methoxyquinoline - PMC - NIH.
  • This compound | C10H8BrNO | CID 11160747 - PubChem.
  • This compound - 42881-66-3, C10H8BrNO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-6-methoxyquinoline, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step of the disposal process.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1][2]

These classifications necessitate stringent handling procedures to prevent accidental ingestion and exposure to the eyes. The corrosive nature of the compound towards ocular tissue underscores the critical importance of appropriate personal protective equipment (PPE).

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Serious Eye DamageCategory 1DangerH318: Causes serious eye damage

This hazard profile dictates that this compound be treated as a hazardous waste stream, requiring segregation from general laboratory waste and disposal through a licensed hazardous waste management company.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal from the laboratory.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_containerization Containerization & Labeling cluster_accumulation Accumulation & Storage cluster_final_disposal Final Disposal A Step 1: Don Appropriate PPE B Step 2: Segregate Waste at Point of Generation A->B Immediate Safety C Step 3: Select a Compatible Waste Container B->C Prevent Contamination D Step 4: Properly Label the Waste Container C->D Ensure Compliance E Step 5: Transfer Waste to the Designated Satellite Accumulation Area (SAA) D->E Safe Storage F Step 6: Maintain an Accurate Waste Log E->F Regulatory Requirement G Step 7: Arrange for Pickup by a Licensed Waste Disposal Vendor F->G Final Disposition

Figure 1. A stepwise workflow for the safe disposal of this compound.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling any waste containing this compound, it is mandatory to wear the following PPE:

  • Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes that can cause serious eye damage.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[3]

  • Body Protection: A laboratory coat should be worn to protect the skin.

Step 2: Segregate Waste at the Point of Generation Immediately upon generation, all waste contaminated with this compound must be segregated from non-hazardous waste. This includes:

  • Unused or excess this compound.

  • Contaminated consumables such as pipette tips, weighing boats, and filter paper.

  • Solvent rinses from contaminated glassware.

The principle of waste segregation is a cornerstone of laboratory safety and regulatory compliance, preventing the accidental mixing of incompatible chemicals and ensuring that hazardous waste is managed appropriately.[4][5]

Step 3: Select a Compatible Waste Container The choice of a waste container is critical to prevent leaks and reactions.

  • Use a clearly designated, leak-proof container with a secure screw-top cap.

  • The container material must be compatible with this compound and any solvents used. Glass or high-density polyethylene (HDPE) are generally suitable.

  • Ensure the container is in good condition, free from cracks or damage.

Step 4: Properly Label the Waste Container Accurate labeling is a legal requirement and essential for the safety of all personnel. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazards: "Harmful if swallowed," "Causes serious eye damage."

  • The date the first waste was added to the container.

Step 5: Transfer Waste to the Designated Satellite Accumulation Area (SAA) Once the container is appropriately labeled, it should be moved to a designated Satellite Accumulation Area (SAA).[6] The SAA should be:

  • At or near the point of generation.

  • Under the control of the operator of the process generating the waste.

  • Away from sources of ignition and incompatible materials.

Step 6: Maintain an Accurate Waste Log A log should be kept for each hazardous waste container, documenting:

  • The date and amount of each addition of waste.

  • The name of the individual adding the waste. This practice is crucial for regulatory compliance and for the waste disposal vendor to have a clear manifest of the container's contents.[6]

Step 7: Arrange for Pickup by a Licensed Waste Disposal Vendor The final and most critical step is the disposal of the accumulated waste through a licensed and reputable hazardous waste disposal company.[5][7][8] These companies are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations.[3][9] The most common and environmentally sound disposal method for this type of organic compound is high-temperature incineration at a permitted facility.

Chemical Incompatibility Considerations

A crucial aspect of safe waste management is the avoidance of mixing incompatible chemicals, which can lead to dangerous reactions. While specific reactivity data for this compound is not extensively available, as a precautionary measure, it should not be mixed with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids: May cause decomposition or other hazardous reactions.

It is always best practice to collect different hazardous waste streams in separate, dedicated containers.[4][10][11][12]

Emergency Procedures

In the event of a spill or exposure, the following immediate actions should be taken:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill: Evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By adhering to the principles of hazard identification, segregation, proper containerization, and the use of licensed disposal services, researchers can ensure that the entire lifecycle of this chemical is managed responsibly. This guide serves as a comprehensive resource to support these efforts, fostering a culture of safety and compliance in the scientific community.

References

  • OSHA Compliance For Labor
  • This compound | C10H8BrNO | CID 11160747. PubChem. [Link]
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • EPA Hazardous Waste Management.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
  • Laboratory Safety Guidance. U.S.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Safety Data Sheet - 4-Bromo-7-methoxyquinoline. Angene Chemical. [Link]
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • OSHA Laboratory Standard.
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  • Chemical Incomp
  • Incomp

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An Essential Guide to Personal Protective Equipment for Handling 4-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and safety guide for the handling of 4-Bromo-6-methoxyquinoline (CAS No: 42881-66-3). As a research chemical, potentially used in the synthesis of novel compounds for drug development, its safe handling is paramount.[1][2] This guide is designed for laboratory professionals, including researchers and scientists, to establish a robust framework for personal protection, operational procedure, and waste disposal, thereby ensuring a safe and compliant laboratory environment. The protocols herein are based on established hazard assessments and are designed to be self-validating systems of safety.

Hazard Assessment: The Foundation of Safety

Understanding the intrinsic hazards of this compound is the first step in constructing an effective safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate summary of the primary risks associated with this compound.[3][4]

GHS Classification Summary

Hazard ClassCategoryPictogramSignal WordHazard StatementSource
Acute Toxicity, OralCategory 4

Warning H302: Harmful if swallowed[3][5]
Serious Eye DamageCategory 1

Danger H318: Causes serious eye damage[3][5]
Skin IrritationCategory 2

Warning H315: Causes skin irritation[6]
Specific target organ toxicity — single exposure (Respiratory system)Category 3

Warning H335: May cause respiratory irritation[6]

The "Danger" signal word and the H318 statement are of primary concern.[3][5] This classification indicates that exposure can lead to irreversible eye damage, necessitating stringent eye protection. The acute oral toxicity underscores the importance of preventing ingestion through contamination of hands or surfaces.

Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to mitigate the specific risks identified above. All PPE should be inspected before use and removed correctly to avoid cross-contamination.[7][8]

Table of Mandatory PPE

PPE CategorySpecification and StandardCausality and Rationale
Eye & Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield must be worn over the goggles.[7]Rationale: The H318 classification (Causes serious eye damage) is the driving factor.[3] Goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield is mandatory to protect the entire face from splashes when handling solutions or transferring the solid material where particle projection is possible.[9][10]
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 5 mil or 0.13 mm). Double-gloving is recommended.Rationale: Protects against skin irritation (H315) and prevents accidental ingestion from contaminated hands.[6][11] Nitrile is a suitable material for incidental contact with many halogenated organic compounds.[9][12][13] Double-gloving provides an extra layer of protection in case the outer glove is compromised.[14] Gloves must be removed and replaced immediately if contamination is suspected.[15]
Body Protection A buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for large-volume work.Rationale: Protects skin and personal clothing from contamination with the solid compound or solutions.[6] This minimizes the risk of dermal exposure and prevents the transfer of the chemical outside the laboratory.
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood. If dust or aerosols may be generated outside a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[6]Rationale: This compound can cause respiratory irritation (H335).[6] Engineering controls, specifically a chemical fume hood, are the primary method of protection. Respiratory protection is a secondary measure for situations where engineering controls are insufficient or during emergency situations like a large spill.
Footwear Closed-toe, liquid-resistant shoes.Rationale: Standard laboratory policy to protect feet from spills and falling objects.

Operational Plan: A Step-by-Step Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring procedural consistency. This process encompasses preparation, handling, and decontamination.

Step 1: Preparation and Pre-Handling Checks
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood to minimize traffic in and out of the containment area.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[14]

  • Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.

Step 2: Handling this compound
  • Containment: All manipulations of the solid compound must occur within the chemical fume hood to contain dust and particles.

  • Dispensing: Use a dedicated spatula for transfers. Avoid pouring the solid, as this can generate airborne dust.[7] Carefully weigh the desired amount in a tared container.

  • Container Management: Keep the primary container tightly sealed when not in use to prevent contamination and exposure.[6][16]

Step 3: Post-Handling Decontamination
  • Clean Workspace: Decontaminate the work surface within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Clean Equipment: Thoroughly clean all non-disposable equipment that came into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.

Workflow Visualization

The following diagram outlines the logical flow for safely handling this compound.

prep 1. Preparation Phase verify_hood Verify Fume Hood Functionality prep->verify_hood Check don_ppe Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) verify_hood->don_ppe handling 2. Handling Phase (Inside Fume Hood) don_ppe->handling Proceed weigh Weigh/Transfer Chemical Using Spatula handling->weigh seal Seal Primary Container Immediately After Use weigh->seal post_handling 3. Post-Handling Phase seal->post_handling Complete decon Decontaminate Work Area & Equipment post_handling->decon dispose Segregate Waste (Halogenated Organics) decon->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][17]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[5][6] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]

  • Spill Response: For small spills, absorb the material with an inert absorbent like sand or vermiculite.[9] Sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[7][9]

Logistical Plan: Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[9][14][18] Standard municipal waste streams or drain disposal are strictly prohibited.

  • Waste Segregation: All waste, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a designated container for Halogenated Organic Solid Waste .[14]

  • Containerization: Use a chemically compatible, sealable container (e.g., a high-density polyethylene pail).[18] The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[7]

By integrating this comprehensive PPE, operational, and disposal plan into your standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring the safety of all laboratory personnel.

References

  • PubChem. This compound.
  • Angene Chemical. Safety Data Sheet for 4-Bromo-7-methoxyquinoline. [Link]
  • New Jersey Department of Health. Hazard Summary for 4-Methoxyphenol. [Link]
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  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
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  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.